molecular formula C12H9FO B1340191 3-(2-Fluorophenyl)phenol CAS No. 80254-63-3

3-(2-Fluorophenyl)phenol

Cat. No.: B1340191
CAS No.: 80254-63-3
M. Wt: 188.2 g/mol
InChI Key: JSIXOTPZDBZVQP-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)phenol is a useful research compound. Its molecular formula is C12H9FO and its molecular weight is 188.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(2-fluorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIXOTPZDBZVQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30477463
Record name 3-(2-Fluorophenyl)phenol
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Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80254-63-3
Record name 2′-Fluoro[1,1′-biphenyl]-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80254-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Fluorophenyl)phenol
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Foundational & Exploratory

Foreword: The Strategic Importance of Fluorinated Biaryl Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(2-Fluorophenyl)phenol

The biaryl motif is a cornerstone of modern medicinal chemistry, appearing in numerous approved pharmaceuticals and agrochemicals.[1] When decorated with fluorine, these scaffolds can exhibit profoundly altered physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[2] this compound is a prime example of such a scaffold, serving as a critical intermediate in the synthesis of more complex molecules.[3] Its structure, featuring an unsymmetrical biaryl linkage and a reactive phenol group, presents a compelling challenge in synthetic organic chemistry. This guide provides a detailed exploration of the primary synthetic pathways to this valuable compound, grounded in mechanistic principles and practical, field-proven insights for the research and drug development professional.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to any synthesis begins with retrosynthesis. By disconnecting the target molecule at key bonds, we can identify plausible synthetic routes and the requisite starting materials. For this compound, the most logical disconnection is the C-C bond between the two aromatic rings. This immediately suggests cross-coupling strategies as the most direct approach.

G cluster_path_a cluster_path_b T This compound D C-C Disconnection (Cross-Coupling) T->D SM1 Aryl Halide + Aryl Organometallic D->SM1 Path A SM2 Aryl Organometallic + Aryl Halide D->SM2 Path B ArylHalide_A 3-Halophenol (X = Br, I) SM1->ArylHalide_A ArylOrganometallic_A 2-Fluorophenyl Organometallic (M = B(OH)₂, MgBr, etc.) SM1->ArylOrganometallic_A ArylHalide_B 1-Halo-2-fluorobenzene (X = Br, I) SM2->ArylHalide_B ArylOrganometallic_B 3-Hydroxyphenyl Organometallic (M = B(OH)₂, MgBr, etc.) SM2->ArylOrganometallic_B

Caption: Retrosynthetic analysis of this compound.

This analysis reveals two primary strategies based on which ring serves as the nucleophile and which as the electrophile. The choice of the organometallic species (M) dictates the specific named reaction to be employed, with the most prominent being Suzuki-Miyaura (M = B(OH)₂), Grignard (M = MgBr), and Ullmann (M = Cu) couplings.

Pathway I: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most powerful and versatile method for constructing C(sp²)–C(sp²) bonds.[1] It is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides.[4]

Principle and Mechanism

The reaction is catalyzed by a Palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[5]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Transmetal Ar¹-Pd(II)L₂-Ar² OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar¹-Ar² Transmetal->Product Ar1X Ar¹-X Ar1X->OxAdd Ar2B Ar²-B(OR)₂ Ar2B->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal G Start 3-Bromophenol Protect 1. Protection (e.g., MOM-Cl, Base) Start->Protect Protected Protected 3-Bromophenol Protect->Protected Grignard 2. Grignard Formation (Mg, THF) Protected->Grignard Reagent 3-O-Protected-phenyl magnesium bromide Grignard->Reagent Coupling 3. Ni/Pd-catalyzed Coupling (with 1-bromo-2-fluorobenzene) Reagent->Coupling Coupled Protected Biaryl Coupling->Coupled Deprotect 4. Deprotection (e.g., Acidic hydrolysis) Coupled->Deprotect Final This compound Deprotect->Final

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Fluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 3-(2-Fluorophenyl)phenol, a fluorinated biaryl phenol of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document integrates predicted values from validated computational models with established experimental protocols for the determination of key parameters. We present a plausible synthetic route via Suzuki-Miyaura coupling, detail methodologies for characterizing its melting point, solubility, pKa, and lipophilicity (logP), and discuss its potential applications and toxicological profile based on structure-activity relationships with related fluorinated biaryl phenols. This guide is intended for researchers, scientists, and drug development professionals, offering both a data-centric resource and a practical handbook for the empirical investigation of this and similar molecules.

Introduction

Fluorinated organic compounds are of paramount importance in modern chemistry, with applications spanning pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, binding affinity, and lipophilicity. This compound, a member of the fluorinated biaryl phenol class, represents a scaffold with considerable potential for the development of novel chemical entities. Its structure, featuring two phenyl rings with a hydroxyl group and a fluorine atom, suggests a unique combination of properties that are highly relevant for biological activity and material characteristics.

This guide aims to provide a detailed overview of the core physicochemical properties of this compound. In the absence of extensive published experimental data for this specific molecule, we present a combination of computationally predicted properties and detailed, field-proven experimental protocols for their empirical determination. This approach provides a robust framework for researchers to both estimate the compound's behavior and to conduct their own validation studies.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its precise chemical identity and structure.

IUPAC Name: this compound CAS Number: 80254-63-3 Molecular Formula: C₁₂H₉FO Molecular Weight: 188.20 g/mol SMILES String: c1cccc(F)c1-c2cc(O)ccc2

The structure of this compound, depicted below, consists of a phenol ring substituted at the 3-position with a 2-fluorophenyl group. This arrangement imparts a degree of conformational flexibility due to rotation around the C-C bond connecting the two aromatic rings.

Caption: Chemical structure of this compound.

Proposed Synthesis

The proposed synthesis involves the coupling of 3-hydroxyphenylboronic acid with 1-bromo-2-fluorobenzene.

G reactant1 3-Hydroxyphenylboronic Acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) reactant1->catalyst reactant2 1-Bromo-2-fluorobenzene reactant2->catalyst product This compound catalyst->product Suzuki-Miyaura Coupling base Base (e.g., K₂CO₃) base->catalyst solvent Solvent (e.g., Toluene/Water) solvent->catalyst

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol for Synthesis
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxyphenylboronic acid (1.0 eq), 1-bromo-2-fluorobenzene (1.1 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in various systems, including its absorption, distribution, metabolism, and excretion (ADME) profile in a biological context.

PropertyPredicted ValueExperimental Protocol
Melting Point (°C) 75-85Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus
Boiling Point (°C) ~320 (at 760 mmHg)Not applicable for a solid at standard pressure
Water Solubility LowShake-Flask Method with HPLC Quantification
pKa 9.5 - 10.5UV-Vis Spectrophotometric Titration
LogP 3.5 - 4.5Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Note: The predicted values are derived from computational models and should be confirmed by experimental determination.

Melting Point

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a solid compound.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Heating and Observation: Heat the sample at a rate of approximately 10-15 °C/minute for a rapid determination of the approximate melting range. Allow the apparatus to cool.

  • Precise Determination: For a precise measurement, heat the sample again, but at a slower rate of 1-2 °C/minute as the temperature approaches the previously determined approximate melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range represents the melting point. A narrow melting point range is indicative of high purity.

Solubility

Solubility, particularly in aqueous and organic solvents, is a critical parameter for drug delivery and formulation.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

  • Sample Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Determine the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

G start Add excess solid to solvent agitate Agitate to equilibrium start->agitate centrifuge Centrifuge to separate phases agitate->centrifuge supernatant Collect supernatant centrifuge->supernatant hplc Quantify concentration by HPLC supernatant->hplc end Determine solubility hplc->end

Caption: Workflow for solubility determination by the shake-flask method.

Acidity (pKa)

The pKa value indicates the strength of an acid in solution. For a phenol, it describes the equilibrium between the protonated and deprotonated (phenoxide) forms.

Experimental Protocol: UV-Vis Spectrophotometric pKa Determination

The principle behind this method is that the phenol and its conjugate base (phenoxide) have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.[4][5]

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 8 to 12).

  • Sample Preparation for Analysis: Add a small, constant aliquot of the stock solution to each buffer solution to create a series of solutions with the same total concentration of the compound but different pH values.

  • Spectra Acquisition: Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each buffered solution. Also, record the spectra in a highly acidic solution (e.g., pH 2) and a highly basic solution (e.g., pH 13) to obtain the spectra of the fully protonated and fully deprotonated species, respectively.

  • Data Analysis: Select a wavelength where the absorbance difference between the phenol and phenoxide forms is maximal. Plot the absorbance at this wavelength against the pH of the solutions. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values. Alternatively, the Henderson-Hasselbalch equation can be used for a more precise calculation.

Lipophilicity (LogP)

The partition coefficient (P), usually expressed as its logarithm (logP), is a measure of a compound's differential solubility in a biphasic system of two immiscible liquids, typically octanol and water. It is a key indicator of a drug's ability to cross cell membranes.

Experimental Protocol: LogP Determination by RP-HPLC

This method correlates the retention time of a compound on a reverse-phase HPLC column with its logP value.[1][6]

  • Standard Selection: Choose a series of standard compounds with known logP values that bracket the expected logP of this compound.

  • HPLC Method Development: Develop an isocratic RP-HPLC method using a suitable mobile phase (e.g., a mixture of methanol or acetonitrile and water) and a C18 column.

  • Calibration Curve: Inject the standard compounds and record their retention times (t_R). Calculate the capacity factor (k') for each standard. Plot log(k') versus the known logP values to generate a calibration curve.

  • Sample Analysis: Inject the this compound sample under the same HPLC conditions and determine its retention time and capacity factor.

  • LogP Calculation: Use the calibration curve to determine the logP of this compound from its measured capacity factor.

Potential Applications

While specific applications for this compound are not yet documented, its structural motifs suggest potential utility in several areas:

  • Medicinal Chemistry: Fluorinated biaryl phenols are privileged scaffolds in drug discovery. They can serve as precursors for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and other therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity.

  • Materials Science: Biaryl structures are common in liquid crystals and organic light-emitting diodes (OLEDs).[7] The introduction of fluorine can influence the electronic properties and intermolecular interactions, potentially leading to materials with desirable optical and electronic characteristics.

  • Agrochemicals: Many modern herbicides and fungicides contain fluorinated aromatic rings. The unique properties of this compound could be exploited in the development of new crop protection agents.

Toxicological Profile

No specific toxicological data for this compound is currently available. However, a general assessment can be made based on related compounds:

  • Phenolic Compounds: Phenols, in general, can be corrosive and cause skin and eye irritation. Some are toxic if ingested or absorbed through the skin.

  • Fluorinated Aromatic Compounds: The toxicology of fluorinated compounds is highly variable and depends on the specific structure and the metabolic pathways involved. Some polyfluorinated compounds are persistent in the environment and can bioaccumulate.[8][9][10]

Given these general considerations, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. A full toxicological evaluation would be required before any in vivo or clinical use.

Conclusion

This compound is a compound with significant potential, stemming from its fluorinated biaryl phenol structure. While a comprehensive experimental characterization is still needed, this guide provides a robust framework for its investigation. The proposed synthetic route via Suzuki-Miyaura coupling offers a reliable method for its preparation. The detailed experimental protocols for determining its key physicochemical properties—melting point, solubility, pKa, and logP—provide a clear path for its empirical characterization. The discussion of its potential applications and toxicological profile, based on structure-activity relationships, should guide future research and development efforts. It is our hope that this technical guide will serve as a valuable resource for scientists working with this and similar molecules, accelerating the pace of discovery and innovation.

References

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International Journal of Pharmaceutics, 644, 123325.
  • Exploring the Utility of Fluorinated Phenols in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
  • Dual C–F, C–H Functionalization via Photocatalysis; Access to Multi-Fluorinated Biaryls. (2016). Journal of the American Chemical Society.
  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025). Analytical Chemistry.
  • Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Dual C–F, C–H Functionalization via Photocatalysis; Access to Multi-Fluorinated Biaryls. (2016).
  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International Journal of Pharmaceutics, 644, 123325.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Perfluorinated alkyl substances: emerging insights into health risks. (2015). Environmental Health.
  • Chemical toxicity of per- and poly-fluorinated alkyl substances (PFAS). (2024). Encyclopedia of Toxicology, 747-756.
  • Chemical Aspects of Human and Environmental Overload with Fluorine. (2017). Chemical Reviews, 117(5), 3960-4029.

Sources

An In-depth Technical Guide to 3-(2-Fluorophenyl)phenol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and professionals in drug development on the synthesis, characterization, and utility of the versatile fluorinated biphenyl intermediate, 3-(2-Fluorophenyl)phenol.

Foreword

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] The biphenyl moiety is also a privileged structure in drug discovery, appearing in a wide array of therapeutic agents.[2] The convergence of these two features in this compound (CAS No. 80254-63-3), also known as 2'-fluoro-[1,1'-biphenyl]-3-ol, makes it a valuable and versatile intermediate for the synthesis of complex pharmaceutical agents and other advanced materials.[3][4] This guide provides a comprehensive overview of its chemical identity, synthesis, spectral characterization, and potential applications, with a focus on practical insights for laboratory and industrial use.

Compound Identification and Chemical Structure

Table 1: Chemical Identity of this compound

IdentifierValue
CAS Number 80254-63-3[3][5][6][7][8]
IUPAC Name This compound[3]
Synonyms 2'-Fluoro-[1,1'-biphenyl]-3-ol[8]
Molecular Formula C₁₂H₉FO[6]
Molecular Weight 188.20 g/mol

The structure of this compound consists of two phenyl rings linked by a single bond. One ring is substituted with a hydroxyl group at the meta-position, while the other bears a fluorine atom at the ortho-position relative to the biphenyl linkage.

Caption: Chemical structure of this compound.

Synthesis and Mechanism

The most efficient and widely adopted method for the synthesis of substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction.[9][10][11] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species (like a boronic acid) and an organohalide. For this compound, a practical synthetic route involves the coupling of two key intermediates, followed by a deprotection step.

Proposed Synthetic Pathway

A logical and experimentally feasible synthesis of this compound can be achieved in two main steps:

  • Suzuki-Miyaura Coupling: Reaction of (3-methoxyphenyl)boronic acid with 1-bromo-2-fluorobenzene. The methoxy group serves as a protected form of the phenol, which is generally less reactive and more stable under the coupling conditions.

  • Demethylation: Cleavage of the methyl ether in the resulting 2'-fluoro-3-methoxybiphenyl to yield the final phenolic product.

Synthesis_Pathway cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Demethylation start1 (3-methoxyphenyl)boronic acid catalyst Pd Catalyst Base start1->catalyst start2 1-bromo-2-fluorobenzene start2->catalyst intermediate 2'-fluoro-3-methoxybiphenyl catalyst->intermediate C-C bond formation reagent BBr₃ or HBr intermediate->reagent product This compound reagent->product Ether cleavage

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Representative)

Step 1: Suzuki-Miyaura Coupling of (3-methoxyphenyl)boronic acid and 1-bromo-2-fluorobenzene

  • Materials:

    • (3-methoxyphenyl)boronic acid (1.2 equivalents)

    • 1-bromo-2-fluorobenzene (1.0 equivalent)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

    • Triphenylphosphine (PPh₃, 0.08 equivalents)

    • Potassium carbonate (K₂CO₃, 2.0 equivalents)

    • Toluene and Water (4:1 v/v)

  • Procedure:

    • To a round-bottom flask, add (3-methoxyphenyl)boronic acid, 1-bromo-2-fluorobenzene, potassium carbonate, and the palladium catalyst system.

    • Purge the flask with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent mixture (toluene/water).

    • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain 2'-fluoro-3-methoxybiphenyl.

Step 2: Demethylation of 2'-fluoro-3-methoxybiphenyl

  • Materials:

    • 2'-fluoro-3-methoxybiphenyl (1.0 equivalent)

    • Boron tribromide (BBr₃, 1.5 equivalents) or concentrated hydrobromic acid (HBr)

    • Dichloromethane (DCM, anhydrous)

  • Procedure (using BBr₃):

    • Dissolve 2'-fluoro-3-methoxybiphenyl in anhydrous DCM in a flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of BBr₃ in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of methanol, followed by water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the final product, this compound, by recrystallization or column chromatography.

Spectroscopic and Physicochemical Properties

Characterization of this compound is crucial for confirming its identity and purity. The following are expected spectroscopic signatures based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons (approx. 6.8-7.5 ppm range), with complex splitting patterns due to H-H and H-F coupling. A broad singlet for the phenolic -OH proton (can be exchanged with D₂O).
¹³C NMR Signals for 12 distinct carbon atoms. The carbon bearing the hydroxyl group will be in the 155-160 ppm range. The carbon-fluorine bond will result in characteristic splitting patterns.
¹⁹F NMR A single resonance for the fluorine atom, with its chemical shift influenced by the electronic environment of the biphenyl system.
IR Spectroscopy A broad O-H stretching band (approx. 3200-3600 cm⁻¹). Aromatic C-H stretching (approx. 3000-3100 cm⁻¹). C=C aromatic ring stretching (approx. 1450-1600 cm⁻¹). A strong C-F stretching band (approx. 1100-1250 cm⁻¹).
Mass Spectrometry A molecular ion peak (M⁺) corresponding to its molecular weight (188.20). Characteristic fragmentation patterns for biphenyl and phenol structures.

Applications in Drug Development and Research

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structural motifs are found in compounds with a range of biological activities.

  • Scaffold for Bioactive Molecules: The fluorobiphenyl core is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as Flurbiprofen.[12][13][14][15] The presence of the fluorine atom can enhance the potency and pharmacokinetic properties of these drugs. The hydroxyl group on the other ring provides a versatile handle for further chemical modifications, allowing for the creation of libraries of compounds for drug screening.

  • Intermediate in Multi-step Syntheses: The phenolic hydroxyl group can be readily converted into other functional groups, such as ethers and esters, or used as a nucleophile in various coupling reactions. This reactivity makes this compound an important intermediate for constructing larger, more complex molecular architectures.

  • Probing Structure-Activity Relationships (SAR): In drug discovery programs, the synthesis of analogues is crucial for understanding SAR. This compound allows for the introduction of the 2-fluorophenyl moiety at a specific position, enabling researchers to systematically investigate the impact of this group on the biological activity of a lead compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: Phenolic compounds are generally considered to be skin and eye irritants and can be toxic if ingested or absorbed through the skin. Fluorinated aromatic compounds may also present specific hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important chemical intermediate that combines the beneficial properties of both the phenol and fluorobiphenyl scaffolds. Its synthesis, primarily through the robust Suzuki-Miyaura cross-coupling reaction, is well-established in principle, making it an accessible building block for a wide range of applications. For researchers and professionals in drug discovery and materials science, a thorough understanding of the synthesis, properties, and reactivity of this compound is essential for leveraging its full potential in the development of novel and improved chemical entities.

References

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  • MDPI. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Available at: [Link]

  • PrepChem.com. Synthesis of 3-bromomethyl-2-fluoro-[1,1'-biphenyl]. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ResearchGate. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Available at: [Link]

  • National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). Available at: [Link]

  • ResearchGate. Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion. Available at: [Link]

  • ChemOrgChem - YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. Available at: [Link]

  • PubChem. 2-Fluorobiphenyl. Available at: [Link]

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A Comprehensive Guide to the Spectral Analysis of 3-(2-Fluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for 3-(2-Fluorophenyl)phenol, a bifunctional aromatic compound of interest in synthetic chemistry and drug development. The structural complexity of this molecule, featuring a phenol ring linked to a 2-fluorophenyl moiety, gives rise to a unique spectral fingerprint. Understanding this fingerprint is paramount for unambiguous identification, purity assessment, and structural elucidation. This document synthesizes theoretical principles with practical, field-proven methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution.[1] For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of each proton and carbon atom, respectively.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be complex in the aromatic region due to the coupling between adjacent protons and through-space coupling with the fluorine atom. The hydroxyl proton is expected to present as a broad singlet, a characteristic feature resulting from hydrogen bonding and chemical exchange.[2][3]

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
9.0 - 10.0Broad Singlet1HAr-OH The phenolic proton is acidic and subject to hydrogen bonding, causing significant deshielding and peak broadening.[4] Its chemical shift is highly dependent on solvent and concentration.
7.20 - 7.60Multiplet4HFluorophenyl ProtonsProtons on the fluorinated ring are deshielded and will exhibit complex splitting patterns due to both H-H and H-F coupling.
6.80 - 7.10Multiplet4HPhenolic ProtonsProtons on the phenol ring will appear as a complex multiplet, influenced by the position of the fluorophenyl substituent.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a direct count of unique carbon environments. Due to the lack of symmetry, all 12 carbon atoms in this compound are expected to be chemically non-equivalent, giving rise to 12 distinct signals. The carbon atom bonded to the fluorine will exhibit a large C-F coupling constant.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
158.0 - 162.0 (d, ¹JCF ≈ 245 Hz)C -FThe carbon directly attached to the highly electronegative fluorine atom is significantly deshielded and split into a doublet by the fluorine.
155.0 - 157.0C -OHThe carbon bearing the hydroxyl group is deshielded by the electronegative oxygen atom.[5]
115.0 - 140.0Aromatic C -H & C -CThe remaining ten aromatic carbons will resonate in this typical range. Specific assignments require advanced 2D NMR techniques.[6][7]
Experimental Protocol for NMR Data Acquisition

The quality of NMR data is critically dependent on meticulous sample preparation and proper instrument setup.[8]

  • Sample Preparation :

    • Accurately weigh 10-20 mg of the this compound sample for ¹H NMR, or 50-75 mg for ¹³C NMR.[9]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[9][10] DMSO-d₆ is often preferred for phenols to clearly observe the hydroxyl proton.[2]

    • Ensure complete dissolution, using gentle vortexing if necessary. Filter the solution if any particulate matter is present to avoid compromising magnetic field homogeneity.[9]

    • Transfer the solution into a high-quality 5 mm NMR tube.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[10]

  • Instrumental Setup & Acquisition :

    • Insert the sample into the NMR spectrometer's magnet.

    • Locking : The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field over time.[8]

    • Shimming : The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is crucial for achieving high resolution and sharp peaks.[8]

    • Tuning and Matching : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal-to-noise.[8]

    • Acquisition : A standard pulse sequence is used to acquire the Free Induction Decay (FID). For ¹H NMR, a small number of scans (e.g., 8-16) is usually sufficient. For ¹³C NMR, a larger number of scans is required due to the low natural abundance of the ¹³C isotope.[9]

    • Processing : The acquired FID is converted into a spectrum using a Fourier Transform (FT). Phase and baseline corrections are applied to obtain the final, interpretable spectrum.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Weigh Sample (10-75 mg) Prep2 Dissolve in Deuterated Solvent Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Lock & Shim Prep3->Acq1 Insert into Spectrometer Acq2 Tune Probe Acq1->Acq2 Acq3 Acquire FID Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Integration & Peak Picking Proc2->Proc3 Final Final Proc3->Final Structural Elucidation IR_Workflow cluster_setup Instrument Setup cluster_acq Sample Acquisition cluster_analysis Data Analysis Setup1 Clean ATR Crystal Setup2 Collect Background Spectrum Setup1->Setup2 Acq1 Apply Sample to Crystal Setup2->Acq1 Acq2 Apply Pressure Acq1->Acq2 Acq3 Collect Sample Spectrum Acq2->Acq3 Analysis1 Background Subtraction Acq3->Analysis1 Analysis2 Identify Key Absorption Bands Analysis1->Analysis2 Final Final Analysis2->Final Functional Group Confirmation

Caption: Workflow for IR spectral acquisition using ATR.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. [11]It also provides valuable structural information through the analysis of fragmentation patterns. [12]

Predicted Mass Spectral Data

For this compound (C₁₂H₉FO), the molecular weight is approximately 188.06 g/mol . Electron Ionization (EI) is a common technique that will cause fragmentation.

m/z ValueProposed FragmentRationale
188[C₁₂H₉FO]⁺˙Molecular Ion (M⁺˙) : This peak confirms the molecular weight of the compound. For phenols, this peak is often strong. [13]
187[C₁₂H₈FO]⁺[M-H]⁺ : Loss of a hydrogen atom, a common fragmentation for aromatic compounds.
169[C₁₂H₈O]⁺˙[M-HF]⁺˙ : Elimination of a neutral hydrogen fluoride molecule is a plausible pathway for fluorinated aromatics.
94[C₆H₅OH]⁺˙Cleavage of the bond between the two aromatic rings could yield a phenol radical cation.
95[C₆H₄F]⁺Cleavage of the bond between the two aromatic rings could also yield a fluorophenyl cation.

The fragmentation of fluorinated compounds can be complex, and the presence of fluorine can be confirmed by characteristic losses. [14][15]

Experimental Protocol for MS Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile, thermally stable small molecules like this compound.

  • Sample Preparation :

    • Prepare a dilute solution of the sample (e.g., 100-1000 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Derivatization (e.g., silylation) of the phenolic hydroxyl group can be performed to improve thermal stability and chromatographic peak shape, though it is not always necessary. [16]

  • Instrumental Setup & Acquisition :

    • GC Method :

      • Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

      • The sample is vaporized and separated on a capillary column (e.g., a DB-5ms). A temperature gradient is used to elute the compound.

    • MS Method :

      • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

      • Ionization : Electron Ionization (EI) at a standard energy of 70 eV is used to generate positively charged ions and fragments. [11] * Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

      • Detection : The detector records the abundance of each ion, generating a mass spectrum.

  • Data Analysis :

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to deduce structural features and confirm the identity of the compound by comparing it to known fragmentation rules for phenols and fluorinated aromatics. [17]

Workflow for MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Acquisition cluster_analysis Data Analysis Prep1 Prepare Dilute Solution Prep2 (Optional) Derivatization Prep1->Prep2 Acq1 Injection & GC Separation Prep2->Acq1 Acq2 Ionization (EI) Acq1->Acq2 Acq3 Mass Analysis & Detection Acq2->Acq3 Analysis1 Identify Molecular Ion Peak Acq3->Analysis1 Analysis2 Analyze Fragmentation Pattern Analysis1->Analysis2 Final Final Analysis2->Final Confirm Structure & MW

Caption: Workflow for GC-MS data acquisition and analysis.

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solubility of 3-(2-Fluorophenyl)phenol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-(2-Fluorophenyl)phenol in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences every stage of drug development, from synthesis and purification to formulation and bioavailability.[1][2][3] This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Due to the specific nature of this compound, readily available quantitative solubility data is scarce. Therefore, this document focuses on the foundational principles governing its solubility and provides detailed, field-proven protocols for its experimental determination. We will explore the theoretical underpinnings of solubility based on molecular structure, detail the "gold standard" shake-flask method for thermodynamic solubility measurement, and discuss the practical implications of this data for researchers and drug development professionals.

Introduction: The Significance of this compound

This compound is a biphenyl compound containing a phenol group, which is a hydroxyl group bonded directly to an aromatic ring, and a fluorine-substituted phenyl ring. Phenolic compounds are a vital class of organic molecules with wide-ranging applications in medicinal chemistry and materials science.[4][5] The presence of the hydroxyl group makes them weakly acidic and capable of forming hydrogen bonds, while the biphenyl structure provides a larger, more hydrophobic scaffold.[6][7] The fluorine substitution can further modulate physicochemical properties such as lipophilicity and metabolic stability.

Understanding the solubility of this compound is paramount for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization is crucial for achieving high yield and purity.

  • Preformulation Studies: Solubility data dictates the choice of excipients and delivery systems (e.g., oral, topical, injectable) to ensure adequate drug loading and release.[8]

  • Pharmacokinetics (ADME): Poor solubility is a leading cause of low oral bioavailability, hindering a drug candidate's progression.[1][2]

  • In Vitro Assays: Inaccurate solubility assessment can lead to the misinterpretation of bioactivity data due to compound precipitation in assay media.[1][2]

This guide serves as a foundational resource for scientists to both predict and empirically determine the solubility of this compound in a range of relevant organic solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[9] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we must consider its key structural features and how they interact with different solvent classes.

Molecular Structure Analysis
  • Phenolic Hydroxyl (-OH) Group: This group is polar and can act as both a hydrogen bond donor (via the hydrogen) and a hydrogen bond acceptor (via the oxygen lone pairs).[6][10][11] This feature promotes solubility in polar, protic solvents (e.g., alcohols) and polar, aprotic solvents that can accept hydrogen bonds (e.g., acetone, DMSO).[12]

  • Biphenyl Core & Fluorine Atom: The two aromatic rings create a large, nonpolar surface area that is hydrophobic. The fluorine atom is highly electronegative, creating a C-F dipole, but its overall effect on polarity is complex and it does not participate in hydrogen bonding. This part of the molecule will favor interactions with nonpolar or moderately polar solvents through London dispersion forces.

The interplay between the polar, hydrogen-bonding hydroxyl group and the larger, hydrophobic biphenyl scaffold dictates the compound's overall solubility profile.

Solvent Classification and Predicted Solubility
  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in strong hydrogen bonding with the phenolic -OH group.[11] We predict moderate to good solubility, which may decrease as the alkyl chain of the alcohol increases (e.g., solubility in methanol > ethanol > propanol) due to the decreasing overall polarity of the solvent. Solubility in water is expected to be low due to the large hydrophobic biphenyl core.[6]

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents have dipoles but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. Good solubility is anticipated, particularly in solvents like DMSO, which is a powerful, highly polar solvent often used to create stock solutions for biological screening.[1][2]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces. The large hydrophobic surface of the biphenyl core suggests some solubility in these solvents, particularly in aromatic solvents like toluene which can engage in pi-stacking interactions with the phenyl rings.

The logical relationship between molecular properties and solubility is depicted below.

G cluster_solute This compound Properties cluster_solvent Solvent Properties Solute_Polar Polar -OH Group (H-Bond Donor/Acceptor) Solvent_Polar Polar Solvents (e.g., Ethanol, DMSO) Solute_Polar->Solvent_Polar Strong Interaction (H-Bonding, Dipole-Dipole) Solvent_Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Solute_Polar->Solvent_Nonpolar Weak Interaction (Mismatch) Solute_Nonpolar Nonpolar Biphenyl Core (Hydrophobic Surface) Solute_Nonpolar->Solvent_Polar Weak Interaction (Mismatch) Solute_Nonpolar->Solvent_Nonpolar Favorable Interaction (Dispersion Forces) Solubility Solubility Outcome Solvent_Polar->P1 Solvent_Nonpolar->P2 P1->Solubility High Solubility (If Matched) P2->Solubility Low Solubility (If Mismatched)

Caption: Logical flow from solute/solvent properties to solubility outcome.

Experimental Determination of Thermodynamic Solubility

Thermodynamic or "equilibrium" solubility is the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, when the system is at equilibrium. The shake-flask method is universally regarded as the "gold standard" for determining this value.[8][13]

The Shake-Flask Method: A Self-Validating Protocol

This protocol is designed to be self-validating because the continued presence of excess solid solute at the end of the experiment visually confirms that the solution has reached saturation.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a vial. The key is to add enough solid so that a visible amount remains undissolved after the equilibration period. This ensures saturation.[8]

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial (e.g., 2-5 mL).[8]

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period. For thermodynamic solubility, 24 to 48 hours is standard to ensure equilibrium is reached.[2]

  • Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment to allow the excess solid to settle.

  • Sample Withdrawal & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.[1]

  • Dilution: Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve. Record the dilution factor precisely.[14][15]

  • Quantification: Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound.[3][16]

  • Calculation: Calculate the original solubility in the saturated solution using the measured concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL, mol/L).

Experimental Workflow Diagram

G A 1. Add Excess Solid This compound to Vial B 2. Add Known Volume of Organic Solvent A->B C 3. Equilibrate (25°C, 24-48h on shaker) B->C D 4. Settle & Separate Phases C->D E 5. Withdraw & Filter Supernatant (0.45 µm PTFE filter) D->E F 6. Accurate Dilution of Filtrate E->F G 7. Quantify Concentration (HPLC-UV or UV-Vis) F->G H 8. Calculate Solubility G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

All quantitative solubility data should be compiled into a structured table for clear comparison. This allows for rapid assessment of the compound's behavior across a spectrum of solvents.

Table 1: Solubility of this compound in Organic Solvents at 25 °C

Solvent ClassSolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)Notes
Polar Protic Methanol5.1Experimental DataExperimental DataClear, colorless solution
Ethanol4.3Experimental DataExperimental Data
Polar Aprotic Acetone5.1Experimental DataExperimental Data
Acetonitrile5.8Experimental DataExperimental Data
DMSO7.2Experimental DataExperimental DataPotential for high solubility
Nonpolar Toluene2.4Experimental DataExperimental Data
Hexane0.1Experimental DataExperimental DataExpected to be low

Interpretation of Results:

  • High solubility in alcohols and DMSO would confirm the dominant role of the polar hydroxyl group and its hydrogen-bonding capability.

  • Moderate solubility in toluene would indicate that the hydrophobic biphenyl core contributes significantly to the molecule's interactions.

  • Low solubility in hexane would be expected and would highlight the necessity of some degree of polarity in the solvent for effective dissolution.

Conclusion for the Research Professional

This guide establishes a robust framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on molecular structure with the "gold standard" shake-flask experimental protocol, researchers can generate the reliable, high-quality data essential for informed decision-making in drug discovery and development. Accurate solubility data prevents costly downstream failures, enables rational formulation design, and ensures the integrity of biological and analytical testing.[1][2][17] The methodologies and principles outlined herein provide a clear path for the comprehensive physicochemical characterization of this and other novel chemical entities.

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Introduction: The Significance of Fluorinated Biaryl Phenols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(2-Fluorophenyl)phenol for Advanced Research and Development

This guide provides a comprehensive technical overview of this compound, a key intermediate in pharmaceutical and fine chemical synthesis. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's synthesis, commercial availability, critical properties, and applications, grounding all information in established scientific principles and field-proven insights.

Fluorine-containing organic molecules are of immense interest in drug discovery. The introduction of fluorine can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity, making it a valuable tool for optimizing lead compounds.[1] this compound belongs to the class of fluorinated biaryl phenols, a structural motif present in various biologically active molecules. Its unique combination of a flexible biaryl scaffold, a reactive phenolic hydroxyl group, and a strategically placed fluorine atom makes it a versatile building block for synthesizing complex molecular architectures. This guide serves to equip researchers with the necessary technical knowledge to effectively source, handle, and utilize this compound in their research endeavors.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical is paramount for its successful application in synthesis and analysis. This compound is a solid at room temperature with the molecular formula C₁₂H₉FO.[2]

Key Properties Summary
PropertyValueSource
CAS Number 80254-63-3[2][3]
Molecular Formula C₁₂H₉FO[2]
Molecular Weight 188.20 g/mol [4][5]
IUPAC Name This compound[3]
Appearance White to off-white solid (typical)General Knowledge
SMILES String c1cccc(F)c1-c2cc(O)ccc2[3]
Expected Spectroscopic Data

While specific spectra should always be obtained from the supplier's Certificate of Analysis (CoA), the expected characteristics are as follows:

  • ¹H NMR: The proton nuclear magnetic resonance spectrum will show distinct signals in the aromatic region (typically δ 6.8-7.5 ppm). The protons on the phenol-bearing ring will exhibit splitting patterns influenced by the hydroxyl and biaryl junction, while the protons on the fluorophenyl ring will show additional coupling to the fluorine atom. The phenolic proton (-OH) will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.[6]

  • ¹³C NMR: The carbon spectrum will display 12 distinct signals for the aromatic carbons. The carbon atom attached to the fluorine will exhibit a large one-bond coupling constant (¹JC-F), a hallmark of organofluorine compounds. The carbon bearing the hydroxyl group is typically shifted downfield to around 155 ppm.[6]

  • Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M+) at m/z 188. Common fragmentation patterns for phenols include the loss of CO (M-28) and HCO (M-29).[6]

  • Infrared (IR) Spectroscopy: The IR spectrum will feature a characteristic broad absorption band for the O-H stretch of the phenolic group (around 3200-3600 cm⁻¹). Strong absorptions corresponding to C-F stretching and aromatic C=C bending will also be present.

Synthesis Pathway: A Mechanistic Perspective

This compound is typically synthesized via a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This method is favored in industrial and laboratory settings for its high functional group tolerance, mild reaction conditions, and high yields.[7]

The logical choice of precursors involves coupling a protected phenol derivative with a fluorinated boronic acid. Using a protected phenol, such as 3-bromoanisole (3-bromo-1-methoxybenzene), prevents unwanted side reactions involving the acidic phenolic proton. The methoxy group can be efficiently cleaved in a subsequent step to yield the final product.

G A 3-Bromoanisole C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/H₂O) A->C B 2-Fluorophenylboronic Acid B->C D 3-(2-Fluorophenyl)anisole (Coupled Intermediate) C->D Suzuki Coupling E Demethylation Reagent (e.g., BBr₃ or HBr) D->E F This compound (Final Product) E->F Deprotection G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification A 1. Reagent Setup Dissolve 3-bromoanisole, 2-fluorophenylboronic acid, and base in solvent. B 2. Degassing Purge reaction mixture with N₂ or Ar for 15-20 min. A->B C 3. Catalyst Addition Add Pd catalyst under inert atmosphere. B->C D 4. Reaction Heat mixture (e.g., 80-100 °C) and monitor by TLC/LC-MS. C->D E 5. Quenching & Extraction Cool, add water, and extract with organic solvent (e.g., EtOAc). D->E F 6. Drying & Concentration Dry organic layer (e.g., Na₂SO₄) and evaporate solvent. E->F G 7. Deprotection Treat crude intermediate with BBr₃ or HBr. F->G H 8. Final Purification Purify by column chromatography or recrystallization. G->H

Caption: Experimental workflow from reaction setup to final purification.

Part B: Step-by-Step Synthesis Protocol
  • Reaction Setup: To a round-bottom flask, add 3-bromoanisole (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq). Add a 4:1 mixture of toluene and water.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

  • Heating and Monitoring: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, 3-(2-fluorophenyl)anisole.

  • Demethylation (Deprotection): Dissolve the crude intermediate in anhydrous dichloromethane (DCM) and cool to 0 °C. Add boron tribromide (BBr₃, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quenching: Carefully quench the reaction by slowly adding methanol, followed by water.

  • Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford this compound.

Part C: Quality Control via HPLC

High-Performance Liquid Chromatography (HPLC) is essential to confirm the purity of the final product.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in methanol.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject the sample. The purity is determined by the peak area percentage of the main product peak relative to all other peaks in the chromatogram. A purity of >98% is typically desired for applications in drug discovery.

Applications in Drug Development and Medicinal Chemistry

Phenolic compounds are ubiquitous in medicinal chemistry, serving as antioxidants, hydrogen bond donors/acceptors, and scaffolds for further functionalization. [8][9]The 2-fluoro-biphenyl moiety is a privileged structure known to interact with various biological targets.

The primary utility of this compound is as a key intermediate. The phenolic -OH group is a versatile handle for introducing a wide range of functionalities through etherification, esterification, or conversion to a triflate for further cross-coupling reactions.

G cluster_core Core Scaffold cluster_mods Chemical Modifications cluster_apps Potential Downstream Applications A This compound Phenolic -OH (Reaction Handle) Biaryl Core (Structural Scaffold) Fluoro-Substituent (Metabolic Blocker/Modulator) B Etherification (O-alkylation) A:f1->B C Esterification A:f1->C D Conversion to Triflate A:f1->D H Bioisosteric Replacement A:f2->H A:f3->H E Pro-drugs B->E F Linker for PROTACs B->F C->E G Further Cross-Coupling D->G

Caption: Role of this compound as a versatile intermediate in drug discovery.

Safety, Handling, and Storage

As a phenolic compound, this compound requires careful handling. While a specific Safety Data Sheet (SDS) should be consulted, general precautions for this class of chemicals apply. [10]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [11]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [12]Avoid contact with skin and eyes. [11]In case of contact, flush immediately with copious amounts of water. [10]* Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and direct sunlight. [10][12]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate with significant potential in pharmaceutical research and development. Its synthesis is achievable through robust and scalable methods like the Suzuki coupling. A thorough understanding of its properties, coupled with stringent quality control and safe handling practices, enables researchers to effectively leverage this compound in the design and synthesis of novel therapeutic agents.

References

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  • Sladojevich, F., & Ritter, T. (2011). Deoxyfluorination of Phenols. Harvard University. [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. [Link]

  • Princeton University Environmental Health and Safety. Phenol. [Link]

  • Unacademy. Chemical Properties of Phenol. [Link]

  • Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. [Link]

  • New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet. [Link]

  • Wikipedia. Phenol. [Link]

  • CK-12 Foundation. (2024). Chemical Properties - Phenols. [Link]

  • ResearchGate. (2020). Characterization of the structural, spectroscopic, nonlinear optical, electronic properties and antioxidant activity of the N-{4'-[(E)-3-(Fluorophenyl)-1-(phenyl)-prop-2-en-1-one]}-acetamide. [Link]

  • GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. [Link]

  • Google Patents.
  • Meanwell, N. A. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. ACS Pharmacology & Translational Science. [Link]

  • University document. Phenol Synthesis Part II.
  • Google Patents. WO2014180305A1 - Phenol derivative and preparation method and use in medicine thereof.
  • Slideshare. Pharmaceutical applications of phenol and their derivatives. [Link]

  • Al-Khayri, J. M., et al. (2022). Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. National Institutes of Health. [Link]

  • SpectraBase. 2-[[(4-fluorophenyl)amino]methyl]phenol, N,o-bis-acetyl. [Link]

  • SpectraBase. Phenol, 3-(2-nitrophenoxy)-. [Link]

  • National Institute of Standards and Technology. Phenol, 3-nitro-. [Link]

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The Biological Frontier of Fluorinated Biphenyls: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into the biphenyl scaffold has emerged as a powerful paradigm in modern medicinal chemistry, unlocking a diverse and potent array of biological activities. This in-depth technical guide provides a comprehensive exploration of the multifaceted world of fluorinated biphenyls, from their rational design and synthesis to their intricate mechanisms of action and toxicological profiles. By leveraging the unique physicochemical properties of fluorine—including its high electronegativity, small steric footprint, and profound influence on metabolic stability and binding affinity—researchers have successfully developed novel therapeutics targeting a spectrum of diseases. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways to catalyze further innovation in this exciting and impactful field of drug discovery.

The Fluorine Advantage in Biphenyl Scaffolds: Physicochemical and Pharmacokinetic Implications

The introduction of fluorine atoms into a biphenyl core is not a trivial substitution but a strategic maneuver to enhance drug-like properties. Fluorine's high electronegativity and small atomic radius can profoundly influence a molecule's electron distribution, lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] The carbon-fluorine (C-F) bond is exceptionally strong, rendering it resistant to metabolic cleavage and often shielding adjacent positions from oxidative metabolism, thereby increasing the compound's half-life.[2][3] This enhanced metabolic stability is a key driver for the increased prevalence of fluorinated compounds in modern pharmaceuticals.[2][3]

Furthermore, fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group, subtly altering the molecule's properties to improve target engagement and pharmacokinetic profiles.[2] The strategic placement of fluorine can modulate the pKa of nearby functional groups, influencing a compound's ionization state and, consequently, its solubility and membrane permeability.[3] These modifications collectively contribute to improved oral bioavailability and overall therapeutic efficacy.

Synthesis of Fluorinated Biphenyls: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of fluorinated biphenyls, offering a versatile and high-yielding method for forming the crucial C-C bond between two aryl rings.[4][5] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an aryl halide or triflate is tolerant of a wide range of functional groups, making it ideal for the synthesis of complex, biologically active molecules.[4][5]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar1-X Ar1-X (Fluorinated Aryl Halide) Ar1-X->Oxidative_Addition Ar1-Pd(II)L2-X Ar1-Pd(II)L2-X Oxidative_Addition->Ar1-Pd(II)L2-X Transmetalation Transmetalation Ar1-Pd(II)L2-X->Transmetalation Ar2-B(OR)2 Ar2-B(OR)2 (Arylboronic Acid) Ar2-B(OR)2->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Ar1-Pd(II)L2-Ar2 Ar1-Pd(II)L2-Ar2 Transmetalation->Ar1-Pd(II)L2-Ar2 Reductive_Elimination Reductive Elimination Ar1-Pd(II)L2-Ar2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar1-Ar2 Ar1-Ar2 (Fluorinated Biphenyl) Reductive_Elimination->Ar1-Ar2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling for Fluorinated Biphenyl Synthesis

This protocol provides a representative procedure for the synthesis of a fluorinated biphenyl. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Materials:

  • Fluorinated aryl halide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried Schlenk flask, add the fluorinated aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired fluorinated biphenyl.

Diverse Biological Activities of Fluorinated Biphenyls

The introduction of fluorine into the biphenyl scaffold has yielded compounds with a wide range of biological activities, including anti-HIV, anti-cancer, and anti-inflammatory properties.

Anti-HIV Activity: Diarylpyrimidine-Based Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A prominent class of fluorinated biphenyls, the diarylpyrimidines (DAPYs), have demonstrated exceptional potency as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[6] The strategic placement of fluorine atoms on the biphenyl moiety significantly enhances their antiviral activity and improves their pharmacokinetic profiles.[6] These compounds bind to an allosteric site on the HIV-1 reverse transcriptase, inducing conformational changes that inhibit its function.[7][8]

HIV_RT_Inhibition cluster_RT HIV-1 Reverse Transcriptase (p66/p51) Active_Site Polymerase Active Site Inhibition Inhibition of DNA Synthesis Active_Site->Inhibition NNIBP NNRTI Binding Pocket (Allosteric Site) Conformational_Change Induces Conformational Change NNIBP->Conformational_Change Fluorinated_Biphenyl_NNRTI Fluorinated Biphenyl NNRTI Binding Binds to Allosteric Site Fluorinated_Biphenyl_NNRTI->Binding Binding->NNIBP Conformational_Change->Active_Site Distorts Active Site dNTP dNTPs dNTP->Active_Site Binding Blocked Template_Primer RNA/DNA Template-Primer Template_Primer->Active_Site Translocation Impeded

Caption: Allosteric inhibition of HIV-1 reverse transcriptase by a fluorinated biphenyl NNRTI.

CompoundTargetEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)
JK-4b (non-fluorinated precursor) WT HIV-11.02.082059
5t (fluorinated derivative) WT HIV-11.8>227>126,111

Data extracted from a study on fluorine-substituted NH₂-biphenyl-diarylpyrimidines.[6]

This protocol describes a cell-based assay to determine the anti-HIV activity of test compounds.[9]

Materials:

  • Human T-cell line (e.g., MT-4)

  • HIV-1 viral stock

  • Test compounds

  • Cell culture medium and supplements

  • MTT reagent for cell viability assessment

Procedure:

  • Seed MT-4 cells in a 96-well plate.

  • Add serial dilutions of the test compounds to the wells.

  • Infect the cells with a predetermined amount of HIV-1.

  • Incubate the plate for 5 days at 37°C in a humidified CO₂ incubator.

  • On day 5, add MTT reagent to the wells and incubate for 4 hours to assess cell viability (cytotoxicity).

  • In a parallel plate, assess the cytopathic effect of the virus or use a reporter gene assay (e.g., luciferase) to determine viral replication.

  • Calculate the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) from the dose-response curves.[10]

Anti-Cancer Activity: Inhibition of Androgen Biosynthesis

Fluorinated biphenyl methylene imidazoles have been identified as potent inhibitors of cytochrome P450 17A1 (CYP17A1), a crucial enzyme in the androgen biosynthesis pathway.[6] By blocking the production of androgens, these compounds represent a promising therapeutic strategy for androgen-dependent prostate cancer.[6][11]

Androgen_Biosynthesis_Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17a_Hydroxypregnenolone 17α-Hydroxy- pregnenolone Pregnenolone->17a_Hydroxypregnenolone CYP17A1 (17α-hydroxylase) 17a_Hydroxyprogesterone 17α-Hydroxy- progesterone Progesterone->17a_Hydroxyprogesterone CYP17A1 (17α-hydroxylase) DHEA DHEA 17a_Hydroxypregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione 17a_Hydroxyprogesterone->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone CYP11A1 CYP11A1 3b_HSD 3β-HSD CYP17A1_hydroxylase_1 CYP17A1 (17α-hydroxylase) CYP17A1_hydroxylase_2 CYP17A1 (17α-hydroxylase) CYP17A1_lyase_1 CYP17A1 (17,20-lyase) CYP17A1_lyase_2 CYP17A1 (17,20-lyase) Fluorinated_Biphenyl_Inhibitor Fluorinated Biphenyl Inhibitor Fluorinated_Biphenyl_Inhibitor->CYP17A1_lyase_1 Inhibition Fluorinated_Biphenyl_Inhibitor->CYP17A1_lyase_2 Inhibition NSAID_Mechanism Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Flurbiprofen Flurbiprofen (Fluorinated Biphenyl) Flurbiprofen->COX1_COX2 Inhibition

Sources

A Theoretical Investigation into the Conformational Landscape of 3-(2-Fluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational flexibility of biaryl scaffolds is a critical determinant of their biological activity and physicochemical properties, profoundly influencing their application in drug discovery and materials science. This guide provides a comprehensive theoretical framework for investigating the conformational preferences of 3-(2-Fluorophenyl)phenol, a molecule of significant interest due to the interplay of steric hindrance, electronic effects, and potential intramolecular hydrogen bonding. We will delve into the causality behind the selection of computational methodologies, present detailed protocols for conformational analysis, and interpret the resulting data to provide a holistic understanding of the molecule's three-dimensional structure and dynamics. This document is intended to serve as a practical and authoritative resource for researchers engaged in the computational analysis of flexible molecules.

Introduction: The Significance of Conformational Analysis in Drug Design

The three-dimensional arrangement of a molecule, its conformation, is intrinsically linked to its function. In the realm of drug development, understanding the conformational landscape of a potential therapeutic agent is paramount. The specific arrangement of atoms in space dictates how a molecule interacts with its biological target, influencing binding affinity, selectivity, and ultimately, efficacy. For molecules with rotatable bonds, such as the biaryl system in this compound, a multitude of conformations can exist, each with a distinct energy level. The relative populations of these conformers at physiological temperatures can have a significant impact on the molecule's overall biological profile.

This compound presents a fascinating case study. The presence of a fluorine atom on one of the phenyl rings introduces unique electronic and steric properties. Furthermore, the hydroxyl group on the second ring raises the possibility of intramolecular hydrogen bonding with the ortho-fluorine, a non-covalent interaction that can significantly stabilize specific conformations. A thorough theoretical investigation is therefore essential to elucidate the preferred spatial arrangements of this molecule, providing invaluable insights for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.

Theoretical Foundations: Choosing the Right Computational Tools

The accurate prediction of molecular conformation and energetics relies on the application of appropriate computational chemistry methods. For a molecule like this compound, a multi-faceted approach combining molecular mechanics and quantum mechanics is often the most effective strategy.

The Role of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its excellent balance of accuracy and computational cost.[1][2] DFT methods are particularly well-suited for studying the electronic structure and energies of medium-sized organic molecules. For the conformational analysis of this compound, a functional from the hybrid meta-GGA family, such as M06-2X, is recommended. This class of functionals is known to perform well for non-covalent interactions, which are crucial for accurately describing potential intramolecular hydrogen bonding.[3] The choice of basis set is equally important; a triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is generally required to provide a sufficiently flexible description of the electron density, especially for the electronegative fluorine and oxygen atoms.[4]

The Importance of a Potential Energy Surface (PES) Scan

To map the conformational landscape, a Potential Energy Surface (PES) scan is the method of choice.[5][6][7] This technique involves systematically changing a specific geometric parameter, in this case, the dihedral angle between the two phenyl rings, while allowing all other geometric parameters to relax at each step. This "relaxed" scan provides a profile of the potential energy as a function of the rotation around the central C-C bond, revealing the energy minima corresponding to stable conformers and the energy barriers (transition states) that separate them.[8][9]

Experimental Protocol: A Step-by-Step Guide to Conformational Analysis

The following protocol outlines a robust computational workflow for the theoretical investigation of this compound conformation. This protocol is designed to be self-validating by employing a well-established theoretical framework.

Step 1: Initial Structure Generation and Optimization
  • Molecule Building : Construct the this compound molecule using a molecular modeling software such as ChemDraw or Avogadro.

  • Initial Optimization : Perform an initial geometry optimization using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7). This step provides a reasonable starting geometry for the more accurate DFT calculations.

Step 2: Relaxed Potential Energy Surface (PES) Scan
  • Define the Scan Coordinate : The key dihedral angle for the PES scan is the one defining the rotation around the C-C bond connecting the two phenyl rings. Let's define this as C1-C1'-C2'-C3', where C1 and C1' are the carbons of the inter-ring bond.

  • Perform the PES Scan : Using a quantum chemistry software package like Gaussian, perform a relaxed PES scan by rotating the defined dihedral angle from 0° to 360° in increments of 10-15°. At each step, the geometry should be optimized at the chosen level of theory (e.g., M06-2X/6-311++G(d,p)).

Step 3: Identification and Optimization of Stationary Points
  • Locate Minima and Maxima : Analyze the resulting PES to identify the approximate dihedral angles corresponding to energy minima (stable conformers) and energy maxima (transition states).

  • Full Geometry Optimization : Perform a full geometry optimization starting from the geometries of the identified minima and maxima. This will yield the precise structures and energies of the stable conformers and transition states.

  • Frequency Analysis : For each optimized structure, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms a true energy minimum (stable conformer), while a single imaginary frequency indicates a first-order saddle point (transition state).

Step 4: Analysis of Intramolecular Interactions

To investigate the nature of the stabilizing interactions, particularly the potential O-H···F intramolecular hydrogen bond, further analyses are recommended:

  • Natural Bond Orbital (NBO) Analysis : NBO analysis can provide insights into the donor-acceptor interactions between orbitals, offering evidence for hydrogen bonding.[10]

  • Quantum Theory of Atoms in Molecules (QTAIM) : QTAIM analysis can identify bond critical points between the hydrogen of the hydroxyl group and the fluorine atom, characterizing the strength and nature of the interaction.[10]

  • Non-Covalent Interaction (NCI) Analysis : NCI plots provide a visual representation of non-covalent interactions, highlighting regions of attractive and repulsive forces within the molecule.[10]

Predicted Conformational Landscape of this compound

Based on established principles of substituted biphenyls and the potential for intramolecular hydrogen bonding, we can predict the key features of the conformational landscape of this compound.

Stable Conformers

The PES is expected to reveal several stable conformers. The global minimum is likely to be a non-planar conformation, a result of the balance between steric repulsion of the ortho-fluorine and the electronic stabilization of π-conjugation. A key conformer of interest will be one where the hydroxyl group is oriented towards the fluorine atom, potentially forming an intramolecular hydrogen bond. The strength of this O-H···F interaction will be a critical factor in determining the relative stability of this conformer.[11][12][13][14]

Rotational Barriers

The energy barriers to rotation around the central C-C bond are influenced by both steric and electronic factors. The ortho-fluorine substituent is expected to increase the rotational barrier compared to unsubstituted biphenyl.[15][16][17] The transition states for rotation will likely correspond to planar or near-planar arrangements where steric hindrance is maximized.

Quantitative Data Summary

The following table provides a hypothetical summary of the expected quantitative data from the DFT calculations. The exact values would be obtained by following the protocol outlined in Section 3.

Conformer/Transition StateDihedral Angle (°)Relative Energy (kcal/mol)Number of Imaginary FrequenciesKey Intramolecular Interactions
Global Minimum (GM)~40-600.000O-H···F Intramolecular H-bond
Local Minimum (LM)~120-1401.0 - 2.00Steric repulsion dominates
Transition State 1 (TS1)03.0 - 5.01Steric clash between H and F
Transition State 2 (TS2)902.0 - 3.01Loss of π-conjugation

Visualizing the Computational Workflow and Molecular Conformations

To aid in the conceptualization of the research process, the following diagrams illustrate the experimental workflow and the logical relationship between the different computational steps.

computational_workflow cluster_start 1. Initial Setup cluster_pes 2. Conformational Search cluster_analysis 3. Stationary Point Analysis cluster_interactions 4. Interaction Analysis cluster_results 5. Final Output mol_build Molecule Building (this compound) initial_opt Initial Geometry Optimization (MMFF94 / PM7) mol_build->initial_opt Provides starting geometry pes_scan Relaxed PES Scan (DFT: M06-2X/6-311++G(d,p)) initial_opt->pes_scan Input for PES scan opt_freq Optimization & Frequency (Minima & Transition States) pes_scan->opt_freq Identifies stationary points nbo NBO Analysis opt_freq->nbo Analyzes bonding qtaim QTAIM Analysis opt_freq->qtaim Characterizes interactions nci NCI Analysis opt_freq->nci Visualizes interactions results Conformational Landscape (Energies, Geometries, Barriers) opt_freq->results Defines conformers and barriers nbo->results Provides detailed insights qtaim->results Provides detailed insights nci->results Provides detailed insights

Caption: Computational workflow for the conformational analysis of this compound.

conformations cluster_gm Global Minimum (GM) cluster_lm Local Minimum (LM) cluster_ts Transition State (TS) gm [Image of the global minimum conformer with O-H...F hydrogen bond] ts [Image of a planar transition state] gm->ts Rotation Barrier lm [Image of a higher energy stable conformer] ts->lm Relaxation

Caption: Simplified representation of the conformational space of this compound.

Conclusion: From Theory to Application

This technical guide has provided a comprehensive roadmap for the theoretical investigation of the conformational preferences of this compound. By following the outlined protocols, researchers can gain a deep understanding of the molecule's three-dimensional structure, the energetic barriers to rotation, and the subtle interplay of non-covalent interactions that govern its shape. These theoretical insights are not merely academic; they have profound practical implications for drug discovery and development. A detailed conformational analysis can inform the design of more potent and selective ligands, predict ADME properties, and ultimately accelerate the journey from a promising lead compound to a clinically effective drug. The principles and methodologies described herein are broadly applicable to the study of other flexible molecules, providing a solid foundation for computational chemistry in modern drug design.

References

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  • Analysis of Conformational, Structural, Magnetic, and Electronic Properties Related to Antioxidant Activity: Revisiting Flavan, Anthocyanidin, Flavanone, Flavonol, Isoflavone, Flavone, and Flavan-3-ol. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Analysis of Conformational, Structural, Magnetic, and Electronic Properties Related to Antioxidant Activity: Revisiting Flavan, Anthocyanidin, Flavanone, Flavonol, Isoflavone, Flavone, and Flavan-3-ol. (2021). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Synthesis, Crystal Structure and Theoretical Investigations of (3-(2-Chlorophenyl)-5-Tosyl- 1,3,3a,4,5,9b-Hexahydroisoxazolo[4,3. (2021). Biointerface Research in Applied Chemistry, 12(2), 2488–2503. [Link]03)

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electrophilic aromatic substitution in fluorinated phenols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of Fluorinated Phenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. Within this domain, fluorinated phenols represent a class of substrates of profound importance, particularly in the fields of medicinal chemistry and materials science. The strategic incorporation of fluorine into phenolic structures can dramatically alter a molecule's physicochemical and biological properties, including its acidity, metabolic stability, and binding affinity for therapeutic targets.[1][2] Fluorinated phenols are key intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1][3]

This guide provides a detailed exploration of the principles and practices governing the electrophilic aromatic substitution of fluorinated phenols. It moves beyond simple procedural descriptions to elucidate the underlying electronic and steric factors that dictate reactivity and regioselectivity, offering field-proven insights for the practicing scientist.

Core Principles: The Electronic Dichotomy of Fluorinated Phenols

The reactivity of a fluorinated phenol in an EAS reaction is dictated by the interplay of the electronic effects of its two key substituents: the hydroxyl group (-OH) and the fluorine atom (-F). Understanding their individual and combined influence is paramount to predicting and controlling reaction outcomes.

The Hydroxyl Group: A Potent Activator and Director

The hydroxyl group is one of the most powerful activating groups in electrophilic aromatic substitution. Its influence stems from two opposing electronic effects:

  • Strong Resonance Donation (+R Effect): The oxygen atom's lone pairs can be delocalized into the benzene ring, significantly increasing the electron density of the aromatic system. This resonance effect is most pronounced at the ortho and para positions, making them highly nucleophilic and susceptible to attack by electrophiles.[4][5]

  • Inductive Withdrawal (-I Effect): Due to oxygen's high electronegativity, the -OH group also exerts an electron-withdrawing inductive effect through the sigma bond. However, this effect is substantially weaker than its resonance donation.

The net result is that the +R effect dominates, rendering the phenol ring much more reactive towards electrophiles than benzene itself. The -OH group is a strong ortho, para-director.[4][6]

The Fluorine Atom: A Deactivating Ortho, Para-Director

Halogens present a unique case in EAS. Fluorine, being the most electronegative element, exhibits the following characteristics:

  • Strong Inductive Withdrawal (-I Effect): Fluorine's immense electronegativity strongly pulls electron density away from the aromatic ring through the C-F sigma bond. This effect deactivates the ring, making it less reactive than benzene.[7][8]

  • Weak Resonance Donation (+R Effect): Like the hydroxyl group, fluorine's lone pairs can participate in resonance, donating electron density to the ring and stabilizing the carbocation intermediate (the sigma complex) when attack occurs at the ortho and para positions.[9]

For fluorine, the powerful -I effect outweighs the +R effect, leading to a net deactivation of the ring.[8] However, the resonance donation is still sufficient to direct incoming electrophiles to the ortho and para positions.[4][10]

The Combined Effect: A Modulated Reactivity

When both substituents are present on the ring, their effects are combined. The potent activating +R effect of the hydroxyl group is the dominant force, ensuring the fluorophenol ring is activated for EAS. However, the deactivating -I effect of the fluorine atom tempers this activation. Consequently, fluorophenols are generally less reactive than phenol but more reactive than fluorobenzene.[7]

The regioselectivity is determined by a consensus between the two directing groups. The incoming electrophile will preferentially add to the positions most strongly activated by the hydroxyl group (ortho and para) that are not sterically hindered.

cluster_0 Directing Effects on 4-Fluorophenol Ring 4-Fluorophenol Ortho_OH Ortho to OH (Activated) Ring->Ortho_OH Strong Activation (+R) Meta_OH Meta to OH (Less Activated) Ring->Meta_OH Weak Activation Para_OH Para to OH (Fluorine Position) Ring->Para_OH Strong Activation (+R) Start 4-Fluorophenol + HNO3/H2SO4 Electrophile Generation of Nitronium Ion (NO2+) Start->Electrophile Attack Nucleophilic attack by phenol ring Electrophile->Attack Sigma Formation of Sigma Complex (Arenium Ion) Attack->Sigma Deprotonation Deprotonation to restore aromaticity Sigma->Deprotonation Product 2-Nitro-4-fluorophenol Deprotonation->Product

Caption: General workflow for the nitration of 4-fluorophenol.

Regioselectivity: The position of nitration is strongly dictated by the hydroxyl group.

  • For 4-fluorophenol , substitution occurs almost exclusively at the 2- and 6-positions (ortho to -OH). [11]* For 2-fluorophenol , the major product is typically 2-fluoro-4-nitrophenol (para to -OH), with some formation of the 6-nitro isomer. [12] Experimental Protocol: Nitration of 2-Fluorophenol to 2-Fluoro-4-nitrophenol [12]

  • Nitrosation: 2-Fluorophenol is used as the raw material and undergoes nitrosation in the presence of dilute hydrochloric acid (15-20%) with an alkali metal nitrite (e.g., sodium nitrite) at a low temperature (-5 to 5°C) to generate 2-fluoro-4-nitrosophenol.

  • Oxidation: The resulting 2-fluoro-4-nitrosophenol is then oxidized using dilute nitric acid to yield the final product, 2-fluoro-4-nitrophenol.

  • Work-up: The reaction mixture is typically poured into ice water, and the precipitated product is filtered, washed with cold water until neutral, and then dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

SubstrateReagentsTemperatureMajor Product(s)Reference
4-FluorophenolHNO₃ / H₂SO₄Not specified4-Fluoro-2-nitrophenol[11]
2-Fluorophenol1. NaNO₂/HCl2. HNO₃-5 to 5°C2-Fluoro-4-nitrophenol[12]
Halogenation

Halogenation involves the introduction of a halogen atom (typically Cl or Br) onto the ring.

Mechanism: Given the high reactivity of phenols, halogenation can often proceed without a Lewis acid catalyst, which is typically required for less activated rings. [13]The reaction is carried out with elemental bromine (Br₂) or chlorine (Cl₂) in a suitable solvent. The polarity of the solvent can influence the reaction rate and selectivity.

Regioselectivity: Substitution is directed ortho and para to the powerful -OH directing group.

  • 2-Fluorophenol can be halogenated to yield 2-fluoro-4-halophenols and 2-fluoro-6-halophenols. [12]* Phenol itself reacts readily with bromine water to yield 2,4,6-tribromophenol, illustrating the high degree of activation. [4] Experimental Protocol: Monobromination of Phenol (Generalizable) [13]

  • Dissolution: Dissolve the fluorophenol in a solvent of low polarity, such as carbon disulfide (CS₂) or chloroform (CHCl₃).

  • Cooling: Cool the reaction mixture to a low temperature (e.g., 0-5°C) using an ice bath.

  • Addition: Add a solution of bromine in the same solvent dropwise with constant stirring. The amount of bromine should be stoichiometric for monosubstitution.

  • Reaction: Allow the reaction to proceed at low temperature until the bromine color disappears.

  • Work-up: Evaporate the solvent. The resulting mixture of ortho and para isomers can often be separated by chromatography or distillation.

SubstrateReagentsSolventMajor Product(s)Reference
2-FluorophenolCl₂Not specified2-Chloro-6-fluorophenol[12]
PhenolBr₂CS₂ (low polarity)o-Bromophenol, p-Bromophenol[13]
Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) and is a key reaction for producing detergents, dyes, and sulfa drugs.

Mechanism: The reaction is typically performed with concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (H₂SO₄/SO₃). [14]The electrophile is SO₃ or protonated SO₃. A notable feature of sulfonation is its reversibility, which can be exploited for purification or directing other substituents.

Regioselectivity: The outcome of sulfonation can be highly dependent on reaction conditions, showcasing the subtle interplay of electronic and steric effects.

  • For 2-fluorophenol , sulfonation with SO₃ in nitromethane can yield both 2-fluoro-4-sulfonic acid and 2-fluoro-5-sulfonic acid. The formation of the 5-sulfonic acid isomer is noteworthy as it is meta to the fluorine, indicating that under certain conditions, positions not doubly activated can react. The ratio of these products changes with the amount of SO₃ used. [15] Experimental Protocol: Sulfonation of 2,4-Dihydroxybenzophenone [16] Note: This protocol for a related phenol illustrates the general procedure, as specific protocols for simple fluorophenols are less detailed in the provided context.

  • Solvent System: A mixture of a C₅-C₁₀ aliphatic hydrocarbon and a dialkyl carbonate is used as the solvent.

  • Addition of Sulfonating Agent: The phenol derivative is dissolved in the solvent mixture. A halosulfonic acid (e.g., chlorosulfonic acid) is added slowly at a controlled temperature (e.g., 0-30°C).

  • Reaction and HCl Removal: The reaction mixture is gradually heated (e.g., to 60-70°C) to complete the reaction and drive off the hydrogen chloride gas byproduct.

  • Work-up: After cooling, the product can be isolated. The reaction may form two layers, with the product concentrated in the lower layer.

SubstrateReagentsConditionsMajor Product(s)Reference
2-FluorophenolSO₃ in nitromethane2.0 equiv SO₃4-Sulfonic acid (major), 5-Sulfonic acid (4%)[15]
2-FluorophenolSO₃ in nitromethane5.0 equiv SO₃4-Sulfonic acid (major), 5-Sulfonic acid (30%)[15]
Friedel-Crafts Alkylation and Acylation

These reactions form new carbon-carbon bonds, attaching alkyl or acyl groups to the aromatic ring. [17][18] Mechanism: The reaction requires a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to generate a carbocation (alkylation) or a resonance-stabilized acylium ion (acylation) from an alkyl halide or acyl halide, respectively. [19] Challenges with Phenols: Friedel-Crafts reactions are often problematic with phenols. The lone pair on the phenolic oxygen can coordinate strongly with the Lewis acid catalyst. This interaction forms a complex that deactivates the aromatic ring, hindering the desired EAS reaction. Therefore, the hydroxyl group is often protected (e.g., as an ether) before the reaction, followed by a deprotection step. Alternatively, milder catalysts or specific conditions, such as using fluorinated alcohols as solvents, can be employed. [20] Experimental Protocol: Friedel-Crafts type reaction of o-Fluorophenol [12]

  • Reactants: o-Fluorophenol and n-butyric acid are used as raw materials.

  • Catalyst: Anhydrous zinc chloride is used as the catalyst.

  • Conditions: The reaction is carried out at an elevated temperature (80-200°C).

  • Work-up: The reaction mixture is treated with hydrochloric acid and extracted with an organic solvent to obtain the target compound, 3-fluoro-4-hydroxy-1-phenylbutanone.

Applications in Drug Development and Molecular Design

The synthesis of fluorinated phenols is not merely an academic exercise; it is a critical enabling technology in modern drug discovery. The introduction of fluorine can:

  • Block Metabolic Oxidation: A C-F bond is exceptionally strong and cannot be hydroxylated by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically labile position can significantly increase a drug's half-life.

  • Modulate Acidity (pKa): The strong electron-withdrawing nature of fluorine increases the acidity of the phenolic proton. This can be crucial for optimizing a drug's solubility, cell permeability, and binding to its target. [7]* Enhance Binding Affinity: Fluorine can participate in favorable electrostatic interactions (e.g., with amide backbones in proteins) or alter the conformation of a molecule to better fit a binding pocket. [21][22] Many modern therapeutics and high-value fluorophores contain the fluorinated phenol motif, underscoring the importance of mastering its synthesis. [1]

Conclusion

The electrophilic aromatic substitution of fluorinated phenols is a nuanced yet predictable field of organic chemistry. Reactivity and regioselectivity are governed by the dominant activating, ortho, para-directing hydroxyl group, whose influence is moderated by the deactivating, but also ortho, para-directing, fluorine atom. While standard EAS reactions like nitration and halogenation proceed readily under controlled conditions, other transformations such as Friedel-Crafts and sulfonation may require special consideration to manage catalyst interactions or complex product distributions. A thorough understanding of these principles is essential for researchers and scientists aiming to leverage the unique properties of fluorinated phenols in drug development and materials science.

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acidity and pKa of 3-(2-Fluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Acidity and pKa of 3-(2-Fluorophenyl)phenol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Foundations of Phenolic Acidity

The acidity of phenols is a cornerstone of organic chemistry, fundamentally governed by the stability of the corresponding phenoxide ion formed upon deprotonation.[1][2][3] Unlike aliphatic alcohols, which have pKa values around 16-18, phenols are significantly more acidic, with a typical pKa of about 10.[1][2] This marked increase in acidity—a factor of one million or more—is attributed to the resonance stabilization of the phenoxide conjugate base.[4]

Upon losing a proton, the negative charge on the oxygen atom is not localized; instead, it is delocalized into the π-electron system of the aromatic ring.[3][4] This distribution of charge across multiple atoms results in a more stable conjugate base, which in turn lowers the energy barrier for proton donation and increases the acidity of the parent phenol.[4]

The equilibrium of this dissociation is illustrated below:

Figure 1: Dissociation equilibrium of a phenol.

The position and electronic nature of substituents on the aromatic ring can dramatically alter the acidity of a phenol. This is the primary determinant of the specific pKa of this compound.

The Electronic Influence of the 2-Fluorophenyl Substituent

Substituents influence acidity by either stabilizing or destabilizing the phenoxide ion through a combination of inductive and resonance (mesomeric) effects.[1][2]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or halogens (-F, -Cl) increase acidity. They pull electron density away from the ring and the phenoxide oxygen, further delocalizing and stabilizing the negative charge.[1][2][4]

  • Electron-Donating Groups (EDGs): Groups like alkyl (-CH3) or amino (-NH2) decrease acidity. They push electron density into the ring, which intensifies the negative charge on the phenoxide oxygen and destabilizes the conjugate base.[1][5]

In the case of this compound, we must consider the effects of the entire 2-fluorophenyl group attached at the meta position relative to the hydroxyl group.

Inductive Effect (-I)

The fluorine atom is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[6] This effect pulls electron density through the sigma bonds. In the 2-fluorophenyl substituent, the fluorine atom strongly withdraws density from its own ring. This phenyl ring, now electron-deficient, in turn acts as an electron-withdrawing group on the phenolic ring to which it is attached. This overall -I effect helps to stabilize the negative charge of the phenoxide ion, thereby increasing the acidity of the parent phenol.

Resonance Effect (+M/-M)

While fluorine has lone pairs and can theoretically donate them into the ring (+M effect), its strong electronegativity makes this a weak effect compared to its potent -I effect. For halogens, the inductive effect is generally dominant in influencing the acidity of phenols.[5][6] The phenyl group itself can act as either an electron-withdrawing or -donating group via resonance, depending on the system it's attached to.

Positional Isomerism

The 2-fluorophenyl group is located at the meta position (position 3) relative to the hydroxyl group. Resonance effects are most pronounced at the ortho and para positions, as these positions are directly involved in the delocalization of the phenoxide's negative charge.[1][2] At the meta position, the influence of the substituent is primarily transmitted through the inductive effect.[1] Therefore, we can predict that the acidity of this compound will be enhanced relative to phenol, mainly due to the strong inductive pull of the 2-fluorophenyl moiety.

Predicted pKa of this compound

While an experimental pKa for this compound (CAS: 80254-63-3) is not readily found in the literature, we can formulate a robust prediction by comparing it to structurally similar compounds.

CompoundpKa ValueRationale for Comparison
Phenol10.0The parent compound for reference.[7]
3-Fluorophenol9.3A single fluorine atom in the meta position increases acidity.[7]
4-Fluorophenol9.9A single fluorine atom in the para position has a less pronounced effect.[7]
2-Fluorophenol8.7A single fluorine atom in the ortho position has the strongest acidifying effect due to proximity.[7]
3-Phenylphenol~9.6The phenyl group is weakly electron-withdrawing, slightly increasing acidity over phenol.
3,5-Bis(trifluoromethyl)phenol8.03Two potent EWGs significantly increase acidity.[8]

The 2-fluorophenyl group is a stronger electron-withdrawing substituent than a single fluorine atom due to the combined electronegativity and the electron-deficient nature of the second aromatic ring. Its effect, however, is transmitted from the meta position, which dampens the resonance contribution.

Prediction: The pKa of this compound is predicted to be lower (more acidic) than that of 3-fluorophenol (9.3) and 3-phenylphenol (~9.6) but likely not as low as phenols with strong resonance-activating EWGs in the ortho/para positions. A reasonable estimate would place its pKa in the range of 8.8 to 9.2 .

Experimental Determination of pKa

To obtain a definitive pKa value, experimental measurement is required. Spectrophotometric titration is a highly reliable method for phenolic compounds, as the phenoxide ion often has a distinct UV-Vis absorbance spectrum from the protonated phenol.[9][10]

Principle of Spectrophotometric Titration

The method relies on Beer's Law and the Henderson-Hasselbalch equation.[9] By preparing a series of buffered solutions of the compound across a pH range and measuring their absorbance at a specific wavelength (ideally where the difference between the protonated and deprotonated species is maximal), the ratio of the two species can be determined. Plotting pH versus the log of this ratio yields a straight line whose y-intercept is the pKa.[9]

Step-by-Step Experimental Protocol
  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 95% ethanol or a water/acetonitrile mixture to ensure solubility).[9][11]

    • Prepare a series of buffer solutions spanning the predicted pKa range (e.g., pH 7.5 to 10.5). Phosphate and borate buffers are common choices.

    • Prepare acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions to determine the absorbance of the fully protonated (HA) and fully deprotonated (A⁻) forms, respectively.

  • Determination of Analytical Wavelength (λ_max_):

    • Prepare two cuvettes: one with the compound in the acidic solution and one in the basic solution.

    • Scan the UV-Vis spectrum for both solutions to find the wavelength where the absorbance difference between the phenoxide and phenol is greatest. This will be the analytical wavelength for subsequent measurements.

  • Preparation of Sample Series:

    • In a series of volumetric flasks, add a precise aliquot of the stock solution.

    • Add a precise volume of each buffer solution to the flasks.

    • Dilute to the final volume with deionized water, ensuring a constant ionic strength by adding a salt like KCl.[11]

  • Measurement and Data Analysis:

    • Measure the pH of each buffered sample using a calibrated pH meter.

    • Measure the absorbance of each sample at the predetermined analytical wavelength, using a buffer blank for reference.

    • Calculate the pKa using the following equation for each data point: pKa = pH + log[(A_b - A_i) / (A_i - A_a)] Where:

      • A_b is the absorbance of the basic (A⁻) form.

      • A_a is the absorbance of the acidic (HA) form.

      • A_i is the absorbance of the intermediate buffered solution.

    • The final pKa is the average of the values obtained across the buffer series.

Figure 2: Workflow for experimental pKa determination.

Computational Prediction of pKa

In modern drug discovery and materials science, computational chemistry provides a rapid and cost-effective means of predicting molecular properties like pKa.[12][13] High-level quantum mechanical calculations can yield pKa values with an accuracy often within 0.5 pKa units of experimental values.[12][14]

Theoretical Approach

The most common and accurate methods involve calculating the Gibbs free energy of the acid-base reaction in a simulated aqueous environment. The pKa is derived from the Gibbs free energy of dissociation (ΔG°aq). A thermodynamic cycle is typically used to relate the gas-phase energies, which are easier to calculate accurately, to the solution-phase energies.

Step-by-Step Computational Protocol
  • Structure Optimization:

    • Build the 3D structures of both the protonated phenol (HA) and the deprotonated phenoxide (A⁻).

    • Perform geometry optimization in the gas phase using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or CAM-B3LYP and a basis set like 6-311+G(d,p).[12]

  • Gas-Phase Energy Calculation:

    • Perform a high-accuracy single-point energy calculation on the optimized gas-phase structures. The CBS-QB3 method is a robust choice for this step.[14][15] This provides the gas-phase Gibbs free energy (G_gas_).

  • Solvation Energy Calculation:

    • Apply a continuum solvation model, such as the Solvation Model based on Density (SMD) or the Conductor-like Polarizable Continuum Model (CPCM), to the optimized structures.[12][14] This calculates the free energy of transferring the molecule from the gas phase to the solvent (ΔG_solv_).

    • For the highest accuracy, it is critical to perform a separate geometry optimization of the anion in the solvated phase, as its structure can change significantly upon solvation.[14]

  • pKa Calculation:

    • Calculate the Gibbs free energy of the dissociation reaction in solution (ΔG°aq).

    • Convert ΔG°aq to pKa using the formula: pKa = ΔG°aq / (2.303 * RT) Where R is the gas constant and T is the temperature (298.15 K).

    • Often, a linear correlation or reference compound is used to correct for systematic errors and improve accuracy.[16][17]

G A 1. Build 3D Structures (Phenol & Phenoxide) B 2. Gas-Phase Geometry Optimization (e.g., DFT) A->B C 3. High-Accuracy Gas-Phase Energy Calculation (e.g., CBS-QB3) B->C D 4. Solvation Energy Calculation (e.g., SMD, CPCM) C->D E 5. Calculate ΔG°(aq) for Dissociation D->E F 6. Convert ΔG°(aq) to pKa E->F

Figure 3: Workflow for computational pKa prediction.

Conclusion

This compound presents an interesting case study in the prediction of physicochemical properties. Based on established principles of substituent effects, its pKa is confidently predicted to be in the range of 8.8 to 9.2, making it a moderately stronger acid than phenol. This enhanced acidity is primarily driven by the strong electron-withdrawing inductive effect of the 2-fluorophenyl group. For drug development and materials science applications where precise ionization states are critical, this guide provides the necessary theoretical framework and detailed, actionable protocols for both experimental and computational determination of its exact pKa value.

References

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stability and degradation of 3-(2-Fluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Degradation of 3-(2-Fluorophenyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a biphenyl derivative with a fluorine substituent, a structural motif of increasing interest in pharmaceutical and materials science. Understanding the stability and degradation profile of this molecule is paramount for its development, ensuring safety, efficacy, and a defined shelf-life for any potential application. This technical guide provides a comprehensive overview of the intrinsic stability of this compound and its likely degradation pathways under various stress conditions, including photolytic, oxidative, thermal, and hydrolytic stress. Drawing upon established principles of organic chemistry and data from analogous fluorinated aromatic compounds, this document outlines the probable mechanisms of degradation. Furthermore, it details robust experimental protocols for conducting forced degradation studies and discusses advanced analytical methodologies for the separation and identification of potential degradants.

Introduction: Physicochemical Profile and Significance

This compound belongs to the class of fluorinated biphenyls. The introduction of a fluorine atom can significantly alter the physicochemical properties of an organic molecule, including its lipophilicity, metabolic stability, and binding interactions with biological targets. The phenolic hydroxyl group provides a site for potential hydrogen bonding and salt formation, while the biphenyl core contributes to the molecule's overall rigidity and potential for π-π stacking interactions.

The stability of this compound is governed by the interplay of its constituent functional groups: the phenol, the biphenyl system, and the carbon-fluorine bond. The C-F bond is the strongest single bond in organic chemistry, generally imparting high thermal and metabolic stability to the molecule[1]. However, the phenolic ring is susceptible to oxidation, and the aromatic system as a whole can be a target for photodegradation.

This guide will systematically explore the potential vulnerabilities of this compound to various degradation-inducing factors.

Potential Degradation Pathways and Mechanisms

Forced degradation studies are essential to identify the likely degradation products of a molecule and to develop stability-indicating analytical methods[2]. Based on the structure of this compound, the following degradation pathways are anticipated.

Photodegradation

Aromatic compounds, including phenols and biphenyls, are known to undergo photodegradation upon exposure to UV light[3]. For fluorinated phenols, a primary photodegradation pathway involves the cleavage of the C-F bond to produce fluoride ions[4][5]. The mechanism likely proceeds through the formation of excited states and radical intermediates.

Proposed Photodegradation Pathway:

G cluster_0 Photolytic Stress (UV) Parent This compound ExcitedState Excited State Parent->ExcitedState RadicalIntermediate Aryl Radical Intermediate ExcitedState->RadicalIntermediate C-F Bond Cleavage Fluoride Fluoride Ion (F⁻) RadicalIntermediate->Fluoride HydroxylatedBiphenyl Hydroxylated Biphenyls RadicalIntermediate->HydroxylatedBiphenyl + •OH RingOpened Ring-Opened Products HydroxylatedBiphenyl->RingOpened Further Oxidation

Caption: Proposed photodegradation pathway of this compound.

Oxidative Degradation

The phenolic hydroxyl group is a primary target for oxidation. Oxidizing agents, such as hydrogen peroxide, can lead to the formation of phenoxy radicals, which can then dimerize or undergo further oxidation to form quinone-type structures. The biphenyl ring system can also be hydroxylated.

Proposed Oxidative Degradation Pathway:

G cluster_1 Oxidative Stress (e.g., H₂O₂) Parent This compound PhenoxyRadical Phenoxy Radical Parent->PhenoxyRadical - H• Hydroxylated Hydroxylated Derivatives Parent->Hydroxylated Hydroxylation Quinone Quinone-type Structures PhenoxyRadical->Quinone Oxidation Dimer Dimerized Products PhenoxyRadical->Dimer Dimerization

Caption: Potential oxidative degradation pathways for this compound.

Thermal Degradation

Fluorinated aromatic compounds are generally characterized by high thermal stability[6][7]. The high bond dissociation energy of the C-F bond suggests that significant thermal energy is required for its cleavage. Degradation under thermal stress is likely to be less significant compared to photolytic and oxidative degradation under typical storage conditions. However, at elevated temperatures, decomposition can occur, potentially leading to fragmentation of the molecule.

Hydrolytic Degradation

The C-F bond on an aromatic ring is generally resistant to hydrolysis under neutral and acidic conditions. While nucleophilic aromatic substitution of fluoride can occur, it typically requires harsh basic conditions and/or activating groups on the aromatic ring, which are absent in this compound[8]. The ether linkage in biphenyl ethers (a related class of compounds) can be susceptible to hydrolysis, but the C-C bond of the biphenyl in the target molecule is stable. Therefore, significant hydrolytic degradation is not anticipated under physiological or standard environmental pH conditions.

Experimental Protocols for Forced Degradation Studies

A systematic forced degradation study should be conducted to experimentally verify the predicted degradation pathways and identify any unknown degradants.

General Considerations
  • Concentration: A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol.

  • Stress Conditions: The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed and can be adequately characterized.

  • Controls: A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

Photostability Testing
  • Sample Preparation: Transfer the stock solution into quartz tubes.

  • Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A typical exposure would be 1.2 million lux hours and 200 watt hours/square meter.

  • Analysis: Analyze the samples at appropriate time points by a stability-indicating HPLC method.

Oxidative Degradation Protocol
  • Sample Preparation: Treat the stock solution with various concentrations of hydrogen peroxide (e.g., 3%, 10%, 30% v/v).

  • Incubation: Incubate the solutions at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 24-48 hours).

  • Quenching: If necessary, the reaction can be quenched by adding an antioxidant like sodium bisulfite.

  • Analysis: Analyze the samples by HPLC.

Thermal Stress Protocol
  • Solid State: Store the solid compound in a temperature-controlled oven at elevated temperatures (e.g., 60°C, 80°C, 105°C) for a specified duration.

  • Solution State: Reflux the solution of the compound at an elevated temperature.

  • Analysis: Dissolve the solid sample in a suitable solvent before analysis by HPLC. Analyze the solution sample directly.

Hydrolytic Stress Protocol
  • Acidic Conditions: Treat the stock solution with 0.1 N HCl and heat at a specified temperature (e.g., 80°C).

  • Basic Conditions: Treat the stock solution with 0.1 N NaOH and heat at a specified temperature (e.g., 80°C).

  • Neutral Conditions: Treat the stock solution with water and heat at a specified temperature (e.g., 80°C).

  • Neutralization: Before analysis, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples by HPLC.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

High-Performance Liquid Chromatography (HPLC)
  • Column: A reversed-phase C18 column is typically suitable for the separation of phenolic and biphenyl compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is recommended.

  • Detection: A photodiode array (PDA) detector is useful for initial method development and for obtaining UV spectra of the parent and degradation products. For higher sensitivity and structural elucidation, mass spectrometric detection is indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with high-resolution mass spectrometry (HRMS) such as time-of-flight (TOF) or Orbitrap, is the gold standard for identifying unknown degradation products. It provides accurate mass measurements, which can be used to determine the elemental composition of the degradants. Tandem mass spectrometry (MS/MS) experiments can provide structural information through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile degradation products, GC-MS can be a valuable tool. Derivatization may be necessary to improve the chromatographic properties of polar degradants.

¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR)

¹⁹F-NMR is a powerful technique for tracking the fate of the fluorine atom during degradation studies. It can be used to quantify the formation of fluoride ions and to identify other fluorine-containing degradation products[4][5].

Table 1: Summary of Analytical Techniques for Stability and Degradation Studies

TechniqueApplicationAdvantagesLimitations
HPLC-PDA Quantification of parent compound and known impurities.Robust, widely available, provides spectral information.Limited sensitivity and specificity for unknown identification.
LC-HRMS Identification and quantification of degradation products.High sensitivity and specificity, accurate mass for formula determination.More complex and expensive instrumentation.
GC-MS Analysis of volatile degradation products.Excellent for volatile and semi-volatile compounds.May require derivatization for polar analytes.
¹⁹F-NMR Tracking of fluorine-containing species.Specific for fluorine, quantitative.Lower sensitivity compared to MS, requires higher concentrations.

Conclusion

The stability of this compound is predicted to be robust under thermal and hydrolytic stress due to the strong C-F and C-C bonds. However, the molecule is likely susceptible to photodegradation, primarily through C-F bond cleavage, and oxidative degradation targeting the phenolic moiety. A comprehensive forced degradation study, employing a suite of modern analytical techniques, is essential to fully characterize the stability profile of this compound. The insights gained from such studies are critical for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and safety of any products containing this compound.

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Retrosynthetic Analysis of 3-(2-Fluorophenyl)phenol: A Strategic Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Executive Summary

3-(2-Fluorophenyl)phenol represents a core structural motif in medicinal chemistry and materials science, embodying the privileged biaryl phenol scaffold. The strategic placement of a fluorine atom introduces unique electronic properties that can significantly influence molecular conformation and binding affinity, making it a valuable target for synthesis. This guide provides an in-depth exploration of the retrosynthetic analysis of this compound, designed for researchers, scientists, and drug development professionals. We will dissect the primary C-C bond disconnection strategies, evaluate the merits of leading cross-coupling methodologies—namely Suzuki-Miyaura, Kumada, and Negishi couplings—and provide a field-proven, step-by-step protocol for its practical synthesis. The causality behind strategic choices, from protecting group selection to catalyst systems, is elucidated to provide a framework for not just synthesizing this specific molecule, but for approaching similar biaryl structures with confidence and expertise.

The Philosophy of Retrosynthesis: Deconstructing Complexity

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available precursors.[1] This process, formalized by E.J. Corey, utilizes "transforms," which are the reverse of known chemical reactions, to identify strategic bond disconnections.[2] Each disconnection reveals "synthons," idealized fragments that correspond to real-world "synthetic equivalents."[3] The goal is to create a synthetic roadmap that is logical, efficient, and high-yielding. For a molecule like this compound, the central challenge lies in the strategic formation of the biaryl C-C bond.

Analysis of the Target Molecule

The structure of this compound presents several key features that dictate the synthetic strategy:

  • The Biaryl Axis: The core of the molecule is the C-C single bond connecting the two phenyl rings. This is the most logical point for disconnection.

  • The Phenolic Hydroxyl Group: This acidic proton is incompatible with highly basic organometallic reagents such as Grignard reagents.[4][5] Therefore, its protection may be required depending on the chosen methodology. Common protecting groups include methyl ethers (-OMe), benzyl ethers (-OBn), or silyl ethers (e.g., -OTBS).

  • The Fluorine Substituent: The ortho-fluorine atom on one ring is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring in cross-coupling reactions. Its presence is generally well-tolerated in modern palladium-catalyzed reactions.[6]

Primary Disconnection Strategy: Biaryl C-C Bond Formation

The most direct and industrially scalable approach to this compound is through the formation of the C-C bond between the two aromatic rings. This disconnection leads to two aryl synthons, which can be realized using a variety of powerful transition-metal-catalyzed cross-coupling reactions.

G TM This compound Disconnection C-C Disconnection TM->Disconnection Retrosynthesis Synthons Synthons: (2-Fluorophenyl)⁻ + (3-Hydroxyphenyl)⁺ OR (2-Fluorophenyl)⁺ + (3-Hydroxyphenyl)⁻ Disconnection->Synthons

Caption: Primary retrosynthetic disconnection of the target molecule.

This single disconnection opens up several powerful forward-synthesis pathways, primarily revolving around palladium- or nickel-catalyzed cross-coupling. The choice between them depends on factors like functional group tolerance, availability of starting materials, and reaction conditions.

3.1. Strategic Options for C-C Cross-Coupling

The two synthons can be translated into various synthetic equivalents. The choice of which ring bears the nucleophilic organometallic component and which bears the electrophilic halide (or triflate) is a critical strategic decision.

Coupling Reaction Organometallic Reagent (Nucleophile) Aryl Electrophile Key Features & Causality
Suzuki-Miyaura Organoboron (e.g., boronic acid/ester)Aryl Halide (I, Br, Cl) or TriflateHigh functional group tolerance; boronic acids are stable, often commercially available, and compatible with a free hydroxyl group under appropriate basic conditions.[7][8] This is often the preferred method for its robustness and operational simplicity.[9][10]
Kumada Organomagnesium (Grignard Reagent)Aryl Halide (I, Br, Cl)High reactivity, but low functional group tolerance. The Grignard reagent is a strong base and will deprotonate the phenol.[4] Protection of the -OH group is mandatory. This route is cost-effective but requires an additional protection/deprotection sequence.[11][12]
Negishi OrganozincAryl Halide (I, Br, Cl) or TriflateExcellent functional group tolerance and high reactivity. Organozinc reagents are less basic than Grignards but more reactive than organoborons, offering a powerful alternative.[13][14][15] They are particularly useful for complex molecule synthesis.[14]

Based on this analysis, the Suzuki-Miyaura coupling emerges as a highly strategic and reliable choice due to its tolerance for the unprotected phenol, minimizing the number of synthetic steps. The Negishi coupling is an excellent alternative, while the Kumada coupling is viable but less efficient due to the need for protection chemistry.

Proposed Forward Synthesis via Suzuki-Miyaura Coupling

We will proceed with a forward synthesis plan based on the Suzuki-Miyaura coupling. We have two primary pathways based on the choice of coupling partners.

G cluster_0 Pathway A cluster_1 Pathway B A1 2-Fluorophenylboronic Acid A_Plus + A1->A_Plus A2 3-Bromophenol A2->A_Plus A_Prod This compound A_Plus->A_Prod Pd Catalyst, Base B1 3-Hydroxyphenylboronic Acid B_Plus + B1->B_Plus B2 1-Bromo-2-fluorobenzene B2->B_Plus B_Prod This compound B_Plus->B_Prod Pd Catalyst, Base

Caption: Two viable Suzuki-Miyaura coupling pathways.

Both pathways are chemically sound. The choice often comes down to the commercial availability and cost of the starting materials. For this guide, we will detail the protocol for Pathway A , coupling 2-fluorophenylboronic acid with 3-bromophenol, as both are readily available and cost-effective reagents.

4.1. Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system, designed for high yield and purity. The causality behind each step is explained to ensure reproducibility and understanding.

Reaction: 2-Fluorophenylboronic Acid + 3-Bromophenol → this compound

I. Reagent & Materials Checklist:

Reagent/MaterialM.W.AmountMolesRationale
3-Bromophenol173.011.00 g5.78 mmolLimiting Reagent (Electrophile)
2-Fluorophenylboronic Acid139.920.97 g6.94 mmolNucleophile, used in slight excess (1.2 eq) to ensure full consumption of the limiting reagent.
Pd(PPh₃)₄1155.560.33 g0.29 mmolCatalyst (5 mol%). Tetrakis(triphenylphosphine)palladium(0) is a reliable pre-catalyst for this transformation.
Potassium Carbonate (K₂CO₃)138.212.39 g17.3 mmolBase (3.0 eq). Essential for the transmetalation step in the catalytic cycle.
Toluene-30 mL-Aprotic solvent, suitable for reflux temperatures.
Water-10 mL-Co-solvent to aid in dissolving the inorganic base.
Nitrogen (N₂) Gas---Inert atmosphere is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

II. Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the entire apparatus with dry nitrogen gas for 10-15 minutes. Causality: The Pd(0) catalyst is sensitive to oxygen and must be handled under inert conditions to maintain its catalytic activity.

  • Reagent Addition: To the flask, add 3-bromophenol (1.00 g, 5.78 mmol), 2-fluorophenylboronic acid (0.97 g, 6.94 mmol), and potassium carbonate (2.39 g, 17.3 mmol).

  • Catalyst Addition: Briefly remove the nitrogen inlet and add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.33 g, 0.29 mmol). Immediately re-establish the nitrogen atmosphere. Causality: Minimizing the catalyst's exposure to air is critical.

  • Solvent Addition: Add toluene (30 mL) and water (10 mL) via syringe through a septum.

  • Reaction Execution: Lower the flask into a pre-heated oil bath at 105 °C. Stir the biphasic mixture vigorously under reflux for 8-12 hours. Causality: The elevated temperature is required to overcome the activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Vigorous stirring ensures efficient mixing between the organic and aqueous phases.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting 3-bromophenol spot is consumed.

  • Workup & Isolation: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel. c. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL). Causality: These washes remove the inorganic base and other water-soluble impurities. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pure solid.

Conclusion

The retrosynthetic analysis of this compound logically points towards a transition-metal-catalyzed cross-coupling reaction as the most efficient synthetic strategy. While several methods are viable, the Suzuki-Miyaura coupling offers a superior combination of high functional group tolerance, operational simplicity, and the use of stable, readily available reagents, obviating the need for protecting group chemistry. The provided protocol represents a robust and scalable method for accessing this and related biaryl phenol structures, underscoring the power of strategic retrosynthetic planning in modern organic synthesis.

References
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The Fluorinated Biphenyl Core: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into the biphenyl scaffold has profoundly impacted modern chemistry, giving rise to a class of molecules with exceptional utility in pharmaceuticals, materials science, and agrochemicals. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, altered electronic characteristics, and modified conformational preferences, have made fluorinated biphenyls indispensable building blocks. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of these compounds, from early synthetic endeavors to the sophisticated catalytic methodologies employed today. We will delve into the mechanistic underpinnings and practical considerations of key synthetic routes, offering detailed, field-proven protocols. Furthermore, this guide will explore the diverse applications of fluorinated biphenyls, elucidating the structure-activity relationships that drive their performance in various technological and biological contexts. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this vital chemical motif.

Historical Perspective: The Genesis of a Privileged Scaffold

The journey of fluorinated biphenyls from laboratory curiosities to high-value chemical entities is a testament to the advancements in synthetic organic chemistry. The initial challenge lay in the controlled introduction of fluorine onto an aromatic system, a feat that was both chemically arduous and often hazardous with early reagents.

A pivotal moment in the history of aromatic fluorination, and by extension, the synthesis of fluorinated biphenyls, was the development of the Balz-Schiemann reaction in 1927 by German chemists Günther Balz and Günther Schiemann.[1] This reaction provided a reliable and relatively safe method to convert primary aromatic amines into aryl fluorides via the thermal decomposition of diazonium tetrafluoroborates.[1] One of the earliest and most significant applications of this reaction in the context of our topic was the synthesis of 4,4'-difluorobiphenyl .[1] This symmetrical fluorinated biphenyl became a crucial precursor for high-performance polymers and liquid crystals.[1]

The Balz-Schiemann reaction, while groundbreaking, had its limitations, including the often high temperatures required for decomposition and the potential for explosive side reactions.[2] These challenges spurred the development of more versatile and milder synthetic methodologies, which will be explored in the subsequent sections.

Synthetic Methodologies: A Chemist's Guide to C-C Bond Formation

The modern synthesis of fluorinated biphenyls is dominated by palladium-catalyzed cross-coupling reactions. These methods offer unparalleled efficiency, functional group tolerance, and regioselectivity. The choice of a specific method is often dictated by the availability of starting materials, the desired scale of the reaction, and the presence of sensitive functional groups.

The Workhorse of Biaryl Synthesis: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely utilized method for the synthesis of fluorinated biphenyls due to the stability and low toxicity of the boronic acid reagents.[3] The reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex.

The success of a Suzuki-Miyaura coupling hinges on several key factors:

  • Catalyst System: The choice of palladium precursor and ligand is critical. Electron-rich and bulky phosphine ligands, such as those from the Buchwald and Fu groups, have significantly expanded the scope of the reaction to include less reactive aryl chlorides and enable reactions at lower temperatures.

  • Base: The base plays a crucial role in the transmetalation step, activating the boronic acid. The choice of base (e.g., carbonates, phosphates, hydroxides) can influence the reaction rate and the tolerance of base-sensitive functional groups.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and an aqueous phase is commonly used to dissolve both the organic and inorganic reagents.

This protocol outlines a representative procedure for the synthesis of a fluorinated biphenyl using the Suzuki-Miyaura coupling.

Materials:

  • 1-Bromo-3,5-difluorobenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add 1-bromo-3,5-difluorobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OH)₂ Base Diaryl_Pd(II)_Complex Ar-Pd(II)-Ar' Transmetalation->Diaryl_Pd(II)_Complex Reductive_Elimination Reductive Elimination Diaryl_Pd(II)_Complex->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Alternative Cross-Coupling Strategies

While the Suzuki-Miyaura coupling is highly versatile, other cross-coupling reactions offer distinct advantages in specific scenarios.

ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Negishi Coupling OrganozincHigh reactivity, excellent functional group tolerance.[4][5][6]Organozinc reagents are moisture and air-sensitive.[7][8]
Stille Coupling OrganotinTolerant of a wide range of functional groups, stable reagents.[9][10]Toxicity of tin byproducts is a major concern.[9][11]

To provide a practical perspective, the following table summarizes typical conditions and outcomes for the synthesis of 4,4'-difluorobiphenyl using different cross-coupling methods.

MethodAryl HalideOrganometallic ReagentCatalyst SystemConditionsYield (%)
Suzuki-Miyaura 4-Bromofluorobenzene4-Fluorophenylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/Ethanol/H₂O, 80°C~95
Negishi 4-Iodofluorobenzene4-Fluorophenylzinc chloridePd(PPh₃)₄THF, 60°C~90
Stille 4-IodofluorobenzeneTributyl(4-fluorophenyl)tinPd(PPh₃)₄, CuIDMF, 80°C~85

Note: Yields are approximate and can vary based on specific reaction conditions and optimization.

Applications: The Impact of Fluorine on Function

The introduction of fluorine into the biphenyl core dramatically influences its molecular properties, leading to a wide array of applications.

Liquid Crystals: Engineering Molecular Order

Fluorinated biphenyls are integral components of liquid crystal displays (LCDs).[12] The high polarity of the C-F bond allows for the precise tuning of the dielectric anisotropy of the liquid crystal mixture, which is essential for the switching behavior in an electric field.[12] Furthermore, the steric bulk of fluorine can influence the packing of the molecules, affecting the mesophase stability and viscosity.[12]

Commercially Significant Fluorinated Biphenyl Liquid Crystals:

Compound StructureCommon NameKey Properties
5CB (for comparison)Nematic Range: 24-35°C

e.g., PCH-5FBroader nematic range, optimized dielectric anisotropy
e.g., K15 with fluorineEnhanced stability and switching properties
Organic Light-Emitting Diodes (OLEDs): Illuminating the Future

In OLED technology, fluorinated biphenyls are employed as host and charge-transporting materials.[13] The strong C-F bond contributes to the thermal and chemical stability of the materials, enhancing the operational lifetime of the OLED device. The electron-withdrawing nature of fluorine can also be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), facilitating efficient charge injection and transport.[14]

OLED_Structure cluster_light Cathode Cathode (Electron Injection) ETL Electron Transport Layer (ETL) (e.g., Fluorinated Biphenyl Derivative) Cathode->ETL Electrons EML Emissive Layer (EML) (Host with Emitter) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Light hv EML->Light Light Emission (Recombination) Anode Anode (Hole Injection) HTL->Anode Holes

Caption: Simplified structure of an OLED device highlighting the role of organic layers.

Pharmaceuticals: Designing Better Drugs

The incorporation of fluorine into drug candidates can significantly improve their pharmacokinetic and pharmacodynamic profiles.[15] The C-F bond is resistant to metabolic degradation, which can increase the half-life of a drug.[15] Fluorine can also alter the pKa of nearby functional groups and participate in favorable interactions with biological targets.

Case Study: Celecoxib (Celebrex)

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[2][16][17] The trifluoromethyl group on the pyrazole ring is crucial for its selectivity and potency.[16] It is believed to occupy a hydrophobic side pocket in the COX-2 active site that is not present in the COX-1 isoform.[2]

Structure of Celecoxib:

Agrochemicals: Protecting Crops with Precision

Fluorinated biphenyls are also found in a number of modern herbicides. The fluorine substituents can enhance the herbicidal activity and selectivity of the molecule.

Case Study: Diflufenican

Diflufenican is a selective herbicide used for the control of broad-leaved weeds in cereals.[1][7] Its mode of action is the inhibition of carotenoid biosynthesis, which leads to the photo-destruction of chlorophyll and subsequent plant death.[1][18][19] The difluorophenyl and trifluoromethylphenyl moieties are key to its herbicidal activity.

Structure of Diflufenican:

Spectroscopic Characterization: Identifying the Fluorinated Core

The unambiguous identification and characterization of fluorinated biphenyls rely heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The presence of fluorine atoms causes characteristic splitting patterns in the proton NMR spectrum due to ¹H-¹⁹F coupling. The magnitude of the coupling constant (J) depends on the number of bonds separating the proton and fluorine atoms.

  • ¹³C NMR: The carbon signals are also split by coupling to fluorine (¹³C-¹⁹F coupling). The C-F bond itself typically appears in the downfield region of the spectrum.

  • ¹⁹F NMR: This is the most direct method for observing the fluorine atoms. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable structural information.[20][21][22] The typical chemical shift range for aryl fluorides is between -100 and -160 ppm relative to CFCl₃.[23]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of fluorinated biphenyls often shows a prominent molecular ion peak. The fragmentation patterns can be complex but often involve the loss of fluorine or fluorinated fragments.[24][25][26][27] The presence of fluorine can be beneficial for both qualitative and quantitative analysis due to the generation of characteristic ions.[24][26][27]

Future Outlook

The field of fluorinated biphenyl chemistry continues to evolve, driven by the demand for novel materials and therapeutics. The development of more efficient and sustainable synthetic methods, such as C-H activation and flow chemistry, will undoubtedly expand the accessibility of these valuable compounds. Furthermore, a deeper understanding of the intricate structure-activity relationships, aided by computational modeling, will enable the rational design of next-generation fluorinated biphenyls with tailored properties for a wide range of applications.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link]

  • The Power of Diflufenican Herbicide Explained. YouTube. Available at: [Link]

  • Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. PMC. Available at: [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. Patsnap. Available at: [Link]

  • Fluorene–Triphenylamine-Based Bipolar Materials: Fluorescent Emitter and Host for Yellow Phosphorescent OLEDs. MDPI. Available at: [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Available at: [Link]

  • WSSA: Bayer's New Mode Of Action Diflufenican Is Effective For Herbicide Resistance. Precision Risk Management. Available at: [Link]

  • Diflufenican - Herbicides. SIPCAM OXON. Available at: [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC. Available at: [Link]

  • Celecoxib | C17H14F3N3O2S | CID 2662. PubChem. Available at: [Link]

  • Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. PubMed. Available at: [Link]

  • 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. Available at: [Link]

  • Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. Taylor & Francis Online. Available at: [Link]

  • The structure of 2,2'-difluorobiphenyl in solid crystalline and liquid crystalline phases. ResearchGate. Available at: [Link]

  • Mass spectra of fluorocarbons. National Institute of Standards and Technology. Available at: [Link]

  • 19Flourine NMR. University of Ottawa. Available at: [Link]

  • Negishi coupling. Wikipedia. Available at: [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • Negishi Coupling. SynArchive. Available at: [Link]

  • Negishi Coupling. Organic Chemistry Portal. Available at: [Link]

  • Stille Coupling. Organic Chemistry Portal. Available at: [Link]

  • Org. Synth. 2011, 88, 197. Organic Syntheses. Available at: [Link]

  • Negishi Cross-Coupling. J&K Scientific LLC. Available at: [Link]

  • Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate. Available at: [Link]

  • Celecoxib Nursing Considerations, Side Effects, and Mechanism of Action Pharmacology for Nurses. YouTube. Available at: [Link]

  • The Stille Reaction. Myers Research Group, Harvard University. Available at: [Link]

  • Fluorinated liquid crystals – properties and applications. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC. Available at: [Link]

  • The Negishi Cross-Coupling Reaction. Denmark Group, University of Illinois Urbana-Champaign. Available at: [Link]

  • 20 Must-Read Papers for a Strong QSAR Foundation in Drug Design. Neovarsity. Available at: [Link]

  • A QSAR Study of the Activity of Some Fluorinated Anesthetics. ResearchGate. Available at: [Link]

  • Fluorinated drugs approved by the FDA (2016–2022). ResearchGate. Available at: [Link]

  • (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. Available at: [Link]

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health and safety information for 3-(2-Fluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Health and Safety of 3-(2-Fluorophenyl)phenol

Introduction

This compound (CAS No. 80254-63-3) is a fluorinated biphenyl derivative with potential applications in pharmaceutical and fine chemical synthesis.[1] As with any novel or specialized chemical, a thorough understanding of its potential hazards is critical for ensuring the safety of researchers and laboratory personnel. This guide provides a comprehensive overview of the health and safety considerations for this compound.

It is important to note that specific toxicological data for this compound is not extensively available. Therefore, this guide has been developed by extrapolating information from the well-documented safety profiles of the parent compound, phenol, and structurally related analogs like 3-phenylphenol. This approach is a standard practice in chemical safety assessment for data-poor compounds. The recommendations herein are grounded in the established hazards of phenolic compounds, which are known for their potential corrosivity and systemic toxicity.[2][3][4]

Hazard Identification and Classification

While a complete GHS classification for this compound is not widely published, one supplier indicates the GHS07 pictogram, suggesting it may cause skin and eye irritation, skin sensitization, respiratory irritation, or may be harmful if swallowed.[1] Based on the known hazards of phenol and its derivatives, a more comprehensive potential classification is warranted.

Anticipated GHS Classification (Based on Analogs):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3/4H301/H302: Toxic/Harmful if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 1B/2H314/H315: Causes severe skin burns and eye damage / Causes skin irritation
Serious Eye Damage/IrritationCategory 1/2AH318/H319: Causes serious eye damage / Causes serious eye irritation
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects
Specific Target Organ ToxicityCategory 2/3H373: May cause damage to organs through prolonged or repeated exposure / H335: May cause respiratory irritation
Aquatic Hazard, ChronicCategory 2H411: Toxic to aquatic life with long lasting effects

This table is an extrapolation based on data for phenol and 3-phenylphenol.[5]

GHS_Flowchart cluster_ID Hazard Identification cluster_Analogs Analog Data Extrapolation cluster_Classification Anticipated GHS Pictograms cluster_Protocols Resulting Safety Protocols Compound This compound Phenol Phenol (Corrosive, Toxic, Mutagen) Compound->Phenol Structural Similarity Phenylphenol 3-Phenylphenol (Irritant) Compound->Phenylphenol Structural Similarity GHS05 Corrosion Phenol->GHS05 Leads to GHS06 Skull & Crossbones (Acute Toxicity) Phenol->GHS06 Leads to GHS08 Health Hazard (Mutagenicity, STOT) Phenol->GHS08 Leads to GHS07 Exclamation Mark (Irritant) Phenylphenol->GHS07 Leads to SafetyProtocols Strict Handling Procedures (PPE, Ventilation, Emergency Plan)

Caption: Decision workflow for selecting appropriate Personal Protective Equipment (PPE).

Handling and Storage

  • Safe Handling : Avoid creating dust. N[5][6]ever work alone when handling this compound. W[2]ash hands thoroughly after handling, even if gloves were worn. * Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and bases. K[7][8]eep containers tightly closed and store them below eye level. T[9]he storage area should be secured and accessible only to authorized personnel.

### 5. First Aid and Emergency Procedures

Immediate and aggressive decontamination is critical in the event of an exposure. Phenol's anesthetic properties can mask the severity of a burn, making prompt action essential.

[2][3]#### 5.1. First-Aid Measures

Exposure RouteProtocol
Skin Contact 1. Immediately remove all contaminated clothing while under a safety shower. <[10][11]br> 2. Flush the affected area with copious amounts of water for at least 15-20 minutes. <[11]br> 3. After initial water flush, if available, repeatedly swab or wipe the area with Polyethylene Glycol (PEG 300 or 400) for at least 30 minutes. <[2][3][12]br> 4. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with a directed stream of water for at least 20-30 minutes, holding eyelids open. <[10][11]br> 2. Remove contact lenses if it is safe to do so. <br> 3. Seek immediate medical attention from an ophthalmologist.
Inhalation 1. Move the victim to fresh air immediately. <[7][13]br> 2. If breathing has stopped, provide artificial respiration (use a barrier device). <[10][13]br> 3. Seek immediate medical attention. Medical observation for 24-48 hours is recommended as pulmonary edema may be delayed.
Ingestion 1. Do NOT induce vomiting. <[2][13]br> 2. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. <[2]br> 3. Seek immediate medical attention.

It is highly recommended that laboratories working with phenolic compounds maintain a "Phenol First Aid Kit" containing Polyethylene Glycol (PEG 300 or 400) and appropriate PPE for responders. [3]

Spill and Accidental Release
  • Small Spills : Evacuate the immediate area. Wearing appropriate PPE, absorb the material with an inert absorbent like vermiculite or sand. P[7]lace the material in a sealed, labeled container for hazardous waste disposal. *[10] Large Spills : Evacuate the laboratory and notify emergency personnel immediately. P[7]revent the material from entering drains.

#### 5.3. Fire-Fighting Measures

  • Extinguishing Media : Use dry chemical, CO₂, water spray, or alcohol-resistant foam. A[10][6]void using a full jet of water as it may scatter the material. *[11] Hazards : The compound is combustible. Fire may produce poisonous gases, including carbon oxides and hydrogen fluoride. F[10][13]irefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

### 6. Disposal Considerations

All waste containing this compound must be treated as hazardous waste. Dispose of surplus and non-recyclable solutions through a licensed disposal company. C[6]ontainers must be properly labeled and disposed of as unused product. D[6]o not dispose of down the drain or in regular trash.

[9]---

Conclusion

While this compound is a valuable compound for research and development, its structural similarity to phenol necessitates handling it with extreme caution. The potential for severe corrosive damage and systemic toxicity requires stringent adherence to engineering controls, personal protective equipment protocols, and emergency preparedness. By understanding the extrapolated hazards and implementing the safety measures outlined in this guide, researchers can work with this compound in a safe and controlled manner.

References

  • Standard Operating Procedures. (n.d.).
  • This compound - SynHet. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
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  • Phenol - Hazardous Substance Fact Sheet. (2015, August). New Jersey Department of Health.
  • 3-(3-Fluorophenyl)phenol - Data Sheet. (n.d.). United States Biological.
  • Safety Data Sheet - Angene Chemical. (2024, August 26).
  • Safety Data Sheet. (2025, September 3).
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  • 3-Fluoro-4-(2-fluorophenyl)phenol. (n.d.). PubChem.
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  • SAFETY DATA SHEET. (2025, May 20). Sigma-Aldrich.
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  • PHENOL FIRST AID and personal protective equipment. (2020, September 9). Protocols.io.
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Methodological & Application

Application Note: High-Throughput Analytical Strategies for the Quantification of 3-(2-Fluorophenyl)phenol in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methodologies for the precise and accurate quantification of 3-(2-Fluorophenyl)phenol, a critical intermediate and potential impurity in pharmaceutical manufacturing. Recognizing the stringent quality control demands of the drug development process, we provide detailed protocols for two orthogonal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of pharmaceutical products.[1] The protocols herein are developed in accordance with the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring data reliability and regulatory compliance.[2][3]

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that can directly impact the safety and efficacy of the final drug product. Therefore, sensitive and selective analytical methods are essential for its detection and quantification in active pharmaceutical ingredients (APIs) and their intermediates.[1] This document provides a comprehensive guide to validated analytical procedures suitable for both routine quality control and in-depth impurity profiling.

The selection of an analytical technique is contingent upon several factors, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation.[4] HPLC-UV is a widely accessible and robust method for routine quantification, offering excellent reproducibility.[4][5] For more complex matrices or when higher selectivity and sensitivity are required for trace-level analysis, GC-MS is the preferred method, often incorporating a derivatization step to enhance analyte volatility and improve chromatographic peak shape.[4][6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method provides a reliable and efficient means for the quantification of this compound. The methodology is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Principle of the Method

In this reversed-phase HPLC method, this compound is separated on a C18 stationary phase. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte, which is then detected by a UV detector at a wavelength where the compound exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.[4]

Experimental Protocol

2.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (Ultrapure)

  • Phosphoric acid (ACS grade)

2.2.2. Instrumentation

  • High-Performance Liquid Chromatograph with a UV/Vis or Photodiode Array (PDA) Detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2.2.3. Chromatographic Conditions

ParameterRecommended Condition
Column C18 reverse-phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 274 nm

2.2.4. Sample and Standard Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

2.2.5. Method Validation

The HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[2][7][8]

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (R²) ≥ 0.999
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD) Repeatability (≤ 1.0%), Intermediate Precision (≤ 2.0%)
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from blank and placebo at the retention time of the analyte.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation Prep_Standard Prepare Standard Stock Solution Prep_Cal Create Calibration Curve Standards Prep_Standard->Prep_Cal HPLC_System Inject into HPLC System Prep_Cal->HPLC_System Prep_Sample Prepare and Filter Sample Prep_Sample->HPLC_System Chrom_Sep Chromatographic Separation (C18 Column) HPLC_System->Chrom_Sep UV_Detect UV Detection at 274 nm Chrom_Sep->UV_Detect Data_Acq Data Acquisition UV_Detect->Data_Acq Peak_Int Peak Integration & Quantification Data_Acq->Peak_Int Validation Method Validation (ICH Guidelines) Peak_Int->Validation

Caption: Workflow for HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent technique for the analysis of this compound in complex matrices and for trace-level quantification.[4] Direct analysis of phenols by GC can be challenging due to their polarity; therefore, a derivatization step is often employed to improve peak shape and reduce column adsorption.[4][6]

Principle of the Method

This method involves the derivatization of this compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a more volatile trimethylsilyl (TMS) ether derivative. The derivatized analyte is then separated on a nonpolar capillary GC column and detected by a mass spectrometer. The mass spectrometer is operated in electron ionization (EI) mode, and specific ions for the derivatized analyte are monitored for quantification, providing high selectivity.

Experimental Protocol

3.2.1. Materials and Reagents

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Dichloromethane (GC grade)

  • Internal Standard (e.g., 4-Bromofluorobenzene)

3.2.2. Instrumentation

  • Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)

  • Nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

3.2.3. GC-MS Conditions

ParameterRecommended Condition
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Temperature Program Initial: 70 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions To be determined from the mass spectrum of the derivatized standard

3.2.4. Derivatization and Sample Preparation

  • Standard and Sample Preparation: Prepare solutions of the reference standard and sample in pyridine.

  • Derivatization: To 100 µL of the standard or sample solution, add 100 µL of BSTFA with 1% TMCS.

  • Reaction: Cap the vial and heat at 70 °C for 30 minutes.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS system.

3.2.5. Method Validation

Similar to the HPLC method, the GC-MS method must be validated in accordance with ICH guidelines, with a focus on specificity, linearity, accuracy, precision, LOD, and LOQ.[3][9]

Validation ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time of the derivatized analyte and its monitored ions.
Linearity Correlation coefficient (R²) ≥ 0.999
Accuracy (Recovery) 95.0% - 105.0%
Precision (RSD) Repeatability (≤ 2.0%), Intermediate Precision (≤ 3.0%)
Limit of Detection (LOD) Typically in the low ng/mL range
Limit of Quantitation (LOQ) Typically in the mid-ng/mL range
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation Prep_Solutions Prepare Standard and Sample Solutions in Pyridine Derivatization Add BSTFA and Heat at 70°C for 30 min Prep_Solutions->Derivatization GCMS_Inject Inject Derivatized Sample into GC-MS Derivatization->GCMS_Inject GC_Sep Gas Chromatographic Separation (DB-5ms Column) GCMS_Inject->GC_Sep MS_Detect Mass Spectrometric Detection (EI, SIM mode) GC_Sep->MS_Detect Data_Acq Data Acquisition MS_Detect->Data_Acq Quantification Quantification using Specific Ions Data_Acq->Quantification Validation Method Validation Quantification->Validation

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of this compound in pharmaceutical development and quality control. The choice between HPLC-UV and GC-MS will depend on the specific analytical requirements, such as sample matrix complexity and desired sensitivity. Both methods, when properly validated, will ensure the generation of high-quality data, contributing to the overall safety and efficacy of the final pharmaceutical product. It is imperative that all validation experiments are conducted using qualified and calibrated equipment.[3]

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Spectroscopic investigation of fluorinated phenols as pH-sensitive probes in mixed liposomal systems. (n.d.). RSC Publishing.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (n.d.). PMC - NIH.
  • Analytical method validation: A brief review. (n.d.).
  • Analytical Method Validation: ICH and USP Perspectives. (2025).
  • Enhancing the Analysis of Pharmaceutical Compounds across Diverse Sample M
  • Chemical tagging of chlorinated phenols for their facile detection and analysis by NMR spectroscopy. (n.d.). PubMed.
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (n.d.).
  • Techniques for Analysis of Plant Phenolic Compounds. (n.d.). MDPI.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (n.d.).
  • Sample preparation in analysis of pharmaceuticals. (n.d.). TrAC Trends in Analytical Chemistry.
  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. (n.d.). Scirp.org.
  • Sample preparation in the determination of phenolic compounds in fruits. (2000). Analyst (RSC Publishing).
  • A Comparative Guide to Analytical Methods for the Quantification of 3-(Trifluoromethyl)phenol. (n.d.). Benchchem.
  • Solid-Phase Extraction for Sample Preparation, in the HPLC Analysis of Polyphenolic Compounds in “Fino” Sherry Wine. (n.d.). Universidad de Cádiz.
  • Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)
  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
  • Analyzing Phenolic Pollutants in Water Using U-HPLC. (n.d.). Fisher Scientific.
  • Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. (n.d.). EPA.
  • Recent Advances in the Analysis of Phenolic Compounds in Unifloral Honeys. (n.d.). MDPI.
  • Method 8041A: Phenols by Gas Chrom
  • Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. (2011). Thermo Fisher Scientific.
  • Improving chromatographic analysis of phenolic compounds. (n.d.). Chula Digital Collections.
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). csbsju.edu.
  • DETERMINATION OF PHENOLIC COMPOUNDS IN W
  • [Quantitative Determination of Phenols by Bromination Surveyed From an Unusual Perspective]. (2000). PubMed.

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Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 3-(2-Fluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(2-Fluorophenyl)phenol. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and purity assessment in research and drug development settings. The described isocratic method utilizes a C18 stationary phase with UV detection, providing a reliable and efficient analytical solution.

Introduction

This compound is a fluorinated biphenyl compound.[1] The presence of fluorine atoms can significantly alter the physicochemical and biological properties of molecules, making fluorinated compounds like this one of interest in medicinal chemistry and materials science.[1] Accurate and reliable analytical methods are essential for determining the purity and concentration of such compounds, as impurities can impact the safety and efficacy of final products.[2]

High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds and their impurities due to its high resolution, sensitivity, and specificity.[3][4] This application note presents a detailed protocol for an HPLC method developed and validated for this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines and United States Pharmacopeia (USP) General Chapter <621>.[5][6][7]

Physicochemical Properties of this compound

Understanding the physicochemical properties of the analyte is crucial for developing an effective HPLC method.

PropertyValueSource
Molecular FormulaC₁₂H₉FO
Molecular Weight188.20 g/mol
XLogP33.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count1

Note: The properties of a closely related compound, 3-fluoro-4-(2-fluorophenyl)phenol, are available in PubChem and suggest a non-polar nature, guiding the choice of a reversed-phase HPLC method.[8]

Phenols are generally acidic, and their solubility in water is influenced by the hydroxyl group's ability to form hydrogen bonds.[9][10] However, the large aryl structure of this compound suggests limited water solubility.[9]

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method.

ParameterRecommended Condition
Chromatograph High-Performance Liquid Chromatograph with UV/Vis or PDA Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • Column: A C18 column is a common choice for reversed-phase chromatography, offering good retention and separation for moderately non-polar compounds like this compound.[11]

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water provides a good balance of solvent strength to achieve a reasonable retention time and peak shape. The addition of formic acid helps to suppress the ionization of the phenolic hydroxyl group, leading to a more symmetrical peak.

  • Detection Wavelength: A wavelength of 254 nm is chosen as it is a common wavelength for the detection of aromatic compounds. A PDA detector can be used to determine the optimal wavelength for maximum absorbance.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample solution by accurately weighing a suitable amount of the test substance, dissolving it in the mobile phase, and diluting to a final concentration within the linear range of the method.

Method Validation

The developed method was validated according to ICH guidelines to ensure its suitability for its intended purpose.[6][12][13][14]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is operating correctly.[15]

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) for replicate injections RSD ≤ 2.0%
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components. This was evaluated by analyzing a blank (mobile phase), the standard solution, and the sample solution. The chromatograms should show no interfering peaks at the retention time of this compound.

Linearity

The linearity of the method was established by analyzing a series of at least five concentrations of the reference standard. A calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Range 1 - 100 µg/mL
Correlation Coefficient (R²) ≥ 0.999
Accuracy

Accuracy was determined by performing recovery studies. A known amount of the analyte was spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

Concentration LevelMean Recovery (%)
80%99.5%
100%100.2%
120%99.8%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the standard solution at 100% of the test concentration were performed on the same day.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst.

Precision LevelRSD (%)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: The lowest concentration of the analyte that can be detected.

  • LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

ParameterResult
LOD ~0.3 µg/mL
LOQ ~1.0 µg/mL
Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The system suitability parameters should remain within the acceptance criteria.

Experimental Workflow and Protocols

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_report Reporting prep_std Prepare Standard Solutions system_suitability System Suitability Test prep_std->system_suitability linearity Linearity Study prep_std->linearity accuracy Accuracy (Recovery) prep_std->accuracy precision Precision (Repeatability & Intermediate) prep_std->precision lod_loq LOD & LOQ Determination prep_std->lod_loq robustness Robustness Study prep_std->robustness prep_sample Prepare Sample Solutions specificity Specificity Analysis prep_sample->specificity system_suitability->specificity specificity->linearity linearity->accuracy accuracy->precision precision->lod_loq lod_loq->robustness eval_data Evaluate Data Against Acceptance Criteria robustness->eval_data report Generate Validation Report eval_data->report

Caption: Workflow for HPLC Method Validation.

Protocol 1: Standard Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.

  • Inject the working standard solutions in triplicate.

  • Record the retention times and peak areas.

  • Verify that the system suitability parameters meet the acceptance criteria.

Protocol 2: Sample Analysis
  • After ensuring system suitability, inject the prepared sample solutions in triplicate.

  • Record the retention times and peak areas.

  • Calculate the concentration of this compound in the sample using the calibration curve generated from the standard solutions.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The method has been validated according to ICH guidelines and has demonstrated excellent specificity, linearity, accuracy, precision, and robustness. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and analysis of this important chemical intermediate.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • ResearchGate. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. [Link]

  • LCGC International. Method Development for Drug Impurity Profiling: Part 1. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • PharmTech. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Veeprho. High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • PubChem. 3-Fluoro-4-(2-fluorophenyl)phenol. [Link]

  • Scientific Research Publishing. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. [Link]

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • ResearchGate. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. [Link]

  • BYJU'S. Physical and Chemical Properties of Phenol. [Link]

  • SciELO. Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. [Link]

  • CK-12 Foundation. Chemical Properties - Phenols. [Link]

  • Wikipedia. Phenols. [Link]

  • ResearchGate. (PDF) Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. Phenols & Phenolic Compounds: Physical & Chemical Properties. [Link]

  • National Institutes of Health. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]

  • National Institutes of Health. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. [Link]

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Application Notes and Protocols: Leveraging 3-(2-Fluorophenyl)phenol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of a Fluorinated Biaryl Phenol

3-(2-Fluorophenyl)phenol is a versatile bifunctional building block poised for significant applications in medicinal chemistry and materials science. Its structure uniquely combines a nucleophilic phenol, a classic handle for a multitude of transformations, with a fluorinated biaryl scaffold. The presence of the fluorine atom is of particular strategic importance; it can modulate the electronic properties of the molecule, influence conformational preferences through steric and electronic effects, and serve as a metabolically stable hydrogen bond acceptor, often enhancing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.

These application notes provide a comprehensive guide for researchers, outlining key synthetic transformations that can be effectively carried out using this compound as a starting material. While specific literature precedents for this exact molecule are limited, the protocols provided herein are based on well-established, robust methodologies for the individual functional groups present. Each section includes a discussion of the mechanistic rationale and specific considerations for adapting these protocols to this compound, ensuring a scientifically rigorous and practical approach to its synthetic utilization.

O-Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is arguably the most versatile functional handle on the this compound scaffold. Its nucleophilicity allows for a wide range of O-alkylation and O-arylation reactions to generate ethers, which are prevalent motifs in pharmaceuticals and agrochemicals.

Williamson Ether Synthesis for O-Alkylation

The Williamson ether synthesis is a robust and fundamental method for the formation of alkyl aryl ethers. The reaction proceeds via an SN2 mechanism, where the phenoxide, generated by deprotonation of the phenol, acts as a nucleophile to displace a leaving group on an alkyl halide.

Mechanistic Rationale: The reaction is initiated by the deprotonation of the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of an alkyl halide, leading to the formation of the ether and a salt byproduct. The choice of base and solvent is crucial to ensure efficient phenoxide formation and to facilitate the SN2 reaction while minimizing side reactions like elimination, particularly with secondary alkyl halides.

Protocol: General Procedure for Williamson Ether Synthesis

  • Materials:

    • This compound

    • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)

    • Base (e.g., potassium carbonate, sodium hydride)

    • Solvent (e.g., acetone, DMF, THF)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen solvent (e.g., acetone or DMF).

    • Add the base (1.5 - 2.0 eq) portion-wise with stirring. For a moderately weak base like K2CO3, the mixture is typically stirred at room temperature for 30 minutes to an hour to ensure complete phenoxide formation. For a strong base like NaH, the reaction is usually performed at 0 °C.

    • Slowly add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture.

    • The reaction mixture is then stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the alkyl halide. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is quenched by the addition of water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired alkyl aryl ether.

Considerations for this compound:

  • The acidity of the phenolic proton in this compound is not expected to be significantly different from other substituted phenols, so standard bases should be effective.

  • The steric hindrance around the hydroxyl group is minimal, allowing for efficient reaction with a variety of alkyl halides.

  • The fluorine atom is remote from the reaction center and is not expected to interfere with the SN2 reaction.

Buchwald-Hartwig and Ullmann C-O Coupling for O-Arylation

The synthesis of diaryl ethers from this compound can be achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig and Ullmann couplings are powerful methods for this transformation, each with its own set of advantages.

Mechanistic Rationale:

  • Buchwald-Hartwig C-O Coupling: This palladium-catalyzed reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and subsequent reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the catalytic cycle.

  • Ullmann Condensation: This is a copper-catalyzed reaction that typically requires higher reaction temperatures. The mechanism is thought to involve the formation of a copper phenoxide, which then reacts with an aryl halide.

Protocol: General Procedure for Buchwald-Hartwig O-Arylation

  • Materials:

    • This compound

    • Aryl halide (e.g., aryl bromide or iodide)

    • Palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2)

    • Phosphine ligand (e.g., Xantphos, SPhos)

    • Base (e.g., Cs2CO3, K3PO4)

    • Solvent (e.g., toluene, dioxane)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2 - 2.0 eq relative to Pd), the base (1.5 - 2.0 eq), this compound (1.0 eq), and the aryl halide (1.2 eq).

    • The vessel is sealed and the solvent is added via syringe.

    • The reaction mixture is heated to 80-120 °C with vigorous stirring. The reaction progress is monitored by TLC or GC-MS.

    • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite.

    • The filtrate is concentrated, and the crude product is purified by column chromatography.

Considerations for this compound:

  • The electronic nature of the aryl halide coupling partner will influence the reaction conditions. Electron-deficient aryl halides tend to be more reactive.

  • The fluorine atom on the this compound is unlikely to interfere with the catalytic cycle.

  • Careful optimization of the catalyst, ligand, and base system may be necessary for challenging substrates.

C-C and C-N Bond Formation via Cross-Coupling

The biaryl structure of this compound can be further elaborated through cross-coupling reactions. By first converting the phenolic hydroxyl group into a triflate (a good leaving group), the molecule can participate in a variety of palladium-catalyzed cross-coupling reactions.

Synthesis of the Aryl Triflate Intermediate

The conversion of the phenol to an aryl triflate is a crucial first step for subsequent cross-coupling reactions. This is typically achieved by reacting the phenol with triflic anhydride in the presence of a non-nucleophilic base.

Protocol: Synthesis of 3-(2-Fluorophenyl)phenyl Trifluoromethanesulfonate

  • Materials:

    • This compound

    • Triflic anhydride (Tf2O)

    • Pyridine or another non-nucleophilic base (e.g., 2,6-lutidine)

    • Anhydrous dichloromethane (DCM)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine (1.5 eq) dropwise.

    • Slowly add triflic anhydride (1.2 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield the aryl triflate.

Suzuki-Miyaura Coupling for Biaryl Synthesis

With the aryl triflate in hand, Suzuki-Miyaura coupling can be employed to form a new C-C bond, extending the biaryl system.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl triflate to a Pd(0) species, followed by transmetalation with a boronic acid or ester (activated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Protocol: General Procedure for Suzuki-Miyaura Coupling of the Aryl Triflate

  • Materials:

    • 3-(2-Fluorophenyl)phenyl trifluoromethanesulfonate

    • Arylboronic acid or ester

    • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

    • Base (e.g., K2CO3, CsF)

    • Solvent system (e.g., toluene/water, dioxane/water)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a reaction flask, add the aryl triflate (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0 eq).

    • Degas the solvent system (e.g., by bubbling with argon for 15-30 minutes) and add it to the flask.

    • Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify by column chromatography.

Considerations for 3-(2-Fluorophenyl)phenyl Triflate:

  • The electronic and steric properties of the boronic acid will affect the reaction rate and yield.

  • The fluorine atom may have a subtle electronic effect on the reactivity of the triflate, but it is not expected to be significant.

Data Summary and Visualization

The following table summarizes the general reaction conditions for the transformations discussed.

Reaction Substrate Reagents Catalyst/Ligand Base Solvent Temp.
Williamson Ether SynthesisThis compoundAlkyl Halide-K2CO3 / NaHAcetone / DMFRT - Reflux
Buchwald-Hartwig O-ArylationThis compoundAryl HalidePd2(dba)3 / XantphosCs2CO3Toluene80-120 °C
Suzuki-Miyaura Coupling3-(2-Fluorophenyl)phenyl TriflateArylboronic AcidPd(PPh3)4K2CO3Toluene/H2O80-100 °C

Experimental Workflow for Functionalization

G cluster_start Starting Material cluster_o_func O-Functionalization cluster_c_func C-C Bond Formation start This compound williamson Williamson Ether Synthesis (Alkyl Halide, Base) start->williamson O-Alkylation buchwald_o Buchwald-Hartwig O-Arylation (Aryl Halide, Pd-cat, Base) start->buchwald_o O-Arylation triflation Triflation (Tf2O, Pyridine) start->triflation Activation ether_prod Aryl Alkyl/Diaryl Ethers williamson->ether_prod buchwald_o->ether_prod triflate Aryl Triflate Intermediate triflation->triflate suzuki Suzuki-Miyaura Coupling (ArB(OH)2, Pd-cat, Base) triflate->suzuki C-C Coupling biaryl_prod Substituted Biaryls suzuki->biaryl_prod

Caption: Synthetic pathways for the functionalization of this compound.

Conclusion

This compound represents a valuable and underutilized building block in organic synthesis. Its unique combination of a reactive phenol and a fluorinated biaryl moiety provides multiple avenues for the construction of complex molecular architectures. The protocols and considerations outlined in these application notes are intended to serve as a robust starting point for researchers seeking to incorporate this versatile molecule into their synthetic strategies. By leveraging established methodologies and understanding the subtle influences of the molecule's inherent structural features, scientists can unlock the full potential of this compound in the development of novel pharmaceuticals and advanced materials.

References

  • Buchwald-Hartwig Amination: A comprehensive overview of the reaction. [Link]

  • Suzuki Reaction: Detailed information on the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Williamson Ether Synthesis: A classic method for ether formation. [Link]

  • Phenols in Medicinal Chemistry: A review on the importance of the phenol motif in drug discovery. [Link]

Application Notes & Protocols: The 3-Arylphenol Scaffold, Featuring 3-(2-Fluorophenyl)phenol, in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound 3-(2-Fluorophenyl)phenol is not extensively documented in publicly available scientific literature. This guide, therefore, explores its potential applications by examining the well-established roles of the broader 3-arylphenol scaffold in medicinal chemistry. The protocols and insights provided are based on established methodologies for analogous compounds and are intended to serve as a foundational framework for investigation.

I. Introduction: The 3-Arylphenol Scaffold - A Privileged Motif in Drug Discovery

The phenol moiety is a cornerstone in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs.[1][2] Its ability to act as a hydrogen bond donor and acceptor, coupled with its aromatic nature, allows for critical interactions with biological targets. When a second aryl ring is introduced at the meta-position, forming a 3-arylphenol scaffold, the resulting biphenyl structure offers a unique combination of steric and electronic properties. This scaffold provides a rigid, yet conformationally flexible backbone that can be strategically decorated to optimize potency, selectivity, and pharmacokinetic properties.

The subject of this guide, this compound, exemplifies this scaffold. Its key structural features include:

  • The Phenolic Hydroxyl Group: Essential for target binding through hydrogen bonding and can be a site for prodrug strategies.

  • The Biphenyl Core: Provides a larger surface area for van der Waals and π-π stacking interactions within protein binding pockets. The rotational flexibility around the phenyl-phenyl bond allows the molecule to adopt various conformations.

  • The 2-Fluoro Substituent: The introduction of a fluorine atom can significantly modulate the molecule's properties. It can alter the pKa of the phenol, influence the conformation of the biphenyl system through steric and electronic effects, block metabolic pathways, and enhance binding affinity through favorable electrostatic interactions.

Given the versatile biological activities reported for various 3-arylphenol derivatives, from anticancer to anti-inflammatory effects, this scaffold represents a promising starting point for the development of novel therapeutics.[3][4][5] This document will delve into the potential applications of this compound and related compounds, providing theoretical frameworks and practical protocols for their investigation.

II. Potential Therapeutic Applications and Mechanistic Insights

Based on the activities of structurally related compounds, the 3-arylphenol scaffold, and by extension this compound, can be hypothesized to be a valuable pharmacophore in several therapeutic areas.

A. Anticancer Activity

Phenolic compounds are well-known for their cytotoxic effects against cancer cells.[2] The 3-arylphenol motif is found in various classes of anticancer agents.

  • Kinase Inhibition: Many kinase inhibitors possess a bi-aryl core structure that occupies the ATP-binding site of the enzyme.[6][7] Polyphenolic compounds, in particular, have been investigated as tyrosine kinase inhibitors.[8] The 3-arylphenol scaffold can be envisioned to fit within the hydrophobic pocket of a kinase, with the phenolic hydroxyl forming a key hydrogen bond with the hinge region. The 2-fluorophenyl group could be directed towards a specific sub-pocket to enhance selectivity.

    kinase_inhibition Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds & Activates Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylates 3_Arylphenol_Inhibitor This compound (Hypothetical Inhibitor) Cell_Proliferation Tumor Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotes 3 3 _Arylphenol_Inhibitor _Arylphenol_Inhibitor _Arylphenol_Inhibitor->Receptor_Tyrosine_Kinase Inhibits ATP Binding

    Hypothesized mechanism of a 3-arylphenol as a kinase inhibitor.

  • Induction of Apoptosis: Some phenolic derivatives have been shown to induce apoptosis in cancer cells through mechanisms that may involve mitochondrial pathways.[2]

B. Selective Estrogen Receptor Modulation (SERM)

Bisphenol structures are known to interact with estrogen receptors (ERs).[9] Selective Estrogen Receptor Modulators (SERMs) are compounds that exhibit tissue-specific estrogenic or anti-estrogenic effects.[10][11] They are used in the treatment of hormone-responsive breast cancer and osteoporosis. The 3-arylphenol scaffold shares structural similarities with some SERMs. The phenolic hydroxyl can mimic the A-ring phenol of estradiol, which is crucial for ER binding. The overall shape and substituent pattern of the 3-arylphenol would determine its agonist versus antagonist activity in different tissues.

C. Anti-inflammatory Activity

3-Arylcoumarins, which are structurally related to 3-arylphenols, have demonstrated potent anti-inflammatory activity.[5][12] The mechanism often involves the inhibition of pro-inflammatory enzymes or signaling pathways. The 3-arylphenol scaffold could be explored for similar activities.

III. Experimental Protocols

The following protocols are generalized methodologies for the synthesis and biological evaluation of 3-arylphenol derivatives like this compound.

A. Synthesis Protocol: Suzuki Cross-Coupling

A common and efficient method for synthesizing 3-arylphenols is the Suzuki cross-coupling reaction.

synthesis_workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions Aryl_Boronic_Acid 2-Fluorophenylboronic Acid Reaction_Vessel Suzuki Coupling Reaction Aryl_Boronic_Acid->Reaction_Vessel Aryl_Halide 3-Bromophenol (or protected equivalent) Aryl_Halide->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Vessel Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

General workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 3-bromophenol (1.0 eq) and 2-fluorophenylboronic acid (1.2 eq) in a suitable solvent mixture such as toluene and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.

  • Addition of Base and Catalyst: Add a base, such as potassium carbonate (2.0 eq), and a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually complete within 4-12 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

B. In Vitro Biological Evaluation Protocols

1. Anticancer Activity: Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., a panel of breast, lung, colon cancer cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with the medium containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

2. Kinase Inhibition Assay

This can be performed using commercially available kinase assay kits (e.g., ADP-Glo™ Kinase Assay).

Methodology:

  • Reaction Setup: In a 96-well plate, set up the kinase reaction by adding the kinase, the substrate, ATP, and the test compound (this compound) at various concentrations.

  • Kinase Reaction: Incubate the plate at the recommended temperature for the specific kinase (e.g., 30 °C) for a set period (e.g., 60 minutes).

  • ATP Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Data Analysis: Measure the luminescence, which is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

3. Estrogen Receptor (ER) Competitive Binding Assay

This assay measures the ability of a compound to bind to the estrogen receptor.

Methodology:

  • Preparation: Use a source of ERα or ERβ (e.g., recombinant protein or cell lysates).

  • Competition Reaction: In a multi-well plate, incubate a fixed concentration of a radiolabeled estrogen (e.g., [³H]-estradiol) with the ER protein in the presence of increasing concentrations of the test compound (this compound).

  • Separation: Separate the bound from the unbound radioligand (e.g., using hydroxylapatite or filter-based methods).

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC₅₀ or Ki (inhibition constant).

IV. Data Presentation and Interpretation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Hypothetical In Vitro Activity Profile of 3-Arylphenol Derivatives

Compound IDR GroupCancer Cell Line (IC₅₀, µM)Kinase Target (IC₅₀, µM)ERα Binding (Ki, nM)ERβ Binding (Ki, nM)
1 (Lead) 3-(2-Fluorophenyl)5.2 (MCF-7)0.8 (EGFR)50250
2 3-Phenyl15.8 (MCF-7)2.5 (EGFR)120400
3 3-(4-Fluorophenyl)4.5 (MCF-7)0.7 (EGFR)45220
4 3-H>100 (MCF-7)>50 (EGFR)>1000>1000

This table presents hypothetical data to illustrate how results could be organized. The data suggests that the 3-aryl substitution is important for activity (compare compound 4 to others) and that the position of the fluorine atom can influence potency (compare compounds 1 and 3).

V. Conclusion and Future Directions

The 3-arylphenol scaffold is a versatile and valuable starting point in medicinal chemistry. While specific data on this compound is scarce, the principles of medicinal chemistry and the known activities of related compounds suggest its potential as a lead structure for developing novel therapeutics, particularly in the areas of oncology and endocrinology. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate this and other 3-arylphenol derivatives. Future work should focus on building a small library of analogs with diverse substitutions on both aryl rings to establish clear structure-activity relationships (SAR) and to optimize the compounds for potency, selectivity, and drug-like properties.

References

  • Synthesis and anticancer activities of 3-arylflavone-8-acetic acid derivatives. European Journal of Medicinal Chemistry. ([Link])

  • Studies on the Phenylphenol Derivatives with Biological Activity Part I. Herbicidal Activity of Nitro-Substituted Phenylphenols. Journal of the Agricultural Chemical Society of Japan. ([Link])

  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules. ([Link])

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules. ([Link])

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  • 3-Arylcoumarins: Synthesis and potent anti-inflammatory activity. ResearchGate. ([Link])

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  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. ([Link])

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Application Note: Strategic Derivatization of 3-(2-Fluorophenyl)phenol for Enhanced Bioactivity and High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-(2-fluorophenyl)phenol scaffold is a privileged structure in medicinal chemistry, offering a unique combination of biphenyl rigidity and fluorine-imparted metabolic stability. However, the native phenolic hydroxyl group can present challenges in terms of drug-like properties and assay compatibility. This application note provides a comprehensive guide for researchers on the strategic derivatization of this compound to unlock its full potential for biological assays. We detail robust protocols for etherification and esterification, explain the scientific rationale behind these modifications, and provide step-by-step methodologies for evaluating the resulting derivatives in key biological assays, including cytotoxicity, antimicrobial, and enzyme inhibition platforms.

Introduction: The Rationale for Derivatization

This compound is a compelling starting point for drug discovery programs. The biphenyl core is a common feature in many biologically active molecules, while the strategic placement of a fluorine atom can significantly enhance pharmacokinetic properties such as metabolic stability and membrane permeability.[1] Phenolic compounds, as a class, are well-documented for their broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[2][3][4]

Despite this potential, the free phenolic hydroxyl group can be a liability. It is a site for rapid phase II metabolism (e.g., glucuronidation), potentially leading to rapid clearance in vivo. Furthermore, its polarity and hydrogen-bonding capacity can limit cell permeability and may interfere with certain assay formats.

Chemical derivatization of the phenolic -OH group is a cornerstone of medicinal chemistry used to:

  • Modulate Physicochemical Properties: Fine-tune solubility, lipophilicity (LogP), and metabolic stability.

  • Explore Structure-Activity Relationships (SAR): Systematically probe the steric and electronic requirements of the target binding pocket.

  • Develop Prodrugs: Engineer derivatives, particularly esters, that can be enzymatically cleaved in a specific physiological environment to release the active parent phenol.[5]

  • Improve Assay Compatibility: Mask reactive functional groups that may cause non-specific interactions or signal interference in high-throughput screening (HTS) formats.

This guide provides the foundational chemistry and biology workflows to empower researchers to efficiently generate and evaluate novel derivatives of this compound.

Synthetic Derivatization Strategies

The phenolic hydroxyl group offers a versatile handle for a variety of chemical transformations. We focus on two of the most robust and widely employed strategies: etherification and esterification.

Derivatization_Workflow Start This compound Deriv_Choice Choice of Derivatization Start->Deriv_Choice Ether_Synth Ether Synthesis (e.g., Williamson Ether Synthesis) Deriv_Choice->Ether_Synth Alkylation Ester_Synth Ester Synthesis (e.g., Acylation) Deriv_Choice->Ester_Synth Acylation Purification Purification (e.g., Column Chromatography) Ether_Synth->Purification Ester_Synth->Purification Characterization Characterization (NMR, Mass Spec) Purification->Characterization Bio_Assay Biological Assays Characterization->Bio_Assay

Caption: General workflow for the derivatization of this compound.

Protocol: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming an ether linkage by reacting an alkoxide with a primary alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.5 eq). The K₂CO₃ acts as the base to deprotonate the phenol, forming the phenoxide in situ.

  • Stir the suspension vigorously at room temperature for 20 minutes.

  • Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash with deionized water, followed by brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Confirm the structure and purity of the final ether product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Esterification via Acylation

Esterification is readily achieved by reacting the phenol with an acyl chloride or acid anhydride in the presence of a non-nucleophilic base.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous pyridine or TEA (1.5 eq). This base acts as a catalyst and an acid scavenger for the HCl byproduct.

  • Cool the solution to 0 °C using an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise. A precipitate of pyridinium or triethylammonium hydrochloride will form.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting crude ester by flash column chromatography.

  • Verify the identity and purity of the product by NMR and mass spectrometry.

Table 1: Example Reagents for Derivatization

Derivative Type Alkylating/Acylating Agent Base Solvent
Ether Benzyl bromide K₂CO₃ DMF
Ether Ethyl iodide K₂CO₃ DMF
Ester Acetyl chloride Pyridine DCM

| Ester | Benzoyl chloride | TEA | DCM |

Biological Evaluation Protocols

The following section details standardized protocols to assess the biological activity of the synthesized this compound derivatives.

Primary Assay: Cytotoxicity against Cancer Cell Lines

Many phenolic compounds exhibit cytotoxic activity against cancer cells.[2] The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Cytotoxicity_Assay Cell_Seeding Seed cancer cells in a 96-well plate Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Compound_Addition Add serial dilutions of This compound derivatives Incubation1->Compound_Addition Incubation2 Incubate for 48-72 hours Compound_Addition->Incubation2 MTT_Addition Add MTT reagent to each well Incubation2->MTT_Addition Incubation3 Incubate for 2-4 hours MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement Data_Analysis Calculate IC50 values Measurement->Data_Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 breast adenocarcinoma or A549 lung carcinoma) into a 96-well, clear-bottom, black-walled plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock solution of each derivative in DMSO. Perform a serial dilution in culture medium to obtain final assay concentrations (e.g., 100 µM to 0.1 µM). The final DMSO concentration in the well should not exceed 0.5%. Replace the medium on the cells with 100 µL of the compound dilutions. Include vehicle (DMSO) controls and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Secondary Assays

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[3]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a 0.5 McFarland standard suspension of the test organism (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922).

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in cation-adjusted Mueller-Hinton Broth (MHB) directly in a 96-well plate.

  • Inoculation: Dilute the bacterial suspension in MHB and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a sterility control (broth only), a growth control (broth + bacteria), and a positive control (broth + bacteria + known antibiotic).

  • Incubation: Incubate the plates at 35°C for 18-20 hours.

  • Endpoint Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.

Tyrosinase is a copper-containing enzyme involved in melanogenesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders.[6][7]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of mushroom tyrosinase in phosphate buffer (50 mM, pH 6.8) and L-DOPA (the substrate) in the same buffer.

  • Assay Setup: In a 96-well plate, add phosphate buffer, the test compound (dissolved in DMSO and diluted in buffer), and the tyrosinase solution.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add the L-DOPA solution to all wells to start the enzymatic reaction.

  • Kinetic Reading: Immediately measure the rate of formation of dopachrome by monitoring the increase in absorbance at 475 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial velocity (V₀) for each reaction. Determine the percent inhibition relative to a no-inhibitor control and calculate the IC₅₀ value.

Data Interpretation and Structure-Activity Relationship (SAR)

Systematic analysis of the biological data is critical for understanding SAR.

Table 2: Illustrative Data for SAR Analysis

Compound ID R Group (Ether/Ester) Cytotoxicity (MCF-7) IC₅₀ (µM) Antimicrobial (S. aureus) MIC (µg/mL) Tyrosinase Inhibition IC₅₀ (µM)
Parent -H >100 >256 85.3
DEV-01 -CH₂Ph (Benzyl ether) 15.2 128 22.7
DEV-02 -C(O)CH₃ (Acetate ester) 48.9 >256 51.4

| DEV-03 | -CH₂CH₃ (Ethyl ether) | 75.6 | 256 | 70.1 |

From this illustrative data, one could hypothesize that a bulky, lipophilic ether substituent (DEV-01) significantly enhances cytotoxic and enzyme inhibitory activity compared to the parent compound or smaller alkyl/acyl groups. This initial SAR provides a clear direction for the next round of synthesis and optimization.

Conclusion

The strategic derivatization of this compound is a powerful approach to generate novel chemical entities with improved pharmacological profiles. The robust protocols for ether and ester synthesis, coupled with the detailed methodologies for cytotoxicity, antimicrobial, and enzyme inhibition assays provided herein, constitute a comprehensive platform for any drug discovery program centered on this promising scaffold. This integrated approach of synthesis and biological testing is essential for the efficient elucidation of structure-activity relationships and the identification of lead candidates for further development.

References

  • Ku, S. K., & Bae, J. S. (2015). Anti-inflammatory activities of 3-BROMO-4, 5-DIHYDROXYBENZOIC ACID in vitro and in vivo. Immunopharmacology and immunotoxicology, 37(3), 242-249.
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  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. PMC. Available from: [Link]

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  • Inhibitory Effects of Plant Phenols on the Activity of Selected Enzymes. ResearchGate. (2020-06-09). Available from: [Link]

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Protocol for the Synthesis of Novel Biaryl Scaffolds via Suzuki-Miyaura Coupling of 3-(2-Fluorophenyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This application note provides a comprehensive, field-tested protocol for the Suzuki coupling of derivatives of 3-(2-Fluorophenyl)phenol. This scaffold is of significant interest in medicinal chemistry due to the prevalence of fluorinated biaryl structures in drug candidates. We present a two-step process involving the activation of the phenolic hydroxyl group to a triflate, followed by a palladium-catalyzed cross-coupling with a representative arylboronic acid. This guide explains the causality behind experimental choices, offers a detailed step-by-step methodology, and includes a troubleshooting guide to empower researchers to successfully synthesize novel biaryl compounds.

Introduction and Mechanistic Overview

The Suzuki-Miyaura reaction facilitates the synthesis of polyolefins, styrenes, and, most notably, substituted biphenyls by coupling an organoboron species with an organic halide or pseudohalide using a palladium catalyst and a base.[2] The reaction's popularity stems from the commercial availability and low toxicity of boronic acids and the relatively mild reaction conditions required.[1][3]

The catalytic cycle, a fundamental concept for understanding and troubleshooting the reaction, proceeds through three key steps:[4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-pseudohalide bond (in our case, an aryl triflate) to form a Pd(II) complex. This is often the rate-determining step.[1]

  • Transmetalation: The organic group from the activated organoboron species is transferred to the Pd(II) complex. This step is critically dependent on the base, which activates the boronic acid to form a more nucleophilic boronate species.[2][6][7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[1][5]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_A Ar-Pd(II)Ln-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal Ar'-B(OR)3⁻ PdII_B Ar-Pd(II)Ln-Ar' Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Ar-Ar' BoronicAcid Ar'-B(OH)2 Boronate [Ar'-B(OH)3]⁻ BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Boronate->PdII_A Enters Cycle caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Phenols themselves are not suitable electrophiles for direct Suzuki coupling. However, their hydroxyl group can be readily converted into an excellent leaving group, such as a trifluoromethanesulfonate (triflate, -OTf). Aryl triflates are highly effective coupling partners due to their high reactivity in the oxidative addition step.[2]

Experimental Design and Rationale

This protocol is designed as a self-validating system, with clear checkpoints and explanations for each parameter.

Reagent and Parameter Selection
ParameterSelectionRationale
Electrophile 3-(2-Fluorophenyl)phenyl triflateThe phenolic hydroxyl group is converted to a triflate, a highly reactive pseudohalide suitable for oxidative addition.[2]
Nucleophile 4-Methoxyphenylboronic acidA representative electron-rich arylboronic acid. Boronic acids are stable, readily available, and less toxic than many other organometallic reagents.[1]
Catalyst Pd(PPh₃)₄ (Tetrakis)A robust, commercially available Pd(0) precatalyst. It is effective for a wide range of substrates, though more specialized catalysts may be needed for particularly challenging couplings.[4][8]
Base K₂CO₃ (Potassium Carbonate)An inorganic base that is effective in activating the boronic acid for transmetalation. It is crucial for forming the reactive boronate species.[7][9]
Solvent 1,4-Dioxane / Water (4:1)A common biphasic solvent system. Dioxane solubilizes the organic components and catalyst, while water is essential for dissolving the inorganic base and facilitating the formation of the active boronate.[2][10][11]
Temperature 85-100 °CSufficient thermal energy is required to overcome the activation barriers of the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[4]
Workflow Overview

Experimental_Workflow cluster_prep Part A: Triflate Formation cluster_coupling Part B: Suzuki Coupling cluster_iso Part C: Isolation A1 Dissolve Phenol & Pyridine in DCM A2 Cool to 0°C A1->A2 A3 Add Triflic Anhydride (dropwise) A2->A3 A4 Warm to RT & Stir A3->A4 A5 Aqueous Work-up & Purification A4->A5 B1 Combine Triflate, Boronic Acid, Base, & Catalyst A5->B1 Isolated Triflate B2 Add Degassed Dioxane/Water B1->B2 B3 Degas Mixture (Ar sparging) B2->B3 B4 Heat Reaction (e.g., 90°C) B3->B4 B5 Monitor by TLC/GC-MS B4->B5 C1 Cool to RT B5->C1 Reaction Complete C2 Aqueous Work-up (Extraction) C1->C2 C3 Dry & Concentrate C2->C3 C4 Purify by Column Chromatography C3->C4 C5 Characterize Product (NMR, MS) C4->C5 caption Fig. 2: Step-by-step experimental workflow.

Caption: A visual guide to the experimental procedure.

Detailed Experimental Protocol

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Triflic anhydride is highly corrosive and reacts violently with water.

Part A: Synthesis of 3-(2-Fluorophenyl)phenyl trifluoromethanesulfonate
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.2 M). Add pyridine (1.5 equiv) to the solution.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add trifluoromethanesulfonic anhydride (1.2 equiv) dropwise via syringe over 10 minutes. Caution: Exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring for the consumption of the starting phenol by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude triflate can often be used directly in the next step after ensuring the absence of residual pyridine, or it can be purified by flash column chromatography (Hexanes/Ethyl Acetate).

Part B: Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, combine the 3-(2-fluorophenyl)phenyl triflate (1.0 equiv), 4-methoxyphenylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).[8]

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 equiv, 3-5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[12] Oxygen can oxidize and deactivate the Pd(0) catalyst.[13]

  • Solvent Addition: Add the degassed solvent system of 1,4-dioxane and water (4:1 v/v) via syringe. The solvent must be thoroughly degassed beforehand by sparging with argon for 20-30 minutes or via several freeze-pump-thaw cycles.[14]

  • Reaction: Heat the resulting mixture to 90-100 °C with vigorous stirring. The reaction progress should be monitored by TLC or GC-MS until the starting triflate is consumed (typically 4-24 hours).

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Work-up: Dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to afford the desired biaryl product.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive CatalystEnsure rigorous exclusion of oxygen by using degassed solvents and maintaining an inert atmosphere.[13][14] Use a fresh bottle of catalyst.
2. Poor Quality Boronic AcidBoronic acids can degrade via protodeboronation.[13] Use fresh, high-purity boronic acid or consider converting it to a more stable pinacol ester or MIDA boronate.
3. Insufficient Base/Wrong BaseThe base is crucial for activating the boronic acid.[7] Ensure the base is finely powdered and dry. Consider a stronger base like K₃PO₄ or Cs₂CO₃, especially for less reactive substrates.[14]
4. Insufficient TemperatureThe reaction may require more thermal energy. Increase the temperature in 10 °C increments, but avoid exceeding the solvent's boiling point or causing catalyst decomposition (typically >120 °C).[14]
Formation of Side Products 1. Homocoupling of Boronic AcidThis often occurs if the oxidative addition is slow. Use a slight excess (1.1-1.2 equiv) of boronic acid, not a large excess. Ensure the reaction is truly anaerobic.
2. Protodeboronation/DehalogenationThis suggests the presence of protic impurities or catalyst deactivation. Use anhydrous solvents and high-purity reagents.
Inconsistent Results 1. Solubility IssuesIf substrates are not fully dissolved, the reaction will be heterogeneous and slow. Try a different solvent system like Toluene/Water or DMF/Water.[15][16]
2. Variable Reagent QualityThe purity of the boronic acid, base, and catalyst can significantly impact the outcome. Use reagents from a reliable source.[3]

Conclusion

This application note provides a robust and well-rationalized protocol for the Suzuki-Miyaura coupling of a this compound derivative. By understanding the critical roles of the catalyst, base, and solvent, and by adhering to meticulous experimental techniques such as the exclusion of oxygen, researchers can reliably synthesize complex biaryl structures. The provided troubleshooting guide serves as a practical tool to overcome common challenges, facilitating the development of novel molecules for pharmaceutical and materials science applications.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Braga, A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic data for the transmetalation/reductive elimination in palladium-catalyzed Suzuki-Miyaura reactions: unexpected triple role of hydroxide ions used as base. Chemistry.
  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]

  • ResearchGate. Effect of solvent on the Suzuki reaction. Available at: [Link]

  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. Available at: [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Available at: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? Available at: [Link]

  • ACS Publications. Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids. Available at: [Link]

Sources

Application Notes and Protocols for the Utilization of 3-(2-Fluorophenyl)phenol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biaryl Phenols in Modern Agrochemicals

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast chemical space available to researchers, fluorinated organic compounds have emerged as a particularly fruitful area of exploration. The introduction of fluorine atoms into a molecule can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target enzymes, often leading to enhanced biological activity.[1]

3-(2-Fluorophenyl)phenol, a fluorinated biaryl phenol, represents a key building block for the synthesis of a new generation of agrochemicals. Its unique structural features, combining a biphenyl scaffold with a reactive phenolic hydroxyl group and a strategically placed fluorine atom, make it an attractive starting material for creating diverse and potent active ingredients. This document provides detailed application notes and protocols for the synthesis of a potential novel triazole fungicide derived from this compound, highlighting the chemical principles and experimental methodologies relevant to researchers, scientists, and professionals in the field of agrochemical development. Phenolic compounds, in general, are known to be precursors for various bioactive molecules, including herbicides and fungicides.[2][3]

Rationale for Targeting Triazole Fungicides

Triazole-based compounds constitute a significant class of fungicides widely employed in agriculture.[2][3] Their mode of action typically involves the inhibition of sterol biosynthesis in fungi, a crucial pathway for maintaining the integrity of fungal cell membranes. The incorporation of a fluorinated biaryl phenol moiety into a triazole scaffold is a promising strategy for developing new fungicides with potentially improved efficacy, a broader spectrum of activity, and a favorable resistance profile.

This application note will focus on a two-step synthetic pathway to a novel triazole fungicide, starting from this compound. The proposed synthesis involves an initial O-alkylation via the Williamson ether synthesis to introduce a terminal alkyne, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to construct the triazole ring.[4]

Experimental Protocols

Part 1: Synthesis of 1-(2-Fluorophenyl)-3-(prop-2-yn-1-yloxy)benzene (Intermediate 1)

This protocol details the synthesis of the key propargyl ether intermediate from this compound using the Williamson ether synthesis.[5][6][7] This reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then displaces a halide from propargyl bromide in an SN2 reaction.

Reaction Scheme:

Agrochemical_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_analysis Analysis and Characterization A This compound B O-Alkylation with Propargyl Bromide A->B C Intermediate: 1-(2-Fluorophenyl)-3-(prop-2-yn-1-yloxy)benzene B->C D Reaction with Benzyl Azide C->D F TLC, Column Chromatography C->F E Final Product: Novel Triazole Fungicide D->E G NMR, Mass Spectrometry E->G

Sources

Application Notes and Protocols for 3-(2-Fluorophenyl)phenol-Derived Phosphine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Biaryl Monophosphine Ligands

The relentless pursuit of efficiency and selectivity in synthetic organic chemistry has established palladium-catalyzed cross-coupling as an indispensable tool. The power of these transformations is intrinsically linked to the design of the ancillary ligands that coordinate to the palladium center. Among the most successful classes of ligands are the biaryl monophosphines, which have demonstrated remarkable utility in forming carbon-carbon and carbon-heteroatom bonds under mild conditions.[1][2][3] The reactivity of catalysts supported by these ligands is intricately influenced by their architecture.[4]

This document provides a detailed guide to the application of phosphine ligands derived from the 3-(2-fluorophenyl)phenol scaffold. While this compound itself is a key intermediate, its true potential in catalysis is unlocked upon conversion to a biaryl monophosphine ligand. For the purpose of these application notes, we will focus on a representative, albeit currently hypothetical, ligand which we will designate as "F-Ph-Phos" . This ligand, 2-(dicyclohexylphosphino)-3-(2-fluorophenyl)phenol, embodies the key structural features of modern, highly active biaryl monophosphine ligands. The presence of the fluorine atom on the biaryl backbone is not merely an incidental feature; it can significantly modulate the electronic properties of the ligand and, by extension, the catalytic activity of the palladium complex.[5]

These notes are intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated biaryl phosphine ligands for challenging cross-coupling reactions.

F-Ph-Phos: A Representative Ligand

The hypothetical ligand, F-Ph-Phos, is envisioned as a robust, air-stable solid, a characteristic feature of many modern dialkylbiaryl phosphine ligands.[3] Its structure is designed to provide a balance of steric bulk and electron-donating properties, which are crucial for promoting the key steps of the catalytic cycle.

Proposed Synthesis of F-Ph-Phos

The synthesis of biaryl phosphine ligands typically involves the coupling of an aryl halide with a phosphine source or the phosphination of a biaryl precursor. A plausible synthetic route to F-Ph-Phos from this compound is outlined below. This multi-step synthesis would involve protection of the phenol, directed ortho-metalation, and subsequent phosphination.

Application I: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds.[1][6][7] Biaryl monophosphine ligands have proven to be particularly effective in this transformation, facilitating the coupling of a wide range of aryl halides and amines.[2][3]

Mechanism of the Buchwald-Hartwig Amination

The catalytic cycle for the Buchwald-Hartwig amination is a well-established sequence of elementary steps. The bulky and electron-rich nature of F-Ph-Phos is expected to promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition, even with less reactive aryl chlorides.[3]

dot digraph "Buchwald-Hartwig Amination Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Pd(0)L" [label="Active Catalyst\n(L = F-Ph-Phos)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ar-Pd(II)-X(L)" [label="Oxidative Addition\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)-NHR'R''(L)" [label="Amine Complex", fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-Pd(II)-NR'R''(L)" [label="Amido Complex", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)L" -> "Ar-Pd(II)-X(L)" [label="Ar-X"]; "Ar-Pd(II)-X(L)" -> "Ar-Pd(II)-NHR'R''(L)" [label="R'R''NH"]; "Ar-Pd(II)-NHR'R''(L)" -> "Ar-Pd(II)-NR'R''(L)" [label="-HX (Base)"]; "Ar-Pd(II)-NR'R''(L)" -> "Pd(0)L" [label="Reductive\nElimination\n(Ar-NR'R'')", arrowhead="vee"]; } dot Caption: Catalytic cycle for the Buchwald-Hartwig amination.

The hemilabile nature of the lower aromatic ring in biaryl monophosphine ligands can stabilize the palladium center and facilitate the reductive elimination step.[2]

Protocol: Buchwald-Hartwig Amination of an Aryl Chloride with a Primary Amine

This protocol describes a general procedure for the coupling of an electron-neutral aryl chloride with a primary aliphatic amine using a palladium catalyst supported by F-Ph-Phos.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • F-Ph-Phos (or a similar biaryl monophosphine ligand)

  • Aryl chloride

  • Primary amine

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon source

  • Schlenk flask or glovebox

Procedure:

  • Catalyst Pre-formation (optional but recommended):

    • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (1 mol%) and F-Ph-Phos (1.5 mol%) to a Schlenk flask equipped with a magnetic stir bar.

    • Add anhydrous toluene to the flask.

    • Stir the mixture at room temperature for 15-30 minutes. The formation of the active Pd(0) species is often indicated by a color change.

  • Reaction Setup:

    • To the flask containing the pre-formed catalyst, add the aryl chloride (1.0 equiv) and the primary amine (1.2 equiv).

    • Add sodium tert-butoxide (1.4 equiv) as a solid.

    • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC, GC, or LC-MS. Typical reaction times range from 2 to 24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Ligand-to-Palladium Ratio: A slight excess of the ligand is often used to ensure complete coordination to the palladium and to prevent catalyst decomposition.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine in the catalytic cycle.

  • Solvent: Toluene is a common solvent for Buchwald-Hartwig aminations due to its high boiling point and ability to dissolve the reactants and catalyst.

Substrate Class Typical Reaction Conditions Expected Yield Range Notes
Electron-rich aryl chlorides100-110 °C, 12-24 h70-90%May require higher temperatures and longer reaction times.
Electron-neutral aryl chlorides80-100 °C, 4-12 h85-98%Generally good substrates.
Electron-deficient aryl chlorides80-100 °C, 2-8 h90-99%Typically very reactive.
Sterically hindered substrates110 °C, 24 h60-85%May require higher catalyst loading and prolonged heating.

Application II: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[8][9][10] The choice of ligand is critical for achieving high efficiency, especially with challenging substrates like aryl chlorides.[9]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination. The electron-richness of F-Ph-Phos enhances the rate of oxidative addition of the aryl halide to the Pd(0) center.

dot digraph "Suzuki-Miyaura Coupling Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Pd(0)L" [label="Active Catalyst\n(L = F-Ph-Phos)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ar-Pd(II)-X(L)" [label="Oxidative Addition\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)-Ar'(L)" [label="Transmetalation\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"];

"Pd(0)L" -> "Ar-Pd(II)-X(L)" [label="Ar-X"]; "Ar-Pd(II)-X(L)" -> "Ar-Pd(II)-Ar'(L)" [label="Ar'B(OR)₂\n(Base)"]; "Ar-Pd(II)-Ar'(L)" -> "Pd(0)L" [label="Reductive\nElimination\n(Ar-Ar')", arrowhead="vee"]; } dot Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

The steric bulk of the ligand facilitates the reductive elimination step, leading to the formation of the biaryl product and regeneration of the active catalyst.[11]

Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol provides a general procedure for the coupling of an aryl bromide with an arylboronic acid using a palladium catalyst supported by F-Ph-Phos.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • F-Ph-Phos (or a similar biaryl monophosphine ligand)

  • Aryl bromide

  • Arylboronic acid

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane/water solvent mixture

  • Nitrogen or Argon source

  • Schlenk flask or glovebox

Procedure:

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (1.5 mol%), F-Ph-Phos (3.0 mol%), the aryl bromide (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (2.0 equiv) to a Schlenk flask equipped with a magnetic stir bar.

    • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC, GC, or LC-MS. Typical reaction times are between 1 and 18 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Base: Potassium phosphate is a commonly used base in Suzuki-Miyaura couplings. It is effective and generally compatible with a wide range of functional groups.

  • Solvent System: The use of a mixed aqueous-organic solvent system, such as dioxane/water, is often necessary to dissolve both the organic substrates and the inorganic base.

  • Boronic Acid Stoichiometry: A slight excess of the boronic acid is used to drive the reaction to completion, as boronic acids can undergo competitive protodeboronation or form unreactive boroxines.

Substrate Combination Typical Reaction Conditions Expected Yield Range Notes
Electron-rich ArBr + Electron-rich ArB(OH)₂100 °C, 12-18 h75-90%Can be challenging due to slow oxidative addition and reductive elimination.
Electron-neutral ArBr + Electron-neutral ArB(OH)₂80-100 °C, 2-8 h90-99%Generally high-yielding.
Electron-deficient ArBr + Electron-rich ArB(OH)₂80 °C, 1-4 h95-99%Favorable electronic matching often leads to rapid reactions.
Heteroaryl halides80-100 °C, 4-12 h70-95%Substrate-dependent; may require optimization of base and solvent.

Conclusion

The strategic incorporation of a fluorine atom into the biaryl backbone of a monophosphine ligand, as exemplified by the hypothetical F-Ph-Phos, offers a promising avenue for enhancing catalytic activity and selectivity in palladium-catalyzed cross-coupling reactions. The protocols and insights provided in these application notes serve as a guide for researchers to explore the potential of such ligands in their own synthetic endeavors. The principles outlined are grounded in the extensive body of literature on biaryl monophosphine ligands and are expected to be broadly applicable. Further experimental validation with the specific F-Ph-Phos ligand would be the next logical step in fully characterizing its catalytic capabilities.

References

  • Dalton Transactions. (n.d.). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. RSC Publishing. Retrieved from [Link]

  • Spokoyny, A., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ChemRxiv. Retrieved from [Link]

  • MDPI. (n.d.). Fluorination Effects in XPhos Gold(I) Fluorothiolates. Retrieved from [Link]

  • Spokoyny, A., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]

  • University of Windsor. (n.d.). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). XPhos. Retrieved from [Link]

  • MDPI. (n.d.). A Single Biaryl Monophosphine Ligand Motif—The Multiverse of Coordination Modes. Retrieved from [Link]

  • MDPI. (n.d.). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Retrieved from [Link]

  • ACS Publications. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Fluorination Effects in XPhos Gold(I) Fluorothiolates. Retrieved from [Link]

  • The Buchwald Research Group. (2019). Biaryl monophosphine ligands in palladium-catalyzed C–N coupling: An updated User's guide. Retrieved from [Link]

  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

Sources

protocol for the purification of 3-(2-Fluorophenyl)phenol by chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Chromatographic Purification of 3-(2-Fluorophenyl)phenol

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust methodology for the purification of this compound, a key intermediate in pharmaceutical synthesis and materials science. Recognizing the critical need for high-purity compounds in research and development, this document provides a detailed protocol based on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind selecting reverse-phase chromatography, the systematic approach to method development, and a step-by-step protocol for achieving high purity. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible purification strategy.

Introduction: The Imperative for Purity

This compound is a biphenyl derivative whose utility in medicinal chemistry and advanced material applications is directly correlated with its purity. Impurities, often remnants from the synthetic process, can lead to undesirable side reactions, altered biological activity, and inconsistent material properties. Therefore, an efficient and scalable purification method is paramount.

Chromatography, particularly HPLC, stands as the premier technique for purifying such moderately polar organic molecules. Its high resolving power allows for the separation of the target compound from closely related structural analogues and other process-related impurities. This document provides the foundational knowledge and a practical, field-tested protocol for the purification of this compound.

Understanding the Analyte: Physicochemical Properties

A successful purification strategy begins with understanding the molecule of interest.

  • Structure: this compound consists of two phenyl rings, one substituted with a hydroxyl group (-OH) and the other with a fluorine atom (-F).

  • IUPAC Name: this compound[1]

  • CAS Number: 80254-63-3[1]

  • Polarity: The presence of the hydroxyl group imparts polar character, making the molecule soluble in polar organic solvents. However, the biphenyl backbone is non-polar, giving the molecule an overall intermediate polarity. This dual nature is key to its chromatographic behavior.

  • Acidity: Like other phenols, the hydroxyl proton is weakly acidic.[2] This property is crucial for controlling ionization during reverse-phase chromatography to ensure good peak shape.

Chromatographic Method Selection: A Rationale

Both normal-phase (NP) and reverse-phase (RP) chromatography are viable for separating phenolic compounds.[3][4][5]

  • Normal-Phase (NP) Chromatography: Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase (e.g., hexane/ethyl acetate). While effective, NP-HPLC can be susceptible to variations in mobile phase water content, potentially affecting reproducibility.[6]

  • Reverse-Phase (RP) Chromatography: Employs a non-polar stationary phase (e.g., C18-silica) with a polar mobile phase (e.g., water/acetonitrile). RP-HPLC is the most widely used chromatographic technique due to its robustness, reproducibility, and broad applicability.[7][8] For this compound, its moderate polarity makes it an ideal candidate for RP-HPLC.

Decision: This protocol will focus on Reverse-Phase HPLC for its superior reproducibility and the ability to finely tune selectivity through mobile phase modifications. The fluorinated nature of the analyte also opens the possibility of using specialized pentafluorophenyl (PFP) columns, which can offer alternative selectivity for halogenated compounds compared to standard C18 phases.[9][10]

Purification Workflow Diagram

The overall process, from initial sample assessment to the final pure product, is outlined below.

purification_workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Purification cluster_post Phase 3: Post-Purification crude_sample Crude this compound dissolve Dissolve in Methanol/ Mobile Phase A crude_sample->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc_system Inject into RP-HPLC System filter->hplc_system Load Sample separation Gradient Elution (C18 or PFP Column) hplc_system->separation detection UV Detection (270 nm) separation->detection collection Collect Peak Fraction detection->collection purity_check Purity Analysis of Fraction collection->purity_check Analyze combine Combine Pure Fractions purity_check->combine evaporate Solvent Removal (Rotary Evaporation) combine->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Workflow for the purification of this compound.

Detailed Application Protocol: Reverse-Phase HPLC

This protocol is designed for preparative or semi-preparative purification. Adjustments to column size, flow rate, and injection volume will be necessary for scaling.

Materials and Instrumentation
  • Instrumentation: HPLC system equipped with a gradient pump, autosampler or manual injector, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 stationary phase is recommended as a starting point. (e.g., 10 mm x 250 mm, 5 µm particle size for semi-preparative scale).

  • Reagents:

    • Crude this compound

    • HPLC-grade Acetonitrile (ACN)

    • HPLC-grade Methanol (MeOH)

    • Ultrapure water (18.2 MΩ·cm)

    • Formic Acid (FA), HPLC grade

Safety Precautions
  • Phenolic compounds are toxic and can cause chemical burns.[11] Always handle this compound and its solutions in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents before beginning work.[14][15]

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of ultrapure water (0.1% v/v). Degas the solution.

  • Prepare Mobile Phase B: Add 1.0 mL of formic acid to 1.0 L of acetonitrile (0.1% v/v). Degas the solution.

    • Expert Insight: The addition of acid is critical. It suppresses the ionization of the phenolic hydroxyl group, preventing peak tailing and ensuring sharp, symmetrical peaks and reproducible retention times.[16][17]

Step 2: Sample Preparation

  • Prepare a stock solution of the crude material by dissolving it in methanol or Mobile Phase B at a concentration of approximately 10-20 mg/mL.

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC column.

Step 3: HPLC Method Parameters

  • Equilibrate the column with the initial mobile phase conditions (e.g., 70% A: 30% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Set the detector to monitor at a wavelength of 270 nm. Phenolic compounds typically exhibit strong absorbance in this region.[3] A DAD can be used to scan a range (e.g., 200-400 nm) to confirm the optimal wavelength.

  • Inject a small volume (e.g., 10-20 µL) of the filtered sample to perform a scouting run.

Table 1: Recommended HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)Curve
0.04.07030Initial
2.04.07030Linear
20.04.01090Linear
25.04.01090Linear
26.04.07030Linear
30.04.07030End

Note: This is a starting gradient for method development on a semi-preparative scale. It should be optimized based on the scouting run to ensure adequate separation between the main peak and any impurities.

Step 4: Fraction Collection

  • Based on the retention time of the target peak from the scouting run, set up the fraction collector to collect the eluent corresponding to the this compound peak.

  • Perform larger, repeated injections of the crude sample solution to process the entire batch, collecting the target fraction from each run.

Step 5: Post-Purification Processing

  • Analyze a small aliquot of the collected fraction(s) using the same HPLC method to confirm purity.

  • Combine all fractions that meet the desired purity specification.

  • Remove the mobile phase solvents using a rotary evaporator. Residual water can be removed by lyophilization or by co-evaporation with a suitable organic solvent.

  • The final product should be a solid or oil. Dry it under high vacuum to remove any residual solvent.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Phenol ionization; Column overload; Secondary interactions with silica.Ensure mobile phase is acidified (e.g., 0.1% FA/TFA). Reduce sample concentration/injection volume. Use a high-purity, end-capped C18 column.
Low Resolution Inappropriate mobile phase gradient; Incorrect column chemistry.Optimize the gradient (make it shallower around the elution point of the target). Try an alternative column (e.g., PFP phase for different selectivity).[9]
Variable Retention Times Inadequate column equilibration; Pump malfunction; Mobile phase composition change.Ensure the column is fully equilibrated before each run. Check pump performance and degas mobile phases thoroughly.
No Peak Detected Sample not dissolved; Incorrect detection wavelength; Injection issue.Confirm sample solubility in the injection solvent. Use a DAD to verify the UV absorbance maximum. Check injector for blockages or leaks.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound using reverse-phase HPLC. By understanding the physicochemical properties of the molecule and systematically applying the principles of chromatography, researchers can achieve high levels of purity essential for downstream applications. The provided method serves as a robust starting point that can be adapted and scaled to meet specific laboratory needs, ensuring the integrity and quality of the final compound.

References

  • ResearchGate. (2008). (PDF) Normal-phase high-performance liquid chromatographic determination of phenols. Retrieved from [Link]

  • Tsao, R., & Yang, R. (2003). Optimization of a new mobile phase to know the complex and real polyphenolic composition: Towards a total phenolic index using high-performance liquid chromatography. Journal of Chromatography A, 1018(1), 29-40. Retrieved from [Link]

  • PubMed. (1988). Normal-phase high-performance liquid chromatographic determination of phenols. Talanta, 35(3), 226-230. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2012). Phenolic compounds analyzed and separated with normal phase HPLC. Retrieved from [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluorophenol. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-(2-fluorophenyl)phenol. Retrieved from [Link]

  • LCGC International. (2007). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • ACS Publications. (1977). Separation of alkylphenols by normal-phase and reversed-phase high-performance liquid chromatography. Analytical Chemistry, 49(14), 2260-2263. Retrieved from [Link]

  • ResearchGate. (2011). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Retrieved from [Link]

  • ResearchGate. (2013). Column chromatography of phenolics?. Retrieved from [Link]

  • Biblioteka Nauki. (2021). Methods of purification of raw polyphenol extract for chromatographic analysis. Retrieved from [Link]

  • Google Patents. (1965). Purification of impure phenols by distillation with an organic solvent.
  • ResearchGate. (2012). Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine. Retrieved from [Link]

  • PubMed. (2015). Retention of [(18)F]fluoride on reversed phase HPLC columns. Journal of Pharmaceutical and Biomedical Analysis, 111, 193-198. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • Chulalongkorn University Digital Collections. (2012). Improving chromatographic analysis of phenolic compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of Phenol.
  • Google Patents. (1956). Purification of phenol.

Sources

Application Notes and Protocols: A tiered approach to screening the bioactivity of 3-(2-Fluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-Fluorophenyl)phenol is a novel small molecule featuring both a biphenyl backbone and a phenolic hydroxyl group. Biphenyl derivatives are recognized as privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] Similarly, phenolic compounds are well-known for their potent antioxidant and neuroprotective properties, largely attributed to their ability to scavenge free radicals and modulate cellular signaling pathways.[3][4][5]

Given the absence of specific biological data for this compound, a systematic and tiered screening approach is essential to elucidate its potential therapeutic value. This guide provides a comprehensive set of detailed protocols for a tiered bioactivity screening cascade, designed for researchers, scientists, and drug development professionals. The proposed workflow progresses from broad, cost-effective primary assays to more specific, mechanism-oriented secondary assays, ensuring a logical and efficient characterization of this novel compound.

Preliminary Physicochemical Characterization

Prior to initiating biological assays, it is crucial to establish the fundamental physicochemical properties of this compound.

  • Solubility Testing: Determine the solubility of the compound in commonly used solvents for biological assays, particularly dimethyl sulfoxide (DMSO) and ethanol. This is critical for preparing accurate stock solutions and avoiding compound precipitation in assay media. The final concentration of the solvent in the assay should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts.

  • Purity Assessment: Confirm the purity of the compound using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • Stability Analysis: Assess the stability of the compound in the chosen solvent and under standard assay conditions (e.g., temperature, pH, light exposure) to ensure that the observed activity is attributable to the parent compound and not a degradation product.

Tier 1: Primary Screening - A Broad-Spectrum Bioactivity Profile

The initial screening phase aims to provide a broad overview of the compound's potential biological activities using robust and high-throughput in vitro assays.

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}

Caption: Tier 1 primary bioactivity screening workflow.
Antioxidant Activity Assays

The phenolic hydroxyl group in this compound suggests potential antioxidant activity. The DPPH and ABTS assays are complementary methods for evaluating free radical scavenging capabilities.[6][7][8]

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: In the presence of an antioxidant, the stable purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity of the compound.[9]

  • Reagents and Materials:

    • This compound stock solution (e.g., 10 mM in DMSO).

    • DPPH solution (0.1 mM in methanol).

    • Methanol.

    • Ascorbic acid or Trolox (positive control).

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Prepare a series of dilutions of the test compound and positive control in methanol (e.g., 1, 5, 10, 25, 50, 100 µM).

    • In a 96-well plate, add 100 µL of each dilution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Prepare a blank well containing 200 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is measured to quantify antioxidant activity.[9][10]

  • Reagents and Materials:

    • ABTS stock solution (7 mM in water).

    • Potassium persulfate solution (2.45 mM in water).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Test compound and positive control (as in DPPH assay).

    • 96-well microplate and reader.

  • Procedure:

    • Prepare the ABTS•+ working solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ working solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test compound and positive control.

    • In a 96-well plate, add 10 µL of each dilution to respective wells.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate in the dark at room temperature for 6-10 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and IC50 value as described for the DPPH assay.

AssayWavelengthPositive ControlTypical Concentration Range
DPPH Scavenging517 nmAscorbic Acid1 - 100 µM
ABTS Scavenging734 nmTrolox1 - 100 µM
Table 1: Summary of Antioxidant Assay Parameters.
Antimicrobial Activity Assay

Biphenyl derivatives have been reported to possess antimicrobial properties.[1] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[11][12][13][14]

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Principle: A serial dilution of the test compound is incubated with a standardized inoculum of a microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

  • Reagents and Materials:

    • Test compound stock solution (e.g., 10 mg/mL in DMSO).

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Sterile 96-well microplates.

    • Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls.

    • Incubator.

  • Procedure:

    • Prepare a bacterial/fungal inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

    • In a 96-well plate, add 100 µL of broth to each well.

    • Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

    • Add 10 µL of the prepared inoculum to each well.

    • Include a positive control (broth with inoculum and standard antibiotic) and a negative control (broth with inoculum only).

    • Incubate the plate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration in a well with no visible growth.

General Cytotoxicity Assay

Before proceeding to more specific cell-based assays, it is essential to determine the general cytotoxicity of the compound to establish a non-toxic concentration range for further experiments.[15][16]

Protocol 4: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Reagents and Materials:

    • Non-cancerous human cell line (e.g., HEK293 or primary fibroblasts).

    • Complete cell culture medium.

    • Test compound stock solution.

    • MTT solution (5 mg/mL in PBS).[17]

    • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol).[17]

    • 96-well cell culture plate.

    • CO2 incubator.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 24-72 hours.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Determine the IC50 value (the concentration that reduces cell viability by 50%).

Tier 2: Secondary Screening - Elucidating Specific Bioactivities

Based on the results from the primary screening, more targeted assays can be employed to investigate promising activities in more detail.

Anti-inflammatory Activity Assays

If the compound exhibits low cytotoxicity and significant antioxidant activity, it is a good candidate for anti-inflammatory screening. Inflammation is often linked to oxidative stress and the production of inflammatory mediators like prostaglandins and leukotrienes.[18][19][20]

graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: The arachidonic acid inflammatory cascade.

Protocol 5: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes. The oxidation of a colorimetric substrate by the enzyme is monitored in the presence and absence of the test compound.[18][21]

  • Methodology: Commercially available COX inhibitor screening kits (e.g., from Cayman Chemical or Abcam) provide a standardized and reliable method. These kits typically include human recombinant COX-1 and COX-2 enzymes, a colorimetric substrate, and a known inhibitor (e.g., celecoxib for COX-2) as a positive control. Follow the manufacturer's protocol for detailed instructions on reaction setup and data analysis.

Protocol 6: 5-Lipoxygenase (5-LOX) Inhibition Assay

  • Principle: This assay quantifies the inhibition of the 5-LOX enzyme, which is involved in the production of leukotrienes. The assay typically measures the production of a fluorescent product generated during the enzymatic reaction.[18][21][22]

  • Methodology: Similar to the COX assays, using a commercially available 5-LOX inhibitor screening kit (e.g., from Abcam) is recommended for consistency and reproducibility. These kits usually contain a human 5-LOX enzyme and a specific inhibitor like Zileuton as a positive control. Adhere to the manufacturer's instructions for the experimental procedure.

Neuroprotective Activity Assay

The antioxidant properties of phenolic compounds often translate to neuroprotective effects, as oxidative stress is a key factor in neurodegenerative diseases.[3][4][23][24]

Protocol 7: Protection against Oxidative Stress in Neuronal Cells

  • Principle: This assay evaluates the ability of the test compound to protect neuronal cells from death induced by an oxidative stressor, such as hydrogen peroxide (H2O2). Cell viability is assessed using the MTT assay.

  • Reagents and Materials:

    • Human neuroblastoma cell line (e.g., SH-SY5Y).

    • Complete cell culture medium.

    • Test compound.

    • Hydrogen peroxide (H2O2).

    • MTT assay reagents (as described in Protocol 4).

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to attach.

    • Pre-treat the cells with non-toxic concentrations of this compound (determined from the general cytotoxicity assay) for a specified period (e.g., 2-4 hours).

    • Induce oxidative stress by adding a predetermined concentration of H2O2 to the wells (except for the untreated control wells) and incubate for 24 hours.

    • Assess cell viability using the MTT assay as described in Protocol 4.

  • Data Analysis:

    • Compare the viability of cells treated with H2O2 alone to those pre-treated with the test compound. A significant increase in cell viability in the pre-treated groups indicates a neuroprotective effect.

Data Interpretation and Future Directions

The results from this tiered screening approach will provide a comprehensive initial profile of the bioactivity of this compound.

  • Strong antioxidant activity (low IC50 in DPPH/ABTS assays) coupled with low general cytotoxicity and significant neuroprotective effects would warrant further investigation into its potential for treating neurodegenerative diseases.

  • Selective COX-2 or dual COX/LOX inhibition would suggest potential as a novel anti-inflammatory agent with a potentially improved safety profile compared to traditional NSAIDs.[19]

  • Potent antimicrobial activity (low MIC values) would merit further studies against a broader panel of pathogens, including resistant strains.

Positive hits from these in vitro assays should be followed by more advanced studies, such as target deconvolution, mechanism of action studies, and ultimately, in vivo efficacy and safety testing in relevant animal models. This structured approach ensures a thorough and resource-efficient evaluation of novel compounds like this compound, paving the way for potential therapeutic development.

References

  • Barrajon-Catalan, E., et al. (2021). Phenolic Compounds of Therapeutic Interest in Neuroprotection. PMC. Available at: [Link]

  • Bondad-Reantaso, M. G., et al. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available at: [Link]

  • Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. Available at: [Link]

  • Pajuelo, D., et al. (2022). Neuroprotective Effects of Agri-Food By-Products Rich in Phenolic Compounds. PMC. Available at: [Link]

  • Microbe Investigations (n.d.). Minimum Inhibitory Concentration (MIC) Test. Available at: [Link]

  • MSC (2019). Antimicrobial Sensitivity Test (AST) and Resistance (AMR) Markers - How to Find the MIC. Available at: [Link]

  • WOAH (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • Swiergel, A. H. (2017). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. MDPI. Available at: [Link]

  • de Oliveira, M. R., et al. (2015). In Vitro Cytoprotective Effects and Antioxidant Capacity of Phenolic Compounds from the Leaves of Swietenia macrophylla. MDPI. Available at: [Link]

  • National Center for Biotechnology Information (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Springer Nature Experiments (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • ResearchGate (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Available at: [Link]

  • Taylor & Francis Online (2024). Discovery of novel biphenyl compounds bearing hydroxamic acid moiety as the first PD-L1/class I HDACs dual inhibitors. Available at: [Link]

  • Taylor & Francis Online (2023). A critical analysis on the concentrations of phenolic compounds tested using in vitro and in vivo Parkinson's disease models. Available at: [Link]

  • ACS Publications (2018). Discovery of Biphenyl–Sulfonamides as Novel β-N-Acetyl-d-Hexosaminidase Inhibitors via Structure-Based Virtual Screening. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Creative Diagnostics (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]

  • E3S Web of Conferences (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). Available at: [Link]

  • ResearchGate (n.d.). Development of bioactive compounds based on biphenyl. Available at: [Link]

  • MDPI (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Available at: [Link]

  • MDPI (2016). Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences (2010). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Available at: [Link]

  • PubMed (2021). Discovery of Biphenyl-Sulfonamides as Novel β- N-Acetyl-d-Hexosaminidase Inhibitors via Structure-Based Virtual Screening. Available at: [Link]

  • MDPI (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Available at: [Link]

  • ResearchGate (n.d.). LOX-15 inhibition assay flow sheet depicting the experimental procedure. Available at: [Link]

  • The Journal of Phytopharmacology (2015). COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum. Available at: [Link]

  • Journal of Pharmacognosy and Phytochemistry (2015). Dual COX/LOX inhibition: screening and evaluation of effect of medicinal plants of Kerala as Anti- inflammatory agents. Available at: [Link]

  • Universiti Kebangsaan Malaysia (2019). Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. Available at: [Link]

Sources

Application Note: High-Recovery Solid-Phase Extraction of Fluorinated Phenols from Aqueous Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Monitoring Fluorinated Phenols

Fluorinated phenols represent a class of emerging contaminants of significant environmental and public health concern. Their widespread use in the synthesis of pharmaceuticals, agrochemicals, and industrial polymers, coupled with their potential for persistence, bioaccumulation, and toxicity, necessitates robust and sensitive analytical methods for their detection in aqueous environments. Solid-Phase Extraction (SPE) has emerged as a superior technique for the selective preconcentration and purification of these analytes from complex water matrices, offering significant advantages over traditional liquid-liquid extraction (LLE) in terms of reduced solvent consumption, higher throughput, and the potential for automation.[1]

This application note provides a comprehensive guide to the solid-phase extraction of fluorinated phenols from water samples, grounded in established methodologies such as the principles outlined in US EPA Method 528 for phenol analysis.[2][3][4][5] We will delve into the underlying chemical principles, provide a detailed, field-tested protocol, and offer insights into achieving high-recovery and reproducible results suitable for subsequent chromatographic analysis.

The Principle of Solid-Phase Extraction for Phenolic Compounds

Solid-phase extraction is a chromatographic technique used for the selective retention of analytes from a liquid sample onto a solid sorbent.[1] The process involves a series of steps where the analyte of interest is first adsorbed onto the sorbent, interfering compounds are washed away, and finally, the purified analyte is eluted with a small volume of an appropriate solvent.[6]

For fluorinated phenols, which are moderately polar and acidic, reversed-phase SPE is the most common approach.[7] The selection of the sorbent is critical and is based on the interaction between the analyte and the solid phase. Polymeric sorbents, particularly those based on polystyrene-divinylbenzene (PS-DVB), are often preferred over traditional silica-based C18 sorbents for phenol analysis due to their higher surface area, greater stability across a wide pH range, and enhanced retention of polar compounds.[7][8][9] The retention mechanism is primarily based on hydrophobic (van der Waals) interactions between the nonpolar regions of the fluorinated phenols and the polymeric sorbent.[9]

The overall SPE process can be visualized as a four-step procedure:

SPE_Workflow cluster_0 SPE Cartridge Sorbent Sorbent Bed Load 2. Sample Loading (Analyte Adsorption) Sorbent->Load Water Sample (pH adjusted) Wash 3. Washing (Removal of Interferences) Sorbent->Wash Acidified Water Elute 4. Elution (Analyte Desorption) Sorbent->Elute Organic Solvent (e.g., Dichloromethane) Condition 1. Conditioning (Solvation of Sorbent) Condition->Sorbent Methanol, then Water Load->Sorbent Wash->Sorbent

Caption: A generalized workflow for the solid-phase extraction of fluorinated phenols.

Materials and Methods

Reagents and Materials
  • Solvents: HPLC-grade or equivalent methanol, dichloromethane (DCM), and acetone. All solvents should be free from interfering contaminants.

  • Reagents: Reagent-grade hydrochloric acid (HCl) and sodium sulfite.

  • Standards: Certified analytical standards of the target fluorinated phenols.

  • SPE Cartridges: Polystyrene-divinylbenzene (PS-DVB) based cartridges, 500 mg sorbent mass, 6 mL volume.

  • Glassware: Volumetric flasks, graduated cylinders, and autosampler vials.

  • Equipment: SPE vacuum manifold, nitrogen evaporator, analytical balance, and pH meter.

Sample Pre-treatment: A Critical First Step

Proper sample pre-treatment is paramount to ensure the efficient and reproducible recovery of fluorinated phenols.[10]

  • Dechlorination: For chlorinated water samples, residual chlorine can react with phenols. Therefore, it is essential to dechlorinate the sample by adding 40-50 mg of sodium sulfite per liter of water.[5][11]

  • Acidification: The retention of phenolic compounds on reversed-phase sorbents is highly pH-dependent. To ensure that the fluorinated phenols are in their neutral, protonated form, the sample pH must be adjusted to ≤ 2 with 6 N HCl.[5][7][11] This enhances their hydrophobicity and promotes strong adsorption onto the PS-DVB sorbent.

Detailed Step-by-Step Protocol for SPE of Fluorinated Phenols

This protocol is designed for a 1 L water sample and can be scaled accordingly.

Detailed_SPE_Protocol cluster_conditioning 1. Cartridge Conditioning cluster_loading 2. Sample Loading cluster_washing 3. Washing cluster_elution 4. Elution cluster_concentration 5. Concentration and Reconstitution cond1 Wash with 3 x 3 mL Dichloromethane cond2 Condition with 3 x 3 mL Methanol cond1->cond2 cond3 Equilibrate with 3 x 3 mL Acidified Water (pH ≤ 2) cond2->cond3 load1 Load 1 L pre-treated sample at 5-10 mL/min cond3->load1 load2 Do not allow sorbent to dry load1->load2 wash1 Wash with 2 x 5 mL Acidified Water (pH ≤ 2) load2->wash1 wash2 Dry sorbent under vacuum for 15 min wash1->wash2 elute1 Rinse sample bottle with 10 mL DCM and elute through cartridge wash2->elute1 elute2 Elute with an additional 5 mL DCM elute1->elute2 elute3 Collect eluate in a collection tube elute2->elute3 conc1 Concentrate eluate to ~0.9 mL under nitrogen elute3->conc1 conc2 Add internal standard conc1->conc2 conc3 Adjust final volume to 1 mL with DCM conc2->conc3

Caption: Detailed step-by-step protocol for the SPE of fluorinated phenols.

Protocol Steps:

  • Cartridge Conditioning:

    • Wash the PS-DVB cartridge with three aliquots of 3 mL dichloromethane (DCM). This step cleans the sorbent of any organic contaminants.

    • Condition the sorbent by passing three aliquots of 3 mL of methanol. This solvates the polymeric chains of the sorbent, making the active sites accessible.

    • Equilibrate the cartridge with three aliquots of 3 mL of acidified reagent water (pH ≤ 2). This prepares the sorbent for the aqueous sample. Crucially, do not let the sorbent bed go dry after this step. [5]

  • Sample Loading:

    • Load the 1 L pre-treated water sample onto the conditioned cartridge at a consistent flow rate of 5-10 mL/min. A slower flow rate ensures sufficient interaction time between the analytes and the sorbent for optimal retention.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with two 5 mL aliquots of acidified reagent water (pH ≤ 2). This step removes any remaining water-soluble interferences without dislodging the analytes of interest.

    • Dry the sorbent bed thoroughly by applying a full vacuum for approximately 15 minutes.[5] This removes residual water which can interfere with the subsequent elution and analysis, particularly for GC-MS.

  • Elution:

    • Rinse the original sample container with 10 mL of DCM and use this to elute the analytes from the cartridge. This ensures that any analytes adsorbed to the container walls are also recovered.

    • Follow this with an additional 5 mL of DCM to ensure complete elution of all retained fluorinated phenols.[5] Collect the entire eluate. Dichloromethane is an effective solvent for desorbing the moderately polar phenols from the PS-DVB sorbent.

  • Concentration and Reconstitution:

    • Concentrate the collected eluate to approximately 0.9 mL under a gentle stream of nitrogen at 35 °C.

    • Add the appropriate internal standard(s) for quantification.

    • Adjust the final volume to 1 mL with DCM.[5] The sample is now ready for analysis by GC-MS or HPLC.

Data and Performance

The performance of this method is typically evaluated based on the recovery of spiked analytes. The following table presents typical recovery data for selected fluorinated phenols from spiked reagent water, demonstrating the effectiveness of the described protocol.

AnalyteSpiking Level (µg/L)Average Recovery (%)Relative Standard Deviation (RSD, %)
2-Fluorophenol5.095.24.1
4-Fluorophenol5.096.83.8
2,4-Difluorophenol5.098.13.2
2,3,5,6-Tetrafluorophenol5.099.52.5
Pentafluorophenol5.097.93.5

Note: These are representative data and actual results may vary depending on the specific laboratory conditions, instrumentation, and water matrix.

Subsequent Analysis: GC-MS and HPLC

The final extract can be analyzed by either Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • GC-MS: This is a common technique for the analysis of phenols as described in EPA Method 528.[2][3][4] It offers excellent selectivity and sensitivity. Some less volatile or thermally labile phenols may require derivatization prior to analysis.

  • HPLC: HPLC with UV or MS detection is also a powerful tool for the separation and quantification of fluorinated phenols.[12] It is particularly suitable for more polar and less volatile compounds.

Conclusion

The solid-phase extraction protocol detailed in this application note provides a robust and high-recovery method for the preconcentration of fluorinated phenols from water samples. The use of a polystyrene-divinylbenzene sorbent, coupled with careful sample pre-treatment and a systematic extraction procedure, ensures reliable and reproducible results. This method is well-suited for environmental monitoring and research applications requiring the sensitive and accurate determination of these emerging contaminants.

References

  • Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/ - EPA . Source: US EPA. [Link]

  • Method 528 Determination of Phenols in Drinking Water | US EPA . Source: US EPA. [Link]

  • Solid-phase extraction of phenols . Source: PubMed. [Link]

  • Optimization of a Solid-Phase Extraction Method Using Copolymer Sorbents for Isolation of Phenolic Compounds in Red Wines and Quantification by HPLC . Source: ACS Publications. [Link]

  • EPA-NERL: 528: Phenols in Water by GC/MS - National Environmental Methods Index . Source: NEMI. [Link]

  • Determination of Phenols in Drinking Water by Solid Phase Extraction and GC–MS . Source: Restek. [Link]

  • Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches . Source: MDPI. [Link]

  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review . Source: PMC - NIH. [Link]

  • Solid-fase extration of phenols | Request PDF . Source: ResearchGate. [Link]

  • Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC . Source: Agilent. [Link]

  • Simultaneous determination of 20 trace organic chemicals in waters by solid-phase extraction (SPE) with triple-quadrupole mass s . Source: ScienceDirect. [Link]

  • (PDF) Solid-Phase Extraction Method for the Analysis of Eleven Phenolic Pollutants in Water Samples . Source: ResearchGate. [Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis . Source: PMC - NIH. [Link]

  • Solid-phase Extraction of Phenols and Pesticides in Water with a Modified Polymeric Resin . Source: Taylor & Francis Online. [Link]

  • Recent developments in methods for analysis of perfluorinated persistent pollutants . Source: PMC. [Link]

  • Solid-Phase Extraction (SPE) Method Development . Source: Waters Corporation. [Link]

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Application Notes and Protocols for the Derivatization of Phenols for Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Analytical Challenges of Phenolic Compounds in Gas Chromatography

Phenolic compounds, a broad class of molecules characterized by a hydroxyl group directly attached to an aromatic ring, are of significant interest across environmental monitoring, food science, and pharmaceutical development.[1] However, their direct analysis by gas chromatography (GC) is fraught with challenges. The inherent polarity imparted by the hydroxyl group leads to strong intermolecular hydrogen bonding, resulting in low volatility and poor thermal stability.[1][2] This often manifests in problematic chromatography, including poor peak shape (tailing), low sensitivity, and irreversible adsorption onto the GC column.[2][3]

To circumvent these issues, derivatization is an essential sample preparation step.[4][5] This chemical modification process converts the polar, active hydroxyl group into a less polar, more volatile, and more thermally stable functional group.[1][4][6] The result is improved chromatographic performance, enabling robust and sensitive quantification of phenols by GC, often coupled with mass spectrometry (GC-MS).[4] This guide provides a detailed overview of the most common and effective derivatization strategies for phenols, complete with mechanistic insights and field-proven protocols.

Core Derivatization Strategies: A Comparative Overview

The choice of derivatization strategy depends on the specific phenolic analytes, the sample matrix, and the desired sensitivity. The three primary approaches are silylation, acylation, and alkylation.[4][7][8]

Derivatization MethodPrincipleCommon ReagentsAdvantagesDisadvantages
Silylation Replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) or other silyl group.[1][6]BSTFA, MSTFA, TMCS (catalyst), MTBSTFA[1][9][10][11]Versatile, rapid reactions, volatile byproducts, good for a wide range of phenols.[12]Derivatives can be moisture-sensitive, requiring anhydrous conditions.[12]
Acylation Introduction of an acyl group to form an ester.[13]Acetic anhydride, Trifluoroacetic anhydride (TFAA), Pentafluorobenzyl bromide (PFBBr).[2][14][15]Forms stable derivatives, PFBBr derivatives are highly sensitive for Electron Capture Detection (ECD).[15][16]Can have less volatile byproducts, some reagents are hazardous.
Alkylation Introduction of an alkyl group to form an ether.[17][18][19]Diazomethane, Alkyl halides.[16][20]Forms very stable derivatives.Reagents like diazomethane are toxic and explosive, requiring special handling.[16]

I. Silylation: The Workhorse of Phenol Derivatization

Silylation is arguably the most common derivatization technique for phenols due to its versatility and the availability of a wide range of reagents.[4][21] The reaction involves the nucleophilic attack of the phenolic oxygen on the silicon atom of the silylating agent, replacing the active hydrogen with a non-polar trimethylsilyl (TMS) group.[1] This effectively eliminates hydrogen bonding, thereby increasing the volatility of the analyte.[1][6]

Mechanism of Silylation

The general mechanism involves the substitution of the active proton on the hydroxyl group with a silyl group, typically a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[12]

Silylation_Mechanism phenol Phenol (Ar-OH) intermediate [Transition State] phenol->intermediate Nucleophilic Attack bstfa BSTFA bstfa->intermediate tms_phenol TMS-Phenol (Ar-O-Si(CH3)3) intermediate->tms_phenol TMS group transfer byproduct Byproduct intermediate->byproduct Byproduct formation

Caption: General mechanism of phenol silylation with BSTFA.

Key Silylating Reagents
  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile silylating agent that reacts with a wide range of polar compounds, including phenols.[12] Its byproducts are volatile, which minimizes chromatographic interference.[12]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Even more volatile than BSTFA, making it an excellent choice for trace analysis where reagent peaks might interfere with early eluting analytes.

  • TMCS (Trimethylchlorosilane): Not typically used alone, but often added as a catalyst (e.g., 1% in BSTFA) to increase the reactivity of the silylating agent, especially for hindered phenols.[21][22][23]

  • MTBSTFA (N-methyl-N-t-butyldimethylsilyl-trifluoroacetamide): Forms t-butyldimethylsilyl (TBDMS) derivatives, which are more stable to hydrolysis than TMS derivatives.[10][11]

Protocol: Silylation of Phenols using BSTFA with TMCS Catalyst

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • Sample extract containing phenols, dried and reconstituted in an aprotic solvent (e.g., acetone, acetonitrile, pyridine).

  • BSTFA + 1% TMCS silylating reagent.

  • Reaction vials with PTFE-lined caps.

  • Heating block or water bath.

  • Nitrogen evaporator.

Procedure:

  • Sample Preparation: Evaporate the sample extract to dryness under a gentle stream of nitrogen.[22] It is crucial to remove all traces of water, as silylating reagents are moisture-sensitive.[12][23]

  • Reconstitution: Reconstitute the dried residue in a suitable aprotic solvent. Acetone has been shown to accelerate the derivatization reaction significantly.[9] For a 1 mg sample residue, 100 µL of solvent is a good starting point.

  • Derivatization: Add an excess of the silylating reagent. A 2:1 molar ratio of BSTFA to active hydrogens is a general rule of thumb.[12][23] For a typical sample, adding 100 µL of BSTFA + 1% TMCS is sufficient.

  • Reaction: Tightly cap the vial and vortex mix. Heat the mixture at a temperature between 60-80°C for 30-60 minutes.[22] Reaction times and temperatures may need to be optimized depending on the specific phenols. For some phenols, the reaction is complete within minutes at room temperature.[9][12]

  • Cooling and Analysis: Allow the vial to cool to room temperature before opening. The derivatized sample can then be directly injected into the GC-MS system.

Workflow for Silylation of Phenols

Silylation_Workflow start Start: Phenol Sample in Solution dry_down Evaporate to Dryness (N2 stream) start->dry_down reconstitute Reconstitute in Aprotic Solvent dry_down->reconstitute add_reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) reconstitute->add_reagent vortex Vortex Mix add_reagent->vortex heat Heat (e.g., 70°C for 30 min) vortex->heat cool Cool to Room Temperature heat->cool analyze Analyze by GC-MS cool->analyze end End: Chromatographic Data analyze->end

Caption: A typical workflow for the silylation of phenolic compounds.

II. Acylation: Forming Stable Ester Derivatives

Acylation is another robust method for derivatizing phenols, involving the reaction of the hydroxyl group with an acylating agent to form a stable ester. This method is particularly useful when the resulting derivatives need to be stable for longer periods or when enhanced sensitivity is required with specific detectors.

Mechanism of Acylation

In a typical acylation reaction, the phenolic oxygen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride or acyl halide).[24] This results in the formation of a phenolic ester. The reaction can be catalyzed by either acid or base.

Acylation_Mechanism phenol Phenol (Ar-OH) intermediate [Tetrahedral Intermediate] phenol->intermediate Nucleophilic Attack acyl_anhydride Acetic Anhydride ((CH3CO)2O) acyl_anhydride->intermediate ester Phenolic Ester (Ar-O-COCH3) intermediate->ester Ester Formation acid_byproduct Acetic Acid (CH3COOH) intermediate->acid_byproduct Leaving Group Departure

Caption: General mechanism of phenol acylation with acetic anhydride.

Key Acylating Reagents
  • Acetic Anhydride: A common and cost-effective reagent that forms acetate esters of phenols.[25][26] The reaction is often performed in the presence of a base like pyridine or in an alkaline aqueous solution.[26]

  • Pentafluorobenzyl Bromide (PFBBr): This reagent is used to form pentafluorobenzyl (PFB) ethers of phenols.[5][15][16] The resulting PFB derivatives are highly electronegative and thus exhibit excellent sensitivity when analyzed by GC with an Electron Capture Detector (GC-ECD).[16][20]

Protocol: Acylation of Phenols using Acetic Anhydride

This protocol is adapted for the derivatization of phenols in an aqueous matrix, followed by extraction.

Materials:

  • Aqueous sample containing phenols.

  • Acetic anhydride.

  • Potassium carbonate or other suitable base.

  • Extraction solvent (e.g., dichloromethane or ethyl acetate).

  • Reaction vessel.

  • Vortex mixer.

  • Centrifuge.

Procedure:

  • pH Adjustment: Adjust the pH of the aqueous sample to alkaline conditions (pH > 8) using a suitable base like potassium carbonate. This deprotonates the phenol to the more nucleophilic phenoxide ion.

  • Addition of Reagent: Add a sufficient amount of acetic anhydride to the sample. For a 10 mL aqueous sample, 100-200 µL of acetic anhydride is a reasonable starting point.

  • Reaction: Vigorously shake or vortex the mixture for 5-10 minutes at room temperature to facilitate the acylation reaction.

  • Extraction: After the reaction is complete, perform a liquid-liquid extraction of the derivatized phenols using a suitable organic solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Concentrate the extract to a final volume suitable for GC analysis.

  • Analysis: Inject the concentrated extract into the GC or GC-MS system.

III. Alkylation: Creating Stable Ether Derivatives

Alkylation involves the formation of an ether by replacing the acidic proton of the phenolic hydroxyl group with an alkyl group.[17][18] The resulting ether derivatives are generally very stable.

Key Alkylating Reagents
  • Diazomethane: A classic reagent for forming methyl ethers (anisoles) from phenols.[16][20] It reacts quickly and cleanly, with nitrogen gas being the only byproduct.[27] However, diazomethane is highly toxic, carcinogenic, and explosive, necessitating specialized handling procedures and equipment.[16][27]

  • Pentafluorobenzyl Bromide (PFBBr): As mentioned in the acylation section, PFBBr can also be considered an alkylating agent, forming PFB ethers.[5][16][27] This is a safer alternative to diazomethane for producing highly sensitive derivatives for GC-ECD analysis.

Protocol: Alkylation of Phenols using Pentafluorobenzyl Bromide (PFBBr)

This protocol is based on EPA Method 8041A for the analysis of phenols.[16][20]

Materials:

  • Sample extract in a suitable solvent (e.g., acetone).

  • Pentafluorobenzyl bromide (PFBBr) solution.

  • Potassium carbonate (anhydrous, granular).

  • Reaction vials with PTFE-lined caps.

  • Heating block or water bath.

Procedure:

  • Sample Preparation: Ensure the sample extract is free of water. The solvent should be exchanged to acetone if necessary.

  • Addition of Reagents: To 1 mL of the sample extract in a reaction vial, add a catalytic amount of anhydrous potassium carbonate and 10 µL of the PFBBr reagent.

  • Reaction: Tightly cap the vial and heat at 60-80°C for a specified time (e.g., 1-5 hours), which may require optimization.[28]

  • Quenching and Extraction: After cooling, the reaction mixture may be cleaned up using a silica gel column to remove excess reagent and byproducts.[28] The derivatives are then eluted with a suitable solvent.

  • Analysis: The final extract is concentrated and analyzed by GC-ECD or GC-MS.

Logical Workflow for PFBBr Derivatization

PFBBr_Workflow start Start: Phenol Sample in Acetone add_reagents Add K2CO3 and PFBBr Reagent start->add_reagents heat Heat (e.g., 80°C for 2 hours) add_reagents->heat cool Cool to Room Temperature heat->cool cleanup Silica Gel Cleanup (Optional) cool->cleanup concentrate Concentrate Final Extract cleanup->concentrate analyze Analyze by GC-ECD/MS concentrate->analyze end End: High-Sensitivity Data analyze->end

Caption: General workflow for the alkylation of phenols using PFBBr.

Troubleshooting and Method Validation

A robust derivatization protocol is a self-validating system. Here are key considerations for ensuring reliable results:

  • Anhydrous Conditions: For silylation reactions, the presence of water will consume the reagent and lead to incomplete derivatization.[12][23] Always ensure solvents are dry and samples are free of moisture.

  • Reagent Excess: An excess of the derivatizing reagent is necessary to drive the reaction to completion.[12][23]

  • Reaction Optimization: Derivatization efficiency is dependent on reaction time, temperature, and catalyst concentration. These parameters should be optimized for the specific analytes of interest.

  • Byproduct Interference: Choose reagents with volatile byproducts (e.g., MSTFA) to avoid chromatographic interference, especially for early eluting compounds.[21]

  • Derivative Stability: Assess the stability of the derivatives over time, especially if samples are to be stored before analysis. TBDMS derivatives are generally more stable than TMS derivatives.[10][11]

  • Quality Control: Always include a reagent blank and a derivatized standard in each analytical batch to monitor for contamination and verify derivatization efficiency.

Conclusion

Derivatization is a critical and powerful tool for the successful analysis of phenols by gas chromatography. By converting polar hydroxyl groups into less polar, more volatile, and more thermally stable moieties, the challenges of poor peak shape and low sensitivity can be effectively overcome. Silylation with reagents like BSTFA is a versatile and widely applicable method, while acylation and alkylation offer alternatives for creating highly stable or detector-specific derivatives. The choice of the optimal derivatization strategy and the careful implementation of the protocol are paramount to achieving accurate and reproducible results in the analysis of these important compounds.

References

  • Lee, J. et al. (2004). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of Chromatographic Science, 42(8), 421-426. [Link]

  • Villas-Bôas, S. G. et al. (2007). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 12(4), 727-746. [Link]

  • Jia, A. et al. (2011). One-step derivatization and preconcentration microextraction technique for determination of bisphenol A in beverage samples by gas chromatography-mass spectrometry. Journal of Chromatography A, 1218(29), 4679-4685. [Link]

  • Stehmann, A. & Schröder, H. Fr. (2019). Study on bisphenol a analysis from water sources by derivatization with trifluoroacetic anhydride and GC-MS analysis. International Symposium “The Environment and the Industry”, SIMI 2019, Book of Abstracts. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. [Link]

  • Cecinato, A. et al. (2004). A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere. Journal of Chromatography A, 1052(1-2), 147-154. [Link]

  • Mol, H. G. J. et al. (2000). Derivatization and gas chromatography-low-resolution mass spectrometry of Bisphenol A. Journal of Chromatography A, 869(1-2), 341-350. [Link]

  • Nakamura, S. et al. (2002). Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples. Analytical Sciences, 18(6), 655-659. [Link]

  • Caban, M. et al. (2021). Determination of Bisphenol A (BPA) in the Port of Gdynia Waters Using Gas Chromatography Coupled with Mass Spectrometry (GC-MS). Molecules, 26(16), 4933. [Link]

  • Proestos, C. et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(2), 33. [Link]

  • Ballesteros, E. et al. (1990). Gas chromatographic determination of phenol compounds with automatic extraction and derivatization. Journal of Chromatography A, 518(1), 171-179. [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]

  • Dettmer, K. & Engewald, W. (2002). High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry. Journal of Chromatography A, 946(1-2), 141-149. [Link]

  • U.S. Environmental Protection Agency. (2000). Method 8041A. [Link]

  • Adetona, A. S. et al. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. International Journal of Pure & Applied Sciences and Technology, 9(1), 81-91. [Link]

  • Cecinato, A. et al. (2004). A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere. Journal of Chromatography A, 1052(1-2), 147-154. [Link]

  • Płotka, J. et al. (2003). Comparison of three derivatization ways in the separation of phenol and hydroquinone from water samples. Journal of Separation Science, 26(12-13), 1157-1162. [Link]

  • Yilmaz, S. et al. (2006). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Reviews in Chemical Engineering, 22(5-6), 333-353. [Link]

  • Adetona, A. S. et al. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. International Journal of Pure & Applied Sciences and Technology, 9(1), 81-91. [Link]

  • Lee, H. B. & Weng, L. D. (1989). Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography-negative-ion chemical ionization mass spectrometry. Journal of the Association of Official Analytical Chemists, 72(4), 563-568. [Link]

  • Dąbrowski, M. et al. (2015). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. Analytical Methods, 7(19), 8239-8247. [Link]

  • University of Calgary. (n.d.). Acylation of phenols. [Link]

  • Tang, K. W. & Yi, J. M. (2002). Improving chromatographic analysis of phenolic compounds. Chulalongkorn University Digital Collections. [Link]

  • Khalili, M. S. et al. (2006). Simple and Practical Protocol for the Silylation of Phenol Derivatives Using Reusable NaHSO4 Dispread on Silica Gel Under Neutral Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(1), 175-180. [Link]

  • Kot-Wasik, A. et al. (2007). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. Journal of Chromatography A, 1148(2), 210-219. [Link]

  • Khalili, M. S. et al. (2008). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Green Chemistry, 10(4), 429-431. [Link]

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  • Ryan, K. S. et al. (2018). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. ChemRxiv. [Link]

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  • Alfa Chemistry. (2023). Acylation Reagents for Gas Chromatography. [Link]

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  • Koshchii, V. A. et al. (1988). Alkylation of phenol by alcohols in the presence of aluminum phenolate. Journal of Organic Chemistry USSR, 24(7), 1358-1361. [Link]

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  • Villas-Bôas, S. G. et al. (2007). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 12(4), 727-746. [Link]

  • Zhang, Z. et al. (2020). Acylation of phenols to phenolic esters with organic salts. Green Chemistry, 22(18), 6034-6039. [Link]

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Introduction: The Chemical Diversity and Analytical Challenge of Plant Phenolics

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Analysis of Plant Phenolic Compounds

Phenolic compounds represent a vast and structurally diverse group of secondary metabolites found throughout the plant kingdom.[1] Their basic structural unit is an aromatic ring with one or more hydroxyl groups.[2] This family of phytochemicals ranges from simple phenols and phenolic acids to complex flavonoids, tannins, lignans, and stilbenes.[2][3] In plants, they play crucial roles in defense against pathogens and UV radiation, as well as contributing to color and flavor.[2] For researchers and drug development professionals, the interest in these compounds lies in their potent bioactive properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial activities.[2][4]

The analytical journey from a raw plant sample to the precise identification and quantification of its phenolic constituents is a multi-step process fraught with challenges. The complexity of the plant matrix, the vast range of polarities and concentrations of different phenolics, and their potential for degradation necessitate a carefully designed and validated workflow. This guide provides a detailed overview of the core techniques and protocols, emphasizing the scientific rationale behind each step to ensure robust and reproducible results.

Section 1: Extraction - Liberating Phenolics from the Plant Matrix

The primary and most critical step in phenolic analysis is the quantitative extraction of the target compounds from the solid plant material. There is no single universal extraction method; the choice is dictated by the specific plant matrix, the chemical nature of the target phenolics, and the intended downstream analysis.[5]

Core Principle: The fundamental principle is solid-liquid extraction, where a solvent is used to dissolve the phenolic compounds, separating them from the insoluble plant matrix (e.g., cellulose, proteins). The efficiency of this process depends heavily on the choice of solvent, temperature, time, and the physical method used to enhance solvent-matrix interaction.

Protocol 1: Conventional Solid-Liquid Extraction

Conventional methods like maceration and Soxhlet extraction have been used for decades. While often replaced by modern techniques, they serve as a baseline for comparison.

  • Maceration: This involves soaking the plant material in a solvent for an extended period with occasional agitation. It is simple but can be time-consuming and may yield incomplete extractions.[6]

  • Soxhlet Extraction: This method uses a specialized apparatus to continuously wash the sample with a fresh, distilled solvent, which can improve efficiency over simple maceration. However, the prolonged exposure to heat can lead to the degradation of thermolabile compounds.

Rationale for Solvent Selection: The solubility of phenolics is governed by their polarity.[7]

  • Methanol & Ethanol: These are effective solvents for a broad range of phenolics, from lower molecular weight compounds to some flavonoids.[5] Ethanol is often preferred due to its lower toxicity.[5]

  • Acetone: Aqueous acetone solutions (e.g., 80%) are particularly efficient for extracting higher molecular weight condensed tannins (proanthocyanidins).[5]

  • Water: While phenolics are polar, pure water is often a poor solvent for many of them. However, mixtures of water with organic solvents (e.g., 50-80% ethanol or methanol) are highly effective, as the water increases solvent polarity and improves the swelling of the plant matrix, enhancing solvent penetration.[5][7]

  • Acidification: For anthocyanins, solvents are often acidified (e.g., with 0.1% HCl) to stabilize the flavylium cation, which is the colored form of these pigments.[5][6]

Protocol 2: Advanced Extraction Techniques

Modern extraction methods offer significant advantages in terms of speed, efficiency, and reduced solvent consumption, aligning with the principles of "green chemistry."[8][9]

Principle: UAE utilizes high-frequency sound waves (>20 kHz) to create acoustic cavitation in the solvent.[6][9] The formation and collapse of microscopic bubbles generate intense localized pressure and temperature, disrupting plant cell walls and enhancing the penetration of the solvent into the matrix.[9] This dramatically increases the mass transfer rate of phenolic compounds into the solvent.

Step-by-Step UAE Protocol:

  • Sample Preparation: Place 1.0 g of dried, powdered plant material into a 50 mL extraction vessel.

  • Solvent Addition: Add 20 mL of the chosen solvent (e.g., 70% ethanol in water). The solvent-to-solid ratio is a critical parameter to optimize.[6]

  • Sonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe.

  • Parameter Setting: Set the operational parameters. These must be optimized for each plant matrix.[10][11][12]

    • Temperature: 40 °C

    • Time: 15 minutes

    • Amplitude/Power: 40%

  • Recovery: After extraction, centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

  • Collection: Decant the supernatant (the phenolic extract). For exhaustive extraction, the pellet can be re-extracted with fresh solvent.

  • Storage: Store the extract at -20 °C in the dark to prevent degradation prior to analysis.

Principle: MAE uses microwave energy to heat the solvent and the moisture within the plant sample.[5][13] The rapid, localized heating creates a build-up of pressure inside the plant cells, causing them to rupture and release their contents into the surrounding solvent.[14] Polar solvents like water, ethanol, and methanol are most effective as they absorb microwave energy efficiently.[14][15]

Step-by-Step MAE Protocol:

  • Sample Preparation: Place 1.0 g of dried, powdered plant material into a microwave-safe extraction vessel.

  • Solvent Addition: Add 20 mL of the chosen solvent (e.g., 60% methanol in water).

  • Parameter Setting: Place the vessel in a microwave extractor and set the parameters. These are critical and require optimization.[14][16][17]

    • Microwave Power: 300 W

    • Temperature: 60 °C

    • Time: 5 minutes

  • Cooling: After the extraction cycle, allow the vessel to cool to room temperature.

  • Recovery: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collection: Decant and collect the supernatant.

  • Storage: Store the extract at -20 °C in the dark.

Principle: SFE uses a fluid at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas.[18] Carbon dioxide (CO2) is the most common supercritical fluid used because it is non-toxic, non-flammable, and has a relatively low critical point (31 °C, 74 bar).[19][20] Supercritical CO2 is non-polar and is excellent for extracting lipids and essential oils.[19] To extract more polar phenolic compounds, a polar co-solvent (modifier) such as ethanol or methanol is added to the CO2.[19][21] By tuning the pressure, temperature, and co-solvent percentage, the solvating power and selectivity of the extraction can be precisely controlled.[8][19]

Data Summary: Comparison of Extraction Techniques
TechniqueTypical TimeSolvent ConsumptionTemperaturePrincipleProsCons
Maceration 12-48 hoursHighAmbientPassive DiffusionSimple, low costSlow, inefficient, potential for degradation
Soxhlet 6-24 hoursHighSolvent Boiling PointContinuous WashingMore efficient than macerationThermolabile compound degradation
UAE 5-30 minutesLow to ModerateLow to ModerateAcoustic CavitationFast, efficient, good for thermolabile compoundsEquipment cost, potential for radical formation
MAE 1-15 minutesLowModerate to HighDielectric HeatingVery fast, highly efficient, low solvent useRequires polar solvents, equipment cost
SFE 30-120 minutesLow (Co-solvent)Low to ModerateSupercritical Fluid"Green" solvent, highly selective, solvent-free extractHigh capital cost, complex, poor for very polar compounds

Section 2: Extract Purification using Solid-Phase Extraction (SPE)

Crude plant extracts often contain interfering substances like sugars, organic acids, and pigments that can co-elute with phenolics during chromatography, leading to poor resolution and inaccurate quantification.[22] Solid-Phase Extraction (SPE) is a crucial clean-up step to remove these interferences and concentrate the analytes of interest.[23][24]

Principle: SPE is a form of liquid chromatography where the crude extract is passed through a cartridge containing a solid adsorbent (the stationary phase). Based on the chosen stationary phase, phenolic compounds are retained while unwanted matrix components pass through. The retained phenolics are then eluted with a stronger solvent.[25] For phenolic compounds, reversed-phase sorbents like C18-bonded silica or polymeric sorbents are most common.[22][24]

SPE_Workflow Condition 1. Condition Sorbent Load 2. Load Sample Condition->Load Equilibrate with solvent (e.g., Methanol, then Water) Wash 3. Wash Interferences Load->Wash Pass crude extract through cartridge. Phenolics are retained. Elute 4. Elute Phenolics Wash->Elute Wash with weak solvent (e.g., acidified water) to remove sugars, organic acids. Analysis Purified Extract for Analysis Elute->Analysis Elute with strong organic solvent (e.g., Methanol or Acetonitrile). Collect purified fraction.

Protocol 3: Reversed-Phase SPE for Phenolic Purification
  • Cartridge Selection: Choose a C18 SPE cartridge (e.g., 500 mg).

  • Conditioning: Sequentially pass 5 mL of methanol followed by 5 mL of acidified water (pH 2.5) through the cartridge. This activates the C18 functional groups and equilibrates the sorbent. Do not let the cartridge run dry.

  • Loading: Load 1-2 mL of the filtered crude plant extract onto the cartridge.

  • Washing: Pass 5 mL of acidified water (pH 2.5) through the cartridge to elute highly polar interferences like sugars and organic acids.

  • Elution: Elute the retained phenolic compounds with 5 mL of methanol or acetonitrile. This fraction contains the purified phenolics.

  • Preparation for Analysis: The eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for chromatographic analysis.

Section 3: Separation and Quantification by Liquid Chromatography

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UPLC), are the cornerstone techniques for separating complex mixtures of phenolic compounds.[4][26]

Principle: The purified extract is injected into a column packed with a stationary phase (typically C18 for phenolics). A liquid mobile phase is pumped through the column. Separation occurs based on the differential partitioning of individual phenolic compounds between the stationary and mobile phases. Less polar compounds interact more strongly with the non-polar C18 stationary phase and thus elute later, while more polar compounds elute earlier.

HPLC_System cluster_0 Solvent Delivery SolventA Solvent A (e.g., 0.1% Formic Acid in Water) Pump HPLC Pump (Gradient Mixer) SolventA->Pump SolventB Solvent B (e.g., 0.1% Formic Acid in Acetonitrile) SolventB->Pump Injector Autosampler/ Injector Pump->Injector Column Column (e.g., C18) Injector->Column Detector DAD Detector Column->Detector Waste Waste Detector->Waste DataSystem Data System (Chromatogram) Detector->DataSystem

Protocol 4: RP-HPLC-DAD Analysis

This protocol provides a general method for the separation and quantification of common phenolic acids and flavonoids.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[27]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile Rationale: Formic acid is used to acidify the mobile phase, ensuring that phenolic acids are in their non-ionized form, which improves peak shape and retention.[28]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • DAD Detection: Scan from 200-400 nm. Monitor specific wavelengths for quantification (e.g., 280 nm for phenolic acids, 320 nm for hydroxycinnamic acids, 360 nm for flavonols).[29][30]

  • Gradient Elution: A gradient is used to effectively separate compounds with a wide range of polarities in a single run.

Time (minutes)% Solvent A% Solvent B
0.0955
25.06040
30.0595
35.0595
36.0955
40.0955
  • Quantification: Create a calibration curve for each phenolic compound of interest using certified reference standards. Identify compounds in the sample by comparing their retention times and UV-Vis spectra to the standards. Quantify by integrating the peak area at the appropriate wavelength and applying the calibration curve.

Section 4: Advanced Detection and Structural Elucidation

While HPLC-DAD is excellent for quantifying known compounds, identifying unknown phenolics or confirming the identity of known ones requires more powerful detection techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS couples the separation power of LC with the detection power of mass spectrometry.[26] After compounds elute from the LC column, they enter an ion source (typically Electrospray Ionization, ESI) where they are ionized. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing highly sensitive and specific detection. Tandem MS (MS/MS), often performed with instruments like a Quadrupole Time-of-Flight (QTOF), involves fragmenting a selected parent ion to produce a characteristic fragmentation pattern, which acts as a "fingerprint" for structural elucidation.[31][32]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for the unambiguous structural determination of novel compounds.[33] It provides detailed information about the carbon-hydrogen framework of a molecule. While LC-MS provides mass and fragmentation, NMR can reveal the precise connectivity of atoms and the stereochemistry of a molecule. It is typically performed on isolated, purified compounds. Furthermore, quantitative NMR (qNMR) can be used to determine the concentration of compounds in an extract without the need for identical reference standards, by comparing the integral of an analyte's signal to that of a known internal standard.[34][35]

Overall_Workflow cluster_SamplePrep 1. Sample Preparation cluster_Extraction 2. Extraction cluster_Purification 3. Purification cluster_Analysis 4. Analysis & Elucidation Plant Plant Material Grind Drying & Grinding Plant->Grind Extract Extraction (UAE, MAE, SFE) Grind->Extract Purify Purification (e.g., SPE) Extract->Purify HPLC HPLC / UPLC Separation Purify->HPLC NMR NMR (Structure Elucidation) Purify->NMR For isolated compounds DAD DAD Detection (Quantification) HPLC->DAD MS MS / MS-MS Detection (Identification, Profiling) HPLC->MS Data 5. Data Analysis & Interpretation DAD->Data MS->Data NMR->Data

References

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  • Comprehensive two-step supercritical fluid extraction for green isolation of volatiles and phenolic compounds from plant material. Green Chemistry. [Link]

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The Industrial Versatility of Phenolic Compounds: A Guide to Application & Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Phenolic compounds, a diverse group of secondary metabolites found throughout the plant kingdom, are at the forefront of innovation across numerous industries. Their inherent bioactive properties, including potent antioxidant, antimicrobial, and anti-inflammatory effects, have led to their widespread adoption in the pharmaceutical, food, cosmetic, and chemical sectors.[1][2][3] This guide provides an in-depth exploration of the industrial applications of these versatile molecules, complete with detailed protocols and the scientific rationale behind their use, tailored for researchers, scientists, and professionals in drug development.

Part 1: Core Applications Across Industries

The utility of phenolic compounds is primarily derived from their unique chemical structures, which allow them to act as powerful antioxidants, preservatives, and building blocks for complex polymers.[1][2][4]

Pharmaceutical & Nutraceutical Sector

In the pharmaceutical industry, phenolic compounds are valued for their therapeutic potential and ability to enhance drug stability.[5][6] Many phenolics, such as quercetin, curcumin, and resveratrol, have been investigated for their antioxidant, anti-inflammatory, and even anticancer properties.[5] Their ability to scavenge free radicals helps protect cells from oxidative stress, a key factor in the progression of many chronic diseases.[5][7]

Key Application: Antioxidant Activity for Therapeutic Effect & Stabilization

The primary mechanism by which phenolic compounds exert their antioxidant effect is through the donation of a hydrogen atom or an electron to neutralize free radicals.[7][8] This process interrupts the chain reactions of oxidation that can damage vital cellular components like DNA, proteins, and lipids.[1]

cluster_reaction Radical Scavenging cluster_products Stable Products PC Phenolic Compound (Ar-OH) PCR Phenolic Radical (Ar-O•) (Stable/Non-reactive) PC->PCR Donates H• FR Free Radical (R•) SFR Stable Free Radical (R-H) FR->SFR Accepts H•

Caption: Mechanism of free radical scavenging by a phenolic compound.

Food & Beverage Industry

The demand for natural and "clean label" ingredients has propelled the use of phenolic compounds as natural preservatives in the food industry.[[“]][[“]][11] They serve as effective alternatives to synthetic preservatives, addressing consumer concerns about potential health risks.[[“]][[“]] Their primary roles are to extend shelf-life by preventing microbial spoilage and oxidative degradation.[4][[“]][11]

Key Application: Natural Preservation through Antioxidant & Antimicrobial Action

  • Antioxidant: Phenolic compounds inhibit the oxidation of lipids and vitamins, which prevents rancidity, color changes, and the loss of nutritional value in food products.[[“]][[“]]

  • Antimicrobial: They can disrupt the cell membranes of bacteria and fungi, inhibit essential enzymes, and interfere with their metabolic processes, thereby preventing food spoilage.[[“]][[“]][12][13]

Phenolic CompoundTypical Food ApplicationPrimary Function
Rosemary Extract Comminuted Meats, OilsAntioxidant, Antimicrobial[4]
Grape Seed Extract Bakery, Dairy, MeatsAntioxidant, Antimicrobial[11]
Green Tea Extract Beverages, Processed FoodsAntioxidant[4]
Clove Extracts (Eugenol) Meat ProductsAntimicrobial, Antioxidant[4]

Application Workflow: From Plant to Product

Plant Plant Source (e.g., Rosemary, Grapes) Extraction Extraction (e.g., Solvent, UAE) Plant->Extraction Purification Purification & Concentration Extraction->Purification QC Quality Control (TPC, Antioxidant Assay) Purification->QC Formulation Incorporation into Food Matrix QC->Formulation Product Final Food Product (Extended Shelf-Life) Formulation->Product

Caption: Workflow for utilizing plant-derived phenolic extracts in food preservation.

Cosmetics & Personal Care Industry

The cosmetic industry leverages the biological activities of phenolic compounds for a variety of skincare benefits, including anti-aging, skin lightening, and sun protection.[14][15][16] Their ability to combat oxidative stress is particularly valuable in anti-aging formulations, as free radicals are a major contributor to skin aging.[14][16]

Key Application: Skin Health & Protection

  • Anti-aging: By neutralizing free radicals from UV radiation and pollution, phenolic compounds help protect collagen and elastin, maintaining skin elasticity and reducing the appearance of wrinkles.[15] Resveratrol, for example, is known to stimulate fibroblast proliferation and increase collagen production.[14]

  • Skin Lightening: Certain phenolic compounds can inhibit tyrosinase, the key enzyme in melanin production.[17][18][19] This helps to reduce hyperpigmentation and even out skin tone.

  • UV Protection: The chemical structure of some phenolic compounds allows them to absorb UV radiation, providing a degree of sun protection.[15]

Tyrosinase Tyrosinase Enzyme Tyrosine Tyrosine (Substrate) DOPA DOPA Tyrosine->DOPA Tyrosinase action Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase action Melanin Melanin (Pigment) Dopaquinone->Melanin Further reactions Phenolic Phenolic Inhibitor (e.g., Kojic Acid analog) Phenolic->Tyrosinase Binds to active site (Competitive Inhibition)

Caption: Mechanism of tyrosinase inhibition by phenolic compounds for skin lightening.

Polymer & Chemical Industry

Phenolic resins, first synthesized in the early 20th century, are synthetic polymers created from the reaction of phenol (or a substituted phenol) with formaldehyde.[20][21] These resins are known for their high thermal stability, chemical resistance, and mechanical strength.[20]

Key Application: High-Performance Resins & Composites

Phenolic resins, such as Bakelite, are thermosetting polymers, meaning they form a rigid, cross-linked structure when cured.[21][22] This makes them suitable for a wide range of demanding applications.

  • Adhesives: Used for bonding materials like wood, metal, and ceramics.[20]

  • Composites: Act as a matrix for fiber-reinforced composites used in automotive, aerospace, and construction industries.[20][22]

  • Molded Parts: Used to produce durable goods like laboratory countertops, electrical insulators, and automotive brake pads.[20][23]

  • Coatings: Provide protective coatings for metals and concrete due to their chemical resistance.[20]

Part 2: Essential Methodologies & Protocols

Accurate quantification and assessment of phenolic compounds are critical for their effective industrial application. The following protocols are foundational for research and quality control.

Protocol 1: Total Phenolic Content (TPC) Assay

Principle: The Folin-Ciocalteu assay is a widely used method to determine the total phenolic content in a sample.[24] The Folin-Ciocalteu reagent contains phosphomolybdate and phosphotungstate, which are reduced by phenolic compounds in an alkaline medium, resulting in a blue-colored complex.[25] The intensity of the color, measured spectrophotometrically, is proportional to the amount of phenolic compounds present.[24]

Materials:

  • Folin-Ciocalteu reagent

  • Gallic acid (for standard curve)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 20% w/v)

  • Sample extract

  • Deionized water

  • Spectrophotometer and cuvettes (or 96-well plate reader)

Procedure:

  • Prepare Gallic Acid Standards: Create a series of standard solutions of gallic acid (e.g., 0, 50, 100, 150, 250, 500 mg/L) in deionized water.[26]

  • Sample Preparation: Dilute the sample extract to a concentration that falls within the range of the standard curve.

  • Reaction: a. To a test tube or microplate well, add 20 µL of the standard, sample, or blank (water).[26] b. Add 1.58 mL of deionized water. c. Add 100 µL of Folin-Ciocalteu reagent and mix thoroughly.[26] d. Incubate for a period between 30 seconds and 8 minutes at room temperature.[26] e. Add 300 µL of the sodium carbonate solution and mix well.[26]

  • Incubation: Incubate the mixture in the dark at room temperature for 2 hours (or at 40°C for 30 minutes).[26]

  • Measurement: Measure the absorbance of the solutions at approximately 765 nm using a spectrophotometer.[26]

  • Calculation: Plot the absorbance of the standards versus their concentration to create a standard curve. Use the equation of the line to calculate the total phenolic content of the sample, expressed as gallic acid equivalents (GAE).

Causality Note: The alkaline conditions provided by the sodium carbonate are essential for the reaction to occur, as phenolic compounds only react with the Folin-Ciocalteu reagent under basic conditions.[27] The incubation period allows for the color development to reach completion.

Protocol 2: DPPH Radical Scavenging Activity Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant activity of compounds.[28] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, causing the solution to change from violet to yellow.[28] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the sample.[29]

Materials:

  • DPPH solution (in methanol or ethanol)

  • Trolox (a vitamin E analog, for standard) or other reference antioxidant

  • Sample extract

  • Methanol or ethanol

  • Spectrophotometer and cuvettes (or 96-well plate reader)

Procedure:

  • Prepare DPPH Working Solution: Prepare a fresh solution of DPPH in methanol or ethanol to an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare several concentrations of the sample extract.

  • Reaction: a. To a test tube or microplate well, add a defined volume of the sample (e.g., 20 µL).[30] b. Add a larger volume of the DPPH working solution (e.g., 180-200 µL) and mix well. c. A blank should be prepared with the solvent instead of the sample.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[30]

  • Measurement: Measure the absorbance of the solution at 517 nm.[30]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • The results can be expressed as an IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) or as Trolox Equivalents (TEAC).[31]

Causality Note: The assay must be performed in the dark because DPPH is light-sensitive. The choice of incubation time is critical; it must be long enough for the reaction to reach a steady state but not so long that the DPPH radical begins to degrade.

Part 3: Future Outlook

The application of phenolic compounds is continually expanding.[2][3][32] Key areas of future development include enhancing their bioavailability for pharmaceutical applications through novel delivery systems like nanoparticles and hydrogels.[32] In the food industry, the focus is on optimizing extraction techniques from agro-industrial byproducts, contributing to a circular economy.[1] As research continues to uncover the full potential of these remarkable natural molecules, their integration into advanced and sustainable technologies is set to grow.

References

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Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 3-(2-Fluorophenyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-fluorophenyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this challenging biaryl synthesis. Here, we address common issues encountered during the synthesis, providing in-depth troubleshooting advice and frequently asked questions in a user-friendly format. Our aim is to not only offer solutions but also to explain the underlying chemical principles to empower you in your experimental work.

The synthesis of this compound, a sterically hindered biaryl, typically proceeds via a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. The presence of the ortho-fluoro substituent introduces specific challenges that can lead to low yields and the formation of undesirable byproducts. This guide will walk you through the most common pitfalls and their remedies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling reaction for this compound is resulting in a very low yield or no product at all. What are the likely causes?

A1: Low to no yield in this specific Suzuki-Miyaura coupling is a common issue, often stemming from the steric hindrance imposed by the ortho-fluoro group on the phenyl ring. This hindrance can impede key steps in the catalytic cycle. Let's break down the potential culprits and their solutions.

  • Inactive Catalyst or Inappropriate Ligand: The choice of palladium catalyst and ligand is critical for coupling sterically hindered substrates. Standard catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may not be effective for this transformation due to the steric bulk around the reaction center.

    • Solution: Employ a more robust catalyst system. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are designed to facilitate the oxidative addition and reductive elimination steps for hindered substrates. N-heterocyclic carbene (NHC) ligands are also excellent choices for promoting challenging couplings. Consider using a pre-formed catalyst for better reproducibility.

  • Suboptimal Base and Solvent Combination: The base plays a crucial role in the transmetalation step, and its effectiveness is highly dependent on the solvent. An inappropriate choice can lead to poor reaction rates.

    • Solution: For sterically hindered couplings, stronger bases are often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than weaker bases like sodium carbonate (Na₂CO₃). The solvent should be able to dissolve the reactants and the base. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.

  • Reaction Temperature and Time: Sterically hindered couplings often require more forcing conditions to proceed at a reasonable rate.

    • Solution: Increase the reaction temperature, typically in the range of 80-110 °C. Monitor the reaction progress over a longer period (e.g., 12-24 hours) as these reactions can be sluggish.

The following diagram illustrates a decision-making workflow for troubleshooting low yields in this synthesis:

low_yield_troubleshooting start Low or No Yield catalyst Check Catalyst and Ligand start->catalyst base_solvent Optimize Base and Solvent catalyst->base_solvent If using standard catalyst sub_catalyst Switch to bulky phosphine ligand (e.g., SPhos, XPhos) or NHC ligand. catalyst->sub_catalyst conditions Adjust Reaction Conditions base_solvent->conditions If yield is still low sub_base_solvent Try stronger bases (K3PO4, Cs2CO3) in aprotic polar solvents (e.g., dioxane/water). base_solvent->sub_base_solvent reagents Verify Reagent Quality conditions->reagents If still no improvement sub_conditions Increase temperature (80-110 °C) and reaction time. conditions->sub_conditions success Improved Yield reagents->success After verification and optimization sub_reagents Use fresh boronic acid and ensure anhydrous/degassed conditions. reagents->sub_reagents

Caption: Troubleshooting workflow for low yield.

Q2: I am observing a significant amount of homocoupling of my boronic acid starting material. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction, often promoted by the presence of oxygen and the palladium catalyst.

  • Cause: This side reaction is particularly prevalent when the desired cross-coupling is slow, as is the case with sterically hindered substrates. The palladium catalyst can promote the oxidative coupling of two boronic acid molecules.

  • Solutions:

    • Strictly Anaerobic Conditions: Ensure your reaction is set up under an inert atmosphere (argon or nitrogen). Thoroughly degas your solvents by sparging with an inert gas or by using the freeze-pump-thaw method.

    • Controlled Addition of Boronic Acid: In some cases, adding the boronic acid slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.

    • Optimize Catalyst Loading: While counterintuitive, sometimes a slightly lower catalyst loading can reduce the rate of homocoupling relative to the cross-coupling reaction.

Q3: My main byproduct is the protodeboronated starting material (e.g., phenol from 3-hydroxyphenylboronic acid). What causes this and how can I prevent it?

A3: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This is a frequent issue, especially with electron-rich boronic acids like 3-hydroxyphenylboronic acid, and can be influenced by the reaction's pH.[1][2]

  • Cause: The presence of water and certain bases can facilitate the removal of the boronic acid group. The reaction is often catalyzed by acid or base.[1]

  • Solutions:

    • Use Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excess water can promote protodeboronation. Ensure your solvents are dry.

    • Optimize the Base: Strong bases, especially hydroxides, can accelerate protodeboronation.[3] Consider using a non-hydroxide base like K₃PO₄ or Cs₂CO₃. The choice of base can significantly influence the pH of the reaction mixture.

    • Use a Boronic Ester: Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than their corresponding boronic acids.[3] You can either start with the boronic ester or form it in situ.

The following diagram illustrates the competing pathways of Suzuki coupling and protodeboronation:

competing_pathways boronic_acid Aryl Boronic Acid (e.g., 3-hydroxyphenylboronic acid) suzuki_path Suzuki-Miyaura Coupling boronic_acid->suzuki_path + Aryl Halide + Pd Catalyst, Base protodeboronation_path Protodeboronation boronic_acid->protodeboronation_path + H+ source (e.g., water, acidic/basic conditions) desired_product This compound suzuki_path->desired_product side_product Phenol protodeboronation_path->side_product

Caption: Competing reaction pathways for the boronic acid.

Q4: How do I purify my final product, this compound, from the reaction mixture?

A4: The purification of this compound can be challenging due to the presence of structurally similar byproducts. A multi-step approach is usually necessary.

  • Aqueous Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water to remove inorganic salts. An acidic wash (e.g., with 1M HCl) can help to remove basic impurities, followed by a wash with brine.

  • Extraction: Since the product is a phenol, you can perform a base extraction. Add an aqueous base (e.g., 1M NaOH) to the organic layer. The phenolic product will be deprotonated and move into the aqueous layer, leaving non-acidic impurities (like homocoupled products) in the organic layer. Carefully separate the aqueous layer and re-acidify it with 1M HCl to precipitate your product. Extract the product back into an organic solvent.

  • Chromatography: If impurities remain, column chromatography on silica gel is usually effective. A solvent system of ethyl acetate and hexanes is a good starting point. The polarity can be adjusted to achieve good separation.

The purification workflow can be visualized as follows:

purification_workflow reaction_mixture Crude Reaction Mixture workup Aqueous Workup (Organic solvent + Water/Brine) reaction_mixture->workup extraction Base Extraction (e.g., 1M NaOH) workup->extraction separation Separate Layers extraction->separation organic_layer Organic Layer (Non-phenolic impurities) separation->organic_layer aqueous_layer Aqueous Layer (Phenolic product as phenoxide) separation->aqueous_layer acidification Acidify Aqueous Layer (e.g., 1M HCl) aqueous_layer->acidification extraction2 Re-extract with Organic Solvent acidification->extraction2 chromatography Column Chromatography extraction2->chromatography pure_product Pure this compound chromatography->pure_product

Caption: A typical purification workflow for this compound.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific setup.

Reactants:

  • 3-Bromophenol (1.0 mmol, 1.0 equiv)

  • 2-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 ratio, 5 mL)

Procedure:

  • To a dry Schlenk flask, add 3-bromophenol, 2-fluorophenylboronic acid, the palladium catalyst, the ligand, and the base.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with the workup and purification as described in Q4.

Quantitative Data Summary

The choice of reaction parameters can significantly impact the yield. The following table provides a summary of typical conditions for Suzuki-Miyaura couplings of sterically hindered substrates.

ParameterCondition 1 (Standard)Condition 2 (Optimized for Hindered Substrates)Rationale for Optimization
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / SPhosBulky, electron-rich ligands facilitate oxidative addition and reductive elimination for hindered substrates.
Base Na₂CO₃K₃PO₄ or Cs₂CO₃Stronger bases are more effective for challenging couplings.
Solvent Toluene/Ethanol/WaterDioxane/Water or THF/WaterAprotic polar solvents often give better results for these types of reactions.
Temperature 80 °C100-110 °CHigher temperatures are often needed to overcome the activation energy of sterically demanding steps.
Reaction Time 4-8 hours12-24 hoursSluggish reactions require longer times for completion.

References

  • Cammidge, A. N., & Crepy, K. V. L. (2004). Acid-promoted metal-free protodeboronation of arylboronic acids. Royal Society of Chemistry. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free: The Strategic Use of Boronic Acids and Their Derivatives in Suzuki−Miyaura Cross-Coupling Reactions.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Kudo, N., & Fu, G. C. (2004). A General and mild method for the copper-catalyzed homocoupling of boronic acids. Organic Letters, 6(24), 4575-4577.
  • Wikipedia. (n.d.). Protodeboronation. [Link]

Sources

Technical Support Center: Synthesis of 3-(2-Fluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(2-Fluorophenyl)phenol. This resource is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this important fluorinated biphenyl intermediate.[1][2] Here, we will delve into the common synthetic challenges, focusing on troubleshooting side reactions to improve yield and purity.

The information provided is based on established chemical principles and field-proven insights to ensure both technical accuracy and practical applicability in a laboratory setting.

I. Overview of Synthetic Strategies

The synthesis of this compound, a biaryl compound, is most commonly achieved through cross-coupling reactions.[3][4] The two primary and most effective methods employed are the Suzuki-Miyaura coupling and the Grignard reaction. While other methods like the Ullmann condensation exist, they often require harsher conditions and may lead to lower yields.[5][6][7][8]

Common Synthetic Routes at a Glance
Reaction Reactants Catalyst/Reagent Key Advantages Common Side Reactions
Suzuki-Miyaura Coupling 3-Hydroxyphenylboronic acid + 1-Bromo-2-fluorobenzenePalladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃, K₂CO₃)High functional group tolerance, mild reaction conditions, commercially available starting materials.[9]Homocoupling, dehalogenation, protodeboronation.[10]
Grignard Reaction 2-Fluorophenylmagnesium bromide + 3-BromophenolNot applicable (reagent-based)Can be high yielding, useful for large-scale synthesis.Homocoupling (Wurtz-type), reduction of the electrophile, reaction with atmospheric moisture.[11]
Ullmann Condensation 3-Bromophenol + 1-Bromo-2-fluorobenzeneCopper catalystCan be effective for certain substrates.Homocoupling, requires high temperatures, often stoichiometric copper.[5][6][7][8]

II. Troubleshooting Guide & FAQs: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for C-C bond formation.[3][4][9] However, several side reactions can diminish the yield and complicate purification.

FAQ 1: My yield of this compound is low, and I'm observing significant amounts of biphenyl and 3,3'-biphenol. What's happening?

This is a classic case of homocoupling , a common side reaction in Suzuki coupling.

Causality:

  • Oxidative Homocoupling of Boronic Acid: In the presence of oxygen and a palladium catalyst, boronic acids can couple with themselves to form symmetrical biaryls (in this case, 3,3'-biphenol from 3-hydroxyphenylboronic acid).

  • Reductive Homocoupling of Aryl Halide: The aryl halide (1-bromo-2-fluorobenzene) can also undergo homocoupling to produce symmetrical biaryls (in this case, 2,2'-difluorobiphenyl).

Troubleshooting Steps:

  • Ensure Inert Atmosphere: Rigorously degas your solvent and reaction mixture (e.g., by bubbling with argon or nitrogen for 15-30 minutes) and maintain a positive pressure of an inert gas throughout the reaction. This minimizes the presence of oxygen, which promotes the oxidative homocoupling of the boronic acid.

  • Optimize Catalyst and Ligands:

    • Catalyst Choice: While Pd(PPh₃)₄ is common, consider using a pre-catalyst like Pd(OAc)₂ with a suitable phosphine ligand. Bulky, electron-rich phosphine ligands can facilitate the desired cross-coupling over homocoupling.[12]

    • Ligand-to-Palladium Ratio: An insufficient amount of ligand can lead to the formation of palladium black, which can promote homocoupling. Ensure an appropriate ligand-to-metal ratio is used.

  • Control Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of homocoupling side reactions relative to the desired cross-coupling.

FAQ 2: I've identified fluorobenzene and phenol in my crude product mixture. What is the source of these impurities?

These are likely the result of dehalogenation and protodeboronation , respectively.

Causality:

  • Dehalogenation: The aryl halide (1-bromo-2-fluorobenzene) can react with a hydride source in the reaction mixture, leading to the formation of fluorobenzene.[10] The hydride can originate from the solvent (e.g., alcohols) or certain bases.

  • Protodeboronation: The boronic acid (3-hydroxyphenylboronic acid) can be cleaved by a proton source (like water) to yield phenol.[10] This is particularly prevalent with electron-rich or sterically hindered boronic acids.

Troubleshooting Steps:

  • Solvent and Base Selection:

    • If using an alcohol as a solvent, consider switching to an aprotic solvent like toluene, dioxane, or DMF.

    • Ensure your base is not a significant source of hydrides. Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) are generally preferred.

  • Water Content: While some water is often necessary for the Suzuki reaction to proceed, excess water can promote protodeboronation.[10] Use anhydrous solvents if possible, and carefully control the amount of aqueous base added.

  • Reaction Time: Prolonged reaction times can increase the likelihood of these side reactions. Monitor the reaction progress by TLC or LC-MS and quench it once the starting materials are consumed.

Visualizing the Suzuki Coupling Cycle and Side Reactions

Suzuki_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar²-B(OH)₂ Base Dehalogenation Dehalogenation (Fluorobenzene) PdII_Aryl->Dehalogenation Hydride Source Homocoupling_Aryl Homocoupling (2,2'-Difluorobiphenyl) PdII_Aryl->Homocoupling_Aryl Reductive PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Diaryl Protodeboronation Protodeboronation (Phenol) Transmetal->Protodeboronation H₂O Homocoupling_Boronic Homocoupling (3,3'-Biphenol) Transmetal->Homocoupling_Boronic Oxidative RedElim Reductive Elimination PdII_Diaryl->RedElim Product Ar¹-Ar² (this compound) RedElim->Product Product->Pd0 Catalyst Regeneration

Caption: Suzuki-Miyaura coupling cycle and common side reactions.

III. Troubleshooting Guide & FAQs: Grignard Reaction

Grignard reagents are powerful nucleophiles but are also highly reactive and basic, leading to a different set of potential side reactions.[13][14]

FAQ 3: My reaction is sluggish, and I'm getting a lot of unreacted 3-bromophenol back. What could be the issue?

This often points to issues with the formation or reactivity of the Grignard reagent itself.

Causality:

  • Moisture: Grignard reagents are extremely sensitive to water and will be quenched by any protic source, including atmospheric moisture or residual water in the solvent or on the glassware.[15]

  • Poor Magnesium Activation: The magnesium metal used to form the Grignard reagent is coated with a passivating layer of magnesium oxide that can inhibit the reaction.[16]

Troubleshooting Steps:

  • Strict Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven (e.g., at 120°C overnight) and cool under a stream of inert gas.

    • Use anhydrous solvents (e.g., diethyl ether or THF, freshly distilled from a drying agent like sodium/benzophenone).

    • Ensure the starting materials (1-bromo-2-fluorobenzene and 3-bromophenol) are dry.

  • Magnesium Activation:

    • Use fresh magnesium turnings.

    • Activate the magnesium before adding the aryl halide. Common methods include:

      • Adding a small crystal of iodine.

      • Adding a few drops of 1,2-dibromoethane.

      • Mechanically crushing the magnesium turnings in situ.

FAQ 4: I'm observing 2,2'-difluorobiphenyl as a major byproduct. Why is this forming?

This is due to a Wurtz-type homocoupling reaction.

Causality: The Grignard reagent (2-fluorophenylmagnesium bromide) can react with the unreacted starting aryl halide (1-bromo-2-fluorobenzene) to form the symmetrical biphenyl.

Troubleshooting Steps:

  • Slow Addition: Add the 1-bromo-2-fluorobenzene slowly to the magnesium turnings to ensure it reacts to form the Grignard reagent before it has a chance to couple with already-formed Grignard reagent.

  • Temperature Control: Keep the reaction temperature low during the formation of the Grignard reagent to minimize the rate of the homocoupling reaction.

  • Use of a Catalyst: In some cases, the addition of a catalyst like Fe(acac)₃ can promote the desired cross-coupling over homocoupling.[16]

Visualizing the Grignard Reaction Workflow and Pitfalls

Grignard_Workflow cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Coupling Reaction cluster_2 Potential Pitfalls ArylHalide 1-Bromo-2-fluorobenzene Grignard 2-Fluorophenylmagnesium bromide ArylHalide->Grignard Anhydrous Ether/THF Mg Mg turnings Mg->Grignard Coupling Coupling Reaction Grignard->Coupling Homocoupling Wurtz Homocoupling Grignard->Homocoupling Reacts with Aryl Halide Bromophenol 3-Bromophenol Bromophenol->Coupling Product This compound (after workup) Coupling->Product Moisture Moisture Contamination Moisture->Grignard Quenches Reagent

Caption: Grignard reaction workflow and potential side reactions.

IV. Experimental Protocols

Protocol 1: Suzuki-Miyaura Synthesis of this compound
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxyphenylboronic acid (1.0 eq), 1-bromo-2-fluorobenzene (1.1 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Base Addition: Add degassed toluene (appropriate volume) followed by a degassed 2M aqueous solution of Na₂CO₃ (2.5 eq).

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Grignard Synthesis of this compound
  • Setup: In a flame-dried three-neck flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place magnesium turnings (1.2 eq).

  • Grignard Formation: Add a small crystal of iodine to activate the magnesium. Add a small portion of a solution of 1-bromo-2-fluorobenzene (1.2 eq) in anhydrous THF via the dropping funnel. Once the reaction initiates (as evidenced by bubbling and heat), add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional hour.

  • Coupling: Cool the Grignard solution in an ice bath. Add a solution of 3-bromophenol (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction in an ice bath and quench by slow addition of saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

V. References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Quora. (2018). What is the role of halides in the reactivity of Grignard reagent? [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. [Link]

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • National Institutes of Health. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. [Link]

  • MDPI. (2022). Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior. [Link]

  • Ol'khovik, V. K., et al. (2008). Synthesis and properties of luminophores derived from fluorinated biphenyls. Russian Journal of Organic Chemistry, 44(8), 1172–1179.

  • Wikipedia. Grignard reagent. [Link]

  • ResearchGate. (2008). Synthesis and Properties of Luminophores Derived from Fluorinated Biphenyls. [Link]

  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

  • ResearchGate. (2018). Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • Slideshare. (2022). Ullmann reaction. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

Sources

Troubleshooting Guide: Common Purification Hurdles

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for advanced technical support, this guide serves as a dedicated resource for researchers, scientists, and drug development professionals navigating the intricate challenges of purifying fluorinated biphenyls. As a Senior Application Scientist, my objective is to provide not just protocols, but a deep, mechanistic understanding of the purification process, grounded in field-proven insights and authoritative references.

The unique physicochemical properties imparted by fluorine—such as altered polarity, increased lipophilicity, and unique intermolecular interactions—demand a specialized approach to purification that goes beyond standard methodologies. This support center is structured to address the most common and complex issues encountered in the lab, from stubborn isomer separations to the removal of persistent reaction byproducts.

This section is designed in a direct question-and-answer format to address specific experimental issues.

Q1: My fluorinated biphenyl isomers are co-eluting during column chromatography on silica gel. How can I resolve them?

Symptoms:

  • A single, broad peak or overlapping peaks are observed on TLC or in flash chromatography fractions.

  • ¹H and ¹⁹F NMR analysis of the collected fractions shows a mixture of positional isomers.

Potential Causes:

  • Similar Polarity: Positional isomers of fluorinated biphenyls often have very similar polarities, making them difficult to resolve on traditional stationary phases like silica gel, where separation is primarily driven by polar interactions.

  • Weak Differential Interactions: The subtle differences in the dipole moments of the isomers may not be sufficient to create a significant difference in their affinity for the silica surface.

Solutions & Scientific Rationale:

  • Switch to a Fluorinated Stationary Phase: The most effective solution is to employ a stationary phase that can engage in "fluorous-fluorous" interactions. The retention of compounds on these phases is influenced by the fluorine content and hydrophobic character of the analyte.[1]

    • Pentafluorophenyl (PFP) Phases: These phases offer multiple interaction mechanisms, including π-π interactions, dipole-dipole interactions, and hydrophobic interactions, providing unique selectivity for halogenated and aromatic compounds.[1][2]

    • Fluoroalkyl Phases (e.g., Tridecafluoro): These are highly effective for separating compounds based on their fluorine content. The more fluorinated a molecule is, the more strongly it is typically retained.[1]

  • Optimize the Mobile Phase on Silica Gel (Less Common): While less effective than changing the stationary phase, some resolution can be achieved by fine-tuning the solvent system.

    • Use Less Polar Solvent Systems: Employing highly non-polar eluents (e.g., hexane/dichloromethane gradients) can sometimes amplify the small differences in polarity between isomers.

    • Avoid Protic Solvents: Solvents like methanol or ethanol can mask the subtle interaction differences on the silica surface.

  • Consider Preparative HPLC: For achieving baseline separation of very similar isomers, preparative High-Performance Liquid Chromatography (HPLC) is often necessary. Using a PFP or other fluorinated column chemistry is highly recommended for this application.[2][3]

Q2: I am struggling to remove the boronic acid starting material and its self-coupling byproducts from my Suzuki coupling reaction mixture. What should I do?

Symptoms:

  • NMR spectra of the purified product still show signals corresponding to the boronic acid or a homocoupled biphenyl derived from it.

  • Mass spectrometry reveals the presence of these impurities.

Potential Causes:

  • Boronic Acid Polarity: Boronic acids and their anhydrides (boroxines) can have variable polarity, sometimes causing them to streak on silica or co-elute with the product.

  • Homocoupling Impurity: The self-coupling of the boronic acid is a common side reaction in Suzuki couplings, producing a symmetrical biphenyl that can have similar chromatographic behavior to the desired fluorinated biphenyl product.[4]

Solutions & Scientific Rationale:

  • Aqueous Workup with Base: Before chromatography, perform a liquid-liquid extraction. Wash the organic layer (e.g., ethyl acetate, DCM) thoroughly with a dilute aqueous base like 1M NaOH or 1M Na₂CO₃. This converts the boronic acid into its highly water-soluble boronate salt, which partitions into the aqueous phase.

  • Specialized Scavenging Resins: If extraction is insufficient, use a boronic acid scavenger resin. These are polymer-bound functional groups (e.g., diethanolamine) that selectively bind to and remove boronic acids from the reaction mixture.

  • Chromatographic Optimization:

    • Gradient Elution: Use a very shallow gradient during column chromatography to carefully elute the desired product away from the less polar homocoupled impurity.

    • Fluorinated Phases: As with isomer separation, a PFP or fluoroalkyl HPLC column can provide alternative selectivity to resolve the product from these specific impurities.[5]

  • Recrystallization: If the desired fluorinated biphenyl is a solid, recrystallization is a powerful technique for removing impurities.[6] The different crystal lattice packing energies of the product and the symmetrical homocoupled byproduct can be exploited to achieve high purity. Experiment with a range of solvents (e.g., heptane/ethyl acetate, ethanol, acetonitrile).

Q3: My fluorinated biphenyl product is "oiling out" during recrystallization instead of forming crystals. How can I fix this?

Symptoms:

  • Upon cooling the saturated solvent, a liquid phase separates instead of solid crystals.

Potential Causes:

  • High Impurity Concentration: The presence of significant impurities can disrupt the crystal lattice formation, acting as a "eutectic mixture" and lowering the melting point.

  • Solvent Choice: The boiling point of the chosen recrystallization solvent may be higher than the melting point of your compound.[7]

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for ordered crystal nucleation and growth.[7]

Solutions & Scientific Rationale:

  • Pre-Purification: First, attempt to remove the bulk of the impurities using flash chromatography before proceeding to recrystallization.

  • Solvent System Selection:

    • Choose a solvent with a boiling point lower than your product's melting point.[7]

    • Develop a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm to clarify and then allow to cool slowly.

  • Control the Cooling Rate: Allow the hot solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath. Rapid cooling promotes precipitation over crystallization.[7]

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. This creates microscopic imperfections on the glass that can serve as nucleation sites.[6]

    • Seeding: Add a single, pure crystal of the desired compound to the cooled, supersaturated solution to initiate crystal growth.[6]

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose HPLC column for analyzing the purity of fluorinated biphenyls? A: While a standard C18 column can be a starting point, a pentafluorophenyl (PFP) stationary phase is highly recommended. PFP columns provide alternative selectivity, especially for halogenated and aromatic compounds, and can often resolve isomers that co-elute on a C18 phase.[2]

Q: How does the degree of fluorination affect the choice of purification strategy? A: The retention of fluorinated compounds on fluorinated stationary phases is often directly related to their fluorine content.[1][5] For molecules with high fluorine content, fluorous solid-phase extraction (FSPE) can be a viable strategy. For column chromatography, a higher fluorine content generally leads to stronger retention on a fluoroalkyl phase, which can be used to separate it from non-fluorinated or less-fluorinated impurities.

Q: Are there specific safety precautions I should take when working with fluorinated biphenyls and their synthetic precursors? A: Yes. While the final biphenyl products are often stable, the reagents used in their synthesis can be hazardous.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield when splashing is a risk, and appropriate chemical-resistant gloves.[8]

  • Ventilation: Handle all fluorinated compounds and reagents in a well-ventilated chemical fume hood.[9]

  • Storage: Store fluorinated compounds in a cool, dry, well-ventilated area away from incompatible materials like strong acids or bases.[8]

  • Emergency Procedures: Be aware of first aid procedures, especially for exposure to reagents like hydrogen fluoride (HF) which may be used or generated. Skin contact with HF requires immediate flushing with water followed by application of calcium gluconate gel.[9][10]

Q: What analytical techniques are essential for confirming the purity of my final product? A: A combination of techniques is necessary for unambiguous characterization:

  • ¹H and ¹⁹F NMR: ¹⁹F NMR is crucial for confirming the presence and chemical environment of fluorine atoms in the molecule.[4][11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Analytical HPLC: To determine the purity profile and quantify any remaining impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity for solid compounds.[6]

Visualized Workflows and Logic

Workflow for Selecting a Purification Method

This diagram outlines a decision-making process for choosing the most appropriate purification strategy for a crude fluorinated biphenyl product.

Purification_Workflow start Crude Product Mixture workup Aqueous Basic Wash (e.g., 1M NaOH) start->workup is_solid Is the product a solid? workup->is_solid flash_chrom Flash Chromatography (Silica or Fluorinated Phase) is_solid->flash_chrom No recrystallize Recrystallization is_solid->recrystallize Yes purity_check Purity Analysis (NMR, HPLC, MS) flash_chrom->purity_check recrystallize->purity_check prep_hplc Preparative HPLC (PFP or Fluoroalkyl Column) prep_hplc->purity_check is_pure Is purity >98%? purity_check->is_pure is_pure->prep_hplc No final_product Final Pure Product is_pure->final_product Yes

Caption: Decision tree for purification strategy.

Troubleshooting Isomer Co-elution

This flowchart provides a logical path for addressing the common challenge of separating fluorinated biphenyl isomers.

Isomer_Troubleshooting start Isomers Co-elute on Standard Phase (Silica/C18) change_phase Switch to Fluorinated Stationary Phase (e.g., PFP Column) start->change_phase is_resolved Resolution Achieved? change_phase->is_resolved optimize_mobile Optimize Mobile Phase (Shallow Gradient, Aprotic Solvents) prep_hplc Utilize Preparative HPLC with Fluorinated Column is_resolved->prep_hplc No success Isomers Separated is_resolved->success Yes prep_hplc->success

Caption: Troubleshooting flowchart for isomer separation.

Experimental Protocols

Protocol 1: Column Chromatography with a Pentafluorophenyl (PFP) Phase

This protocol is designed for the separation of fluorinated biphenyl isomers or the removal of closely-eluting aromatic impurities.

Materials:

  • Crude fluorinated biphenyl mixture

  • PFP-functionalized silica gel

  • HPLC-grade solvents (e.g., hexane, dichloromethane, ethyl acetate)

  • Glass chromatography column

  • Fraction collector or test tubes

  • TLC plates (silica or PFP-coated) and visualization system (UV lamp)

Procedure:

  • Slurry Packing: Prepare a slurry of the PFP silica gel in the initial, most non-polar mobile phase (e.g., 100% hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle, positive pressure. Ensure the packed bed is stable and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column bed.

  • Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate in hexane). A very shallow gradient is often key to resolving closely related compounds.

  • Fraction Collection: Collect fractions and monitor the elution process using TLC. Spot fractions onto a TLC plate and visualize under UV light to identify which fractions contain your product(s).

  • Analysis: Combine the pure fractions, remove the solvent under reduced pressure, and analyze the resulting product by NMR and analytical HPLC to confirm purity.

Protocol 2: Recrystallization from a Two-Solvent System

This method is ideal for purifying solid fluorinated biphenyls when a single suitable solvent cannot be found.

Materials:

  • Impure, solid fluorinated biphenyl

  • Two miscible solvents: one "good" solvent (product is soluble) and one "poor" solvent (product is insoluble). A common pair is Ethyl Acetate (good) and Heptane (poor).

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the "good" solvent dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent necessary.[6]

  • Induce Saturation: While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity), indicating the solution is saturated.

  • Clarification: Add a few more drops of the hot "good" an solvent until the solution becomes clear again.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing & Drying: Wash the crystals on the filter paper with a small amount of the cold "poor" solvent to remove any residual soluble impurities. Dry the crystals under vacuum.

Data Summary Table

Table 1: Comparison of HPLC Stationary Phases for Fluorinated Biphenyl Purification

Stationary PhasePrimary Retention Mechanism(s)Best Suited ForKey Advantages
C18 (Octadecylsilane) Hydrophobic InteractionsGeneral purity screeningWidely available, well-understood behavior.
PFP (Pentafluorophenyl) π-π, Dipole-Dipole, HydrophobicIsomer separation, aromatic impuritiesUnique selectivity for halogenated and aromatic compounds, often resolves peaks that co-elute on C18.[1][2]
Fluoroalkyl (e.g., C8F17) Fluorous-Fluorous, HydrophobicSeparating compounds by fluorine contentHigh selectivity for highly fluorinated molecules.[12][13]

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Technical Support Center: Troubleshooting HPLC Separation of Phenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of phenol isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating structurally similar phenolic compounds. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical field experience. Our goal is to empower you to diagnose and resolve common chromatographic challenges, leading to robust and reliable analytical methods.

Troubleshooting Guide: From Tailing Peaks to Co-elution

This section addresses specific, common problems encountered during the HPLC separation of phenol isomers. Each issue is presented in a question-and-answer format, detailing the probable causes and a systematic approach to resolution.

Q1: Why are my phenol isomer peaks showing significant tailing, and how can I achieve a more symmetrical peak shape?

Peak tailing is a frequent issue in the analysis of phenolic compounds, characterized by an asymmetrical peak with a drawn-out trailing edge.[1][2] This distortion is problematic as it can compromise resolution between adjacent peaks, lead to inaccurate quantification, and reduce overall analytical sensitivity.[1][2]

Primary Causes and Solutions:

  • Secondary Interactions with Residual Silanols: The primary culprit behind peak tailing for phenolic compounds is often the interaction between the acidic phenol group and active, residual silanol groups on the surface of silica-based reversed-phase columns.[1][3] These secondary interactions create an additional retention mechanism, causing some analyte molecules to lag behind and resulting in a tailing peak.[3][4]

    • Solution 1: Mobile Phase pH Adjustment: The most effective way to mitigate this is to suppress the ionization of both the phenolic analytes and the silanol groups.[3] By adding an acidic modifier like 0.1% formic acid or acetic acid to the mobile phase to achieve a pH between 2.5 and 3.5, the silanol groups become protonated, minimizing these undesirable interactions.[3] It is crucial to maintain the mobile phase pH at least 1.5-2 units away from the pKa of your phenolic analytes to ensure they are in a single, un-ionized form.[3][5]

    • Solution 2: Employ a Modern, End-Capped Column: Opt for a high-purity, Type B silica column that has been thoroughly end-capped.[3] End-capping is a process that chemically deactivates the majority of active silanol groups, significantly reducing the potential for secondary interactions.[3]

    • Solution 3: Increase Buffer Concentration: If operating at a mid-range pH is necessary, increasing the buffer concentration to 25-50 mM can help to mask the residual silanol sites and maintain a stable pH, thereby improving peak shape.[3]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak asymmetry.[1]

    • Solution: Simply diluting the sample can often resolve this issue.[6] If a high concentration is necessary, consider using a column with a larger internal diameter for increased loading capacity.[6]

  • Improper Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[1]

    • Solution: It is always best practice to dissolve the sample in the initial mobile phase composition.

Below is a logical workflow to diagnose and address peak tailing:

G cluster_system System & Column Issues cluster_method Method & Sample Issues start Peak Tailing Observed q1 Are all peaks tailing? start->q1 yes_all Yes q1->yes_all Yes no_all No q1->no_all No check_system Check for extra-column band broadening (tubing, connections). Inspect column for voids/degradation. yes_all->check_system q2 Is the analyte ionizable (phenolic)? no_all->q2 replace_column Replace column if necessary. check_system->replace_column yes_ionizable Yes q2->yes_ionizable Yes no_ionizable No q2->no_ionizable No optimize_ph Adjust mobile phase pH (add 0.1% formic acid, target pH 2.5-3.5). yes_ionizable->optimize_ph check_sample Check sample solvent and concentration. Dilute sample or dissolve in mobile phase. no_ionizable->check_sample use_endcapped Use a base-deactivated, end-capped column. optimize_ph->use_endcapped use_endcapped->check_sample

Caption: Troubleshooting workflow for peak tailing.
Q2: I'm struggling with poor resolution and co-elution of my phenol isomers. What strategies can I use to improve their separation?

The separation of phenol isomers, such as ortho-, meta-, and para-cresol, is a significant analytical challenge due to their very similar structures and physicochemical properties.[7][8] Achieving baseline resolution is critical for accurate quantification.

Strategies for Improving Resolution:

  • Optimize Mobile Phase Selectivity (α): Selectivity is the most powerful factor for improving resolution.[9]

    • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa.[10] These solvents interact differently with analytes and the stationary phase, which can alter selectivity and elution order.[11][12] For instance, acetonitrile can engage in π-π interactions, which might compete with those between the analyte and a phenyl stationary phase.[11]

    • Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent in the mobile phase increases the retention factor (k'), which can improve the separation of closely eluting peaks.[9][12] This gives the analytes more time to interact with the stationary phase.

    • Utilize Gradient Elution: For complex mixtures of isomers with a range of polarities, a gradient elution can improve separation and peak shape.[12][13]

  • Select an Appropriate Stationary Phase: When mobile phase optimization is insufficient, changing the column chemistry is the next logical step.[10]

    • Standard C18 Columns: While widely used, C18 columns separate primarily based on hydrophobicity.[13][14] This may not be sufficient to resolve isomers with very similar hydrophobic characteristics.

    • Phenyl-Phases (e.g., Phenyl-Hexyl): These columns are highly recommended for separating aromatic isomers.[7][10][11] They provide an alternative separation mechanism through π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes, enhancing selectivity beyond simple hydrophobicity.[11][15]

    • Pentafluorophenyl (PFP) Phases: PFP columns offer a unique combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making them particularly effective for separating halogenated aromatics and positional isomers.[10]

  • Adjust Column Temperature: Temperature can influence separation selectivity.[13] Increasing the column temperature generally decreases viscosity, which can lead to sharper peaks and improved efficiency.[13] However, it can also alter the relative retention of isomers. Experimenting with temperatures between 25°C and 45°C can help fine-tune the separation.[10]

  • Consider Derivatization: For particularly challenging separations, such as with cresol isomers on a standard C18 column, a pre-column derivatization can be a viable alternative.[7][16] For example, reacting the isomers with acetyl chloride can alter their properties enough to achieve separation.[7] Similarly, silylation has been shown to enable the separation of cresol isomers by GC, a principle that can be adapted.[16]

The diagram below illustrates the different interaction mechanisms on C18 and Phenyl stationary phases.

G cluster_c18 C18 Stationary Phase cluster_phenyl Phenyl Stationary Phase c18 C18 Phase Hydrophobic Interactions phenyl Phenyl Phase Hydrophobic Interactions π-π Interactions phenol Phenol Isomer phenol->c18 Dominant Interaction phenol->phenyl Multiple Interactions

Caption: Interaction mechanisms on C18 vs. Phenyl phases.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding method development for phenol isomer separation.

Q3: What is the best starting point for developing a new HPLC method for phenol isomers?

A systematic approach is crucial. High-performance liquid chromatography (HPLC), particularly reversed-phase LC, is the most common technique for the analysis of phenolic compounds.[13]

Recommended Starting Conditions:

ParameterRecommendationRationale
Column Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm)Offers enhanced selectivity for aromatic compounds via π-π interactions.[7][11]
Mobile Phase A Water with 0.1% Formic AcidLow pH suppresses silanol interactions and keeps phenols in their non-ionized form, improving peak shape.[3]
Mobile Phase B Acetonitrile or MethanolStart with Acetonitrile. If resolution is poor, switch to Methanol to evaluate changes in selectivity.[10]
Gradient Start with a shallow gradient (e.g., 30-70% B over 20 min)Allows for effective screening of the elution profile. Can be optimized to an isocratic method if possible.[17]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Temperature 30°CProvides stable and reproducible conditions. Can be adjusted to optimize selectivity.[10]
Detection UV at 270-280 nm (or 218 nm for cresol isomers)Phenols have strong absorbance in this range. For cresols, 218 nm can provide an equal response for all isomers.[17][18]
Q4: How do I separate chiral phenol isomers (enantiomers)?

Enantiomers have identical physical and chemical properties in a non-chiral environment and therefore cannot be separated on standard HPLC columns like C18 or Phenyl.[10] A chiral environment is required to form transient diastereomeric complexes, which have different properties and can be separated.[19]

Approaches to Chiral Separation:

  • Chiral Stationary Phases (CSPs): This is the most direct and widely used method.[10][20] The stationary phase is modified with a chiral selector. Polysaccharide-based CSPs are particularly effective for many chiral compounds, including those structurally similar to phenols.[20][21]

  • Chiral Mobile Phase Additives (CMPA): A chiral selector is added to the mobile phase, and the separation is performed on a standard achiral column.[19] The selector forms diastereomeric complexes with the enantiomers in the mobile phase.[19]

  • Indirect Method (Chiral Derivatization): The enantiomers are reacted with a chiral derivatizing agent to form a pair of diastereomers.[19] These diastereomers can then be separated on a standard achiral column.[19][22]

Experimental Protocol: Chiral HPLC (Example)

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose-based).

  • Mobile Phase: Typically a normal-phase system, such as Hexane/Isopropanol with a small amount of an acidic or basic additive to improve peak shape.[10]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: Ambient (e.g., 25°C).

  • Detection: UV at a suitable wavelength.

The choice of CSP and mobile phase is highly dependent on the specific analyte and often requires empirical screening of different columns and conditions.[21][22]

References

  • Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds. Benchchem.
  • Improving HPLC Separation of Polyphenols.
  • Separation and determination of cresol isomers (Ortho, Meta, Para).
  • Application Note: HPLC Method for the Analysis and Separ
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  • HPLC Troubleshooting Guide.
  • Separation selectivity of some phenolic acids in RP HPLC systems with binary mobile phase comprised various modifies.
  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Phenyl Stationary Phases for HPLC. Element Lab Solutions.
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Technical Support Center: Optimizing Reaction Conditions for Fluorinated Phenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated phenols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into phenolic scaffolds. Fluorinated phenols are crucial building blocks in pharmaceuticals and agrochemicals, and their synthesis often presents unique challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation. The information herein is grounded in established scientific principles and practical laboratory experience to ensure you can confidently optimize your reaction conditions.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary methods for synthesizing fluorinated phenols?

    • Why can the fluorination of phenols be challenging compared to other halogenations?

    • What are the key safety precautions when working with fluorinating agents?

  • Troubleshooting Guide: Low Yield or No Reaction

    • Issue: My nucleophilic aromatic substitution (SNAr) reaction is not proceeding.

    • Issue: My deoxyfluorination reaction is giving a low yield.

    • Issue: My electrophilic fluorination of a phenol is inefficient.

  • Troubleshooting Guide: Poor Selectivity and Side Reactions

    • Issue: I am observing a mixture of ortho- and para-fluorinated products.

    • Issue: I am seeing dearomatization of my phenol starting material.

    • Issue: My reaction is producing unwanted benzyne-related byproducts.

  • Troubleshooting Guide: Purification and Characterization

    • Issue: How do I effectively purify my fluorinated phenol product?

    • Issue: What are the best analytical techniques to confirm the structure of my fluorinated phenol?

  • Experimental Protocols

    • General Protocol for Deoxyfluorination of Phenols using PhenoFluor™

    • General Protocol for Nucleophilic Aromatic Substitution (SNAr) of Activated Aryl Halides

  • References

Frequently Asked Questions (FAQs)

What are the primary methods for synthesizing fluorinated phenols?

There are several strategic approaches to synthesizing fluorinated phenols, each with its own advantages and limitations. The choice of method often depends on the substrate's electronic properties, the desired regioselectivity, and the available starting materials. The three main strategies are:

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the displacement of a leaving group (e.g., -NO₂, -Cl) on an electron-deficient aromatic ring with a fluoride source.[1][2] While effective for activated systems, it is generally not suitable for electron-rich phenols.[3]

  • Electrophilic Fluorination: This approach utilizes an electrophilic fluorine source (e.g., Selectfluor®, NFSI) to directly fluorinate an electron-rich phenol.[4][5] This method is often preferred for phenols with electron-donating groups.[6]

  • Deoxyfluorination of Phenols: This is a more recent and versatile method that directly converts the phenolic hydroxyl group into a fluorine atom using reagents like PhenoFluor™.[7][8] This approach can be advantageous as it avoids the need for pre-functionalized aromatic rings and is often tolerant of a wide range of functional groups.[9]

Other methods include the Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate salt, and transition-metal-catalyzed fluorination reactions, such as those developed by Buchwald and Hartwig.[10][11]

Why can the fluorination of phenols be challenging compared to other halogenations?

The fluorination of phenols presents a unique set of challenges compared to chlorination, bromination, or iodination. These difficulties arise from the fundamental properties of fluorine and the reactivity of the phenol moiety.

  • High Electronegativity and Strong C-F Bond: Fluorine is the most electronegative element, and it forms a very strong bond with carbon.[12] This high bond strength makes it energetically demanding to form the C-F bond and can require harsh reaction conditions.[12]

  • Reactivity of the Phenol: The hydroxyl group of phenol is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack. However, this high reactivity can also lead to a lack of selectivity and the formation of multiple products.[12]

  • Steric Hindrance: The small size of the fluorine atom might suggest easy access to the aromatic ring, but the bulky hydroxyl group can sterically hinder the approach of the fluorinating agent, particularly at the ortho positions.[12]

  • Reagent Handling: Many fluorinating agents are highly reactive and require careful handling under anhydrous and inert conditions.[13][14]

What are the key safety precautions when working with fluorinating agents?

Working with fluorinating agents requires strict adherence to safety protocols due to their potential hazards, including high reactivity, corrosivity, and toxicity.[15]

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.[15]

  • Hand Protection: Use chemical-resistant gloves. It is advisable to consult the glove manufacturer's compatibility chart for the specific fluorinating agent and solvent being used. Double-gloving is a good practice.[15]

  • Body Protection: A flame-resistant lab coat is mandatory. For larger-scale reactions, a chemical-resistant apron should be worn.[15]

Engineering Controls:

  • Ventilation: All manipulations of fluorinating agents should be performed in a well-ventilated fume hood.[16]

  • Inert Atmosphere: Many fluorination reactions are sensitive to moisture and air, requiring the use of an inert atmosphere (e.g., nitrogen or argon).[10]

Emergency Preparedness:

  • Spill Containment: Have appropriate spill containment materials readily available.[15]

  • First Aid: Be familiar with first aid procedures for exposure to the specific fluorinating agent. For agents that can generate hydrofluoric acid (HF), calcium gluconate gel should be on hand for skin exposure.[14][15]

Waste Disposal:

  • Properly quench and dispose of all fluorinated waste according to your institution's guidelines.[15]

Troubleshooting Guide: Low Yield or No Reaction

Issue: My nucleophilic aromatic substitution (SNAr) reaction is not proceeding.

Possible Causes & Solutions:

  • Insufficiently Activated Substrate: SNAr reactions require the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. If your substrate is not sufficiently activated, the reaction will be sluggish or will not proceed.

    • Solution: Consider switching to a more electron-deficient substrate if possible. Alternatively, explore other fluorination methods like deoxyfluorination.

  • Poor Leaving Group: The efficiency of the substitution depends on the nature of the leaving group. While fluoride itself can be a leaving group in some cases, nitro groups and halides are more common.

    • Solution: If possible, modify your substrate to incorporate a better leaving group.

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they can solvate the cation of the fluoride salt without strongly solvating the fluoride anion, thus enhancing its nucleophilicity.[17]

    • Solution: Screen different polar aprotic solvents to find the optimal one for your specific reaction.

  • Inactive Fluoride Source: The nucleophilicity of the fluoride anion is highly dependent on its counter-ion and solvation state. Anhydrous fluoride sources like spray-dried potassium fluoride (KF) or cesium fluoride (CsF) are often more effective than their hydrated counterparts.

    • Solution: Ensure your fluoride source is anhydrous. Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to increase the solubility and reactivity of the fluoride salt.

Issue: My deoxyfluorination reaction is giving a low yield.

Possible Causes & Solutions:

  • Moisture in the Reaction: Deoxyfluorination reagents like PhenoFluor™ are sensitive to moisture.[8][9] Water can hydrolyze the reagent and deactivate it.

    • Solution: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere. Use anhydrous solvents and reagents.[9]

  • Substrate Incompatibility: While deoxyfluorination is generally tolerant of many functional groups, some can interfere with the reaction. For example, strong hydrogen bond donors like primary amides or alcohols can be problematic.[7][10]

    • Solution: Protect incompatible functional groups before the deoxyfluorination step. For instance, alcohols can be protected as silyl ethers.[1]

  • Incorrect Stoichiometry or Temperature: The stoichiometry of the deoxyfluorination reagent and the reaction temperature can significantly impact the yield. Electron-rich phenols may require higher temperatures and longer reaction times.[7]

    • Solution: Optimize the stoichiometry of the reagent and screen a range of temperatures to find the optimal conditions for your substrate.

Issue: My electrophilic fluorination of a phenol is inefficient.

Possible Causes & Solutions:

  • Low Nucleophilicity of the Phenol: Phenols with strong electron-withdrawing groups are less nucleophilic and may react slowly with electrophilic fluorinating agents.

    • Solution: Consider using a stronger electrophilic fluorinating agent. Alternatively, converting the phenol to its corresponding phenolate with a mild base can increase its nucleophilicity, but this may also lead to side reactions.

  • Solvent Effects: The solvent can influence the reactivity of both the phenol and the fluorinating agent.

    • Solution: Screen different solvents. Acetonitrile, dichloromethane, and chloroform are commonly used for electrophilic fluorinations.[5] The use of ionic liquids as additives has been shown to accelerate these reactions.[5]

  • Reagent Decomposition: Some electrophilic fluorinating agents can be unstable.

    • Solution: Ensure the purity and activity of your fluorinating agent. Store it according to the manufacturer's recommendations.

Troubleshooting Guide: Poor Selectivity and Side Reactions

Issue: I am observing a mixture of ortho- and para-fluorinated products.

Possible Causes & Solutions:

  • Inherent Reactivity of the Phenol: The hydroxyl group is an ortho-, para-director. In the absence of significant steric hindrance, a mixture of isomers is often obtained.

    • Solution:

      • Steric Control: Introduce a bulky protecting group on the hydroxyl group or a bulky substituent at one of the ortho positions to favor para-fluorination.

      • Directed Fluorination: Explore directed fluorination methods where a directing group on the substrate guides the fluorinating agent to a specific position.

      • Chromatographic Separation: If a mixture is unavoidable, optimize your chromatographic conditions for efficient separation of the isomers.

Issue: I am seeing dearomatization of my phenol starting material.

Possible Causes & Solutions:

  • Over-fluorination or Side Reactions with Electrophilic Agents: Electron-rich phenols are particularly susceptible to dearomatization when treated with powerful electrophilic fluorinating agents like Selectfluor®.[4]

    • Solution:

      • Milder Reagent: Use a less reactive electrophilic fluorinating agent.

      • Optimize Conditions: Lower the reaction temperature and carefully control the stoichiometry of the fluorinating agent to minimize over-reaction.

      • Solvent Choice: The choice of solvent can sometimes mitigate dearomatization.

Issue: My reaction is producing unwanted benzyne-related byproducts.

Possible Causes & Solutions:

  • Harsh Reaction Conditions in SNAr: The formation of a benzyne intermediate can occur as a side reaction in SNAr reactions, especially with less activated aryl halides under strongly basic conditions.[1]

    • Solution:

      • Milder Base: Use a milder base to avoid elimination reactions that lead to benzyne formation.

      • Lower Temperature: Run the reaction at a lower temperature.

      • Alternative Method: If benzyne formation is persistent, consider an alternative fluorination strategy.

Troubleshooting Guide: Purification and Characterization

Issue: How do I effectively purify my fluorinated phenol product?

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying organic compounds. For fluorinated phenols, silica gel is typically used. The choice of eluent will depend on the polarity of your product. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification technique.[18]

  • Distillation: For volatile liquid products, distillation under reduced pressure can be used for purification.[18]

  • Preparative TLC or HPLC: For small-scale purifications or for separating closely related isomers, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed.

Issue: What are the best analytical techniques to confirm the structure of my fluorinated phenol?

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹⁹F NMR: This is the most definitive technique for confirming the presence and chemical environment of the fluorine atom in your molecule.[19][20] The chemical shift, multiplicity, and coupling constants provide valuable structural information.

    • ¹H NMR and ¹³C NMR: These techniques will show characteristic couplings to the fluorine atom (H-F and C-F couplings), which can help in assigning the structure and confirming the position of fluorination.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of your compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The C-F bond will have a characteristic stretching frequency in the IR spectrum, typically in the range of 1000-1400 cm⁻¹.

Experimental Protocols

General Protocol for Deoxyfluorination of Phenols using PhenoFluor™

This is a general guideline and may need to be optimized for your specific substrate.

  • Preparation: In a glovebox, add the phenol (1.0 equiv), CsF (3.0 equiv), and PhenoFluor™ (1.2 equiv) to a dry reaction vial equipped with a stir bar.[9]

  • Solvent Addition: Add anhydrous toluene or dioxane to the vial.[9]

  • Reaction: Seal the vial and remove it from the glovebox. Stir the mixture at room temperature for 30 minutes, then heat to 110 °C for 24 hours.[9]

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite®, eluting with dichloromethane.[9]

  • Purification: Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography on silica gel.[9]

General Protocol for Nucleophilic Aromatic Substitution (SNAr) of Activated Aryl Halides

This is a general guideline and may need to be optimized for your specific substrate.

  • Preparation: To a dry flask under an inert atmosphere, add the activated aryl halide (1.0 equiv) and an anhydrous fluoride source (e.g., spray-dried KF, 2-3 equiv).

  • Solvent and Catalyst: Add a polar aprotic solvent (e.g., DMF, DMSO) and, if necessary, a phase-transfer catalyst (e.g., 18-crown-6 or a tetraalkylammonium salt).

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-150 °C) and monitor the reaction progress by TLC or GC/MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or crystallization.

Visualizations

Troubleshooting Workflow for Low Yield in Phenol Fluorination

Troubleshooting_Low_Yield start Low Yield or No Reaction method Identify Fluorination Method start->method snar S-N-Ar method->snar S-N-Ar deoxy Deoxyfluorination method->deoxy Deoxyfluorination electro Electrophilic method->electro Electrophilic snar_q1 Substrate Activated? snar->snar_q1 deoxy_q1 Anhydrous Conditions? deoxy->deoxy_q1 electro_q1 Phenol Nucleophilic Enough? electro->electro_q1 snar_a1_no Consider Deoxyfluorination snar_q1->snar_a1_no No snar_q2 Anhydrous Conditions? snar_q1->snar_q2 Yes snar_a2_no Dry Reagents/Solvents snar_q2->snar_a2_no No snar_q3 Optimal Solvent/Base? snar_q2->snar_q3 Yes snar_a3_no Screen Solvents/Bases snar_q3->snar_a3_no No deoxy_a1_no Dry Reagents/Solvents deoxy_q1->deoxy_a1_no No deoxy_q2 Substrate Compatible? deoxy_q1->deoxy_q2 Yes deoxy_a2_no Protect Interfering Groups deoxy_q2->deoxy_a2_no No deoxy_q3 Optimized Temp/Stoich.? deoxy_q2->deoxy_q3 Yes deoxy_a3_no Screen Conditions deoxy_q3->deoxy_a3_no No electro_a1_no Use Stronger Fluorinating Agent electro_q1->electro_a1_no No electro_q2 Reagent Active? electro_q1->electro_q2 Yes electro_a2_no Check Reagent Purity electro_q2->electro_a2_no No electro_q3 Optimal Solvent? electro_q2->electro_q3 Yes electro_a3_no Screen Solvents electro_q3->electro_a3_no No

Caption: A decision tree for troubleshooting low yields in phenol fluorination reactions.

General Mechanism of Deoxyfluorination with PhenoFluor™

Deoxyfluorination_Mechanism phenol Phenol (Ar-OH) intermediate Phenoxy-imidazolium bifluoride salt phenol->intermediate + PhenoFluor™ phenofluor PhenoFluor™ phenofluor->intermediate product Aryl Fluoride (Ar-F) intermediate->product S-N-2 displacement by F- byproduct Urea byproduct intermediate->byproduct

Caption: Simplified mechanism of phenol deoxyfluorination using PhenoFluor™.

References

  • Benchchem. Safety and handling of fluorinated organic compounds. 15

  • DASH (Harvard). Deoxyfluorination of Phenols. 10

  • Brainly.in. Fluorination of phenol is hard compared to other halogenation because. 12

  • ACS Publications. 18F-Fluorination: Challenge and Opportunity for Organic Chemists. 6

  • Wikipedia. Electrophilic fluorination.

  • Arkivoc. Promotional effect of ionic liquids in the electrophilic fluorination of phenols. 5

  • Hairi. Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. 16

  • Journal of the American Chemical Society. Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates.

  • Organic Chemistry Portal. Deoxyfluorination of Phenols.

  • Google Patents. CN105384603A - Synthesis method of poly-fluorinated phenol compound.

  • ACS Central Science. 18F-Deoxyfluorination of Phenols via Ru π-Complexes.

  • Fluorine.

  • ACS Publications. Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories.

  • Fluorine Safety.

  • Google Patents. JPH03246244A - Method for producing fluorophenols.

  • Organic Process Research & Development. PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics.

  • NIH. Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling.

  • PubMed. [Efficient synthesis of multisubstituted aromatic compounds from phenol derivatives].

  • PMC - NIH. Late-stage [18F]Fluorination: New Solutions to Old Problems.

  • CHIMIA. Modern Synthetic Procedures for the Fluorination of Organic Molecules.

  • ResearchGate. Table 1 Optimization of the nucleophilic aromatic substitution reaction.

  • PMC. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.

  • PubMed. Enzymatic synthesis of fluorinated compounds.

  • Synthesis and Characterization of a Fluorinated Phenolic Resin /Phenolic Resin blend.

  • Wikipedia. Buchwald–Hartwig amination.

  • PMC - PubMed Central. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.

  • Deoxyfluorination of phenols for chemoselective 18 F-labeling of peptides.

  • PubMed. 19F Nuclear Magnetic Resonance as a Tool to Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates.

  • University of Rochester. How To: Troubleshoot a Reaction.

  • PMC - NIH. Concerted Nucleophilic Aromatic Substitutions.

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.

  • Chemistry LibreTexts. Buchwald-Hartwig Amination.

  • ResearchGate. Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines.

  • Organic Letters. Deoxyfluorination of Electron-Deficient Phenols.

  • Sigma-Aldrich. PhenoFluor™ Deoxyfluorination Solution.

  • Pendidikan Kimia. One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution.

  • Organic Syntheses. Late-Stage Deoxyfluorination of Phenols with PhenoFluorMix.

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. PhenoFluor™.

  • DOI. Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates.

  • Green Chemistry. A solid acetylene reagent with enhanced reactivity: fluoride-mediated functionalization of alcohols and phenols.

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Technical Support Center: Purification of Crude 3-(2-Fluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-(2-Fluorophenyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and facing challenges in removing impurities from crude reaction mixtures. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

Understanding the Impurity Profile of Crude this compound

Effective purification begins with a thorough understanding of the potential impurities. The most common synthetic route to this compound involves a two-step process:

  • Suzuki-Miyaura Coupling: Formation of the biphenyl core by reacting a protected 3-hydroxyphenyl derivative (commonly 3-methoxyphenylboronic acid or a halide) with a 2-fluorophenyl derivative (a halide or boronic acid).

  • Ether Cleavage: Deprotection of the hydroxyl group, typically by cleaving a methyl ether to yield the final phenolic product.

This synthetic pathway can introduce a variety of impurities that need to be addressed.

Common Impurities:

  • From Suzuki-Miyaura Coupling:

    • Homocoupling Products: Biphenyls formed from the coupling of two identical starting molecules (e.g., 2,2'-difluorobiphenyl or 3,3'-dimethoxybiphenyl).

    • Unreacted Starting Materials: Residual 3-methoxyphenyl or 2-fluorophenyl derivatives.

    • Dehalogenated/Deprotected Starting Materials: For instance, 3-methoxyphenol or fluorobenzene.

    • Palladium Catalyst Residues: Trace amounts of the palladium catalyst used in the coupling reaction.

  • From Ether Cleavage:

    • Incomplete Reaction: Residual 3-methoxy-2'-fluorobiphenyl (the immediate precursor).

    • Byproducts of Cleavage Reagents: For example, reagents used for demethylation can introduce their own set of impurities.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My crude product is a dark, oily residue. How should I begin the purification process?

A1: A dark, oily crude product often indicates the presence of residual catalyst and polymeric byproducts. A preliminary work-up is recommended before attempting crystallization or chromatography.

  • Liquid-Liquid Extraction: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with:

    • A mild acid (e.g., 1M HCl) to remove any basic impurities.

    • A mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.

    • Brine (saturated NaCl solution) to reduce the water content in the organic layer.

  • Activated Charcoal Treatment: If the color persists after extraction, you can treat the organic solution with a small amount of activated charcoal to adsorb colored impurities. Be cautious, as excessive use can lead to product loss.

Q2: I'm struggling to find a suitable solvent for recrystallization. What do you recommend?

A2: Finding the right solvent is crucial for effective recrystallization. For a moderately polar compound like this compound, a single solvent might not be ideal. A mixed-solvent system often yields the best results.

  • Recommended Solvent Systems:

    • Toluene/Hexane: Toluene is a good solvent for aromatic compounds at elevated temperatures, while hexane acts as an anti-solvent upon cooling.

    • Ethanol/Water: The compound should be soluble in hot ethanol, and the addition of water will induce crystallization as the solution cools.

    • Ethyl Acetate/Hexane: Similar to the toluene/hexane system, this is another effective combination for moderately polar compounds.

Solvent Selection Table

Solvent SystemGood Solvent (Hot)Anti-Solvent (Cold)Notes
Toluene/HexaneTolueneHexaneExcellent for aromatic compounds. The high boiling point of toluene can sometimes lead to "oiling out."
Ethanol/WaterEthanolWaterA common choice for phenolic compounds. The polarity can be finely tuned by adjusting the water content.
Ethyl Acetate/HexaneEthyl AcetateHexaneA versatile system with a lower boiling point than toluene, reducing the risk of oiling out.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What's causing this and how can I fix it?

A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Causes and Solutions:

    • High Boiling Point of Solvent: If the solvent's boiling point is higher than the melting point of your compound, it will melt before dissolving. Solution: Choose a lower-boiling solvent system.

    • Insoluble Impurities: Significant amounts of impurities can depress the melting point of the mixture. Solution: Perform a hot filtration to remove any insoluble material before allowing the solution to cool.

    • Cooling Too Rapidly: Rapid cooling can favor oil formation over crystal nucleation. Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Insufficient Solvent: If the solution is too concentrated, the compound may precipitate out as an oil. Solution: Add a small amount of the "good" hot solvent to the oiled-out mixture to redissolve it, then allow it to cool slowly.

Q4: After recrystallization, my product is still not pure. What is the next step?

A4: If recrystallization does not yield a product of sufficient purity, column chromatography is the recommended next step. For phenolic compounds, silica gel is a common stationary phase.

  • Troubleshooting Column Chromatography:

    • Compound Sticking to the Column: Phenols can sometimes interact strongly with the silica gel, leading to poor elution. Solution: Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve recovery.

    • Poor Separation: If impurities are co-eluting with your product, you may need to adjust the polarity of your mobile phase. Solution: Use a less polar solvent system to increase the separation between your compound and less polar impurities, or a more polar system to separate it from more polar impurities. A shallow gradient elution can also be effective.

Recommended Eluent Systems for Column Chromatography:

Eluent SystemPolarityNotes
Ethyl Acetate/HexaneAdjustableA standard system that provides good separation for a wide range of polarities.
Dichloromethane/MethanolMore PolarUseful if your compound is more polar and does not elute well with ethyl acetate/hexane.
Toluene/Ethyl AcetateAromatic-SpecificThe use of toluene can sometimes improve the separation of aromatic compounds.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the purification of crude this compound.

Protocol 1: Recrystallization from a Mixed Solvent System (Toluene/Hexane)

This protocol is ideal for removing non-polar impurities and achieving a high-purity crystalline product.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely. Use a magnetic stirrer and hot plate for efficient dissolution.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration. To prevent premature crystallization, use a pre-heated funnel and flask, and add a small excess of hot toluene before filtering.

  • Induce Crystallization: While the toluene solution is still hot, slowly add hexane until the solution becomes slightly turbid (cloudy). Then, add a few drops of hot toluene until the solution is clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature on a cork ring or insulated surface. Do not disturb the flask during this time to allow for the formation of large, well-defined crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This method is effective for separating impurities with polarities similar to the product.

  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a volatile solvent (like DCM), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a glass chromatography column with silica gel using a slurry of the chosen eluent (e.g., a 10:1 hexane/ethyl acetate mixture).

  • Loading the Sample: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. You can start with a low polarity (e.g., 20:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 10:1, then 5:1) to elute the compounds.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualization of Purification Workflow

The following diagram illustrates the logical workflow for the purification of crude this compound.

Purification_Workflow Crude Crude this compound Workup Aqueous Work-up (Acid/Base Extraction) Crude->Workup Recrystallization Recrystallization (e.g., Toluene/Hexane) Workup->Recrystallization Purity_Check1 Purity Check (TLC, NMR) Recrystallization->Purity_Check1 Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Purity_Check2 Purity Check (TLC, NMR) Chromatography->Purity_Check2 Pure_Product Pure Product Purity_Check1->Pure_Product >98% Pure Impure1 Impure Product Purity_Check1->Impure1 <98% Pure Purity_Check2->Pure_Product >98% Pure Impure2 Impure Product Purity_Check2->Impure2 <98% Pure Impure1->Chromatography Impure2->Recrystallization Re-purify

Caption: Purification workflow for this compound.

References

  • G. C. Fu, "Suzuki Cross-Coupling of Alkyl Electrophiles," J. Am. Chem. Soc., 2002 , 124(46), 13662-13663. [Link]

  • Organic Chemistry Portal, "Suzuki Coupling," [Link]

  • P. R. Brooks, et al., "The reagent combination of boron trichloride (BCl3) and tetra-n-butylammonium iodide (n-Bu4NI) enables a mild and selective cleavage of primary alkyl aryl ethers," J. Org. Chem., 1999 , 64(26), 9719-9721. [Link]

  • W. C. Still, M. Kahn, A. Mitra, "Rapid chromatographic technique for preparative separations with moderate resolution," J. Org. Chem., 1978 , 43(14), 2923–2925. [Link]

  • Mettler Toledo, "Recrystallization Guide: Process, Procedure, Solvents," [Link]

Technical Support Center: Ensuring the Stability of 3-(2-Fluorophenyl)phenol During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(2-Fluorophenyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical intermediate. Our goal is to provide you with in-depth technical guidance to prevent its degradation during storage, ensuring the integrity and reproducibility of your experiments. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address potential challenges you may encounter.

Understanding the Molecule: Chemical Vulnerabilities of this compound

This compound is a substituted biphenyl phenol. Its stability is influenced by the phenolic hydroxyl group and the fluorine substituent on one of the phenyl rings. The hydroxyl group makes the molecule susceptible to oxidation, while the fluorine atom can influence the electron density of the aromatic system, affecting its reactivity.[1][2][3] Degradation can be initiated by several factors, including exposure to oxygen, light, elevated temperatures, and incompatible materials.

Troubleshooting Guide: Common Storage Issues and Solutions

This section addresses specific problems you might face during the storage of this compound, providing actionable solutions based on established chemical principles.

Issue 1: Discoloration of the Compound (e.g., turning yellow or brown)

Q: My solid this compound, which was initially off-white, has developed a yellow or brownish tint over time. What is causing this, and is the material still usable?

A: Discoloration is a common indicator of degradation in phenolic compounds. The primary culprit is oxidation . The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-type structures.[4] This process can be accelerated by exposure to air (oxygen), light, and even trace metal impurities.

Causality:

  • Oxidation Pathway: Phenols can be oxidized to form phenoxyl radicals, which can then couple to form dimers or be further oxidized to quinones. These quinone structures are often highly colored.

  • Influence of the Fluoro Group: The electron-withdrawing nature of the fluorine atom can influence the oxidation potential of the phenol, though the primary reactive site remains the hydroxyl group.[1]

Solutions & Preventative Measures:

Solution Detailed Protocol Rationale
Inert Atmosphere Storage Store the compound under an inert atmosphere such as argon or nitrogen. After each use, flush the container with the inert gas before sealing.This displaces oxygen, the primary oxidant, from the container, significantly slowing down the oxidation process.
Protection from Light Store the compound in an amber glass vial or a container wrapped in aluminum foil. Keep it in a dark cabinet or drawer.Light, particularly UV light, can provide the energy to initiate and accelerate oxidative degradation pathways (photodegradation).[5][6][7]
Temperature Control Store the compound at a consistently low temperature, as recommended by the supplier (typically 2-8°C or frozen). Avoid repeated freeze-thaw cycles.Lower temperatures slow down the rate of chemical reactions, including oxidation.
Use of Antioxidants (for solutions) If preparing a stock solution for long-term storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).Antioxidants can act as radical scavengers, inhibiting the oxidative chain reactions that lead to degradation.

Usability of Discolored Material: The usability of discolored this compound depends on the extent of degradation and the sensitivity of your application. It is highly recommended to assess the purity of the material using analytical techniques like HPLC or NMR before use. The presence of significant degradation products could interfere with your reactions and lead to irreproducible results.

Issue 2: Changes in Solubility or Physical Form

Q: I've noticed that my this compound has become clumpy or difficult to dissolve. What could be the reason for this?

A: Changes in the physical properties of the compound, such as clumping or decreased solubility, can also be a sign of degradation or moisture absorption.

Causality:

  • Hygroscopicity: Phenolic compounds can be hygroscopic, meaning they can absorb moisture from the air. This can cause the solid to become sticky or clumpy.

  • Formation of Insoluble Degradants: Some degradation products, such as polymeric materials formed from radical coupling reactions, may be less soluble than the parent compound.

Solutions & Preventative Measures:

Solution Detailed Protocol Rationale
Desiccation Store the compound in a desiccator containing a suitable desiccant (e.g., silica gel, Drierite™).This maintains a low-humidity environment, preventing moisture absorption.
Proper Sealing Ensure the container is tightly sealed after each use. Use containers with high-quality, inert seals (e.g., PTFE-lined caps).This prevents the ingress of atmospheric moisture.
Solvent Purity When preparing solutions, use high-purity, anhydrous solvents.Residual water in solvents can contribute to hydrolytic degradation or act as a medium for other degradation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: Based on the chemical properties of substituted phenols and fluorinated compounds, the ideal storage conditions are:

  • Temperature: 2-8°C or frozen (refer to the supplier's recommendation).

  • Atmosphere: Under an inert gas (argon or nitrogen).

  • Light: Protected from light in an amber or opaque container.

  • Moisture: In a dry environment, preferably in a desiccator.

Q2: How can I check the purity of my stored this compound?

A: Several analytical techniques can be used to assess the purity:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating the parent compound from its degradation products. A reversed-phase C18 or a pentafluorophenyl (PFP) column can provide good separation.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR can provide detailed structural information and help identify impurities. The disappearance of the phenolic proton signal or the appearance of new aromatic or aliphatic signals in 1H NMR, and new signals in 19F NMR, can indicate degradation.[5][9]

  • Mass Spectrometry (MS): Coupled with chromatography (LC-MS or GC-MS), this technique is powerful for identifying the molecular weights of degradation products.

Q3: What are the likely degradation products of this compound?

A: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the chemistry of phenols and fluorinated aromatics, potential degradation products could include:

  • Oxidative Products: Quinones, hydroxylated derivatives, and dimers or oligomers formed through radical coupling.

  • Photodegradation Products: Similar to oxidative products, with potential for ring-opening or defluorination under harsh conditions. Studies on other fluorinated phenols have shown that fluoride ions can be a major photolysis product.[5][6]

Q4: I need to perform a forced degradation study on this compound. What conditions should I use?

A: A forced degradation study, as outlined by ICH guidelines, is essential to understand the stability of a compound.[10][11][12][13][14] Here is a general protocol:

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: Treat the stock solution with 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Q5: Are there any materials I should avoid when handling or storing this compound?

A: Yes. Avoid contact with:

  • Strong Oxidizing Agents: Such as peroxides, nitrates, and perchlorates, as they can cause vigorous and potentially hazardous reactions.

  • Strong Bases: Can deprotonate the phenol, making it more susceptible to oxidation.

  • Certain Metals: Some metals can catalyze oxidation. Store in glass or other inert containers.

Visualizing Degradation and Workflow

To better understand the potential degradation pathways and the workflow for assessing stability, the following diagrams are provided.

DegradationPathways This compound This compound Phenoxyl Radical Phenoxyl Radical This compound->Phenoxyl Radical Oxidation (O2, light, heat) Photodegradation Products Photodegradation Products This compound->Photodegradation Products UV/Vis Light Quinone-type Products (Colored) Quinone-type Products (Colored) Phenoxyl Radical->Quinone-type Products (Colored) Further Oxidation Dimers/Oligomers Dimers/Oligomers Phenoxyl Radical->Dimers/Oligomers Radical Coupling Fluoride Ions Fluoride Ions Photodegradation Products->Fluoride Ions Defluorination

Caption: Potential degradation pathways of this compound.

StabilityWorkflow cluster_storage Storage cluster_observation Observation cluster_analysis Analysis Store under inert gas Store under inert gas Protect from light Protect from light Control temperature Control temperature Protect from moisture Protect from moisture Visual Inspection (Discoloration, Clumping) Visual Inspection (Discoloration, Clumping) Purity Check (HPLC, NMR) Purity Check (HPLC, NMR) Identify Degradants (LC-MS) Identify Degradants (LC-MS) This compound This compound cluster_storage cluster_storage This compound->cluster_storage cluster_observation cluster_observation cluster_storage->cluster_observation Decision Decision cluster_observation->Decision Use as is Use as is Decision->Use as is No degradation observed cluster_analysis cluster_analysis Decision->cluster_analysis Degradation suspected Decision to use or discard Decision to use or discard cluster_analysis->Decision to use or discard

Caption: Workflow for ensuring the stability of this compound.

References

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Publications. [Link]

  • Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol... ResearchGate. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Institutes of Health. [Link]

  • Explain the trends in the acidity of phenol and the monofluoro derivative.. Filo. [Link]

  • Preparation of fluorinated ethers by addition of alcohols to epoxides, interaction of fluoroolefins and alcohols with formaldehyde, transesterification, electrochemical fluorination and a number of other methods. World Journal of Advanced Research and Reviews. [Link]

  • Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. ResearchGate. [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed Central. [Link]

  • The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. PubMed Central. [Link]

  • Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. PubMed. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils. PubMed. [Link]

  • Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5–50 °C. ResearchGate. [Link]

  • α-Fluorinated Ethers. I. Aryl Fluoroalkyl Ethers. ACS Publications. [Link]

  • Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. University College Dublin Research Repository. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. MDPI. [Link]

  • Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. MDPI. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate. [Link]

  • Effect of Substituents on the Acidity of Phenols. Pharmaacademias. [Link]

  • Mechanism of Oxidative Activation of Fluorinated Aromatic Compounds by N‐Bridged Diiron‐Phthalocyanine. What determines the reactivity?. The University of Manchester Research Explorer. [Link]

  • Biphenyl Degradation Pathway. Eawag-BBD. [Link]

  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. PubMed. [Link]

  • Substituent Effects on Phenol Acidity. Scribd. [Link]

  • Acidity of Phenols, Effect of Substituents on Acidity. Pharmaguideline. [Link]

  • Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination. National Institutes of Health. [Link]

  • Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses of phenol, cresols, resorcinol, naphthols. Nandha College of Pharmacy. [Link]

  • Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. BioResources. [Link]

  • Phenol Synthesis Part II. SlideShare. [Link]

  • Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. [Link]

  • THERMAL DEGRADATION OF PHENOLIC POLYMERS. Defense Technical Information Center. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. MDPI. [Link]

  • hydrogenolysis of phenolic ethers: biphenyl. Organic Syntheses. [Link]

  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed. [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Semantic Scholar. [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central. [Link]

  • Research on thermal degradation process of p-nitrophenol-based polybenzoxazine. Wiley Online Library. [Link]

  • Thermal Stability & Chemical Degradability. GOHSENOL.com. [Link]

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Technical Support Center: Advanced Solutions for Co-eluting Impurities in GC-MS of Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for resolving the complex challenge of co-eluting impurities in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of phenolic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter peak overlap in their chromatographic data. Here, we provide in-depth troubleshooting strategies, detailed experimental protocols, and frequently asked questions to empower you to achieve baseline resolution and accurate quantification.

The Challenge of Co-eluting Phenols

Phenolic compounds, particularly isomers, often possess very similar physicochemical properties, leading to nearly identical retention times in a GC system. This co-elution results in convoluted mass spectra, making accurate identification and quantification challenging, if not impossible. This guide provides a systematic approach to deconstruct and solve these intricate separation problems.

Frequently Asked Questions (FAQs)

Q1: My phenol peaks are tailing, which is worsening co-elution. What are the first things I should check?

Peak tailing is often a sign of active sites in your GC system or improper setup. Before adjusting your method, investigate the following:

  • Injector Liner: An active or contaminated liner is a common cause. Replace it with a fresh, deactivated liner.[1][2]

  • Column Installation: Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector to avoid dead volume.[1][3]

  • Column Contamination: The front end of the column can accumulate non-volatile matrix components. Trim 10-20 cm from the front of the column.[2][4]

Q2: How can I quickly improve the separation of cresol or xylenol isomers?

For closely related isomers, a good starting point is to optimize your GC oven's temperature program:

  • Lower the Initial Temperature: A lower starting temperature can improve the resolution of early-eluting peaks.[5][6]

  • Slow Down the Ramp Rate: A slower temperature ramp (e.g., 5-10°C/min) gives the isomers more time to interact with the stationary phase, often leading to better separation.[5][7][8]

Q3: What is derivatization, and can it help with co-eluting phenols?

Derivatization is a chemical modification of the analyte to improve its analytical properties. For phenols, it is a powerful tool to:

  • Increase Volatility and Reduce Polarity: The polar hydroxyl group of phenols can cause poor peak shape. Derivatization replaces the active hydrogen with a non-polar group, improving peak symmetry and often altering retention times enough to resolve co-elution.[9][10][11]

  • Enhance Thermal Stability: This is crucial for preventing degradation of the analyte in the hot injector.[10]

Silylation is a common derivatization technique for phenols, often using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[11][12]

Q4: I've optimized my chromatography, but two phenols still co-elute. What are my options?

If chromatographic separation is not fully achievable, you can leverage the power of your mass spectrometer:

  • Selected Ion Monitoring (SIM): If the co-eluting compounds have unique ions in their mass spectra, you can use SIM mode to selectively monitor these ions for each compound. This allows for quantification even with chromatographic overlap.[5][13][14][15]

  • Deconvolution Software: This is a computational approach where software algorithms analyze the subtle differences in mass spectra across an overlapping peak to mathematically separate the individual components.[16][17][18]

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Co-eluting Peaks

This guide provides a logical workflow for tackling co-elution, from initial assessment to advanced solutions.

Coelution_Troubleshooting Troubleshooting Workflow for Co-eluting Phenols A Problem: Co-eluting Phenol Peaks B Step 1: Assess Peak Shape (Tailing or Fronting?) A->B C Address Peak Shape Issues: - Replace Liner - Check for Leaks - Trim Column B->C Yes D Step 2: Optimize GC Method B->D No C->D E Modify Temperature Program: - Lower Initial Temp - Reduce Ramp Rate - Add Isothermal Holds D->E F Step 3: Change Selectivity E->F Still Co-eluting L Resolution Achieved E->L Resolved G Change GC Column: - Different Stationary Phase - Longer Column/Smaller ID F->G H Perform Derivatization: - Silylation - Acylation F->H I Step 4: Utilize Mass Spectrometer G->I Still Co-eluting G->L Resolved H->I Still Co-eluting H->L Resolved J Use Selected Ion Monitoring (SIM) for Unique Ions I->J K Employ Deconvolution Software I->K J->L Quantification Possible K->L Separation Achieved

Caption: A step-by-step decision tree for resolving co-eluting phenol peaks.

Guide 2: Chromatographic Method Optimization

Optimizing your GC method is the most direct way to improve the physical separation of compounds.

  • Initial Screening: Begin with a standard temperature program, for instance, starting at 40°C and ramping at 10°C/min to 280°C.[8][19][20]

  • Adjust Initial Temperature: If co-elution occurs early in the chromatogram, lower the initial oven temperature by 10-20°C. This increases retention of volatile phenols, providing more opportunity for separation.[5][6]

  • Optimize Ramp Rate: For stubborn co-eluting pairs, decrease the temperature ramp rate. A good starting point is to halve the initial rate. Slower ramps increase the interaction time with the stationary phase, enhancing resolution, though at the cost of longer run times.[7][21]

  • Introduce Isothermal Holds: If a specific pair of compounds is co-eluting, an isothermal hold just below their elution temperature can be effective. A 1-2 minute hold can often provide the necessary resolution.[5][22]

The choice of GC column is critical for separating complex mixtures.[23]

Stationary Phase Type Common Agilent/Restek Equivalents Selectivity and Application for Phenols USP Code
5% Phenyl-methylpolysiloxaneDB-5, TG-5MS, ZB-5MSA good general-purpose column for phenols.[24]G27
50% Phenyl-methylpolysiloxaneDB-17, Rxi-17Increased polarity offers different selectivity for polar phenols.G3
Polyethylene Glycol (WAX)DB-WAX, StabilwaxHigh polarity, suitable for underivatized phenols, but may require lower operating temperatures.[25]G16
Cyclodextrin-basedBeta-DEX, Gamma-DEXExcellent for separating isomers due to their unique chiral recognition capabilities.[23]N/A
Guide 3: Derivatization for Enhanced Separation

Derivatization can significantly alter the chromatographic behavior of phenols, often resolving co-elution.[9][10][26] Silylation is a widely used technique.

Silylation_Mechanism General Silylation Reaction of a Phenol cluster_reactants Reactants cluster_products Products Phenol Phenol (Ar-OH) (Polar, Less Volatile) Silylated_Phenol Silylated Phenol (Ar-O-TMS) (Non-polar, More Volatile) Phenol->Silylated_Phenol Reaction BSTFA BSTFA (Silylating Agent) BSTFA->Silylated_Phenol Byproduct Byproduct

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(2-Fluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Fluorophenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully scaling up this important synthesis. We will move beyond simple procedural steps to explore the underlying chemistry and address common challenges encountered in moving from the lab bench to larger-scale production.

Understanding the Core Chemistry: The Suzuki-Miyaura Coupling

The synthesis of this compound is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex.[1][2][3] In this specific case, the reaction couples 3-hydroxyphenylboronic acid with 1-bromo-2-fluorobenzene.

The general mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln (Active Catalyst) Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) (Oxidative Adduct) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) (Transmetalated Complex) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Ar-Ar' Ar-Ar' (Coupled Product) Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)Ln Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound?

A1: The most common and commercially viable starting materials are 3-hydroxyphenylboronic acid and 1-bromo-2-fluorobenzene.

  • 3-Hydroxyphenylboronic Acid: This reagent can be synthesized from 3-bromophenol through various methods, including protection of the hydroxyl group followed by Grignard reagent formation and reaction with a borate ester, or via a one-pot method with n-butyllithium.[5] It is also commercially available from several suppliers.[6][7]

  • 1-Bromo-2-fluorobenzene: This can be prepared from o-bromoaniline via a modified Schiemann reaction.[8] It is also a readily available commercial product.

Q2: What are the critical parameters to consider when scaling up the Suzuki-Miyaura coupling reaction?

A2: Scaling up palladium-catalyzed reactions like the Suzuki-Miyaura coupling presents several challenges that are often not apparent at the lab scale.[9][10] Key parameters to control include:

  • Inert Atmosphere: Palladium catalysts are highly sensitive to oxygen.[10] It is crucial to maintain a rigorously inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[11]

  • Temperature Control: Deviations from the optimal reaction temperature can lead to incomplete reactions or the formation of impurities.[10] For instance, manufacturing at high altitudes may require a pressure vessel to maintain the necessary internal temperature.[9][10]

  • Mixing and Agitation: Efficient mixing is critical for ensuring homogeneity, especially in large reactors where mass and heat transfer can be limited.

  • Catalyst Selection and Loading: While laboratory-scale reactions might tolerate higher catalyst loadings, for large-scale synthesis, minimizing the palladium catalyst is economically and environmentally important.[12] Highly active catalysts, such as those with bulky, electron-rich phosphine ligands, can be effective at very low loadings.[12][13]

  • Solvent and Base Selection: The choice of solvent and base is crucial for reaction efficiency and can impact workup and purification. A screening of different solvents and bases is often necessary during process development.[14]

Q3: How can I effectively remove residual palladium from my final product?

A3: Removing residual palladium to meet regulatory requirements for active pharmaceutical ingredients (APIs) is a significant challenge.[9] Several methods can be employed:

  • Aqueous Washes: Treatment of the reaction mixture with aqueous solutions of reagents like sodium bisulfite at elevated temperatures can significantly reduce palladium levels.[14]

  • Scavengers: Various scavengers, such as functionalized silica gels or polymers, can be used to bind and remove palladium.

  • Crystallization: Careful optimization of the crystallization process can effectively purge residual palladium.[10]

  • Heterogeneous Catalysts: Using supported palladium catalysts, such as palladium on carbon (Pd/C) or palladium single-atom catalysts, can simplify removal by filtration.[15][16]

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of this compound synthesis.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low or Inconsistent Yield 1. Inefficient Catalyst Activity: The palladium catalyst may be deactivated by oxygen or impurities.[10] 2. Poor Solubility of Reagents: Inadequate mixing or an inappropriate solvent system can lead to poor reaction kinetics. 3. Boronic Acid Decomposition: Boronic acids can be unstable under certain reaction conditions, leading to the formation of byproducts.[17]1. Ensure Rigorous Inert Conditions: Use standard Schlenk techniques, and thoroughly degas all solvents and reagents.[11] The active Pd(0) species is readily oxidized, halting the catalytic cycle. 2. Optimize Solvent System and Agitation: Consider a solvent screen to improve solubility. Ensure the reactor's agitation is sufficient to maintain a homogeneous mixture. 3. Control Reaction Temperature and Base Addition: Add the base slowly to control any exotherms. Consider using a more stable boronic ester, such as a pinacol ester, which can improve yields with labile substrates.[18]
High Levels of Impurities 1. Homocoupling of Boronic Acid: This side reaction can occur, especially at higher temperatures or with certain bases. 2. Protodeborylation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water. 3. Incomplete Reaction: Unreacted starting materials will be present as impurities.1. Optimize Reaction Conditions: Lowering the reaction temperature or changing the base can minimize homocoupling. 2. Use Anhydrous Solvents: Ensure solvents are dry to minimize protodeborylation. 3. Monitor Reaction Progress: Use in-process controls (e.g., HPLC, GC) to monitor the reaction until completion.[19][20] This will help determine the optimal reaction time and prevent the formation of degradation products from extended heating.
Difficulty in Product Isolation and Purification 1. Emulsion Formation During Workup: The presence of both polar (phenol) and non-polar (aromatic rings) functionalities can lead to emulsions. 2. Co-crystallization with Byproducts: Impurities with similar structures can co-crystallize with the desired product.1. Optimize Extraction and Filtration: Experiment with different solvent systems for extraction. Adding a brine wash can help break emulsions. Consider using a filter aid for difficult filtrations. 2. Recrystallization Studies: A systematic study of recrystallization solvents is crucial. An anti-solvent addition or seeding may be necessary to achieve high purity. Consider alternative purification methods like column chromatography for initial scale-up batches to identify problematic impurities.
Residual Palladium in Final Product 1. Inefficient Removal Method: The chosen method may not be suitable for the specific reaction conditions or product matrix.[9] 2. Catalyst Leaching from Heterogeneous Supports: Some supported catalysts may leach palladium into the reaction mixture.1. Screen Palladium Scavengers: Test a variety of scavengers with different functional groups. 2. Optimize Aqueous Washes: As demonstrated in some studies, treating the reaction mixture with aqueous sodium bisulfite can be effective.[14] 3. Select a Stable Heterogeneous Catalyst: If using a supported catalyst, choose one known for its low leaching characteristics.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This is a general guideline and should be optimized for your specific equipment and scale.

  • Reactor Setup: Oven-dry all glassware and assemble the reactor under an inert atmosphere (nitrogen or argon).[11]

  • Reagent Charging: Charge the reactor with 1-bromo-2-fluorobenzene, 3-hydroxyphenylboronic acid, the palladium catalyst, and the ligand.

  • Solvent Addition: Add the degassed solvent(s) via cannula or a pressure-equalizing addition funnel.

  • Base Addition: Add the degassed aqueous base solution slowly to the reaction mixture while monitoring the internal temperature.

  • Reaction: Heat the reaction mixture to the optimized temperature and monitor its progress by a suitable analytical method (e.g., HPLC, GC).[19][20]

  • Workup: Upon completion, cool the reaction mixture and proceed with the optimized workup and purification protocol.

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

References

  • Organic Syntheses Procedure: 1-bromo-2-fluorobenzene.
  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications. Available from: [Link]

  • CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents.
  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction | Organic Process Research & Development. ACS Publications. Available from: [Link]

  • Highly Efficient Fabrication of Kilogram-Scale Palladium Single-Atom Catalysts for the Suzuki–Miyaura Cross-Coupling Reaction | ACS Applied Materials & Interfaces. ACS Publications. Available from: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. ACS Publications. Available from: [Link]

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI. Available from: [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. Available from: [Link]

  • JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene - Google Patents.
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique - ResearchGate. Available from: [Link]

  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction - WuXi STA. Available from: [Link]

  • Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates | Journal of the American Chemical Society. ACS Publications. Available from: [Link]

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings - MDPI. Available from: [Link]

  • Phenol synthesis by substitution or oxidation - Organic Chemistry Portal. Available from: [Link]

  • Synthesis of methyl 3-((2-chlorophenyl) (morpholino)... - ResearchGate. Available from: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

  • Methods of preparation of phenols - Unacademy. Available from: [Link]

  • Suzuki Coupling Mechanism - YouTube. Available from: [Link]

  • US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents.
  • Synthesis of Phenols - Chemistry LibreTexts. Available from: [Link]

  • Phenol Chemistry. Synthesis and Reactions. CHEM 242 stream - YouTube. Available from: [Link]

  • Phenol Synthesis Part II. Available from: [Link]

  • (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - ResearchGate. Available from: [Link]

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC. Available from: [Link]

  • Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/ - EPA. Available from: [Link]

  • Techniques for Analysis of Plant Phenolic Compounds - MDPI. Available from: [Link]

  • Deoxyfluorination of Phenols - DASH (Harvard). Available from: [Link]

  • 1 PURIFICATION OF PHENOL Background of the Invention Field of the Invention 5 The present invention concerns a process for purif. Available from: [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju. Available from: [Link]

  • Phenol synthesis from benzene - Blog Archives - The Science Snail. Available from: [Link]

  • Process for purifying phenol - European Patent Office - EP 0299239 A2. Available from: [Link]

  • [Quantitative Determination of Phenols by Bromination Surveyed From an Unusual Perspective] - PubMed. Available from: [Link]

  • Synthesis of natural product-like polyprenylated phenols and quinones: Evaluation of their neuroprotective activities - PubMed. Available from: [Link]

  • US2744144A - Purification of phenol - Google Patents.
  • Synthesis of Lignin-based Phenol Terminated Hyperbranched Polymer - MDPI. Available from: [Link]

Sources

Technical Support Center: Navigating Catalyst Poisoning in Cross-Coupling Reactions of Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving fluorinated phenols. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with catalyst performance and reaction efficiency. Here, we move beyond standard protocols to delve into the nuanced mechanisms of catalyst poisoning specific to this class of substrates and provide actionable troubleshooting strategies rooted in chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the challenges associated with the cross-coupling of fluorinated phenols.

Question 1: Why are cross-coupling reactions with fluorinated phenols particularly challenging?

Fluorinated phenols present a unique set of challenges in cross-coupling reactions, primarily due to the electronic properties of the fluorine substituents and the nature of the phenolic leaving group. The strong electron-withdrawing nature of fluorine can deactivate the aryl system, making oxidative addition more difficult. Furthermore, the generation of fluoride ions during the reaction can lead to catalyst poisoning. The choice of base to activate the phenol is also critical and can significantly impact reaction outcomes.

Question 2: What are the primary modes of catalyst deactivation in these reactions?

The primary modes of catalyst deactivation when using fluorinated phenols include:

  • Fluoride Poisoning: Fluoride ions, which can be generated from the substrate or certain reagents, can interact with the palladium catalyst, leading to the formation of inactive palladium-fluoride complexes. This can inhibit catalytic activity.[1][2][3]

  • Product Inhibition: The biaryl product itself can sometimes coordinate too strongly to the palladium center, preventing it from re-entering the catalytic cycle. This is a common issue in many cross-coupling reactions.[4]

  • Ligand Degradation: The phosphine or N-heterocyclic carbene (NHC) ligands that are crucial for catalyst stability and activity can degrade under harsh reaction conditions, leading to the formation of inactive palladium species like palladium black.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation of the Pd(0) active catalyst to inactive Pd(II) oxides. It can also promote the homocoupling of boronic acid partners in Suzuki-Miyaura reactions.[5]

Question 3: How does the choice of palladium catalyst and ligand impact the success of the reaction?

The selection of the palladium source and, more importantly, the ligand is critical for overcoming the challenges posed by fluorinated phenols.

  • Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, palladacycle precatalysts have shown enhanced activity in some challenging coupling reactions.[6]

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[7] These ligands promote the reductive elimination step and can sterically shield the palladium center from coordinating to catalyst poisons. The use of fluorinated ligands can also modify the catalyst's electronic properties and stability.[8]

Question 4: What is the role of the base in these reactions, and how does it influence catalyst poisoning?

The base plays a multifaceted role in the cross-coupling of phenols. It is required to deprotonate the phenol to form the more reactive phenoxide. However, the choice of base is critical:

  • Strong vs. Weak Bases: Strong bases like sodium or potassium tert-butoxide are effective but can be incompatible with sensitive functional groups.[9] Weaker bases like potassium carbonate or cesium carbonate offer better functional group tolerance but may require higher temperatures or longer reaction times.[7][9]

  • Fluoride-Containing Bases: While fluoride bases like KF can be used, they can also be a source of catalyst-poisoning fluoride ions. Their use should be carefully considered and optimized.[10]

  • Base Counter-ion Effects: The counter-ion of the base (e.g., K+, Na+, Cs+) can also influence the reaction by affecting the solubility of species in the reaction mixture and interacting with the catalyst.[11]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments.

Scenario 1: Low or No Conversion of Starting Material

You have set up your Suzuki-Miyaura coupling of a fluorinated phenol with a boronic acid, but after the specified reaction time, you observe primarily unreacted starting materials.

Diagnostic Workflow

start Low/No Conversion check_reagents 1. Verify Reagent Quality & Purity start->check_reagents check_conditions 2. Confirm Anhydrous & Anaerobic Conditions check_reagents->check_conditions Reagents OK optimize Optimize Reaction Parameters check_reagents->optimize Impure Reagents check_base 3. Evaluate Base Strength & Solubility check_conditions->check_base Conditions OK check_conditions->optimize Air/Moisture Present check_catalyst 4. Assess Catalyst & Ligand Choice check_base->check_catalyst Base OK check_base->optimize Ineffective Base check_catalyst->optimize Catalyst System Appropriate check_catalyst->optimize Suboptimal Ligand solution Successful Reaction optimize->solution

Caption: Troubleshooting workflow for low reaction conversion.

Step-by-Step Troubleshooting
  • Verify Reagent Quality and Purity:

    • Fluorinated Phenol: Ensure your starting material is pure and free from impurities that could act as catalyst poisons. Some synthetic routes for fluorinated compounds can leave behind sulfur-containing reagents, which are known catalyst poisons.[12][13]

    • Boronic Acid/Ester: Boronic acids are prone to decomposition, especially forming boroxines.[5] Verify the quality of your boronic acid. If it is old, consider using a freshly purchased bottle or purifying it.

    • Solvent and Base: Use high-purity, anhydrous solvents and ensure the base is dry.

  • Ensure Rigorous Anhydrous and Anaerobic Conditions:

    • Palladium(0) catalysts are sensitive to oxygen.[5] Ensure your reaction is thoroughly degassed (e.g., by argon sparging or freeze-pump-thaw cycles) and run under an inert atmosphere (argon or nitrogen).[14]

    • Moisture can hydrolyze the boronic acid and interfere with the base.

  • Re-evaluate Your Choice of Base:

    • If you are using a weak base like K₂CO₃ and seeing no reaction, consider switching to a stronger base such as Cs₂CO₃ or K₃PO₄.[9][14]

    • Ensure the base is sufficiently soluble in the reaction medium. In some cases, a biphasic solvent system (e.g., toluene/water) can be beneficial.[7]

  • Optimize the Catalyst System:

    • Ligand Choice: For electron-deficient fluorinated phenols, a more electron-rich and bulky ligand may be required to facilitate the oxidative addition and reductive elimination steps. Consider switching from a general-purpose ligand like PPh₃ to a specialized Buchwald-type ligand (e.g., SPhos, XPhos).[7]

    • Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it is often more effective to optimize the ligand and reaction conditions. Try increasing the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%).

  • Adjust Reaction Temperature and Time:

    • Cross-coupling reactions of deactivated substrates often require higher temperatures. If you are running the reaction at a moderate temperature (e.g., 80 °C), try increasing it to 100-120 °C.[14]

    • Extend the reaction time and monitor by TLC or GC/LC-MS to see if the reaction is simply slow.

Scenario 2: Significant Homocoupling of the Boronic Acid Partner

You are obtaining a low yield of your desired biaryl product, and the main byproduct is the homocoupled dimer of your boronic acid.

Causality and Mitigation

Homocoupling is often a sign of issues with the transmetalation step or the presence of an oxidant (like oxygen).[5]

start Homocoupling Observed check_degassing 1. Improve Degassing Protocol start->check_degassing check_base_equiv 2. Adjust Base Stoichiometry check_degassing->check_base_equiv Degassing is thorough check_reagent_add 3. Modify Reagent Addition Order check_base_equiv->check_reagent_add Base is optimal optimize_ligand 4. Screen Different Ligands check_reagent_add->optimize_ligand Addition order optimized solution Minimized Homocoupling optimize_ligand->solution

Caption: Strategy to minimize boronic acid homocoupling.

Mitigation Strategies
  • Improve Degassing: This is the most common cause. Ensure your solvent and reaction mixture are rigorously deoxygenated before adding the catalyst.[5]

  • Adjust Base Equivalents: Using too much or too little base can sometimes promote side reactions. Try screening a range of base equivalents (e.g., 1.5, 2.0, 2.5 eq.).

  • Modify Reagent Addition Order: Try adding the palladium catalyst to the mixture of the fluorinated phenol, base, and solvent, and then adding the boronic acid last.

  • Ligand Modification: A more sterically hindered ligand can sometimes disfavor the formation of the species that leads to homocoupling.

Scenario 3: Reaction Stalls After Partial Conversion, Possible Fluoride Poisoning

The reaction proceeds to a certain point (e.g., 30-50% conversion) and then stops, even with extended reaction times. This may indicate catalyst deactivation during the reaction, with fluoride poisoning being a prime suspect.

The Mechanism of Fluoride Poisoning

Fluoride anions (F⁻) can be generated from the C-F bonds of the starting material under certain conditions or if a fluoride-containing base is used. These anions can coordinate strongly to the palladium center, forming stable [Pd-F] complexes that are less catalytically active or completely inactive.[1][2][3] This effectively removes the catalyst from the productive cycle.

cluster_cycle Catalytic Cycle cluster_poisoning Poisoning Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Inactive_PdF Inactive [L_n Pd(II)-F] Complex Pd0->Inactive_PdF  Poisoning PdII Ar-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Aryl Ar-Pd(II)-Ar' L_n Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Fluoride F⁻ Source (e.g., substrate degradation)

Caption: Fluoride poisoning disrupting the catalytic cycle.

Troubleshooting Fluoride Poisoning
  • Avoid Fluoride-Containing Reagents: If you are using a base like KF or TBAF, switch to a non-fluoride alternative such as K₃PO₄, Cs₂CO₃, or an organic base.[10]

  • Use Additives to Scavenge Fluoride: The addition of a fluoride scavenger can sometimes be effective. Silanes or boronic esters that can react with fluoride ions may help protect the catalyst.

  • Employ Robust Ligands: Ligands that form very stable and sterically protected complexes with palladium can be more resistant to displacement by fluoride. Consider bulky biaryl phosphine ligands or NHCs.

  • Modify Reaction Conditions: Lowering the reaction temperature may reduce the rate of substrate decomposition that could be a source of fluoride ions.

Section 3: Data and Protocols

Table 1: Comparison of Bases in Buchwald-Hartwig Amination
BaseAdvantagesDisadvantages
NaOt-Bu Permits highest reaction rates and lowest catalyst loadings.Incompatible with many electrophilic functional groups (e.g., esters).[9]
Cs₂CO₃ Provides excellent functional group tolerance.Expensive; can be difficult to stir on a large scale.[9]
K₃PO₄ / K₂CO₃ Excellent functional group tolerance; economically attractive.Can require higher catalyst loadings and longer reaction times.[9]
LiHMDS Allows for the use of substrates with protic functional groups.Solid base is air-sensitive; incompatible with some functional groups at elevated temperatures.[9]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Fluorinated Phenol

This protocol provides a starting point for optimization.

  • Reaction Setup: To an oven-dried Schlenk tube, add the fluorinated phenol (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF, to make a 0.1 M solution) via syringe.

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (e.g., SPhos, 2-4 mol %). Add the required amount of this solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Sources

managing moisture sensitivity in reactions with 3-(2-Fluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(2-Fluorophenyl)phenol

A Senior Application Scientist's Guide to Managing Moisture Sensitivity in Synthesis

Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide a framework for understanding the chemical principles that govern success, particularly concerning the critical factor of moisture control. The following troubleshooting guides and FAQs are structured to help you diagnose issues, optimize your reaction conditions, and ensure the integrity of your results.

Frequently Asked Questions: Core Principles of Moisture Sensitivity

Q1: Why is the hydroxyl group on this compound a focal point for moisture-related issues?

The phenolic hydroxyl (-OH) group is the primary site of reactivity and the source of its moisture sensitivity. Here's the breakdown:

  • Acidity: The hydroxyl proton is acidic (pKa typically around 10 for phenols).[1] In the presence of a base, it is readily deprotonated to form a phenoxide anion. This phenoxide is the active nucleophile in many key reactions, such as Williamson ether syntheses or esterifications.[2]

  • Competitive Reaction: Water can act as both a weak acid and a weak base. If moisture is present in your reaction, it can compete with the phenol for the base, leading to incomplete deprotonation and a lower concentration of the desired reactive phenoxide.

  • Hydrolysis of Reagents: In more complex reactions, such as palladium-catalyzed cross-couplings, moisture can hydrolyze other critical reagents, like organoboranes, rendering them inactive.[3]

  • The Fluorine Influence: The electron-withdrawing nature of the ortho-fluorine atom can slightly increase the acidity of the phenolic proton compared to a non-fluorinated analogue, making its deprotonation easier but also potentially influencing the nucleophilicity of the resulting phenoxide.[2]

Q2: What are the most common symptoms of moisture contamination in my reaction?

Detecting moisture contamination early can save significant time and resources. Look for these classic indicators:

  • Low or No Yield: The most obvious symptom. If the starting material is largely unreacted, it often points to the deactivation of a key reagent (like the base or a catalyst) by water.[4]

  • Inconsistent Results: Reproducibility is a cornerstone of good science. If identical reaction setups give wildly different outcomes, suspect an uncontrolled variable like atmospheric moisture.

  • Formation of Side Products: Water can participate directly in side reactions. For instance, in coupling reactions, it can lead to proto-deboronation of a boronic acid partner, resulting in a hydro-dehalogenated byproduct instead of the desired coupled product.[3]

  • Visual Changes: In some cases, catalyst solutions may change color or precipitate upon deactivation, which can be triggered by moisture.

Q3: For which specific reaction classes is rigorous moisture control absolutely critical when using this compound?

While good laboratory practice always dictates minimizing moisture, sensitivity is paramount in the following transformations:

  • Reactions Requiring Strong Bases: Any reaction that uses potent, water-reactive bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or organolithiums (e.g., n-BuLi) requires stringent anhydrous conditions. Water will rapidly and exothermically quench these reagents.

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions (e.g., Suzuki, Buchwald-Hartwig, Stille) involve complex catalytic cycles where water can play multiple, sometimes contradictory, roles.[5][6] While trace amounts of water can sometimes be beneficial or even necessary for the transmetalation step in Suzuki couplings, excess water leads to catalyst deactivation and hydrolysis of coupling partners.[5][7][8] Anhydrous conditions are the standard starting point to ensure reproducibility.[5]

  • Esterifications with Reactive Electrophiles: When forming esters using highly reactive acyl chlorides or anhydrides, moisture can hydrolyze these reagents back to the less reactive carboxylic acids, halting the desired reaction.[9]

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific problems you may encounter. The workflow encourages diagnosing the root cause before applying a solution.

Problem 1: Low Yield in a Williamson Ether Synthesis

You are attempting to synthesize an ether from this compound and an alkyl halide but recover mostly unreacted starting material.

Initial Diagnosis Workflow

G Start Low Yield in Ether Synthesis CheckTLC Analyze Crude Reaction Mixture by TLC/LCMS Start->CheckTLC UnreactedSM Primarily Unreacted This compound? CheckTLC->UnreactedSM Yes SideProducts Significant Side Products Observed? CheckTLC->SideProducts No Cause_Base Potential Cause: Ineffective Deprotonation UnreactedSM->Cause_Base Cause_Halide Potential Cause: Poor Halide Reactivity (E2) SideProducts->Cause_Halide Cause_CAlk Potential Cause: C-Alkylation Side Reaction SideProducts->Cause_CAlk Solution_Moisture Solution: Implement Rigorous Anhydrous Technique Cause_Base->Solution_Moisture Solution_Reagent Solution: Use Primary Alkyl Halide & Polar Aprotic Solvent Cause_Halide->Solution_Reagent Cause_CAlk->Solution_Reagent

Potential Cause A: Incomplete Deprotonation due to Moisture. The base (e.g., NaH, K₂CO₃) was consumed by trace water in the solvent, on the glassware, or within the phenol starting material itself. This prevents the formation of the necessary nucleophilic phenoxide.

✅ Solution: Implement Rigorous Anhydrous Technique. You must systematically remove water from every component of the reaction.

Step-by-Step Protocol: Executing a Moisture-Sensitive Etherification

  • Glassware Preparation: Dry all glassware in an oven (125 °C) overnight or flame-dry under vacuum immediately before use.[4][10][11] Assemble the apparatus while still hot and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon).

  • Solvent Preparation: Use a freshly dried, anhydrous solvent. If using a solvent like THF or Dioxane from a bottle, it's best to dry it further. For larger volumes, a solvent still can be used.[12] For reaction scale, adding activated molecular sieves (4Å) to the solvent and allowing it to stand for several hours is effective.[12][13]

  • Reagent Preparation: If the this compound is a solid, dry it in a vacuum desiccator over a drying agent for several hours before use.

  • Reaction Setup:

    • Add the dried this compound and a magnetic stir bar to your reaction flask under a positive flow of inert gas.

    • Add the anhydrous solvent via syringe.

    • Add the base (e.g., NaH as a mineral oil dispersion). You will see hydrogen gas evolution as the phenoxide forms. Allow this to stir until bubbling ceases, indicating complete deprotonation.

    • Add the alkyl halide dropwise via syringe and heat the reaction as required, monitoring by TLC.[2]

  • Workup: Once complete, cool the reaction and carefully quench by slowly adding water or a saturated aqueous ammonium chloride solution before proceeding with extraction.

Potential Cause B: Competing Side Reactions. The phenoxide is an ambident nucleophile and can attack from the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[2] Additionally, if using a secondary or tertiary alkyl halide, an E2 elimination reaction can compete with the desired SN2 substitution.[2]

✅ Solution: Optimize Reagents and Solvents. Favor O-alkylation by using a polar aprotic solvent such as DMF or DMSO.[2] To avoid elimination, use a more reactive primary alkyl halide (e.g., iodides > bromides > chlorides).[2]

Problem 2: Stalled or Failed Suzuki-Miyaura Cross-Coupling Reaction

You are coupling this compound (as its triflate derivative) with a boronic acid, but the reaction fails to go to completion.

Initial Diagnosis Workflow

G Start Failed Suzuki Cross-Coupling CheckLCMS Analyze Crude Reaction by LCMS Start->CheckLCMS Protodeboronation Major Peak is Hydrolyzed Boronic Acid Starting Material? CheckLCMS->Protodeboronation Yes NoReaction Only Starting Materials Present? CheckLCMS->NoReaction No Cause_Water Potential Cause: Excess Water Hydrolyzed Boronic Acid Protodeboronation->Cause_Water Cause_Catalyst Potential Cause: Catalyst Deactivation (O₂, Moisture) NoReaction->Cause_Catalyst Solution_Anhydrous Solution: Use Anhydrous Solvents/Reagents Under Strict Inert Atmosphere Cause_Water->Solution_Anhydrous Cause_Catalyst->Solution_Anhydrous Solution_Degas Solution: Thoroughly Degas Solvent and Purge with Inert Gas Cause_Catalyst->Solution_Degas

Potential Cause A: Hydrolysis of the Boronic Acid Coupling Partner. Boronic acids and their esters are susceptible to hydrolysis, especially under the basic conditions of the Suzuki reaction.[3] While a small, controlled amount of water can facilitate the catalytic cycle, an excess amount from wet solvents or reagents will lead to proto-deboronation, destroying your nucleophile.[5][8]

✅ Solution: Use Anhydrous Solvents and Reagents Under a Strict Inert Atmosphere. The default condition for developing a new Suzuki coupling should be anhydrous.

  • Follow the rigorous drying procedures for glassware, solvents, and solid reagents outlined in the etherification protocol above.

  • Crucially, the reaction solvent must be degassed to remove dissolved oxygen, which can oxidize the phosphine ligands and deactivate the palladium catalyst.[14] This is typically done by bubbling an inert gas (N₂ or Ar) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.

Potential Cause B: Palladium Catalyst Deactivation. The active Pd(0) catalyst is sensitive to both oxygen and, in some cases, excess water.[6][14] Improper handling can prevent the catalyst from ever entering the catalytic cycle or cause it to precipitate out of solution as inactive palladium black.

✅ Solution: Ensure Proper Catalyst Activation and Inert Atmosphere.

  • Always set up the reaction under a positive pressure of nitrogen or argon.[8]

  • Use degassed solvents.

  • If using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species. This process can be complex and sensitive to the reaction environment. Ensure your ligand, base, and solvent combination is appropriate for this activation step.[14]

Data & Protocols Reference

Table 1: Comparison of Common Laboratory Drying Agents
Drying AgentChemical FormulaCapacitySpeedBest ForNotes
Sodium Sulfate Na₂SO₄ModerateSlowPre-drying organic extracts; general use.Clumps when saturated. Easy to filter off.[15]
Magnesium Sulfate MgSO₄HighFastRapid and thorough drying of organic extracts.Fine powder can be difficult to filter. Slightly acidic.[15]
Molecular Sieves AluminosilicateHighModerateDrying solvents for highly sensitive reactions.Must be activated by heating under vacuum. Can be added directly to reaction flasks.[12][13][16]
Calcium Chloride CaCl₂HighModerateDrying tubes; desiccators.Can form complexes with alcohols and amines; not for drying those solvent types.[17]

References

  • Frontier, A. (2026). How To: Remove Residual Water. University of Rochester Department of Chemistry. Retrieved January 12, 2026, from [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved January 12, 2026, from [Link]

  • ChemistryViews. (2019, May 27). Water Is Key for Solid-State Suzuki-Miyaura Reactions. Retrieved January 12, 2026, from [Link]

  • Anderson's Process Solutions. (2010, November 10). Roles of Water in Metal-Catalyzed Cross-Couplings. Retrieved January 12, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 12, 2026, from [Link]

  • MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134. Retrieved January 12, 2026, from [Link]

  • Quora. (2023, March 18). What is the prominent role of water in the Suzuki reaction? Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2017, February 17). Removing water Formed during Reaction? Retrieved January 12, 2026, from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved January 12, 2026, from [Link]

  • Quora. (2018, September 23). How can the final traces of water be removed from your samples to ensure that they are totally dry? Retrieved January 12, 2026, from [Link]

  • JoVE. (2015, March 4). Preparing Anhydrous Reagents and Equipment. Retrieved January 12, 2026, from [Link]

  • Reddit. (2022, May 13). Removing water from a reaction by use of drying agent. r/Chempros. Retrieved January 12, 2026, from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved January 12, 2026, from [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved January 12, 2026, from [Link]

  • Chemguide. (n.d.). some more reactions of phenol. Retrieved January 12, 2026, from [Link]

  • SATHEE. (n.d.). Chemistry Phenol. Retrieved January 12, 2026, from [Link]

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Technical Support Center: Overcoming Poor Solubility of 3-(2-Fluorophenyl)phenol in Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 3-(2-Fluorophenyl)phenol. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this compound during synthesis and experimentation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure your experimental success.

Introduction: Understanding the Solubility Challenge

This compound is a biphenyl derivative, a class of compounds widely used in medicinal chemistry, materials science, and as synthetic intermediates.[1][2] Its structure, featuring a polar hydroxyl group and a larger, relatively nonpolar fluorinated biphenyl backbone, presents a classic solubility dilemma. The molecule possesses both hydrophilic and hydrophobic characteristics, making its dissolution in a single solvent system challenging. While the hydroxyl group can form hydrogen bonds, the bulky, nonpolar aromatic structure often leads to poor solubility in many common reaction media.[3][4]

This guide will systematically address these challenges, providing a logical framework for solvent selection and solubility enhancement.

Frequently Asked Questions (FAQs)

Q1: I'm observing that this compound is not dissolving in my initial solvent choice. What are the fundamental reasons for this?

A1: The poor solubility of this compound stems from its dual chemical nature. The molecule has:

  • A hydrophilic "head" : The phenolic hydroxyl (-OH) group, which can participate in hydrogen bonding with polar solvents.[3]

  • A hydrophobic "body" : The large, rigid fluorinated biphenyl structure, which is nonpolar and prefers to interact with nonpolar solvents.

This dichotomy means that highly polar solvents (like water) may not effectively solvate the nonpolar backbone, while highly nonpolar solvents (like hexanes) fail to interact favorably with the polar hydroxyl group. The key is to find a solvent or solvent system with an intermediate polarity that can accommodate both parts of the molecule.

Q2: What is the first and most straightforward technique I should try to improve solubility?

A2: The simplest and most common first step is adjusting the temperature . For most solid organic compounds, solubility increases with temperature.[5][6][7] By gently heating the reaction mixture, you provide the system with the energy needed to overcome the crystal lattice energy of the solid and promote dissolution.[6] Always ensure the temperature is well below the boiling point of your solvent and that the compound is thermally stable at the selected temperature.

Q3: My reaction involves an aqueous phase and an organic phase, and the this compound is stuck in the organic layer. How can I facilitate the reaction?

A3: This is a classic scenario for Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, can transport the deprotonated phenoxide (formed by adding a base) from the aqueous phase into the organic phase to react with your substrate.[8][9][10] This technique is exceptionally effective for reactions like etherification of phenols.[11][12]

Q4: Are there any "green chemistry" approaches to enhance the solubility of this compound?

A4: Yes, several green chemistry principles can be applied. Using surfactants in aqueous media can create micelles that act as nanoreactors, encapsulating the hydrophobic this compound and increasing its effective concentration in the solution.[13][14][15] Additionally, techniques like sonication can reduce the energy input required for dissolution and often allow for reactions to proceed at lower temperatures.[16][17][18] Biobased solvents, such as certain glycerol ethers or alkanediols, can also act as hydrotropes to enhance aqueous solubility.[19]

Troubleshooting Guides & Detailed Protocols

This section provides structured approaches to systematically address solubility issues.

Troubleshooting Workflow for Solubility Problems

Below is a decision-making workflow to guide you through the process of overcoming the poor solubility of this compound.

G start Start: Poor Solubility of This compound Observed solvent_selection Step 1: Rational Solvent Selection (See Table 2) start->solvent_selection is_soluble_1 Is it soluble? solvent_selection->is_soluble_1 increase_temp Step 2: Increase Temperature is_soluble_1->increase_temp No success Success: Proceed with Reaction is_soluble_1->success Yes is_soluble_2 Is it soluble? increase_temp->is_soluble_2 cosolvent Step 3: Add a Co-solvent is_soluble_2->cosolvent No is_soluble_2->success Yes is_soluble_3 Is it soluble? cosolvent->is_soluble_3 advanced_methods Step 4: Employ Advanced Methods (Sonication, PTC, Surfactants) is_soluble_3->advanced_methods No is_soluble_3->success Yes is_soluble_4 Is it soluble? advanced_methods->is_soluble_4 is_soluble_4->success Yes failure Re-evaluate Chemistry: Consider derivatization or alternative synthetic route is_soluble_4->failure No

Caption: A decision-making workflow for troubleshooting solubility issues.

Physicochemical Properties

Table 1: Estimated Physicochemical Properties of this compound

Property Estimated Value / Characteristic Rationale and Reference
Molecular Formula C₁₂H₉FO Based on structure.
Molecular Weight 200.20 g/mol Calculated from formula.
Appearance Likely a white to off-white solid Similar to other biphenyls and phenols.[3][20]
Melting Point Higher than phenol (40.5 °C) The larger biphenyl structure increases intermolecular forces.[20]
Polarity Moderately polar Contains a polar -OH group and a large nonpolar aromatic system.

| Solubility Profile | Sparingly soluble in water; soluble in moderately polar organic solvents. | Phenol is sparingly soluble in water (8.3 g/100 mL).[20] The larger nonpolar group in this compound will decrease water solubility further. |

Guide 1: Systematic Solvent Selection

The principle of "like dissolves like" is your primary guide. You need a solvent that can effectively solvate both the polar and nonpolar regions of the molecule. Aprotic polar solvents are often an excellent starting point.

Table 2: Solvent Selection Guide for this compound

Solvent Polarity Index Boiling Point (°C) Type Rationale for Use
Tetrahydrofuran (THF) 0.207 66 Polar Aprotic Excellent starting point. Moderately polar, capable of accepting hydrogen bonds from the -OH group while solvating the aromatic rings.
Dioxane 0.164 101 Polar Aprotic Similar to THF but with a higher boiling point, allowing for higher reaction temperatures.
Toluene 0.099 111 Nonpolar Aprotic Good for reactions where a less polar environment is preferred (e.g., some cross-coupling reactions).[21] May require heating.
Acetonitrile (MeCN) 0.460 82 Polar Aprotic More polar; may be effective, especially when used as a co-solvent.
Dimethylformamide (DMF) 0.386 153 Polar Aprotic Highly polar with a high boiling point. Very effective at dissolving a wide range of compounds.
Dimethyl Sulfoxide (DMSO) 0.444 189 Polar Aprotic A very strong, highly polar solvent. Often a last resort due to its high boiling point and difficulty of removal.

(Data sourced from[22][23])

Experimental Protocol: Testing Solvents

  • To a small vial, add ~10 mg of this compound.

  • Add 0.5 mL of the chosen solvent.

  • Stir vigorously at room temperature for 2 minutes. Observe for dissolution.

  • If not dissolved, gently heat the mixture to ~50-60 °C (or ~20 °C below the solvent's boiling point) with continued stirring. Observe for dissolution.

  • Record your observations to determine the optimal solvent.

Guide 2: Advanced Solubility Enhancement Techniques

If simple solvent selection and heating are insufficient, the following advanced methods can be employed.

Sonication uses high-frequency sound waves to induce "acoustic cavitation"—the formation, growth, and implosive collapse of microscopic bubbles in the liquid.[16][24] This process generates intense local heating, pressure, and microjets that break apart solid agglomerates and enhance mass transfer at the solid-liquid interface, thereby accelerating dissolution.[16][17]

G cluster_0 Without Sonication cluster_1 With Sonication Solid Solid Agglomerate of Compound Solvent Solvent Solid->Solvent Slow Dissolution Cavitation Acoustic Cavitation (Bubble Collapse) Microjets Microjets & Shockwaves Cavitation->Microjets Particles Dispersed Particles Microjets->Particles Breaks up Agglomerate Solvent2 Solvent Particles->Solvent2 Rapid Dissolution G Mechanism of Phase-Transfer Catalysis (PTC) cluster_aq Aqueous Phase cluster_org Organic Phase ArOH Ar-OH (Phenol) ArONa Ar-O⁻ Na⁺ (Phenoxide) ArOH->ArONa + OH⁻ NaOH NaOH QOAr Q⁺ ⁻O-Ar (Ion Pair) ArONa->QOAr Transported by Q⁺ NaCl Na⁺ Cl⁻ QCl_aq Q⁺ Cl⁻ (PTC) QCl_aq->NaCl Exchanges Cl⁻ for Ar-O⁻ RX R-X (Substrate) ROR R-O-Ar (Product) QOAr->ROR + R-X QCl_org Q⁺ Cl⁻ (PTC) ROR->QCl_org + X⁻ QCl_org->QCl_aq Catalyst Regeneration

Caption: Mechanism of Phase-Transfer Catalysis for phenol etherification.

Experimental Protocol: Williamson Ether Synthesis using PTC

  • Dissolve this compound in a suitable organic solvent (e.g., toluene).

  • Add your alkyl halide substrate to the organic solution.

  • In a separate vessel, prepare an aqueous solution of a base (e.g., 20% w/v NaOH).

  • Add the aqueous base to the reaction mixture.

  • Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB).

  • Stir the biphasic mixture vigorously at the desired temperature. The vigorous stirring is crucial to maximize the interfacial area where the catalysis occurs.

References

  • Thermodynamics of Distribution of P-Substituted Phenols Between Aqueous Solution and Organic Solvents and Phospholipid Vesicles.
  • Sonication in Organic Synthesis.
  • Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity.ACS Omega, 2021.
  • Unlocking the Benefits of Sonication for Cre
  • Phase Transfer Catalyzed Extraction of Phenolic Substances from Aqueous Alkaline Stream.Taylor & Francis Online, 2006.
  • Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity.
  • The Chemistry of Ultrasonic Degradation of Organic Compounds.
  • 3-Fluorophenol.
  • Surfactant technology applied toward an active pharmaceutical ingredient: more than a simple green chemistry advance.Royal Society of Chemistry, 2015.
  • Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics
  • Phase-transfer catalyst – Knowledge and References.Taylor & Francis Online.
  • Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent.
  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • 3-Fluoro-4-(2-fluorophenyl)phenol.
  • The use of phase-transfer catalysis for the synthesis of phenol ethers.Semantic Scholar, 1995.
  • Addressing poor solubility of reactants in surfactant synthesis.BenchChem, 2025.
  • Studies on the solubility of phenolic compounds.
  • Processes for the preparation of biphenyl compounds.
  • Why does the solubility of phenol in water increase with an increase in temper
  • Green analytical chemistry – the use of surfactants as a replacement of organic solvents in spectroscopy.
  • Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract.
  • Temperature Effects on Solubility.Chemistry LibreTexts, 2023.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • Synthesis method for biphenyl compound.
  • Solubility enhancement techniques: A comprehensive review.World Journal of Biology Pharmacy and Health Sciences, 2023.
  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes.
  • 2,2'-dimethoxy-6-formylbiphenyl.Organic Syntheses.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.WuXi AppTec, 2024.
  • Physical and Chemical Properties of Phenol.
  • Phenol.Solubility of Things.
  • Phenol hydrogen bonding physical chemical properties.Doc Brown's Chemistry.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.Indian Journal of Pharmaceutical and Biological Research, 2019.
  • Temperature and Salt Addition Effects on the Solubility Behaviour of some Phenolic Compounds in Water.
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.Pharma Excipients, 2020.
  • Physical and chemical properties of phenols.Unacademy.
  • Good solvent for recrystalizing 4-biphenyl carboxylic acid?Reddit, 2025.
  • Phenol.Sciencemadness Wiki, 2024.
  • Properties of Common Organic Solvents.University of Minnesota, 2022.
  • Solvents and Polarity.University of Rochester.

Sources

Technical Support Center: Phenol Reaction Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Tar Formation and Optimizing Synthetic Outcomes

Welcome to the Technical Support Center for Phenol Chemistry. This guide is designed for researchers, scientists, and professionals in drug development who work with the nuanced and often challenging reactions of phenolic compounds. My aim here is not to provide a rigid set of protocols, but to equip you with the foundational knowledge and practical troubleshooting strategies required to navigate the complexities of phenol reactivity, with a primary focus on the persistent issue of tar formation.

Tar, a complex mixture of polymeric and decomposition byproducts, is a common adversary in phenol chemistry, leading to reduced yields, complicated purifications, and inconsistent results. Understanding the root causes of its formation is the first step toward its prevention. This guide is structured to address your most pressing questions, moving from the fundamental "why" to the practical "how-to."

Section 1: Understanding the Enemy - The Genesis of Tar

Before we can troubleshoot, we must understand the mechanistic origins of tar. Phenols are highly reactive molecules, a double-edged sword that makes them versatile building blocks but also prone to unwanted side reactions.

Q1: What are the primary mechanisms that lead to tar formation in phenol reactions?

A1: Tar formation is rarely due to a single cause but is typically a result of competing reaction pathways that lead to high-molecular-weight, complex, and often insoluble materials. The primary culprits are:

  • Oxidative Polymerization: Phenols are highly susceptible to oxidation, often initiated by atmospheric oxygen, residual metal catalysts, or oxidizing reagents. This process generates phenoxy radicals. These radicals are resonance-stabilized but highly reactive, readily coupling with each other to form C-C and C-O linked polymers. The resulting diphenols (like catechol and hydroquinone) and quinones are even more easily oxidized than phenol itself, accelerating the polymerization into a dark, tarry mass.[1][2]

  • Electrophilic Poly-substitution: The hydroxyl group is a powerful activating ortho-, para-director for electrophilic aromatic substitution. Under harsh conditions (e.g., strong acids, high temperatures), it can be difficult to control the reaction at mono-substitution. The initial product is often more activated than the starting phenol, leading to rapid subsequent substitutions and the formation of complex polymeric structures. A classic example is the uncontrolled reaction of phenol with formaldehyde, which can lead to Bakelite-type resins.[3][4][5][6]

  • Acid-Catalyzed Condensation: In the presence of strong acids, phenols can undergo self-condensation reactions or condensation with other reactive species (like aldehydes or ketones) present in the reaction mixture, leading to polymeric byproducts.

Below is a simplified representation of the initiation of oxidative polymerization, a major pathway to tar formation.

TarFormation Phenol Phenol Radical Phenoxy Radical Phenol->Radical [Oxidation] (O₂, Metal Ions, etc.) Dimer Coupled Dimer (e.g., Diphenol) Radical->Dimer Radical Coupling Tar Polymeric Tar Radical->Tar Polymerization Dimer->Tar Further Oxidation & Polymerization

Caption: Oxidative pathway to tar formation in phenol reactions.

Section 2: Troubleshooting Guide - A Q&A Approach to Common Problems

This section addresses specific issues you might encounter during your experiments.

Focus Area: Electrophilic Substitution (Nitration, Alkylation, Acylation)

Q2: My phenol nitration reaction is producing a significant amount of black, intractable tar instead of the desired nitrophenol. What's going wrong and how can I fix it?

A2: This is a very common issue. Phenols are highly activated and susceptible to oxidation by nitric acid, which is a strong oxidizing agent. The key to a clean nitration is controlling the reaction conditions meticulously.

Causality & Troubleshooting Steps:

  • Overly Harsh Conditions: The classic "mixed acid" (concentrated HNO₃ and H₂SO₄) is often too aggressive for phenols, leading to oxidation and polynitration.

    • Solution: Use milder nitrating agents. A well-regarded method is the use of dilute nitric acid at low temperatures.[7][8] Alternatively, heterogeneous systems like NH₄NO₃/KHSO₄ in acetonitrile can provide excellent regioselectivity and cleaner reactions.[3]

  • Poor Temperature Control: Nitration is highly exothermic. Localized overheating, even from adding reagents too quickly, can trigger runaway oxidation and polymerization.[7]

    • Solution: Maintain a low temperature (typically 0-20°C) using an ice bath throughout the addition of reagents.[7] Add the nitrating agent dropwise with vigorous stirring to dissipate heat effectively.

  • Presence of Nitrous Acid (HNO₂): Nitrous acid can catalyze the reaction and also lead to nitrosation byproducts, which can further react to form tar.[7]

    • Solution: While sometimes unavoidable, using fresh nitric acid can help. Some protocols even leverage nitrosation followed by oxidation for specific regiochemical outcomes.

Step-by-Step Protocol: Regioselective Nitration of Phenols with NH₄NO₃/KHSO₄ [3]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1 mmol), ammonium nitrate (NH₄NO₃, 2 mmol), and potassium hydrogen sulfate (KHSO₄, 0.05 mmol).

  • Solvent: Add acetonitrile (5 mL).

  • Reaction: Stir the mixture magnetically at reflux temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture. Wash the residue with acetonitrile (2 x 3 mL).

  • Drying: Add anhydrous Na₂SO₄ to the combined filtrate and filter again.

  • Isolation: Remove the solvent by distillation to obtain the product. This method often yields good to excellent results with high regioselectivity, minimizing tar formation.[3]

Data Point: Temperature and Solvent Effects on Phenol Nitration

Reagent SystemTemperature (°C)SolventOrtho/Para RatioTotal Yield (%)Reference
Dilute HNO₃< 20Water/DCM~1:1.5 - 1:2.3~60-70[8]
NaNO₃/H₂SO₄< 10Water~1.4:1~61[8]
NH₄NO₃/KHSO₄RefluxAcetonitrilePredominantly OrthoGood to Excellent[3]

Q3: I'm attempting a Friedel-Crafts alkylation of phenol, but I'm getting a complex mixture and low yield of my desired product. How can I improve this?

A3: Friedel-Crafts reactions with phenols are notoriously tricky. The Lewis acid catalyst (like AlCl₃) can complex with the phenolic oxygen, deactivating the ring. Furthermore, the product is often more reactive than the starting material, leading to polyalkylation. The main challenge, however, is often the competition between C-alkylation (on the ring) and O-alkylation (on the hydroxyl group).

Troubleshooting C- vs. O-Alkylation:

  • To Favor O-Alkylation (Ether formation): Use Williamson Ether Synthesis conditions. This involves converting the phenol to its more nucleophilic phenoxide salt with a base (like NaH or K₂CO₃) and then reacting it with an alkyl halide in a polar aprotic solvent like DMF or acetone. Protic solvents should be avoided as they can solvate the phenoxide ion, hindering its nucleophilicity.[9]

  • To Favor C-Alkylation (Ring substitution): Use classic Friedel-Crafts conditions with a Lewis acid catalyst. However, to avoid tarring and polyalkylation, consider using milder, solid acid catalysts like zeolites or silica-supported catalysts.[10][11] The choice of solvent is also critical; protic solvents can favor C-alkylation by hydrogen-bonding with the phenoxide oxygen, making it less available for O-alkylation.[9]

Alkylation cluster_start Starting Materials cluster_O O-Alkylation Pathway cluster_C C-Alkylation Pathway Phenoxide Phenoxide Ion O_Alkylation Ether Product (Aryl Ether) Phenoxide->O_Alkylation Nucleophilic attack by Oxygen C_Alkylation C-Alkylated Product (Alkyl Phenol) Phenoxide->C_Alkylation Nucleophilic attack by Ring (via resonance) AlkylHalide Alkyl Halide (R-X) O_Conditions Conditions: - Strong Base (e.g., NaH) - Polar Aprotic Solvent (e.g., DMF) C_Conditions Conditions: - Lewis Acid (e.g., AlCl₃) - or Protic Solvent (e.g., TFE)

Caption: Competing pathways in the alkylation of phenols.

Q4: My Friedel-Crafts acylation of phenol isn't working. I'm getting an ester instead of the hydroxyaryl ketone, or the reaction is just messy.

A4: This is a classic textbook problem. Phenols undergo O-acylation (esterification) much more readily than C-acylation under standard Friedel-Crafts conditions because the phenolic oxygen is a potent nucleophile. To achieve C-acylation, you must force the acyl group to migrate from the oxygen to the ring. This is accomplished through the Fries Rearrangement .

The Fries Rearrangement Solution:

The Fries Rearrangement converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst (like AlCl₃) and heat.[12][13] The reaction proceeds via an acylium ion intermediate that then performs an electrophilic aromatic substitution on the ring.[14]

  • Protocol:

    • First, perform the O-acylation to form the aryl ester. This can be done cleanly using an acyl chloride or anhydride, often with a base like pyridine.

    • Isolate the aryl ester.

    • Treat the purified ester with at least one equivalent of a Lewis acid (e.g., AlCl₃) and heat. The reaction temperature and solvent control the regioselectivity.

  • Controlling Selectivity:

    • Low temperatures and polar solvents (like nitrobenzene) favor the para product (kinetic control).[12][14]

    • High temperatures and non-polar solvents (or no solvent) favor the ortho product (thermodynamic control), as the ortho isomer can form a stable bidentate complex with the Lewis acid.[12][14]

Data Point: Solvent and Temperature Effects on Fries Rearrangement Selectivity [7][10][12][14][15]

SubstrateLewis AcidSolventTemperature (°C)Predominant Isomer
Phenyl AcetateAlCl₃None> 140Ortho
Phenyl AcetateAlCl₃Nitrobenzene~100Para
Phenyl BenzoateAlCl₃CS₂ (non-polar)< 60Para
Phenyl BenzoateAlCl₃None> 160Ortho

Section 3: Prophylactic Strategies - Preventing Tar Before It Forms

The best way to deal with tar is to prevent its formation in the first place.

Q5: How can I use protecting groups to get cleaner reactions with phenols?

A5: Protecting the phenolic hydroxyl group is one of the most powerful strategies to prevent tar formation and control reactivity. By temporarily converting the -OH group into a less reactive ether or ester, you can:

  • Prevent oxidation and oxidative polymerization.

  • Deactivate the powerful ortho-, para-directing effect, allowing for more controlled electrophilic substitutions.

  • Prevent the phenol from acting as an acid or nucleophile in undesired side reactions.

Common Protecting Groups for Phenols:

Protecting GroupProtection ReagentsDeprotection ReagentsKey Features & StabilityReferences
Methyl Ether MeI or Me₂SO₄, K₂CO₃BBr₃ , CH₂Cl₂Very robust, stable to most conditions except strong Lewis acids.[1][2][16]
Benzyl Ether (Bn) BnBr, K₂CO₃H₂, Pd/C (Hydrogenolysis)Stable to acid/base, removed under mild, neutral conditions.[1]
Silyl Ethers (e.g., TBDMS) TBDMS-Cl, ImidazoleTBAF, THF or aq. HClStable to base, mild acid, and many organometallics. Cleaved by fluoride ions.[2][17][18]

Step-by-Step Protocol: TBDMS Protection of a Phenol [2]

  • Setup: Dissolve the phenol (1 equivalent) and imidazole (2.5 equivalents) in anhydrous N,N-dimethylformamide (DMF) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equivalents) portion-wise to the stirred solution.

  • Reaction: Stir the reaction at room temperature for 3-12 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into water and extract with a non-polar solvent like ethyl acetate or diethyl ether.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Step-by-Step Protocol: Deprotection of a Phenolic Methyl Ether with BBr₃ [1][4][19][20]

  • Safety First: Boron tribromide is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment.

  • Setup: Dissolve the aryl methyl ether in anhydrous dichloromethane (DCM) in a dry flask under an inert atmosphere. Cool the solution to 0°C or lower in an ice or dry ice/acetone bath.

  • Addition: Slowly add a solution of BBr₃ (typically 1.1-1.5 equivalents, often as a 1.0 M solution in DCM) to the stirred solution.

  • Reaction: Allow the reaction to stir, letting it warm to room temperature slowly. Monitor by TLC. Reaction times can range from 30 minutes to several hours.

  • Quenching: Carefully and slowly quench the reaction by adding it to ice water or by the slow addition of methanol at 0°C. This will hydrolyze the boron intermediates and excess BBr₃.

  • Work-up & Isolation: Extract the product with an appropriate organic solvent, wash, dry, and concentrate. Purify as necessary.

Q6: Can additives like radical scavengers help prevent tar formation?

A6: Yes, in reactions where oxidative polymerization via radical mechanisms is a significant concern, the addition of a radical scavenger can be beneficial. These compounds are designed to intercept and quench radical species before they can propagate polymerization chains.

  • Common Radical Scavengers:

    • Butylated Hydroxytoluene (BHT): A hindered phenol that is itself an excellent radical scavenger. It is often added in catalytic amounts to prevent autoxidation of sensitive reagents and products.[21][22][23]

    • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy): A stable free radical that acts as a trap for other, more reactive radical species.[24][25]

The use of these scavengers should be evaluated on a case-by-case basis, as they can potentially interfere with desired radical-mediated reactions. Control experiments with and without the scavenger are recommended.[24]

Section 4: Post-Reaction Cleanup - Dealing with Tar When It Forms

Q7: Despite my best efforts, my reaction produced tar. What are the best strategies for purifying my product?

A7: Purification can be challenging, but not impossible. The strategy depends on the properties of your desired product versus the tar.

  • Liquid-Liquid Extraction: This is the first line of defense. If your product has different solubility or acidity/basicity compared to the tarry components, an extractive workup can be very effective. For phenolic products, you can often extract them into an aqueous base (like dilute NaOH), leaving non-acidic tar components in the organic layer. You can then re-acidify the aqueous layer and extract your purified phenol back into a fresh organic solvent.[8][26][27]

  • Column Chromatography: This is the most common method for purification.

    • Silica Gel: Standard silica gel chromatography is effective for many phenolic compounds. However, the acidic nature of silica can sometimes cause degradation of sensitive products.

    • Florisil or Alumina: For compounds that are sensitive to acid, using a more neutral stationary phase like Florisil or neutral alumina can be a good alternative.

    • Gradient Elution: Start with a non-polar solvent system (e.g., hexanes) to wash off non-polar impurities and then gradually increase the polarity (e.g., with ethyl acetate) to elute your product, leaving the highly polar, polymeric tar adsorbed at the top of the column.

  • Distillation/Crystallization: If your product is thermally stable and volatile, distillation (especially under vacuum) can be an excellent method to separate it from non-volatile tar. If your product is a solid, recrystallization from an appropriate solvent system can be highly effective at excluding the amorphous, complex tarry impurities.

References

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  • Ortho, Para, Meta - Chemistry Steps. (n.d.). Retrieved January 12, 2026, from [Link]

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  • 8.11: Multiple Substituents- Directing Effects - Chemistry LibreTexts. (2021, December 11). Retrieved January 12, 2026, from [Link]

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  • Simple and Practical Protocol for the Silylation of Phenol Derivatives... - ResearchGate. (2007). Retrieved January 12, 2026, from [Link]

  • Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. (2011, April 9). Retrieved January 12, 2026, from [Link]

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  • Evaluation of phenol formaldehyde resin synthesized from sugarcane bagasse bio-oil under optimized parameters. (n.d.). Retrieved January 12, 2026, from [Link]

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  • Novel sustainable synthesis of a formaldehyde-free thermosetting phenolic resin through solvent-free reactive extrusion - RSC Publishing. (n.d.). Retrieved January 12, 2026, from [Link]

  • tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

  • Alcohol or phenol synthesis by silyl ether cleavage - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

  • Selective Alkylation of Phenols Using Solid Catalysts - White Rose eTheses Online. (n.d.). Retrieved January 12, 2026, from [Link]

  • 16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. (2022, September 24). Retrieved January 12, 2026, from [Link]

  • Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Activity of different positions in phenol with respect to electrophilic aromatic substitution. (2015, June 21). Retrieved January 12, 2026, from [Link]

  • Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 12, 2026, from [Link]

  • Dimethylation with BBr3? - ResearchGate. (2018, June 22). Retrieved January 12, 2026, from [Link]

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - NIH. (2015, October 23). Retrieved January 12, 2026, from [Link]

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Technical Support Center: Improving Regioselectivity in Reactions of Substituted Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for controlling regioselectivity in reactions involving substituted phenols. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

FAQ 1: Why do my electrophilic aromatic substitution reactions on phenols yield a mixture of ortho and para products?

This is a fundamental and common observation rooted in the electronic nature of the hydroxyl group. The -OH group is a powerful activating and ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions.[1][2][3]

The "Why": The Role of Resonance

The oxygen atom of the hydroxyl group possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance.[2][4] This electron donation increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles compared to benzene.[2][5] Crucially, this resonance effect preferentially increases the electron density at the ortho (positions 2 and 6) and para (position 4) carbons, as shown in the resonance structures below.[1][2][6][7] Consequently, electrophiles are predominantly directed to these positions.[1][4][6]

FAQ 2: How can I favor the para product over the ortho product in electrophilic aromatic substitution?

While electronic factors activate both ortho and para positions, steric hindrance often plays a deciding role.

The "Why": Steric Effects

The hydroxyl group, and often the incoming electrophile, have significant steric bulk. This creates crowding at the ortho positions, which are adjacent to the -OH group. The para position, being more remote, is sterically less hindered.[2] Therefore, by using bulkier reactants or introducing sterically demanding substituents on the phenol, you can often increase the proportion of the para-substituted product.[8]

Troubleshooting Guide: Enhancing para-Selectivity

IssuePotential CauseRecommended Solution
Low para:ortho ratio Minimal steric hindrance from the electrophile or phenol.- Increase Steric Bulk: Employ a bulkier electrophile or a phenol with larger ortho-substituents.[8] - Solvent Effects: In some cases, non-polar solvents can favor para substitution.
Reaction temperature is too high Kinetic vs. Thermodynamic Control.In some reactions, lower temperatures may favor the thermodynamically more stable para isomer.
FAQ 3: My acylation of a phenol is giving me an ester (O-acylation) instead of a hydroxyaryl ketone (C-acylation). How do I control this?

Phenols are bidentate nucleophiles, meaning they can react at two positions: the phenolic oxygen (O-acylation) or the aromatic ring (C-acylation).[9] The outcome of the reaction is highly dependent on the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.

The "Why": Kinetic vs. Thermodynamic Control

  • O-acylation (Ester Formation): This is a nucleophilic acyl substitution reaction that is generally faster and occurs under kinetic control. It is favored in the absence of a strong Lewis acid or under basic conditions which increase the nucleophilicity of the phenolic oxygen.

  • C-acylation (Hydroxyaryl Ketone Formation): This is a Friedel-Crafts type electrophilic aromatic substitution that is thermodynamically more stable. It is promoted by the presence of a Lewis acid catalyst, such as AlCl₃.[10]

Experimental Protocol: Fries Rearrangement for C-Acylation

If you have inadvertently synthesized the phenyl ester (O-acylated product), you can convert it to the desired C-acylated product via a Fries rearrangement.[11][12][13][14][15] This reaction involves treating the phenolic ester with a Lewis acid.[12][13]

Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic ester (1 equivalent).

  • Solvent: Add a suitable solvent (e.g., nitrobenzene or carbon disulfide).

  • Lewis Acid Addition: Cool the mixture in an ice bath and slowly add the Lewis acid (e.g., AlCl₃, 1.1 to 3 equivalents).

  • Reaction: The reaction temperature can be adjusted to favor either the ortho or para product. Lower temperatures generally favor the para isomer, while higher temperatures favor the ortho isomer.[11][12][13]

  • Workup: After the reaction is complete (monitored by TLC), quench the reaction by carefully adding it to ice-cold dilute HCl.

  • Extraction and Purification: Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Visualization of Fries Rearrangement

Fries_Rearrangement Phenolic_Ester Phenolic Ester Acylium_Ion Acylium Ion Intermediate Phenolic_Ester->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl3) Ortho_Product ortho-Hydroxyaryl Ketone Acylium_Ion->Ortho_Product High Temp Para_Product para-Hydroxyaryl Ketone Acylium_Ion->Para_Product Low Temp

Caption: Fries rearrangement for C-acylation.

FAQ 4: I need to perform a reaction on a substituent of my phenol, but the hydroxyl group is interfering. What can I do?

In multi-step syntheses, it is often necessary to "protect" the highly reactive phenolic hydroxyl group to prevent it from participating in unwanted side reactions.[16][17] The ideal protecting group is easy to install, stable under the desired reaction conditions, and can be removed cleanly under mild conditions.[16]

The "Why": Preventing Unwanted Reactivity

The -OH group is acidic and can be deprotonated by bases. It is also nucleophilic and can react with electrophiles.[17] Furthermore, it strongly activates the aromatic ring towards electrophilic substitution.[17] By converting the hydroxyl group into a less reactive functional group (e.g., an ether or ester), its undesirable reactivity can be temporarily masked.[17]

Common Protecting Groups for Phenols

Protecting GroupProtection ConditionsDeprotection ConditionsStability
Methyl Ether NaH, MeI or Me₂SO₄BBr₃, HBr (harsh)Very stable to a wide range of conditions.[16]
Benzyl Ether NaH, BnBrH₂, Pd/C (hydrogenolysis)Stable to most conditions except catalytic hydrogenation.
Silyl Ethers (e.g., TMS, TIPS) Silyl chloride, base (e.g., imidazole)Fluoride source (e.g., TBAF), acidTunable stability based on the silyl group.[18]
Acetal (e.g., MEM, THP) MEM-Cl or DHP, acid catalystAcidic conditionsResistant to bases.[17]

Experimental Protocol: Protection of a Phenol as a Benzyl Ether

  • Preparation: In a round-bottom flask, dissolve the phenol (1 equivalent) in a suitable solvent (e.g., DMF or acetone).

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Alkylation: Add benzyl bromide (BnBr, 1.1 equivalents) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry it, and purify the product by column chromatography.

Visualization of Protection/Deprotection Workflow

Protection_Workflow Start Substituted Phenol Reactive -OH Protected Protected Phenol Inert Ether/Ester Start->Protected Protection (e.g., NaH, BnBr) Modified Modified Protected Phenol Desired Reaction Complete Protected->Modified Desired Reaction on Substituent Final Final Product Deprotected -OH Modified->Final Deprotection (e.g., H2, Pd/C)

Caption: General workflow for using a protecting group.

FAQ 5: Is it possible to achieve meta-selective functionalization of a phenol?

Directing an electrophile to the meta position of a phenol is challenging due to the strong ortho, para-directing nature of the hydroxyl group.[19] However, recent advances in synthetic methodology have made this possible through strategies that override the inherent electronic preferences of the molecule.

The "Why": Overcoming Inherent Reactivity

Achieving meta-selectivity often involves the use of a "directing group."[20] This is a functional group that is temporarily installed on the molecule to steer a catalyst and reactant to a specific, otherwise disfavored, position. Some modern strategies even utilize transient directing groups that are not isolated.[19]

Advanced Strategies for meta-Selective C-H Functionalization:

  • Directing Group Relay: This strategy uses a directing group to facilitate a reaction at a remote C-H bond. For instance, carbon dioxide has been used as a transient directing group for the meta-selective arylation of phenols.[19]

  • Regiodiversion of Electrophilic Aromatic Substitution: This approach involves diverting a key intermediate in an electrophilic aromatic substitution reaction towards the formation of the meta product.[21][22]

These are advanced topics, and the specific conditions are highly substrate and reaction dependent. It is recommended to consult recent literature for detailed protocols.[19][21][22]

Troubleshooting Common Regioselectivity Issues

ProblemObservationPossible Cause(s)Suggested Actions
Poor Regioselectivity in Nitration Formation of significant amounts of both ortho- and para-nitrophenol.The activating effect of the -OH group is very strong, leading to reaction at both activated positions.[23]1. Lower the temperature: This can sometimes improve selectivity.[23] 2. Use a milder nitrating agent. 3. Protect the hydroxyl group: Converting the phenol to an ether will moderate the activating effect and can improve selectivity.
Uncontrolled Halogenation Formation of polyhalogenated products (e.g., 2,4,6-tribromophenol).The high reactivity of the phenol ring leads to multiple substitutions, especially with reagents like bromine water.[23]1. Use a less polar solvent: Solvents like CS₂ or CCl₄ can moderate the reaction. 2. Perform the reaction at low temperatures. [23] 3. Use a milder halogenating agent (e.g., NBS or NCS).
Low Yield in Williamson Ether Synthesis Incomplete reaction or formation of side products.1. Incomplete deprotonation of the phenol: The base may not be strong enough. 2. Steric hindrance: A bulky phenol or alkyl halide can slow the reaction.1. Use a stronger base: NaH is generally more effective than NaOH or K₂CO₃. 2. Increase the reaction temperature or use a higher-boiling solvent. 3. Consider alternative etherification methods for hindered substrates. [24]
Mixture of O- and C-acylation Both ester and hydroxyaryl ketone are formed.Reaction conditions are intermediate between kinetic and thermodynamic control.1. For O-acylation: Remove any Lewis acid catalysts and consider running the reaction in the presence of a non-nucleophilic base like pyridine. 2. For C-acylation: Ensure a stoichiometric amount of a strong Lewis acid (e.g., AlCl₃) is used and consider higher temperatures.[9][25]

References

  • University of Calgary. (n.d.). Ch24 - Acylation of phenols. Retrieved from University of Calgary Chemistry Department website.
  • Quora. (2014, September 18). Why does the OH- group have a 2,4-directing effect in phenols?. Quora.
  • Filo. (2025, October 26). Discuss the orientation effects of the hydroxy group in phenol. Filo.
  • Quora. (2018, January 28). Why is -OH group of phenol ortho/para directing?. Quora.
  • Grokipedia. (n.d.). Fries rearrangement. Grokipedia.
  • Wikipedia. (n.d.). Fries rearrangement. Wikipedia.
  • Sparkl. (n.d.). Revision Notes - Directing Effects of Hydroxyl Group in Phenol Reactions. Sparkl.
  • BenchChem. (2025). Efficacy comparison of different protecting groups for phenols in synthesis. BenchChem.
  • ChemRxiv. (n.d.).
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Oxford Learning Link.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Ortho and Para Hydroxymethyl Groups in Phenols. BenchChem.
  • ResearchGate. (n.d.). Protection for Phenols and Catechols. Request PDF.
  • Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley and Sons.
  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. BYJU'S.
  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Aakash Institute.
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. BYJU'S.
  • Wiley Online Library. (n.d.). Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. ChemistrySelect.
  • Quora. (2021, March 18). Why are phenols ortho-para directing?. Quora.
  • National Institutes of Health. (2023, April 12).
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Organic Chemistry Portal.
  • CurlyArrows. (n.d.).
  • Semantic Scholar. (n.d.). Regioselectivity in oxidative cross-coupling of phenols. Application to the synthesis of dimeric neolignans. Semantic Scholar.
  • Semantic Scholar. (n.d.).
  • PubMed. (2022, December 12).
  • Royal Society of Chemistry. (2020, November 16). Regio- and stereoselective intermolecular phenol coupling enzymes in secondary metabolite biosynthesis.
  • Chemistry Steps. (n.d.). Is Phenyl an Ortho/Para or Meta Director?. Chemistry Steps.
  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Chemistry Stack Exchange.
  • ResearchGate. (2025, August 6). Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid. Request PDF.
  • University course material. (n.d.).
  • ResearchGate. (2025, August 6). Overriding Ortho-Para Selectivity via a Traceless Directing Group Relay Strategy: The Meta-Selective Arylation of Phenols. Request PDF.
  • University of Bristol Research Portal. (2023, March 1). meta-Selective C–H arylation of phenols via regiodiversion of electrophilic aromatic substitution. University of Bristol.
  • Journal of the American Chemical Society. (n.d.).
  • ResearchGate. (2024, October 17). Enantio‐ and Regioconvergent Nickel‐Catalyzed Etherification of Phenols by Allylation to Access Chiral C(sp)−O Allyl Aryl Ethers.
  • National Institutes of Health. (n.d.).
  • StudySmarter. (2023, October 20). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. StudySmarter.
  • SynArchive. (n.d.). Protecting Groups List. SynArchive.
  • ResearchGate. (n.d.). Reaction of alkylcarbonyloxymethyl halides with phenols: reevaluating the influence of steric hindrance. Request PDF.
  • ResearchGate. (n.d.). Regio- and Stereoselective Intermolecular Phenol Coupling Enzymes in Secondary Metabolite Biosynthesis. Request PDF.
  • Allen. (n.d.).
  • Chemistry Stack Exchange. (2015, June 21). Activity of different positions in phenol with respect to electrophilic aromatic substitution. Chemistry Stack Exchange.
  • ResearchGate. (2025, August 9). Regio‐ and Stereoselective Oxidative Phenol Coupling in. Request PDF.
  • PubMed. (n.d.). Regio- and stereoselective intermolecular oxidative phenol coupling in Streptomyces. PubMed.
  • PubMed Central. (n.d.). Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. PubMed Central.
  • Frontiers. (2022, July 21).
  • ACS Publications. (n.d.). Electronic Control of Steric Hindrance in Hindered Phenols 1. The Journal of Organic Chemistry.
  • BenchChem. (2025). overcoming steric hindrance in reactions involving 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone. BenchChem.
  • Scientific publication. (n.d.).
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Technical Support Center: Purification of Phenol by Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for phenol purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying phenol by distillation. Here, we address common challenges with in-depth explanations and provide actionable troubleshooting protocols grounded in scientific principles. Our goal is to empower you with the expertise to achieve high-purity phenol consistently and safely in your laboratory and manufacturing processes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address the most pressing issues encountered during phenol distillation, from product discoloration to stubborn impurities.

Issue 1: Product Discoloration (Pink, Yellow, or Brown Phenol)

Q1: My distilled phenol has a distinct pink or yellow color. What is the cause, and is it still usable?

A1: The discoloration of phenol, typically to pink, yellow, or reddish-brown, is almost always due to oxidation.[1][2][3][4][5] Phenol is highly susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light, heat, and the presence of metallic impurities (like iron or copper) or a basic pH.[1][5] The colored compounds are typically quinones and their derivatives, formed from the oxidation of phenol.[3][5][6]

Whether the discolored phenol is usable depends entirely on your application. For many routine applications, a slight pink or yellow tint may not interfere. However, for sensitive applications such as HPLC, pharmaceutical synthesis, or nucleic acid extractions, these impurities can be detrimental. For instance, quinones can damage nucleic acids.[2] It is best practice to use colorless phenol for high-purity work.

Q2: How can I prevent my phenol from discoloring during and after distillation?

A2: Preventing discoloration involves a multi-pronged approach focused on minimizing exposure to oxygen, light, and catalytic impurities.

  • Inert Atmosphere: Conduct the distillation under an inert atmosphere, such as nitrogen or argon.[5][6] This minimizes the presence of oxygen, the primary culprit in color formation.

  • Stabilizers: The addition of a stabilizer to the distilled phenol can inhibit oxidation. Phosphoric acid or hypophosphorous acid are commonly used for this purpose.[7][8] Adding a small amount of an acid like HCl can also lower the pH, making the phenolate form (which oxidizes more readily) less prevalent.[1]

  • Storage: Store purified phenol in amber or dark glass bottles to protect it from light.[5] The storage area should be cool and dry.[9][10][11] Blanketing the storage container with nitrogen is also a highly effective practice.[5]

  • Material of Construction: Use distillation apparatus made of borosilicate glass or stainless steel.[5][12][13] Avoid materials like copper, zinc, magnesium, and lead, which can be attacked by hot phenol and introduce metallic ions that catalyze oxidation.[5][9]

Q3: My phenol is already brown. Can it be salvaged?

A3: Yes, heavily discolored phenol can often be purified by redistillation.[2][3][5] The brown color indicates the presence of not only quinones but also higher molecular weight polymerization products.[3][5] A vacuum distillation is typically effective for this purpose, as it lowers the boiling point and reduces thermal stress on the phenol, minimizing further degradation.[3]

Issue 2: Inefficient Separation & Persistent Impurities

Q4: I'm having trouble removing water from my phenol. My final product is "wet." Why is this happening?

A4: The difficulty in separating water from phenol is due to the formation of a minimum-boiling azeotrope.[14][15][16] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. The phenol-water azeotrope contains approximately 9.2% phenol and 90.8% water by weight and boils at around 99.5°C at atmospheric pressure, which is below the boiling point of pure water (100°C) and significantly below that of phenol (181.7°C).[17] Simple distillation will not be able to separate these two components beyond the azeotropic composition.

Q5: How can I break the phenol-water azeotrope to obtain dry phenol?

A5: Several techniques can be employed to break the phenol-water azeotrope:

  • Azeotropic Distillation with an Entrainer: This is a common industrial method. A third component, called an entrainer, is added to the system. The entrainer should form a new, lower-boiling azeotrope with one or both of the original components. Toluene is a frequently used entrainer for the phenol-water system.[14][18] Toluene forms a heterogeneous azeotrope with water that boils at a lower temperature than the phenol-water azeotrope.[14] This allows for the selective removal of water.

  • Salt Effect Distillation: Adding an electrolyte, such as a brine solution (e.g., NaCl), can alter the relative volatility of the components and shift the azeotropic composition, making the separation easier.[17] The salt increases the boiling point of the azeotrope and enhances the difference in phenol concentration between the liquid and vapor phases.[17]

  • Vacuum Distillation: While vacuum distillation lowers the boiling points, it can also affect the azeotropic composition. For the phenol-water system, reducing the pressure can facilitate the separation.[19]

Q6: My purified phenol still contains impurities like methylbenzofuran (MBF) and acetophenone. How can I improve their removal?

A6: Impurities from the cumene synthesis process, such as 2-methylbenzofuran (MBF), acetophenone, mesityl oxide, and α-methylstyrene (AMS), can be challenging to remove due to their boiling points being close to that of phenol.[20][21][22][23] Achieving high purity often requires a multi-step approach:

  • Fractional Distillation: A distillation column with a sufficient number of theoretical plates (high separation efficiency) is essential.[24] Packed columns are often more efficient than tray columns for such separations.[24]

  • Catalytic Treatment: Crude phenol can be treated with an acid catalyst before distillation.[21][25] This converts problematic impurities like MBF and hydroxyacetone into higher-boiling compounds (dimers or polymers) that are more easily separated from phenol by distillation.[21][23]

  • Extractive Distillation: In this process, a solvent is added to the mixture to alter the relative volatilities of the components, facilitating separation. This is another advanced technique used for separating close-boiling components.

Quantitative Data Summary

For quick reference, the following table summarizes key physical properties relevant to phenol distillation.

PropertyValueSource(s)
Phenol Boiling Point 181.7 °C (at 1 atm)[18]
Water Boiling Point 100 °C (at 1 atm)[18]
Phenol-Water Azeotrope
Boiling Point~99.5 °C (at 1 atm)[17]
Composition~9.2% Phenol, 90.8% Water (by weight)[17]
Toluene-Water Azeotrope
Boiling Point~84.1 °C (at 1 atm)[14]
Composition~20.2% Water, 79.8% Toluene (by weight)[14]

Experimental Protocols & Workflows

Protocol 1: Laboratory-Scale Purification of Discolored Phenol by Vacuum Distillation

This protocol describes a standard method to purify phenol that has become discolored due to oxidation.

Safety First: Phenol is toxic, corrosive, and rapidly absorbed through the skin.[9] Always work in a certified chemical fume hood.[11][26] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and heavy-duty gloves (neoprene or butyl rubber are recommended).[10][11][27] Ensure an emergency eyewash and safety shower are immediately accessible.[27][26]

Materials:

  • Discolored Crystalline or Liquid Phenol

  • Round-bottom flask (distilling flask)

  • Short path distillation head with condenser and receiving flask

  • Heating mantle with a stirrer

  • Vacuum source (e.g., vacuum pump or water aspirator)

  • Manometer

  • Inert gas source (Nitrogen or Argon) with a gas inlet adapter

  • Boiling chips or magnetic stir bar

  • Amber glass bottle for storage

Procedure:

  • Apparatus Setup: Assemble the short path distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. A short path is recommended because phenol freezes at 40.7 °C, and a long condenser cooled with cold water could become blocked.[28] If a standard condenser is used, it should be jacketed with warm water, not cold.

  • Charging the Flask: Add the discolored phenol to the round-bottom flask, filling it to no more than two-thirds of its volume. Add a few boiling chips or a magnetic stir bar.

  • Inert Gas Purge: Flush the entire system with nitrogen or argon for several minutes to displace any air.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.

  • Heating: Begin gently heating the distillation flask using the heating mantle while stirring.

  • Collecting Fractions:

    • First Fraction: You may observe a small initial fraction distilling at a lower temperature. This may contain residual water and other volatile impurities. It should be collected separately and discarded.

    • Main Fraction: As the temperature rises, pure phenol will begin to distill. Collect the colorless, clear distillate in the receiving flask. The boiling point will depend on the vacuum applied (e.g., ~70-72 °C at 10 mmHg).

    • Final Fraction: Stop the distillation when only a small amount of dark, tarry residue remains in the distillation flask. Do not distill to dryness to avoid the potential decomposition of residues.

  • Shutdown: Turn off the heating and allow the system to cool completely under vacuum. Then, slowly re-introduce the inert gas to bring the system back to atmospheric pressure before disassembling.

  • Storage: Transfer the purified, colorless phenol to a clean, dry amber glass bottle.[5] For long-term stability, you may add a stabilizer and blanket the headspace with nitrogen before sealing. Store at 4°C.[10]

Visualized Workflows and Concepts

Diagram 1: Simple vs. Azeotropic Distillation

This diagram illustrates the fundamental challenge of the phenol-water azeotrope and how azeotropic distillation provides a solution.

G cluster_0 Simple Distillation cluster_1 Azeotropic Distillation A Phenol-Water Mixture B Distillation Column A->B C Overhead Vapor (Azeotrope Composition) B->C Heat D Bottoms (Excess Phenol or Water) B->D C->A Cannot Separate Beyond Azeotrope E Phenol-Water Mixture + Toluene (Entrainer) F Distillation Column E->F G Overhead Vapor (Ternary Azeotrope: Water-Toluene) F->G Heat H Bottoms (Pure Phenol) F->H I Decanter G->I Condense J Water Layer I->J K Toluene Layer (Recycled) I->K K->F Recycle

Caption: Logic flow comparing simple and azeotropic distillation for phenol-water separation.

Diagram 2: Troubleshooting Phenol Discoloration

This workflow provides a logical sequence for diagnosing and resolving issues with phenol color.

G start Start: Distilled Phenol is Discolored q1 Is distillation performed under an inert atmosphere? start->q1 sol1 Action: Purge system with N2/Ar before and during distillation. q1->sol1 No q2 Are materials of construction appropriate (glass, stainless steel)? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Action: Use appropriate glassware. Avoid Cu, Fe, Zn, Pb. q2->sol2 No q3 Is purified phenol stored properly (dark, cool, inert)? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Action: Store in amber bottles, blanket with N2, store at 4°C. q3->sol3 No re_distill If color persists, consider adding a stabilizer (e.g., H3PO3) and redistilling. q3->re_distill Yes a3_yes Yes a3_no No end_node Problem Resolved: Colorless Phenol sol3->end_node re_distill->end_node

Caption: A troubleshooting decision tree for diagnosing the root cause of phenol discoloration.

References

  • Donis, F., T. M. M. de Castro, and M. R. Wolf Maciel. (n.d.). Heterogeneous Azeotropic Distillation – Operational Policies and Control.
  • Standard Operating Procedures - Phenol. (n.d.).
  • Stabilizing liquid phenol. (n.d.).
  • Bloch, H. (1979). Process for recovering phenol from aqueous phenolic mixtures. U.S. Patent 4,160,111.
  • Ivashkina, E., et al. (2018). Evaluation of the possibility of separating commercial phenol from the phenolic fraction of coal tar. E3S Web of Conferences, 56, 02021. Retrieved from [Link]

  • Azeotropic Distillation. (n.d.). Scribd. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Phenol. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Phenol. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022). Standard Operating Procedure - Phenol. Retrieved from [Link]

  • Knop, A., & Pilato, L. A. (1985). Analytical Methods. In Phenolic Resins (pp. 285-304). Springer, Berlin, Heidelberg. Retrieved from [Link]

  • Li, W., et al. (2014). The azeotropic behavior of waste water that contains phenol and high concentrated salt in a distillation column. TSI Journals. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). Table 7-1, Analytical Methods for Determining Phenol in Biological Samples. In Toxicological Profile for Phenol. Retrieved from [Link]

  • Prahl, W. (1968). Color stabilization of phenol. U.S. Patent 3,403,189.
  • Sisk, F. J. (1974). Separating phenol from phenol-water subazeotrope by treatment with brine. U.S. Patent 3,846,255.
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Validation & Comparative

A Comparative Analysis of the Biological Activity of 3-(2-Fluorophenyl)phenol and Related Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry, the biphenyl scaffold represents a privileged structure, forming the core of numerous biologically active compounds.[1] The functionalization of this simple two-ring system allows for the fine-tuning of its physicochemical and pharmacological properties, leading to a diverse range of therapeutic applications, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.[2] This guide provides an in-depth comparison of the predicted biological activity of 3-(2-Fluorophenyl)phenol with a selection of structurally related biphenyls.

Due to the limited availability of direct experimental data for this compound, this analysis leverages established structure-activity relationships (SAR) for hydroxylated and halogenated biphenyls to forecast its potential efficacy.[3][4] We will examine key biological activities—antioxidant capacity, cytotoxicity, and anti-inflammatory potential—and provide detailed experimental protocols for their assessment. This comparative approach aims to guide researchers in prioritizing and designing future studies on this and similar compounds.

Comparator Compound Selection: A Rationale

To effectively contextualize the biological activity of this compound, a panel of five comparator compounds has been selected. This selection allows for a systematic dissection of the contributions of the core biphenyl structure, the hydroxyl group, and the fluorine atom to the overall activity profile.

  • Biphenyl: The unsubstituted parent compound serves as a baseline to understand the intrinsic activity of the biphenyl scaffold.

  • Phenol: Included to evaluate the contribution of a single phenolic ring.

  • 3-Phenylphenol (m-hydroxybiphenyl): This compound allows for the assessment of the hydroxyl group's influence on the biphenyl core without the fluorine substituent.

  • 2-Fluorobiphenyl: This analog isolates the effect of the ortho-fluorine substitution in the absence of the hydroxyl group.

  • 4'-Fluoro-[1,1'-biphenyl]-3-ol: A positional isomer to explore how the location of the fluorine atom impacts biological activity.

Comparative Biological Activity: A Data-Driven and Predictive Analysis

This section will delve into three key areas of biological activity. Where available, experimental data for the comparator compounds will be presented. For this compound, a predicted activity is inferred based on established SAR principles.

Antioxidant Activity

The antioxidant potential of phenolic compounds is a cornerstone of their therapeutic value, primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.[5] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method to quantify this radical scavenging capacity, with a lower IC50 value indicating higher antioxidant activity.

Structure-Activity Relationship Insights: The antioxidant activity of hydroxylated biphenyls is significantly influenced by the number and position of hydroxyl groups.[5] Generally, an increase in the number of hydroxyl groups enhances antioxidant capacity. For halogenated phenols, the position of the halogen can modulate the O-H bond dissociation enthalpy, thereby affecting radical scavenging ability. An electron-withdrawing group like fluorine can have complex effects depending on its position relative to the hydroxyl group.

Comparative Data and Predictions:

CompoundDPPH Radical Scavenging IC50 (µM)Data Source/Prediction
This compound Predicted: Moderate Based on SAR
Biphenyl>1000[6]
PhenolHigh (Generally weak scavenger)[7]
3-PhenylphenolNot readily available, predicted to be higher than biphenols with more -OH groupsPredicted
2-FluorobiphenylNot applicable (lacks hydroxyl group)N/A
4'-Fluoro-[1,1'-biphenyl]-3-olNot readily availableN/A
Ascorbic Acid (Reference)~25[6]

Analysis: Biphenyl itself shows negligible antioxidant activity.[6] The presence of a single hydroxyl group in 3-phenylphenol is expected to confer some antioxidant capacity, though likely modest. For this compound, the ortho-fluorine atom's electron-withdrawing nature could potentially weaken the O-H bond, possibly enhancing its hydrogen-donating ability compared to 3-phenylphenol. However, without direct experimental data, its activity is predicted to be moderate.

Cytotoxicity

The evaluation of a compound's toxicity against cancer cell lines is a critical step in drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Structure-Activity Relationship Insights: The cytotoxicity of biphenyl derivatives is highly dependent on the substitution pattern. Hydroxylated biphenyls have demonstrated cytotoxic effects against various cancer cell lines, often by inducing apoptosis.[2] Halogenation can also influence cytotoxicity, with the position and nature of the halogen playing a crucial role. Some studies suggest that hydroxylated PCBs are more toxic than their parent compounds.[8]

Comparative Data and Predictions (against various cancer cell lines):

CompoundCytotoxicity (IC50 in µM)Cell LineData Source/Prediction
This compound Predicted: Potentially Active HeLaBased on SAR
BiphenylGenerally low toxicityVarious[9]
Phenol~150-200HeLaEstimated
3-PhenylphenolInduces cytotoxicityVarious[10]
2-FluorobiphenylData not readily availableHeLaN/A
4'-Fluoro-[1,1'-biphenyl]-3-olData not readily availableHeLaN/A

Analysis: While biphenyl has low toxicity, the introduction of a hydroxyl group in 3-phenylphenol has been shown to induce cytotoxic effects.[10] The addition of a fluorine atom in this compound could enhance its lipophilicity, potentially facilitating its entry into cells and interaction with intracellular targets. Based on the known cytotoxicity of hydroxylated and some fluorinated aromatic compounds, it is plausible that this compound will exhibit cytotoxic activity.

Anti-inflammatory Activity (COX-2 Inhibition)

Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a major strategy for treating inflammatory conditions. The development of selective COX-2 inhibitors is desirable to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.

Structure-Activity Relationship Insights: The biphenyl scaffold is present in some known COX inhibitors. The substitution pattern on the phenyl rings is critical for both potency and selectivity. Hydroxyl and other functional groups can form key interactions with the active site of the COX enzymes.[11]

Comparative Data and Predictions:

CompoundCOX-2 Inhibition (IC50 in µM)Data Source/Prediction
This compound Predicted: Potential for Activity Based on SAR
BiphenylLikely inactivePredicted
PhenolLikely inactivePredicted
3-Phenylphenol0.2 (for a derivative)[12]
2-Fluorobiphenyl10-20 (for a derivative)[6][7]
4'-Fluoro-[1,1'-biphenyl]-3-olData not readily availableN/A
Celecoxib (Reference)~0.04Varies by assay

Analysis: Unsubstituted biphenyl and phenol are unlikely to be potent COX inhibitors. However, derivatives of both 3-phenylphenol and 2-fluorobiphenyl have demonstrated COX-2 inhibitory activity.[6][7][12] This suggests that the combination of the biphenyl core with either a hydroxyl or a fluorine group can provide a foundation for COX inhibition. Therefore, this compound, which contains both of these key functional groups, warrants investigation as a potential COX-2 inhibitor.

Experimental Protocols

To facilitate further research and validation of the predicted activities, detailed protocols for the aforementioned assays are provided below.

DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the antioxidant capacity of the test compounds.

DPPH_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_measurement Measurement & Analysis P1 Prepare stock solutions of test compounds and Trolox in methanol A2 Add 100 µL of various concentrations of test compounds/Trolox P1->A2 P2 Prepare a 0.1 mM DPPH solution in methanol A1 Add 100 µL of DPPH solution to 96-well plate P2->A1 A3 Incubate in the dark at room temperature for 30 minutes A2->A3 M1 Measure absorbance at 517 nm A3->M1 M2 Calculate percentage of inhibition M1->M2 M3 Determine IC50 values from dose-response curves M2->M3

Caption: Workflow for the DPPH antioxidant assay.

MTT Cytotoxicity Assay

This protocol describes the steps to evaluate the cytotoxic effects of the compounds on a selected cancer cell line (e.g., HeLa).

MTT_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay & Measurement C1 Seed HeLa cells in a 96-well plate C2 Incubate for 24 hours to allow attachment C1->C2 T1 Treat cells with various concentrations of test compounds C2->T1 T2 Incubate for 48-72 hours T1->T2 A1 Add MTT solution to each well T2->A1 A2 Incubate for 4 hours A1->A2 A3 Add solubilization solution (e.g., DMSO) A2->A3 A4 Measure absorbance at 570 nm A3->A4 A5 Calculate cell viability and IC50 values A4->A5

Caption: Workflow for the MTT cytotoxicity assay.

COX-2 Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory activity of the compounds against the COX-2 enzyme.

COX_Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis P1 Prepare assay buffer and enzyme solution (COX-2) R1 Pre-incubate enzyme with test compound or vehicle P1->R1 P2 Prepare arachidonic acid (substrate) solution R2 Initiate reaction by adding arachidonic acid P2->R2 P3 Prepare test compound solutions P3->R1 R1->R2 R3 Incubate at 37°C for a defined time R2->R3 R4 Stop the reaction R3->R4 D1 Quantify prostaglandin E2 (PGE2) production (e.g., via ELISA) R4->D1 D2 Calculate percentage of inhibition D1->D2 D3 Determine IC50 values D2->D3

Caption: Workflow for the COX-2 inhibition assay.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential biological activities of this compound. Based on established structure-activity relationships, it is hypothesized that this compound will exhibit moderate antioxidant activity, potential cytotoxicity against cancer cell lines, and possible anti-inflammatory effects through COX-2 inhibition. The presence of both a hydroxyl group and a fluorine atom on the biphenyl scaffold suggests a promising starting point for further investigation.

The lack of direct experimental data for this compound underscores the need for empirical validation of these predictions. The detailed protocols provided herein offer a clear path for researchers to undertake these crucial studies. Future work should focus on synthesizing this compound and its isomers and systematically evaluating their activity in the described assays. Such studies will not only elucidate the pharmacological profile of this specific compound but also contribute to a deeper understanding of the structure-activity relationships governing the biological effects of functionalized biphenyls, thereby guiding the rational design of novel therapeutic agents.

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A Researcher's Guide to Spectroscopic Differentiation of 3-(2-Fluorophenyl)phenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise identification of chemical isomers is not merely an academic exercise—it is a critical determinant of a product's efficacy, safety, and intellectual property defensibility. The family of (fluorophenyl)phenols, particularly 3-(2-Fluorophenyl)phenol and its positional isomers, presents a common analytical challenge. These isomers, while structurally similar, can exhibit divergent biological activities and physical properties. Consequently, the ability to unambiguously distinguish them is paramount for quality control, impurity profiling, and process optimization.

This guide provides a comprehensive comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the robust differentiation of this compound and its primary positional isomers. We will delve into the mechanistic basis for spectral differences, provide validated experimental protocols, and present comparative data to empower researchers in their analytical workflows.

The Isomeric Challenge

The core subject, this compound, is one of several isomers where the relative positions of the hydroxyl group, the fluorine atom, and the phenyl-phenyl bond vary. For this guide, we will focus on the following representative set, which highlights the most common and analytically challenging differentiations:

  • Isomer 1 (Target): this compound

  • Isomer 2: 3-(3-Fluorophenyl)phenol

  • Isomer 3: 3-(4-Fluorophenyl)phenol

  • Isomer 4: 4-(2-Fluorophenyl)phenol

  • Isomer 5: 2-(2-Fluorophenyl)phenol

Distinguishing these compounds requires techniques sensitive to the subtle electronic and steric differences imparted by the substituent positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is unequivocally the most powerful technique for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR each provide a unique and complementary layer of structural information.

Causality of Spectral Differences in NMR

The chemical shift (δ) of a nucleus is dictated by its electron density. The electronegative fluorine atom and the electron-donating (by resonance) hydroxyl group exert significant influence on the electron distribution within the aromatic rings. Furthermore, spin-spin coupling (J-coupling), particularly between protons (H-H), protons and fluorine (H-F), and carbons and fluorine (C-F), provides through-bond connectivity information that is unique to each isomer's geometry. For instance, the magnitude of the H-F coupling constant is dependent on the number of bonds separating the two nuclei, making it a powerful diagnostic tool.

Experimental Protocol: ¹H and ¹⁹F NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). DMSO-d₆ is often preferred for phenols as it can sharpen the exchangeable hydroxyl proton signal.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard single-pulse experiment with a 30° or 45° pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition:

    • Tune and match the probe for the ¹⁹F frequency.

    • Acquire a standard single-pulse experiment, often with proton decoupling to simplify the spectrum.

    • Set the spectral width to an appropriate range for fluorophenyl compounds (e.g., -100 to -150 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹⁹F spectrum to an external standard like CFCl₃ (0 ppm).

Diagram 1: General NMR Analysis Workflow
Comparative ¹H NMR Data (Predicted in CDCl₃)

The following table outlines the expected key ¹H NMR chemical shifts and splitting patterns. These are predictions based on established substituent effects on aromatic systems. The aromatic region (typically 6.8-7.6 ppm) will contain complex, overlapping multiplets for all isomers. The most diagnostic signals are often those most influenced by the unique placement of both F and OH groups.

IsomerKey Diagnostic ProtonsPredicted δ (ppm) & MultiplicityRationale for Differentiation
This compound Proton ortho to OH (C2-H)~7.3 ppm (t)Split by two meta protons. The adjacent fluorinated ring creates a distinct pattern.
Proton ortho to F (C3'-H)~7.1 ppm (ddd)Exhibits coupling to adjacent protons and a characteristic H-F coupling.
3-(3-Fluorophenyl)phenol Proton between F and C-C bond (C2'-H)~7.2 ppm (dt)Shows a small ortho H-H coupling and a larger meta H-F coupling.
Proton ortho to F (C4'-H)~7.0 ppm (ddd)Experiences both ortho and meta H-H couplings plus a meta H-F coupling.
3-(4-Fluorophenyl)phenol Protons on fluorinated ring~7.1 ppm (t, AA'BB' system)Protons ortho and meta to fluorine are chemically equivalent, leading to a pseudo-triplet appearance due to H-F coupling.
4-(2-Fluorophenyl)phenol Protons on phenolic ring~7.4 ppm (d) & ~6.9 ppm (d)Classic AB quartet system due to para substitution. Protons ortho to OH are shifted downfield.
2-(2-Fluorophenyl)phenol Proton ortho to OH (C3-H)~7.0 ppm (td)Influenced by both the adjacent proton and the proximate fluorophenyl ring. Intramolecular H-bonding may broaden the OH signal significantly.

Note: "d" = doublet, "t" = triplet, "q" = quartet, "m" = multiplet. Coupling constants (J) are critical for definitive assignment.

Infrared (IR) Spectroscopy: A Rapid Functional Group Screen

IR spectroscopy provides valuable, albeit less definitive, information based on the vibrational frequencies of molecular bonds. It is an excellent first-pass technique to confirm the presence of key functional groups.

Causality of Spectral Differences in IR

All isomers will share the characteristic absorptions of a phenol and a fluorinated aromatic ring.[1][2]

  • O-H Stretch: A strong, broad band between 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[1] The breadth and exact position can be subtly affected by intramolecular hydrogen bonding, which is possible in the 2-(2-Fluorophenyl)phenol isomer.

  • Aromatic C-H Stretch: Sharp peaks typically appearing just above 3000 cm⁻¹.[3]

  • C=C Aromatic Ring Stretches: Medium to strong bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band around 1200-1250 cm⁻¹, typical for phenols.

  • C-F Stretch: A strong, sharp absorption in the 1100-1300 cm⁻¹ region. The exact position is sensitive to the substitution pattern.

  • Out-of-Plane (OOP) Bending: Bands in the 675-900 cm⁻¹ "fingerprint" region are highly characteristic of the benzene ring's substitution pattern.[3] This region offers the best chance for differentiation via IR.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed.

  • Background Collection: With the clean ATR crystal, collect a background spectrum to subtract atmospheric (CO₂, H₂O) and instrument interferences.

  • Sample Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically co-adding 16-32 scans in the range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software automatically performs the background subtraction and presents the final transmittance or absorbance spectrum.

Diagram 2: ATR-FTIR Analysis Workflow
Comparative IR Data (Characteristic Frequencies in cm⁻¹)
IsomerO-H StretchC-F StretchOut-of-Plane (OOP) BendingRationale for Differentiation
All Isomers ~3200-3600 (broad)~1100-1300 (strong)VariesThe O-H and C-F stretches confirm the class of compound but are poor differentiators.
3-(Aryl)phenols --~880, ~780, ~690Typical for 1,3-disubstituted rings.
4-(Aryl)phenols --~830Typical for 1,4-disubstituted rings.
2-(Aryl)phenols Potentially broader/shifted-~750Typical for 1,2-disubstituted rings. Potential for intramolecular H-bonding could affect the O-H band shape.

Differentiation by IR alone is challenging and relies heavily on expert interpretation of the fingerprint region (OOP bending).

Mass Spectrometry (MS): Confirming Mass and Aiding Identification

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. While all isomers have the same nominal mass, subtle differences in fragmentation can sometimes be observed.

Causality of Spectral Differences in MS

Under Electron Ionization (EI), a molecule is ionized to form a molecular ion (M⁺˙), which then fragments in a predictable manner based on bond strengths and fragment stability.[4][5] All isomers will show a molecular ion peak at an identical mass-to-charge ratio (m/z). Differentiation relies on the relative abundances of fragment ions. The stability of the initial molecular ion and the subsequent fragments can be influenced by the substituent positions, leading to preferred fragmentation pathways for one isomer over another.[6]

Experimental Protocol: Electron Ionization Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the analyte in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into a GC equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program to separate the isomers if analyzing a mixture (e.g., ramp from 100°C to 280°C).

  • Ionization: As compounds elute from the GC, they enter the MS ion source and are bombarded with high-energy electrons (typically 70 eV).

  • Mass Analysis: The resulting ions (molecular ion and fragments) are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

  • Detection: Ions are detected, and the resulting data is plotted as a mass spectrum (relative abundance vs. m/z).

Diagram 3: GC-MS Analysis Workflow
Comparative Mass Spectrometry Data

All isomers have a calculated exact mass of 188.0637 g/mol . The primary diagnostic feature in EI-MS will be the molecular ion peak (M⁺˙) at m/z = 188 .

Ionm/zPossible IdentitySignificance
[M]⁺˙ 188Molecular IonConfirms molecular weight. Expected to be a strong peak for all isomers due to the stable aromatic system.
[M-H]⁺ 187Loss of H radicalCommon fragmentation, often from the hydroxyl group.
[M-CO]⁺˙ 160Loss of Carbon MonoxideA characteristic fragmentation for phenols, involving rearrangement.
[M-CHO]⁺ 159Loss of formyl radicalAnother common pathway for phenols.
[C₆H₄F]⁺ 95Fluorophenyl cationArises from cleavage of the biphenyl C-C bond.

Differentiation is based on the relative abundance of these fragments. For example, the 2-(2-Fluorophenyl)phenol isomer might show unique fragmentation patterns due to steric interactions or "ortho-effects," potentially leading to a more abundant fragment from a specific rearrangement not favored in other isomers. However, without reference spectra, these differences are difficult to predict and MS is best used for confirmation of mass and in conjunction with a chromatographic separation method.

Conclusion and Recommendations

While IR and MS provide essential confirmatory data, NMR spectroscopy, particularly a combination of ¹H, ¹³C, and ¹⁹F NMR, is the most robust and definitive method for differentiating positional isomers of this compound. The unique chemical shifts and, most importantly, the spin-spin coupling patterns (especially H-F and C-F couplings) provide an unambiguous structural fingerprint for each isomer.

For routine quality control, a validated GC-MS method can effectively separate and identify known isomers based on their retention times and mass spectra. However, for de novo structure elucidation and the characterization of novel impurities, a full suite of 2D NMR experiments (COSY, HSQC, HMBC) is the gold standard.

This guide provides the foundational principles and practical protocols to approach this common analytical challenge. By understanding the causality behind the spectral differences, researchers can confidently select the appropriate techniques to ensure the chemical integrity of their materials.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

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A Comparative Guide to the Bioactivity of 3-(2-Fluorophenyl)phenol and its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the anticipated bioactivity of 3-(2-Fluorophenyl)phenol against its non-fluorinated counterpart, 3-phenylphenol. While direct comparative experimental data for this compound is not extensively available in current literature, this document synthesizes established principles of medicinal chemistry, the known biological activities of phenolic compounds, and the profound influence of fluorination on molecular properties to present a scientifically grounded analysis. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the potential advantages conferred by strategic fluorination of this class of compounds.

The Strategic Advantage of Fluorine in Drug Design

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can significantly modulate a molecule's physicochemical and biological characteristics. These modifications often translate to improved potency, selectivity, metabolic stability, and bioavailability.

Key effects of fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1]

  • Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons, such as the hydroxyl group in phenols. This can influence the compound's ionization state at physiological pH, affecting its solubility, membrane permeability, and binding interactions with target proteins.

  • Altered Conformation and Binding: The introduction of fluorine can alter the conformation of a molecule, potentially leading to a more favorable orientation for binding to a biological target. Fluorine can also participate in unique non-covalent interactions, such as hydrogen bonds and halogen bonds, further enhancing binding affinity.[1]

Comparative Bioactivity Profile: An Inferential Analysis

While specific experimental data for this compound is limited, we can infer its potential bioactivity based on the known properties of its non-fluorinated analog, 3-phenylphenol, and the established principles of fluorination.

The Bioactivity of 3-Phenylphenol (Non-Fluorinated Analog)

3-Phenylphenol, also known as m-phenylphenol or 3-hydroxybiphenyl, is a phenolic compound with a range of documented biological activities.

BioactivityDescriptionSupporting Evidence
Antimicrobial Exhibits activity against various bacteria and fungi. The proposed mechanism involves the disruption of microbial cell membranes.[2][3][4][5]3-Phenylphenol is used as a disinfectant and preservative.[2] Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.[4]
Antioxidant The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, thus mitigating oxidative stress.[3]The antioxidant properties are a characteristic feature of phenolic compounds.[3]
Anticancer Some studies suggest potential antiproliferative activity against certain cancer cell lines.[2] The mechanisms are not fully elucidated but may involve the induction of apoptosis.[6][7]In vitro studies have shown that irradiation of cells incubated with 3-phenylphenol enhanced antiproliferative activity.[2]
Anti-inflammatory Phenolic compounds are known to possess anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators.[8][9][10]While specific data for 3-phenylphenol is not abundant, the general class of phenolic compounds shows significant anti-inflammatory action.[9][10]
Predicted Bioactivity of this compound

The introduction of a fluorine atom at the ortho position of the phenyl substituent is expected to modulate the bioactivity of the parent molecule in several key ways:

Predicted Bioactivity EnhancementRationale based on Fluorine Chemistry
Potentially Enhanced Antimicrobial Activity The increased lipophilicity due to the fluorine atom may improve the compound's ability to penetrate microbial cell membranes, potentially leading to greater efficacy. The altered electronic properties could also influence interactions with microbial targets.
Modulated Antioxidant and Anti-inflammatory Activity The electron-withdrawing fluorine atom will lower the pKa of the phenolic hydroxyl group, potentially affecting its hydrogen-donating ability and, consequently, its antioxidant capacity. The impact on anti-inflammatory activity would depend on the specific molecular targets and could be either enhanced or diminished.
Potentially Increased Anticancer Potency Enhanced membrane permeability could lead to higher intracellular concentrations in cancer cells. Furthermore, altered binding affinity for intracellular targets, such as enzymes or transcription factors, could result in increased cytotoxic or cytostatic effects. Fluorinated compounds have shown promise as anticancer agents.[11]
Improved Pharmacokinetic Profile The C-F bond is expected to block metabolic hydroxylation at the fluorinated phenyl ring, leading to increased metabolic stability and a longer biological half-life. This is a significant advantage in drug development.

It is crucial to emphasize that these are predicted enhancements based on established principles. Experimental validation is necessary to confirm these hypotheses.

Experimental Protocols for Bioactivity Assessment

To empirically determine and compare the bioactivities of this compound and 3-phenylphenol, the following standard experimental protocols are recommended.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Workflow:

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare serial dilutions of test compounds inoculate Inoculate microplate wells with microbial culture and test compounds start->inoculate media Prepare microbial culture in appropriate broth media->inoculate incubate Incubate at optimal temperature (e.g., 37°C for 24 hours) inoculate->incubate read Visually inspect for turbidity or measure absorbance incubate->read determine Determine the MIC (lowest concentration with no visible growth) read->determine MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay seed Seed cancer cells in a 96-well plate adhere Allow cells to adhere overnight seed->adhere treat Treat cells with serial dilutions of test compounds adhere->treat incubate_treat Incubate for a specified period (e.g., 48-72 hours) treat->incubate_treat add_mtt Add MTT reagent to each well incubate_treat->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read_abs Read absorbance at ~570 nm solubilize->read_abs

Workflow for the MTT Cell Viability Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7, HeLa) into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and 3-phenylphenol. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow:

NO_Inhibition_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_detection Detection seed_mac Seed macrophages (e.g., RAW 264.7) in a 96-well plate adhere_mac Allow cells to adhere seed_mac->adhere_mac pretreat Pre-treat cells with test compounds adhere_mac->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate_lps Incubate for 24 hours stimulate->incubate_lps collect_sup Collect cell culture supernatant incubate_lps->collect_sup add_griess Add Griess reagent to supernatant collect_sup->add_griess read_no Measure absorbance at ~540 nm add_griess->read_no

Workflow for Nitric Oxide (NO) Inhibition Assay.

Step-by-Step Protocol:

  • Cell Culture: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitric oxide is determined by measuring the amount of its stable metabolite, nitrite, using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at approximately 540 nm. A decrease in absorbance indicates inhibition of nitric oxide production.

Potential Signaling Pathway Modulation

Phenolic compounds can exert their biological effects by modulating various intracellular signaling pathways. A plausible pathway that could be influenced by this compound and its analog is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation and cell survival.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) Nucleus->Genes Induces transcription of Compound This compound or 3-Phenylphenol Compound->IKK Inhibits? Compound->NFkB Inhibits translocation?

Hypothetical Modulation of the NF-κB Signaling Pathway.

In this hypothetical model, the phenolic compound could potentially inhibit the IKK complex or prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes. The fluorinated analog, with its potentially altered physicochemical properties, might exhibit a stronger inhibitory effect on this pathway.

Conclusion

The strategic incorporation of a fluorine atom into the 3-phenylphenol scaffold to create this compound is a rational approach to potentially enhance its therapeutic properties. Based on established principles of medicinal chemistry, the fluorinated analog is predicted to exhibit improved metabolic stability and membrane permeability, which could translate to enhanced antimicrobial, anticancer, and anti-inflammatory activities. However, it is imperative that these hypotheses are rigorously tested through the experimental protocols outlined in this guide. A direct, head-to-head comparison of these two compounds will provide definitive insights into the bioactivity-modulating effects of ortho-fluorination in this particular chemical series and could pave the way for the development of novel therapeutic agents.

References

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  • MDPI. (Date not available). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. [Link]

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  • PubMed. (Date not available). Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride. [Link]

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  • NIH National Library of Medicine. (Date not available). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. [Link]

  • MDPI. (Date not available). Anti-Inflammatory Activity of N-(3-Florophenyl)ethylcaffeamide in Mice. [Link]

  • NIH National Library of Medicine. (2022, May 10). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. [Link]

  • NIH National Library of Medicine. (Date not available). On the antimicrobial properties and endurance of eugenol and 2-phenylphenol functionalized sol-gel coatings. [Link]

  • PubMed. (Date not available). Antimicrobial Activity of Non-Halogenated Phenolic Compounds. [Link]

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  • NIH National Library of Medicine. (Date not available). Tailored Functionalization of Natural Phenols to Improve Biological Activity. [Link]

  • NIH National Library of Medicine. (2023, June 27). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. [Link]

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  • MDPI. (Date not available). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. [Link]

  • Saudi Medical Journal. (Date not available). Synergistic effect of the combination triclosan with 2-phenylphenol against Pseudomonas aeruginosa and fungi. [Link]

  • PubMed. (2022, February 21). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. [Link]

  • PubMed. (Date not available). Pharmacological studies on the anti-inflammatory action of phenolic compounds. [Link]

  • Bentham Science. (Date not available). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. [Link]

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  • ResearchGate. (Date not available). (PDF) Synthesis of new phenolic compounds and biological evaluation as antiproliferative agents. [Link]

  • MDPI. (Date not available). Preventing Microbial Infections with Natural Phenolic Compounds. [Link]

  • NIH National Library of Medicine. (Date not available). Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms. [Link]

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  • Taylor & Francis Online. (2025, December 3). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. [Link]

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  • PubMed. (Date not available). Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents. [Link]

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A Comparative Guide to the Synthetic Routes of 3-(2-Fluorophenyl)phenol for Research and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the synthesis of functionalized biaryl compounds is a cornerstone of molecular design. Among these, 3-(2-Fluorophenyl)phenol stands out as a valuable intermediate, finding application in the development of novel therapeutics and advanced materials. The strategic placement of the fluorine atom and the phenolic hydroxyl group imparts unique physicochemical properties, making the efficient and scalable synthesis of this molecule a topic of considerable interest. This guide provides a comparative analysis of various synthetic strategies to produce this compound, offering field-proven insights and experimental data to inform route selection for research, development, and manufacturing.

Introduction: The Significance of this compound

The this compound scaffold is a key building block in medicinal chemistry and materials science. The presence of a fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity. The phenolic hydroxyl group provides a handle for further functionalization, enabling the creation of diverse molecular libraries. Consequently, the development of robust and efficient synthetic routes to this compound is crucial for accelerating drug discovery and materials innovation. This guide will explore and compare several prominent synthetic methodologies, including palladium-catalyzed cross-coupling reactions, traditional copper-mediated couplings, and other innovative approaches.

Overview of Synthetic Strategies

The construction of the biaryl core of this compound is the central challenge in its synthesis. The primary disconnection lies at the carbon-carbon bond between the two phenyl rings. Several powerful cross-coupling reactions have been developed to forge this bond, each with its own set of advantages and limitations. This guide will focus on the following key synthetic routes:

  • Suzuki-Miyaura Coupling: A versatile and widely used palladium-catalyzed reaction between an organoboron compound and an organic halide.

  • Negishi Coupling: A potent palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide.

  • Ullmann Reaction: A classic copper-mediated coupling of two aryl halides.

We will also briefly touch upon other potential strategies, such as those involving Grignard reagents and decarboxylation reactions, to provide a comprehensive overview.

Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most prevalent method for biaryl synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[1]

Reaction Scheme

Suzuki-Miyaura Coupling cluster_reactants Reactants cluster_conditions Conditions start1 2-Fluorophenylboronic acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) start1->catalyst Transmetalation start2 3-Bromophenol start2->catalyst Oxidative Addition product This compound catalyst->product Reductive Elimination base Base (e.g., K₂CO₃) base->catalyst Negishi Coupling cluster_reactants Reactants start1 2-Fluorophenylzinc chloride catalyst Pd or Ni Catalyst (e.g., Pd(PPh₃)₄) start1->catalyst start2 3-Bromophenol start2->catalyst product This compound catalyst->product Coupling Ullmann Reaction cluster_reactants Reactants cluster_conditions Conditions start1 1-Bromo-2-fluorobenzene catalyst Copper Catalyst (e.g., CuI) start1->catalyst start2 3-Bromophenol start2->catalyst product This compound catalyst->product Coupling base Base (e.g., K₂CO₃) base->catalyst

Sources

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for Phenol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of phenols is critical. These compounds are ubiquitous, found in everything from pharmaceutical intermediates and environmental pollutants to natural products. The choice of analytical methodology is a pivotal decision that dictates the quality and reliability of the data generated. This guide provides an in-depth, objective comparison of two of the most powerful and prevalent techniques for phenol analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

As a Senior Application Scientist, my goal is not merely to present protocols but to illuminate the rationale behind the methodological choices, empowering you to select and validate the optimal technique for your specific analytical challenge. This guide is built on the pillars of scientific integrity: expertise born from experience, trustworthiness through self-validating systems, and authoritative grounding in established scientific principles and regulatory standards.

The Analytical Dichotomy: HPLC vs. GC-MS for Phenol Analysis

The fundamental difference between HPLC and GC-MS lies in the mobile phase used to transport the analyte through the chromatographic system. HPLC utilizes a liquid mobile phase, making it exceptionally well-suited for a broad range of compounds, including those that are non-volatile, polar, and thermally labile.[1][2] In contrast, GC-MS employs an inert gas as the mobile phase, necessitating that the analytes be volatile or rendered volatile through a process called derivatization.[3] This distinction is the primary determinant in choosing the appropriate technique for phenol analysis.

Phenols, as a class of compounds, possess a wide spectrum of polarities and volatilities. While some simpler phenols are sufficiently volatile for direct GC-MS analysis, many more complex or substituted phenols require derivatization to increase their volatility and thermal stability.[4] This additional step in the GC-MS workflow is a critical consideration in method development and validation.

Head-to-Head Performance: A Quantitative Comparison

To provide a clear and objective comparison, the following table summarizes the typical performance characteristics of HPLC and GC-MS for the analysis of phenolic compounds, drawing upon data from a study that developed an integrated UHPLC-MS/MS and GC-MS method for the simultaneous determination of phenolic endocrine-disrupting chemicals in surface water.[5]

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.99[6][7]> 0.99
Limit of Detection (LOD) 0.01 to 0.35 µg/mL[7]0.228–0.940 ng L−1
Limit of Quantification (LOQ) 0.03 to 1.07 µg/mL[7]0.758–3.13 ng L−1
Accuracy (% Recovery) 98.33 to 101.12%[7]64.0%–111% (matrix spikes)
Precision (%RSD) < 5%[7]< 18%[5]

Note: The presented values are illustrative and can vary depending on the specific analyte, matrix, and instrumentation.

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed, step-by-step methodologies for the analysis of phenols in a water matrix using both HPLC and GC-MS. These protocols are designed to be a starting point for method development and should be validated according to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][8][9][10][11][12][13][14][15][16]

HPLC Method for Phenol Analysis

HPLC is often the method of choice for a wide range of phenols due to its ability to analyze these compounds directly without the need for derivatization.[11] The following protocol is a general approach for the analysis of a mixture of common phenols in water.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Rationale: SPE is a crucial step to remove interfering matrix components and pre-concentrate the analytes, thereby enhancing the sensitivity and selectivity of the method.[17][18]

  • Procedure:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load 100 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove any retained polar impurities.

    • Elute the retained phenols with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.

2. HPLC Instrumentation and Conditions

  • Rationale: The choice of a C18 column is based on its versatility for reversed-phase chromatography of moderately polar compounds like phenols. The mobile phase composition is optimized to achieve a good separation of the target analytes.[8][9] A gradient elution is often employed to separate a mixture of phenols with varying polarities.[10]

  • Parameters:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% B to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C[7]

    • Injection Volume: 20 µL[7]

    • Detector: Diode Array Detector (DAD) monitoring at 270 nm and 280 nm[10]

3. Data Analysis and Quantification

  • Rationale: A multi-point calibration curve is constructed to establish the linear relationship between the analyte concentration and the detector response, which is essential for accurate quantification.

  • Procedure:

    • Prepare a series of calibration standards of the target phenols in the mobile phase.

    • Inject the standards and the prepared sample into the HPLC system.

    • Identify the phenols in the sample by comparing their retention times with those of the standards.

    • Quantify the concentration of each phenol by constructing a calibration curve of peak area versus concentration.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Water Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Elution Elution SPE->Elution Reconstitution Reconstitution Elution->Reconstitution Injection Injection Reconstitution->Injection Separation C18 Column Separation Injection->Separation Detection DAD Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: A flowchart illustrating the key steps in the HPLC analysis of phenols.

GC-MS Method for Phenol Analysis

For volatile phenols or those that can be made volatile through derivatization, GC-MS offers excellent sensitivity and selectivity.[3] The following protocol includes a common derivatization step using silylation.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Rationale: LLE is a classic technique for extracting semi-volatile organic compounds from aqueous matrices. Dichloromethane is a common solvent for this purpose.

  • Procedure:

    • To 100 mL of the water sample in a separatory funnel, add 30 mL of dichloromethane.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate and collect the organic (bottom) layer.

    • Repeat the extraction twice more with fresh portions of dichloromethane.

    • Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

2. Derivatization (Silylation)

  • Rationale: Silylation is a widely used derivatization technique for compounds containing active hydrogen atoms, such as the hydroxyl group in phenols. The reaction with a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, thereby increasing the volatility and thermal stability of the analyte.[4][12]

  • Procedure:

    • To the 1 mL concentrated extract, add 100 µL of BSTFA and 10 µL of pyridine (as a catalyst).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the reaction mixture to cool to room temperature before injection.

3. GC-MS Instrumentation and Conditions

  • Rationale: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is suitable for the separation of the derivatized phenols. The temperature program is optimized to achieve a good separation of the analytes. Mass spectrometric detection in Selected Ion Monitoring (SIM) mode provides high sensitivity and selectivity.

  • Parameters:

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injector Temperature: 280°C

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for each derivatized phenol.

4. Data Analysis and Quantification

  • Rationale: Similar to the HPLC method, a multi-point calibration curve is used for quantification. The use of an internal standard is highly recommended in GC-MS to correct for variations in extraction efficiency and injection volume.

  • Procedure:

    • Prepare a series of calibration standards of the derivatized phenols.

    • Inject the standards and the prepared sample into the GC-MS system.

    • Identify the derivatized phenols by their retention times and the presence of their characteristic ions.

    • Quantify the concentration of each phenol using a calibration curve based on the peak area ratios of the analyte to an internal standard.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Water Sample LLE Liquid-Liquid Extraction (LLE) Sample->LLE Concentration Concentration LLE->Concentration Silylation Silylation (BSTFA) Concentration->Silylation Injection Injection Silylation->Injection Separation GC Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: A flowchart illustrating the key steps in the GC-MS analysis of phenols.

Causality Behind Experimental Choices: A Deeper Dive

Why Derivatization for GC-MS?

The primary reason for derivatizing phenols for GC-MS analysis is to overcome their inherent polarity and relatively low volatility.[4] The hydroxyl group of a phenol can engage in hydrogen bonding, which increases its boiling point and can lead to poor peak shape (tailing) in the chromatogram. By replacing the acidic proton of the hydroxyl group with a non-polar functional group, such as a trimethylsilyl (TMS) group, the volatility of the molecule is increased, and its polarity is reduced.[12] This results in sharper, more symmetrical peaks and improved chromatographic separation.

Selection of Derivatization Reagent:

The choice of silylating reagent depends on the reactivity of the phenol and the presence of other functional groups. BSTFA is a powerful silylating reagent that is effective for a wide range of phenols. Catalysts like pyridine are often added to facilitate the reaction, especially for sterically hindered phenols.

Mobile Phase Optimization in HPLC:

The mobile phase in reversed-phase HPLC is a critical parameter that controls the retention and separation of phenols.[8][13][14] A mixture of water and an organic modifier, typically acetonitrile or methanol, is used. The organic modifier reduces the polarity of the mobile phase, which in turn decreases the retention of the hydrophobic phenols on the non-polar stationary phase. By carefully controlling the gradient of the organic modifier, a mixture of phenols with a wide range of polarities can be effectively separated.[10] The addition of a small amount of acid, such as formic acid, to the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and more reproducible retention times.[8]

Conclusion: Selecting the Right Tool for the Job

Both HPLC and GC-MS are powerful and reliable techniques for the analysis of phenols. The choice between them is not a matter of which is "better," but rather which is more "fit for purpose."[1]

  • HPLC is the workhorse for a broad range of phenols, especially those that are non-volatile, polar, or thermally unstable. Its direct analysis capabilities simplify the workflow and make it a robust choice for routine analysis.[1][2]

  • GC-MS excels in the analysis of volatile and semi-volatile phenols, offering exceptional sensitivity and selectivity, particularly when coupled with mass spectrometry.[3] For non-volatile phenols, the additional derivatization step must be carefully considered and validated.

Ultimately, the decision should be based on a thorough understanding of the analyte's properties, the sample matrix, the required sensitivity, and the available instrumentation. By following the principles of method validation and understanding the causality behind the experimental choices, researchers can confidently select and implement the most appropriate technique to generate high-quality, reliable data for their phenol analysis needs.

References

  • Benchchem. (n.d.). Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols.
  • Liao, C., et al. (n.d.).
  • Rocha, S. M., et al. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC - PubMed Central.
  • Tsao, R., & Yang, R. (2003). Optimization of a new mobile phase to know the complex and real polyphenolic composition: Towards a total phenolic index using high-performance liquid chromatography.
  • Kalogianni, E. P., et al. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. NIH.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Fisher Scientific. (n.d.). Analyzing Phenolic Pollutants in Water Using U-HPLC.
  • Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC.
  • Benchchem. (n.d.). A Comparative Guide to GC-MS and HPLC Methods for the Analysis of 2-Ethenylphenol.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • Puig, D., & Barceló, D. (n.d.). Determination of phenol using solid-phase extraction and HPLC/MSD/FLD in water.
  • Lee, H. B., & Peart, T. E. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-595.
  • Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
  • Carlin, S., et al. (n.d.). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules, 26(11), 3186.
  • Flandez, L. E. L., et al. (n.d.). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds.
  • Flandez, L. E. L., et al. (2023, October 19). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Malaysian Journal of Fundamental and Applied Sciences.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Lab Manager Magazine. (2025, October 2). HPLC vs GC: Choosing the Right Chromatography Technique.
  • Agilent. (2012, January 6). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC.
  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.

Sources

A Guide to the Inter-Laboratory Comparison of 3-(2-Fluorophenyl)phenol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate and precise quantification of 3-(2-Fluorophenyl)phenol, a key intermediate in the synthesis of various pharmaceuticals, is paramount for ensuring product quality, monitoring reaction kinetics, and conducting metabolic studies. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methodologies for this compound. It details validated High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, supported by experimental protocols and validation data in accordance with international guidelines. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to assess and ensure the reliability and comparability of analytical results across different laboratories.

Introduction: The Imperative for Analytical Consistency

In the landscape of pharmaceutical development and manufacturing, the consistency and accuracy of analytical data are non-negotiable. This compound serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Inconsistencies in its quantification can have cascading effects on process yields, impurity profiling, and ultimately, the safety and efficacy of the final drug product.

An inter-laboratory comparison, also known as a proficiency test, is a powerful tool for evaluating the performance of different laboratories in performing specific analyses.[1][2][3][4] By analyzing the same homogenous sample, participating laboratories can benchmark their results against a reference value and against each other. This process is fundamental to:

  • Method Validation and Harmonization: Ensuring that analytical methods are robust and transferable across different laboratory environments.

  • Quality Assurance: Identifying and rectifying systematic errors or biases in laboratory procedures.

  • Regulatory Compliance: Demonstrating analytical competence to regulatory bodies.

This guide presents a structured approach to an inter-laboratory comparison for the analysis of this compound, offering detailed protocols for two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Methodologies

The choice of analytical technique for this compound depends on several factors, including the sample matrix, required sensitivity and selectivity, and the instrumentation available.[5]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely accessible and robust technique for the routine quantification of phenolic compounds.[6][7] It offers excellent precision and accuracy for relatively clean sample matrices. The presence of the aromatic rings in this compound allows for strong UV absorbance, making this a suitable detection method.[4][8][9] For fluorinated compounds, specialized columns, such as pentafluorophenyl (PFP) phases, can offer unique selectivity compared to traditional C18 columns.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides superior selectivity and sensitivity, particularly for complex matrices where co-eluting peaks may be a concern.[12] Due to the polar nature of the hydroxyl group, derivatization of the phenol to a less polar silyl ether is often employed to improve chromatographic peak shape and thermal stability.[5] The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the analyte and its fragments.

Inter-Laboratory Comparison Study Protocol

This section outlines a comprehensive protocol for conducting an inter-laboratory comparison study for the analysis of this compound.

Study Objective

To assess the proficiency of participating laboratories in the quantitative analysis of this compound in a prepared sample using both HPLC-UV and GC-MS methods, and to evaluate the comparability of the results obtained by these two techniques.

Study Design

A collaborative study will be conducted with a minimum of five participating laboratories. Each laboratory will receive a set of blind samples containing this compound at different concentration levels.

inter_laboratory_study_design cluster_coordinator Coordinating Laboratory cluster_participants Participating Laboratories (N≥5) Coordinator Study Coordinator Prep Sample Preparation (Homogeneous Lots) Coordinator->Prep 1. Design Study Dist Sample Distribution Prep->Dist 2. Prepare & Blind Samples Lab1 Laboratory 1 Dist->Lab1 3. Ship Samples Lab2 Laboratory 2 Dist->Lab2 LabN Laboratory N Dist->LabN 3. Ship Samples Data Data Collection & Statistical Analysis Report Final Report Generation Data->Report 5. Analyze Data Report->Lab1 6. Distribute Report Report->Lab2 6. Distribute Report Report->LabN 6. Distribute Report Lab1->Data 4. Analyze & Report Results Lab2->Data 4. Analyze & Report Results LabN->Data 4. Analyze & Report Results

Caption: Workflow for the Inter-Laboratory Comparison Study.

Materials and Reagents
  • Test Sample: A homogenous batch of this compound of known purity will be prepared and distributed by the coordinating laboratory.

  • Reference Standard: A certified reference standard of this compound (>99.5% purity) will be provided to all participating laboratories.

  • Solvents and Reagents: HPLC-grade acetonitrile, methanol, and water; analytical grade reagents for buffer preparation; and derivatization agents for GC-MS analysis (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

Sample Handling and Storage

Upon receipt, samples should be stored in a cool, dark, and dry place. Before analysis, the samples should be allowed to equilibrate to room temperature.

Analytical Procedures

Participating laboratories are required to perform the analysis using the following validated methods. Any deviation from the prescribed methods must be documented and reported.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Weigh Sample Dissolve Dissolve in Diluent Start->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: HPLC-UV Analysis Workflow.

Chromatographic Conditions:

ParameterRecommended Condition
Chromatograph High-Performance Liquid Chromatograph with UV/Vis or Photodiode Array (PDA) Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

Method Validation Parameters:

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD Report Value
LOQ Report Value

Step-by-Step Protocol:

  • Standard Preparation:

    • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in methanol.

    • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL in the mobile phase.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

    • Further dilute an aliquot of this solution with the mobile phase to a final concentration within the calibration range.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards, followed by the sample solutions.

    • Identify the this compound peak based on the retention time of the reference standard.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample from the calibration curve.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Weigh Sample Dissolve Dissolve in Solvent Start->Dissolve Derivatize Derivatize with BSTFA + 1% TMCS Dissolve->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Integrate Integrate Peak Area (SIM) Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: GC-MS Analysis Workflow.

Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended Condition
Gas Chromatograph GC system with a split/splitless injector
Mass Spectrometer Mass selective detector capable of electron ionization (EI)
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Oven Temperature Program Initial 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantification Ion To be determined from the mass spectrum of the derivatized standard
Qualifier Ions To be determined from the mass spectrum of the derivatized standard

Method Validation Parameters:

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.998
Accuracy (% Recovery) 95.0% - 105.0%
Precision (% RSD) ≤ 5.0%
LOD Report Value
LOQ Report Value

Step-by-Step Protocol:

  • Standard and Sample Preparation:

    • Prepare stock solutions of the reference standard and test sample as described for the HPLC method, using a suitable solvent like ethyl acetate.

    • In a GC vial, evaporate an aliquot of the standard or sample solution to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of ethyl acetate.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Analysis:

    • Inject the derivatized calibration standards and sample solutions into the GC-MS system.

    • Confirm the identity of the derivatized this compound peak by its retention time and the presence of the qualifier ions.

    • Construct a calibration curve by plotting the peak area of the quantification ion against the concentration of the standards.

    • Determine the concentration of this compound in the sample from the calibration curve.

Data Reporting

Participating laboratories should report the following:

  • Individual quantitative results for each sample.

  • The mean, standard deviation, and relative standard deviation (%RSD) of replicate measurements.

  • Chromatograms for a standard and a sample.

  • A summary of any deviations from the analytical protocols.

Statistical Analysis of Results

The coordinating laboratory will perform a statistical analysis of the submitted data in accordance with ISO 13528.[13] The performance of each laboratory will be assessed using z-scores, calculated as follows:

z = (x - X) / σ

where:

  • z is the z-score

  • x is the result from the participating laboratory

  • X is the assigned value (the robust mean of all participant results)

  • σ is the target standard deviation for proficiency assessment

Interpretation of z-scores:

| |z| ≤ 2 | Satisfactory | | :--- | :--- | :--- | | 2 < |z| < 3 | Questionable | | |z| ≥ 3 | Unsatisfactory |

Quantitative Performance Data (Hypothetical)

The following tables summarize hypothetical performance data from an inter-laboratory comparison study.

Table 1: HPLC-UV Performance Data

LaboratoryReported Value (mg/g)z-scorePerformance
Lab A98.7-0.65Satisfactory
Lab B101.21.15Satisfactory
Lab C97.5-1.55Satisfactory
Lab D103.52.85Questionable
Lab E99.80.25Satisfactory
Assigned Value (X) 99.5
Target SD (σ) 1.4

Table 2: GC-MS Performance Data

LaboratoryReported Value (mg/g)z-scorePerformance
Lab A99.1-0.21Satisfactory
Lab B100.50.86Satisfactory
Lab C97.9-1.14Satisfactory
Lab D96.5-2.21Questionable
Lab E99.90.36Satisfactory
Assigned Value (X) 99.4
Target SD (σ) 1.4

Conclusion

This guide provides a robust framework for conducting an inter-laboratory comparison of this compound analysis. By adhering to the detailed protocols for HPLC-UV and GC-MS, participating laboratories can obtain reliable and comparable data. The successful implementation of such a study will contribute to the overall quality and consistency of analytical measurements within the pharmaceutical industry, ultimately ensuring the quality and safety of medicines.

References

  • BIPEA. (2018). Proficiency Testing Programs. Retrieved from [Link]

  • ISO 13528:2015. (2015). Statistical methods for use in proficiency testing by interlaboratory comparison.
  • IUPAC. (1993). International Harmonized Protocol for Proficiency Testing of (Chemical) Analytical Laboratories. Pure and Applied Chemistry, 65(9), 2123-2144.
  • LCGC International. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • MDPI. (2018). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules, 23(10), 2465.
  • NIH. (2013). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • AOCS. (n.d.). Laboratory Proficiency Program (LPP). Retrieved from [Link]

  • LCGC International. (2006). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • NIH. (2010). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation.
  • Fapas. (n.d.). Proficiency Testing. Retrieved from [Link]

  • BIPEA. (n.d.). Proficiency Testing Programs. Retrieved from [Link]

  • BYJU'S. (2024). Physical and Chemical Properties of Phenol. Retrieved from [Link]

  • Capital Resin Corporation. (2022). The Physical and Chemical Properties of Phenol. Retrieved from [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Phenols & Phenolic Compounds: Physical & Chemical Properties. Retrieved from [Link]

  • JEE Chemistry. (2024). Physical And Chemical Properties Of Phenols, Important Topics For JEE Chemistry 2024. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Characterization and In Silico Biological and Anticancer Activity of 3-(2-Fluorophenyl)-N-(4-Fluorophenyl)- 7H-[10][14][15] Triazolo[3,4-b][13][14][15] Thiadiazin-6-Amine. Retrieved from [Link]

  • Scirp.org. (2014). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 5, 808-816.
  • Chula Digital Collections. (2012). Improving chromatographic analysis of phenolic compounds. Retrieved from [Link]

Sources

A Guide to Establishing the Purity of a 3-(2-Fluorophenyl)phenol Reference Standard: An Orthogonal Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the reference standard is the cornerstone of quality, safety, and efficacy. It is the benchmark against which all subsequent batches of active pharmaceutical ingredients (APIs) and finished products are measured. Therefore, the rigorous and unequivocal establishment of its purity is not merely a procedural step but a fundamental requirement for regulatory compliance and patient safety. This guide outlines a comprehensive, multi-technique (orthogonal) strategy for the characterization and purity assignment of a 3-(2-Fluorophenyl)phenol reference standard, designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural descriptions to explore the scientific rationale behind the selection of each analytical technique, ensuring a self-validating and robust purity assessment.

The Imperative of an Orthogonal Approach

Relying on a single analytical method for purity determination is fraught with risk. A single technique, no matter how powerful, has inherent limitations and blind spots. For instance, High-Performance Liquid Chromatography (HPLC), the workhorse of purity analysis, may not detect volatile impurities, water, or inorganic materials. An orthogonal approach, as illustrated below, leverages multiple analytical techniques with different separation and detection principles to create a comprehensive and trustworthy purity profile. Each method acts as a cross-check on the others, ensuring that all potential impurities—organic, inorganic, volatile, and residual—are accounted for.

G cluster_Purity Purity Assessment of this compound cluster_Organic Organic Impurities cluster_Identity Identity & Structure cluster_Inorganic Inorganic & Residuals Main Reference Standard Lot HPLC HPLC/UPLC (Related Substances) Main->HPLC GC Headspace GC (Residual Solvents) Main->GC NMR NMR Main->NMR MS Mass Spectrometry Main->MS KF Karl Fischer (Water Content) Main->KF TGA TGA (Residue on Ignition) Main->TGA DSC DSC (Thermal Purity) Main->DSC PurityValue Final Assigned Purity HPLC->PurityValue GC->PurityValue KF->PurityValue TGA->PurityValue

Caption: Orthogonal approach for reference standard purity assessment.

Chromatographic Purity and Related Substances by HPLC/UPLC

Causality: High-Performance Liquid Chromatography (HPLC) is the primary technique for identifying and quantifying non-volatile organic impurities that are structurally related to the main compound.[1][2] Its high resolving power allows for the separation of compounds with very similar chemical structures, which are often by-products of the synthesis or degradation of this compound. A properly validated, stability-indicating HPLC method is a core requirement for any purity assessment program, as mandated by guidelines like ICH Q2(R1).[3][4][5]

Experimental Protocol: Stability-Indicating RP-HPLC Method
  • System Preparation:

    • Chromatograph: A High-Performance Liquid Chromatograph equipped with a UV/Vis or Photodiode Array (PDA) detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 275 nm (determined by UV scan of the main analyte).

    • Injection Volume: 10 µL.

  • Gradient Elution:

    • A gradient is employed to ensure the elution of both early and late-eluting impurities with good peak shape.

    • Time (min): 0 -> 30 -> 35 -> 40

    • % Mobile Phase B: 20 -> 90 -> 90 -> 20

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

  • System Suitability:

    • Before analysis, inject a standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000, in accordance with USP General Chapter <621>.[6][7]

  • Analysis and Calculation:

    • Inject the sample solution.

    • Calculate the percentage of each impurity using the area percent method.

    • Total Impurities (%) = Sum of all individual impurity peak areas / Total area of all peaks * 100.

Data Summary: HPLC Method Validation Parameters
ParameterAcceptance CriteriaTypical Result
Specificity The method resolves the analyte from impurities and degradation products.No interference observed at the analyte retention time from forced degradation samples.
Linearity R² ≥ 0.999 over the concentration range.R² = 0.9997 (Range: 0.1 - 1.0 mg/mL).
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.0.01 µg/mL.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.0.03 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%.99.5% - 101.2% at three concentration levels.
Precision (RSD) Repeatability RSD ≤ 2.0%; Intermediate Precision RSD ≤ 2.0%.Repeatability = 0.5%; Intermediate = 0.8%.

Volatile Impurities by Headspace Gas Chromatography (GC)

Causality: Manufacturing processes for APIs like this compound often involve the use of organic solvents. These solvents are volatile and cannot be detected by conventional HPLC methods. Headspace Gas Chromatography (GC) is the industry-standard technique for quantifying these residual solvents.[8][9][10][11] The headspace technique involves heating the sample in a sealed vial, allowing volatile solvents to partition into the gas phase, which is then injected into the GC system. This avoids contamination of the GC system with the non-volatile API.

Experimental Protocol: Headspace GC-FID
  • System Preparation:

    • Chromatograph: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

    • Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow of 2.0 mL/min.

    • Injector Temperature: 200°C.

    • Detector Temperature: 250°C.

    • Oven Program: 40°C (hold 5 min), ramp to 220°C at 10°C/min, hold 5 min.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Equilibration Time: 15 minutes.

    • Pressurization Time: 0.5 minutes.

    • Loop Fill Time: 0.5 minutes.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the reference standard into a 20 mL headspace vial.

    • Add 5.0 mL of Dimethyl Sulfoxide (DMSO) or another suitable high-boiling solvent.

    • Seal the vial immediately.

  • Analysis:

    • Analyze the sample against a standard solution containing known concentrations of expected residual solvents.

    • Quantify the amount of each solvent present in the sample.

Water Content by Karl Fischer Titration

Causality: Water is a ubiquitous impurity that can affect the stability and stoichiometry of a reference standard. While techniques like Thermogravimetric Analysis (TGA) can measure mass loss on heating, they are not specific to water. Karl Fischer titration is a highly specific and accurate method for the determination of water content.[12][13] It is based on a chemical reaction where one mole of iodine is consumed for every mole of water.[13] For low water content expected in a reference standard, the coulometric method is preferred for its high sensitivity.[12][14]

Experimental Protocol: Coulometric Karl Fischer Titration
  • System Preparation:

    • Use a coulometric Karl Fischer titrator with a diaphragm-less generator electrode.

    • Ensure the titration cell is conditioned and the reagent is in a "dry" state.

  • Standardization:

    • Verify the instrument's performance by analyzing a known quantity of a certified water standard (e.g., 1000 µg).[15][16] The result should be within ±2% of the certified value.

  • Sample Analysis:

    • Accurately weigh a suitable amount of the this compound standard (typically 50-100 mg) and introduce it directly into the titration vessel.

    • Start the titration. The instrument will automatically stop at the endpoint and report the water content in micrograms (µg).

  • Calculation:

    • Water Content (%) = (µg of water detected / weight of sample in µg) * 100.

Thermal Analysis: DSC and TGA

Causality: Thermal analysis provides critical information about the physical properties and purity of a substance.

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[17] For a pure crystalline compound, DSC shows a sharp, well-defined melting peak. Impurities will typically cause a broadening of this peak and a depression of the melting point.[18]

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[19] It is used to determine the amount of any non-volatile inorganic residue (sulfated ash) that would not be detected by GC or HPLC.[20][21]

Experimental Protocols

Protocol 1: DSC for Melting Point and Thermal Purity

  • Instrument: Calibrated Differential Scanning Calorimeter.

  • Sample: Accurately weigh 2-5 mg of the standard into a crimped aluminum pan.

  • Conditions: Heat the sample from 25°C to a temperature above its melting point at a rate of 10°C/min under a nitrogen atmosphere.

  • Analysis: Determine the onset temperature and peak maximum of the melting endotherm.

Protocol 2: TGA for Non-Volatile Residue

  • Instrument: Calibrated Thermogravimetric Analyzer.

  • Sample: Accurately weigh 5-10 mg of the standard into a ceramic or platinum pan.

  • Conditions: Heat the sample from 25°C to 800°C at a rate of 20°C/min under a nitrogen or air atmosphere.

  • Analysis: The final mass remaining at the end of the run represents the non-volatile inorganic residue.

Final Purity Assignment: A Mass Balance Calculation

The final purity of the reference standard is assigned using a mass balance approach, where the contributions from all orthogonal tests are subtracted from 100%. This method provides a comprehensive and conservative estimate of the main component's purity.

Purity (%) = 100% - (% Organic Impurities by HPLC) - (% Water by KF) - (% Residual Solvents by GC) - (% Non-Volatile Residue by TGA)

G cluster_impurities Total Impurities Total 100% HPLC HPLC Impurities Total->HPLC - KF Water Content (KF) Total->KF - GC Residual Solvents (GC) Total->GC - TGA Non-Volatile Residue (TGA) Total->TGA - Purity Assigned Purity Total->Purity =

Caption: Workflow for calculating the final assigned purity value.

Comparison of Purity Assessment Techniques
TechniqueAnalyte(s) MeasuredStrengthsLimitations
HPLC/UPLC Non-volatile organic impurities, degradation productsHigh resolution, quantitative, widely applicableDoes not detect volatile impurities, water, or inorganics
Headspace GC Volatile organic impurities, residual solventsHighly sensitive for volatiles, specificNot suitable for non-volatile or thermally labile compounds
Karl Fischer Titration Water contentSpecific for water, highly accurate and preciseDoes not measure other volatile or non-volatile impurities
TGA Non-volatile/inorganic residue, loss on dryingSimple, measures total non-volatile contentNot specific; mass loss can be due to factors other than impurities
DSC Thermal transitions (melting point), solid-state purityProvides information on physical form and polymorphism, sensitive to impuritiesIndirect measure of purity, less effective for amorphous materials
NMR/MS Structural identity, confirmation of main component and impuritiesProvides definitive structural information[22][23]Primarily qualitative for purity unless quantitative methods (qNMR) are used

Conclusion

Establishing the purity of a reference standard like this compound is a rigorous scientific endeavor that demands more than a single measurement. By adopting an orthogonal, multi-technique approach, we build a self-validating system where the strengths of one method compensate for the limitations of another. This comprehensive characterization, grounded in the principles of internationally recognized guidelines[3][4][24], provides the highest level of confidence in the assigned purity value. This, in turn, ensures the integrity of all subsequent analytical measurements that rely on this standard, safeguarding the quality and consistency of the final pharmaceutical product.

References

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A Comparative Guide to the In Vitro Efficacy of 3-(2-Fluorophenyl)phenol Derivatives: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the in vitro efficacy of 3-(2-Fluorophenyl)phenol derivatives. In the absence of direct head-to-head studies on this specific chemical series, this document synthesizes data from structurally related compounds—biphenyls, phenols, and fluorinated aromatics—to establish a predictive structure-activity relationship (SAR) and propose robust experimental designs for their comparative analysis.

Introduction: The Rationale for a Privileged Scaffold

The this compound scaffold represents a strategic convergence of three key pharmacophores, making its derivatives compelling candidates for drug discovery.

  • The Biphenyl Core: Biphenyl and its derivatives are recognized as "privileged structures" in medicinal chemistry, capable of interacting with a wide range of biological targets. They have demonstrated significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The rotational flexibility of the biphenyl system allows it to adopt optimal conformations for binding within diverse protein pockets.

  • The Phenolic Hydroxyl Group: The hydroxyl (-OH) group is a critical functional moiety that can act as both a hydrogen bond donor and acceptor. This enables crucial interactions with amino acid residues in enzyme active sites or protein receptors.[2] Furthermore, phenols are well-known for their antioxidant capabilities, which stem from the ability to donate a hydrogen atom to neutralize free radicals, a mechanism implicated in various disease pathologies.[3][4]

  • The Fluorine Substituent: The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[5] Its unique properties—high electronegativity, small van der Waals radius similar to hydrogen, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's efficacy.[6] Fluorine substitution can alter acidity (pKa), improve metabolic stability by blocking sites of oxidation, enhance membrane permeability, and increase binding affinity through favorable electrostatic or hydrophobic interactions.[5][7] The ortho position of the fluorine in the this compound scaffold is particularly interesting as it can induce a specific torsional angle between the phenyl rings, potentially locking the molecule into a more biologically active conformation.

Given these individual strengths, derivatives of the this compound scaffold are hypothesized to be potent modulators of biological systems, with potential applications in oncology, infectious diseases, and beyond.

Hypothetical Target & Derivative Design for SAR Analysis

Based on the potent anticancer activity observed in numerous hydroxylated biphenyl compounds[8][9][10], we will proceed with a hypothetical evaluation of this compound derivatives as potential anti-melanoma agents. The objective is to establish a preliminary SAR by synthesizing and testing a focused library of analogues.

Proposed Derivative Library

The following diagram illustrates a proposed set of derivatives based on the core scaffold (Compound 1 ). Substitutions are chosen to probe the effects of electronics (electron-donating vs. electron-withdrawing groups) and sterics at key positions.

Caption: Proposed library of derivatives for initial SAR screening.

Anticipated SAR Insights
  • Role of the Phenolic -OH: This group is considered essential for activity, likely acting as a key hydrogen-bonding anchor. Its removal or replacement with a methoxy group (Compound 2 ) is expected to significantly reduce potency, confirming its importance.

  • Electronic Effects on the Phenol Ring: Adding a chlorine atom (an electron-withdrawing group, EWG) at R1 (Compound 3 ) will increase the acidity of the phenolic proton. This could either enhance hydrogen bonding and improve activity or be detrimental if the interaction requires a specific pKa range.

  • Electronic Effects on the Fluorophenyl Ring: Adding a second fluorine (Compound 4 ) or a potent trifluoromethyl group (Compound 5 ) at R2 will withdraw electron density from the biphenyl system. Studies on other scaffolds have shown that strong EWGs can enhance interactions with biological targets and improve activity.[11] The trifluoromethyl group, in particular, can also increase lipophilicity and participate in unique interactions within the binding pocket.[12]

Experimental Design for In Vitro Comparison

To objectively compare the efficacy of the proposed derivatives, a tiered experimental approach is recommended. The workflow begins with a broad cytotoxicity screen, followed by more specific mechanistic assays for the most potent compounds.

G start Synthesized Derivative Library (Compounds 1-5) plate Seed Melanoma Cells (e.g., A375) in 96-well plates start->plate Dissolve in DMSO treat Treat cells with serial dilutions of each compound (24-72h) plate->treat assay Primary Screen: MTT Cell Viability Assay treat->assay ic50 Calculate IC50 Values (Concentration for 50% inhibition) assay->ic50 Measure absorbance select Identify 'Hit' Compounds (e.g., IC50 < 5 µM) ic50->select secondary Secondary Screen: Mechanism of Action Assays select->secondary Potent compounds data Comparative Data Analysis & SAR Determination select->data Inactive compounds apoptosis Caspase-Glo 3/7 Assay (Apoptosis Induction) secondary->apoptosis cycle Flow Cytometry (Cell Cycle Arrest) secondary->cycle apoptosis->data cycle->data

Caption: Tiered workflow for in vitro efficacy screening.

Protocol 1: MTT Assay for Cytotoxicity Screening

This assay provides a quantitative measure of cell viability and is the gold standard for initial cytotoxicity screening.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed human malignant melanoma cells (e.g., A375 cell line) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare stock solutions of each derivative (e.g., 10 mM in DMSO). Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and an untreated control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48 hours.

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis

This assay determines if the observed cytotoxicity is due to the induction of apoptosis, a form of programmed cell death.

Principle: The assay provides a luminogenic caspase-3/7 substrate in a buffer system. The presence of active caspases 3 and 7 in apoptotic cells cleaves the substrate, releasing a substrate for luciferase (aminoluciferin) and generating a "glow-type" luminescent signal.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described in the MTT protocol, using concentrations around the predetermined IC₅₀ value for each active compound.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gently shaking the plate for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Express the results as fold-change in luminescence relative to the vehicle-treated control. A significant increase indicates apoptosis induction.

Data Presentation and Mechanistic Insights

The quantitative data from the screening assays should be compiled into a clear, comparative table.

Table 1: Hypothetical In Vitro Efficacy Data for this compound Derivatives against A375 Melanoma Cells

Compound IDR1R2IC₅₀ (µM)Max Caspase-3/7 Activation (Fold Change)
1 (Core) HH8.53.2
2 OCH₃H> 501.1
3 ClH4.25.8
4 HF6.14.5
5 HCF₃1.9 7.1
Cisplatin--3.56.5

Data are hypothetical for illustrative purposes.

From this hypothetical data, a clear SAR emerges:

  • Methylation of the phenol (Compound 2 ) abolishes activity, confirming the hydroxyl group's importance.

  • Electron-withdrawing groups on either ring (Compounds 3, 4, 5 ) enhance potency compared to the parent scaffold (1 ).

  • The trifluoromethyl group at R2 (Compound 5 ) yields the most potent derivative, with sub-micromolar activity and strong apoptosis induction, surpassing the standard chemotherapy agent, cisplatin.

The activation of caspase-3/7 strongly suggests that these compounds exert their anticancer effects by triggering the intrinsic or extrinsic apoptosis pathways.

G compound Potent Biphenyl Phenol (e.g., Compound 5) stress Induces Cellular Stress (e.g., ROS generation, DNA damage) compound->stress mito Mitochondrial Outer Membrane Permeabilization stress->mito cyto Cytochrome c Release mito->cyto apaf Apaf-1 cyto->apaf apoptosome Apoptosome Assembly apaf->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome active_cas37 Active Caspase-3/7 apoptosome->active_cas37 activates cas37 Pro-Caspase-3/7 cas37->active_cas37 cleaves parp PARP Cleavage active_cas37->parp blebbing Membrane Blebbing active_cas37->blebbing apoptosis Apoptosis parp->apoptosis blebbing->apoptosis

Caption: Simplified intrinsic apoptosis pathway targeted by biphenyls.

Conclusion

While direct comparative data for this compound derivatives is not yet available in published literature, a systematic analysis of related scaffolds provides a strong rationale for their investigation as potent bioactive agents, particularly in oncology. The convergence of the biphenyl core, the phenolic hydroxyl, and the strategically placed fluorine atom creates a pharmacophore with high potential. The proposed SAR framework and detailed in vitro protocols in this guide offer a clear and logical path for researchers to synthesize, evaluate, and compare these promising derivatives, paving the way for the development of novel therapeutics.

References

  • Anticancer efficacy of biphenyl‐based compounds in published research studies. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Sanna, D., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5636. [Link]

  • Sanna, D., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PubMed. [Link]

  • Piras, M., et al. (2012). Antiproliferative and pro-apoptotic activity of eugenol-related biphenyls on malignant melanoma cells. ResearchGate. [Link]

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  • Kumar, A., & Mishra, A. K. (2018). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Bentham Science. [Link]

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A Senior Application Scientist's Guide to the Validation of Spectrophotometric Methods for Total Polyphenol Determination

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of total polyphenols is a critical aspect of quality control, efficacy assessment, and formulation development. Spectrophotometric methods, particularly the Folin-Ciocalteu assay, are widely employed due to their simplicity and cost-effectiveness. However, the reliability and scientific validity of the data generated hinge on a robust and thorough method validation. This guide provides an in-depth, experience-driven approach to validating spectrophotometric methods for total polyphenol determination, comparing the stalwart Folin-Ciocalteu method with viable alternatives, and grounding all recommendations in authoritative guidelines and experimental evidence.

The Imperative of Method Validation: Ensuring Data Integrity

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] In the context of total polyphenol determination, this means ensuring that the chosen method provides accurate, reproducible, and reliable results for the specific sample matrices under investigation. Adherence to validation guidelines from bodies such as the International Council for Harmonisation (ICH)[1][3][4][5][6], AOAC International[2][7][8][9][10], and Eurachem[11][12][13][14][15] is not merely a regulatory formality but a cornerstone of scientific integrity.

The Folin-Ciocalteu Method: A Critical Examination

The Folin-Ciocalteu (F-C) method is the most commonly used spectrophotometric assay for determining total polyphenolic content.[16][17] The principle is based on the oxidation of phenolic compounds by the F-C reagent, a mixture of phosphomolybdate and phosphotungstate, under basic conditions. This reaction results in the formation of a blue-colored complex, the absorbance of which is measured spectrophotometrically, typically around 760-765 nm.[18][19][20] The intensity of the color is directly proportional to the concentration of phenolic compounds.

Experimental Workflow for the Folin-Ciocalteu Assay

Folin_Ciocalteu_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Sample Sample Extraction Mix Mix Sample/Standard with FC Reagent Sample->Mix Standard Standard Preparation (e.g., Gallic Acid) Standard->Mix FC_Reagent Folin-Ciocalteu Reagent FC_Reagent->Mix Na2CO3 Sodium Carbonate Solution Add_Na2CO3 Add Sodium Carbonate Na2CO3->Add_Na2CO3 Incubate1 Incubate Mix->Incubate1 Incubate1->Add_Na2CO3 Incubate2 Incubate in Dark Add_Na2CO3->Incubate2 Spectro Measure Absorbance at ~765 nm Incubate2->Spectro Calibration Construct Calibration Curve Spectro->Calibration Calculation Calculate Total Polyphenol Content Calibration->Calculation Assay_Comparison cluster_fc Folin-Ciocalteu cluster_alternatives Alternative Methods cluster_comparison Comparative Performance FC_Principle Principle: Reduction of phosphomolybdate-phosphotungstate FC_Adv Advantages: High sensitivity, well-established FC_Principle->FC_Adv FC_Disadv Disadvantages: Lack of specificity (reacts with other reducing agents) FC_Adv->FC_Disadv Sensitivity Sensitivity: Folin-Ciocalteu generally has higher sensitivity FC_Adv->Sensitivity Interference Interference: Alternatives less affected by sugars and ascorbic acid FC_Disadv->Interference FastBlue Fast Blue BB Assay Principle: Azo-coupling reaction Specificity Specificity: Alternatives can be more specific FastBlue->Specificity FastBlue->Interference PrussianBlue Prussian Blue Assay Principle: Reduction of Fe(III) to Fe(II) PrussianBlue->Specificity PrussianBlue->Interference

Sources

A Researcher's Guide to the Estrogenic Activity of Biphenyl Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the estrogenic activity of biphenyl compounds is of paramount importance. These compounds, pervasive in environmental and pharmaceutical contexts, can act as endocrine disruptors by mimicking or antagonizing the actions of endogenous estrogens.[1][2][3] This guide provides a comprehensive comparison of the estrogenic and anti-estrogenic activities of various biphenyl compounds, supported by experimental data and detailed methodologies. We will delve into the structural determinants of their activity, the mechanisms through which they exert their effects, and the experimental workflows used to characterize them.

Introduction to Biphenyls as Endocrine Disruptors

Biphenyls are a class of organic compounds characterized by two connected phenyl rings. Their diverse applications have led to widespread environmental distribution, raising concerns about their impact on human and wildlife health.[3] A significant concern is their ability to interfere with the endocrine system, particularly the estrogen signaling pathway, which plays a crucial role in development, reproduction, and homeostasis.[1][2] Polychlorinated biphenyls (PCBs) and their metabolites are among the most studied endocrine-disrupting chemicals.[1][2][4] While the production of PCBs has been banned in many countries, their persistence in the environment continues to pose a risk.[3][4]

The estrogenic activity of biphenyl compounds is not uniform and is highly dependent on their specific chemical structure, including the degree and position of chlorination and the presence of hydroxyl groups. Some biphenyls act as estrogen receptor (ER) agonists, mimicking the effects of 17β-estradiol (E2), while others can act as antagonists, blocking the receptor and inhibiting estrogenic responses.[5][6] Understanding these structure-activity relationships is critical for predicting the potential health effects of these compounds and for the development of novel therapeutics, such as selective estrogen receptor modulators (SERMs).[7][8]

Mechanisms of Estrogenic Action

Biphenyl compounds can exert their estrogenic or anti-estrogenic effects through several mechanisms, primarily involving direct interaction with estrogen receptors (ERα and ERβ) or through non-receptor-mediated pathways.

Estrogen Receptor-Mediated Pathway

The classical mechanism of estrogen action involves the binding of a ligand to the ER in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[9][10]

Biphenyl compounds, particularly hydroxylated PCBs, can structurally mimic E2 and bind to the ligand-binding domain of the ER.[5][11] The affinity of this binding and the subsequent conformational change determine whether the compound acts as an agonist or an antagonist.

EstrogenReceptorPathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Biphenyl Biphenyl Compound ER Estrogen Receptor (ER) Biphenyl->ER Binding ER_Biphenyl ER-Biphenyl Complex ER->ER_Biphenyl Dimer Dimerized Complex ER_Biphenyl->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Binding cluster_nucleus cluster_nucleus Gene Target Gene ERE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein Translation Cellular Response Cellular Response Protein->Cellular Response Leads to ReporterGeneAssay Start Transfected Cells (ER + ERE-Reporter) Treatment Treat with Biphenyl Compound Start->Treatment Incubation Incubate Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Measurement Measure Reporter Enzyme Activity Lysis->Measurement Analysis Calculate EC50 Measurement->Analysis

Caption: Workflow for a reporter gene assay to assess estrogenic activity.

This assay is based on the estrogen-dependent proliferation of human breast cancer cells, such as MCF-7. [12] Protocol:

  • Culture cells: Plate MCF-7 cells in a steroid-free medium to synchronize them in a quiescent state.

  • Treat cells: Expose the cells to varying concentrations of the test biphenyl compound.

  • Incubate: Allow the cells to proliferate for a defined period (e.g., 6 days).

  • Quantify cell number: Determine the final cell number using methods like crystal violet staining or a Coulter counter.

  • Analyze: Calculate the proliferative effect (PE) relative to a negative control and a positive control (E2).

In Vivo Assays

In vivo assays assess the estrogenic effects of compounds in a whole organism, providing insights into their physiological relevance.

This is a classic in vivo assay that measures the increase in uterine weight in immature or ovariectomized female rodents following exposure to an estrogenic substance. [5][13][14] Protocol:

  • Prepare animals: Use immature or surgically ovariectomized female rats or mice.

  • Administer compound: Treat the animals with the test biphenyl compound (e.g., via subcutaneous injection or oral gavage) for a specified number of days (typically 3).

  • Measure uterine weight: Euthanize the animals and carefully dissect and weigh the uterus (both wet and blotted weight).

  • Analyze: Compare the uterine weights of the treated groups to those of the vehicle control and a positive control group (treated with E2). A significant increase in uterine weight indicates estrogenic activity.

Conclusion

The estrogenic activity of biphenyl compounds is a complex and multifaceted area of research with significant implications for environmental health and drug development. This guide has provided a comparative overview of the estrogenic and anti-estrogenic properties of various biphenyls, highlighting the critical role of chemical structure in determining their biological activity. The detailed experimental protocols offer a practical framework for researchers to assess the estrogenic potential of these and other compounds. A thorough understanding of the mechanisms of action and the appropriate experimental approaches is essential for accurately characterizing the risks and potential therapeutic benefits associated with biphenyl compounds.

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  • Zhang, J., et al. (2018). Estrogen receptor-based fluorescence polarization assay for bisphenol analogues and molecular modeling study of their complexation. Analytica Chimica Acta, 1032, 107-113. [Link]

  • Chen, J., et al. (2016). Experimental and computational insights on the recognition mechanism between the estrogen receptor α with bisphenol compounds. Environmental Science & Technology, 50(20), 11216-11224. [Link]

  • Yoon, Y., et al. (2011). Analytical Methods Used to Measure Endocrine Disrupting Compounds in Water. Journal of Environmental Engineering, 137(12), 1127-1134. [Link]

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  • Basappa, et al. (2021). Novel Biphenyl Amines Inhibit Oestrogen Receptor (ER)-α in ER-Positive Mammary Carcinoma Cells. Molecules, 26(4), 844. [Link]

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  • Rochester, J. R., et al. (2018). Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles. Toxicological Sciences, 162(1), 227-240. [Link]

  • Snyder, S. A., et al. (1999). Analytical Methods for Detection of Selected Estrogenic Compounds in Aqueous Mixtures. Environmental Science & Technology, 33(16), 2814-2820. [Link]

  • Snyder, S. A., et al. (1999). Analytical Methods for Detection of Selected Estrogenic Compounds in Aqueous Mixtures. Environmental Science & Technology, 33(16), 2814-2820. [Link]

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A Technical Guide to the Structural and Conformational Landscapes of 2-Phenylphenol and 3-(2-Fluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and materials science, the biphenyl scaffold represents a privileged structure, offering a unique combination of rigidity and conformational flexibility. This guide provides an in-depth structural comparison of two key phenolic biphenyl derivatives: 2-phenylphenol and the lesser-studied 3-(2-Fluorophenyl)phenol. While both molecules share the same biphenyl core, their distinct substitution patterns—specifically the positioning of the hydroxyl group and the introduction of a fluorine atom—create profoundly different stereoelectronic profiles.

Understanding these differences is not a mere academic exercise. The precise three-dimensional architecture and electronic distribution of a molecule dictate its interactions with biological targets, its metabolic fate, and its physicochemical properties. This guide moves beyond a simple side-by-side data sheet, delving into the causality behind their structural nuances. We will explore how subtle changes in substituent placement govern conformational preferences and, by extension, influence their potential as pharmacophores or functional materials. The experimental and in silico methodologies detailed herein provide a robust framework for the characterization of such aromatic systems, ensuring a self-validating approach to analysis.

Section 1: Core Structural and Physicochemical Properties

The foundational identity of any compound begins with its elemental composition and basic physical characteristics. 2-Phenylphenol, also known as o-phenylphenol, is a widely used biocide and a precursor in chemical synthesis.[1][2] Its properties are well-documented. In contrast, this compound is a more specialized chemical intermediate, with its characterization primarily rooted in the established principles of physical organic chemistry.

The most striking initial difference is the substitution pattern. In 2-phenylphenol, the hydroxyl group is at the ortho position, immediately adjacent to the bond linking the two phenyl rings. This proximity is a critical determinant of its conformational behavior. For this compound, the hydroxyl group is at the meta position, exerting less direct steric influence on the inter-ring rotation. However, the introduction of a fluorine atom at the ortho position of the second ring introduces a new set of steric and electronic factors.

Property2-PhenylphenolThis compoundRationale for Comparison
Chemical Structure Visual representation of substituent placement.
Molecular Formula C₁₂H₁₀O[1]C₁₂H₉FOThe addition of fluorine displaces a hydrogen atom.
Molar Mass 170.21 g/mol [1]188.20 g/mol Fluorine's higher atomic mass increases the overall molar mass.
IUPAC Name [1,1'-Biphenyl]-2-ol[1]This compound[3]Systematic nomenclature defining the precise connectivity.
CAS Number 90-43-7[1]80254-63-3[3]Unique identifiers for substance registration.
Melting Point 55.5–57.5 °C[2]Not widely reportedReflects the efficiency of crystal lattice packing.
Boiling Point 280–284 °C[2]Not widely reportedAn indicator of intermolecular forces.
Water Solubility ~0.7 g/L (20 °C)[4]Predicted to be lowerFluorination typically decreases water solubility.
logP (Octanol/Water) 3.09[4]Predicted to be higherFluorine substitution generally increases lipophilicity.
pKa (Acidity) ~9.95[4]Predicted to be lowerThe electron-withdrawing fluorine atom can increase phenolic acidity.

Section 2: Conformational Analysis: The Decisive Role of Substituent Effects

The defining structural characteristic of biphenyl systems is the rotation around the central C-C single bond, described by the dihedral angle (τ). This rotation is not free; it is governed by a delicate balance between two opposing forces: π-conjugation, which favors a planar conformation (τ = 0°) to maximize orbital overlap, and steric hindrance between the ortho substituents, which favors a twisted conformation to minimize repulsion.[5][6]

The Case of 2-Phenylphenol

In 2-phenylphenol, the ortho-hydroxyl group creates significant steric repulsion with the ortho-hydrogens of the adjacent ring. This repulsion strongly disfavors a planar arrangement. As a result, 2-phenylphenol adopts a twisted conformation in its ground state. The dihedral angle is a compromise, typically around 45°, which alleviates steric strain while retaining some degree of inter-ring conjugation.[7] Furthermore, the hydroxyl group can act as a hydrogen bond donor, potentially forming a weak intramolecular hydrogen bond with the π-electron cloud of the neighboring ring, which can influence the rotational energy barrier.

The Impact of Fluorine in this compound

The conformational landscape of this compound is more complex.

  • Meta-Hydroxyl Group: The hydroxyl group at the meta-position does not directly participate in steric clashes across the rings. Its influence is primarily electronic.

  • Ortho-Fluoro Group: The critical structural feature is the fluorine atom at the 2'-position. Although fluorine has a relatively small van der Waals radius (only slightly larger than hydrogen), it is highly electronegative. This creates a significant steric and electronic perturbation. The C-F bond is longer than a C-H bond, and the repulsive interactions between the fluorine and the opposing ring's ortho-hydrogens will enforce a non-planar conformation, similar to 2-phenylphenol.

The introduction of fluorine is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[8][9] The strength of the C-F bond makes it resistant to cleavage, a property that can significantly prolong a drug's half-life.[8]

G cluster_0 Conformational Dynamics of Biphenyl Systems cluster_1 2-Phenylphenol Analysis cluster_2 This compound Analysis A Biphenyl Core B Planar Conformation (τ = 0°) Max Conjugation High Steric Strain A->B Favored by Electronics C Twisted Conformation (τ ≈ 45°) Reduced Conjugation Relieved Steric Strain A->C Compromise State D Perpendicular Conformation (τ = 90°) No Conjugation Minimal Steric Strain A->D Favored by Sterics B->C Rotation C->D Further Rotation E Ortho-OH Group F Strong Steric Hindrance E->F G Forces Twisted Conformation (τ ≈ 45°) F->G H Meta-OH Group (Minimal Steric Effect) K Forces Twisted Conformation + Alters Ring Electronics H->K Electronic Influence I Ortho-F Atom J Moderate Steric Hindrance + Strong Electronic Effect I->J J->K

Figure 1: Logical flow of conformational analysis for the two biphenyl derivatives.

Section 3: Experimental Characterization Protocols

Validating the theoretical structural and conformational analyses requires empirical data. A multi-technique approach is essential for a comprehensive understanding. The workflow below outlines a standard protocol for the characterization of a novel biphenyl derivative like this compound, using the well-characterized 2-phenylphenol as a benchmark.

General Experimental Workflow

The characterization process is a self-validating system where data from one technique corroborates another. Mass spectrometry confirms the molecular weight, while NMR confirms the connectivity and provides conformational insights.

G synthesis Synthesis & Purification (e.g., Suzuki Coupling) ms Mass Spectrometry (MS) - Confirm Molecular Weight - Verify Elemental Formula synthesis->ms Characterization nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Confirm Connectivity - Analyze Conformation synthesis->nmr Characterization ftir FTIR Spectroscopy - Identify Functional Groups (e.g., -OH stretch) synthesis->ftir Characterization xray Single Crystal X-ray Diffraction (if crystalline) - Determine Solid-State Structure - Measure Dihedral Angle synthesis->xray Characterization analysis Data Integration & Analysis - Corroborate Findings - Build Structural Model ms->analysis nmr->analysis ftir->analysis xray->analysis

Figure 2: Standard experimental workflow for structural characterization.
Detailed Protocol: Conformational Analysis via ¹H NMR Spectroscopy

Objective: To probe the solution-phase conformation by observing the chemical shifts of protons, particularly those at the ortho positions, which are highly sensitive to the dihedral angle.

Causality: In a twisted biphenyl, the ortho protons of one ring fall into the magnetically anisotropic shielding/deshielding cone of the other ring. The degree of this effect, and thus the observed chemical shift, is a direct function of the average dihedral angle in solution.

Methodology:

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the biphenyl compound (e.g., 2-phenylphenol).

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as solvent polarity can influence conformational equilibria.

    • Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex aromatic region.[5]

    • Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and an appropriate relaxation delay (e.g., 2-5 seconds).

  • Spectral Interpretation:

    • 2-Phenylphenol: Identify the complex multiplet signals in the aromatic region (typically ~6.8-7.6 ppm). The signals for the protons on the hydroxyl-bearing ring will be distinct from those on the unsubstituted ring. The key is to note the upfield or downfield shifts of the ortho protons relative to a planar model compound, which indicates the degree of twisting.

    • This compound: This spectrum will be more complex due to ¹H-¹⁹F coupling. The proton signals on the fluorinated ring will appear as doublets or multiplets due to this coupling. The chemical shift of the proton at the 6'-position (adjacent to the fluorine) will be particularly informative about the steric environment and, by extension, the preferred conformation.

Section 4: Implications for Drug Development and Molecular Design

The structural and conformational differences between these two molecules have profound implications for their potential use in drug development. The overall shape and electronic surface of a molecule govern its ability to bind to a target protein (pharmacodynamics) and its absorption, distribution, metabolism, and excretion (ADMET) profile (pharmacokinetics).

Feature2-PhenylphenolThis compoundImplication in Drug Development
Metabolic Stability The phenolic ring and the unsubstituted phenyl ring are susceptible to CYP450-mediated oxidation.[2]The C-F bond is highly stable and blocks a potential site of metabolism.[8]Enhanced Half-Life: The fluorinated analogue is predicted to have greater metabolic stability, a desirable trait for drug candidates.
Binding Interactions The ortho-OH is a potent H-bond donor/acceptor, but its position may create steric clashes within a binding pocket.The meta-OH is also an H-bond donor/acceptor, but its different spatial location could enable novel, favorable interactions.Altered Binding Affinity/Selectivity: The change in hydroxyl position can completely alter the binding mode and affinity for a target receptor.
Lipophilicity (logP) Moderately lipophilic (logP ≈ 3.1).[4]Predicted to be more lipophilic due to the fluorine atom.Membrane Permeability: Increased lipophilicity can enhance cell membrane permeability but may also increase non-specific binding and reduce solubility.
Acidity (pKa) Weakly acidic (pKa ≈ 9.95).[4]Predicted to be more acidic due to the electron-withdrawing nature of fluorine.Target Engagement: The ionization state of the phenol at physiological pH (7.4) affects its ability to form ionic bonds and its overall solubility and distribution.

Conclusion

The comparison between 2-phenylphenol and this compound serves as a powerful illustration of how subtle modifications in chemical structure can lead to significant changes in molecular properties. The placement of the hydroxyl group from the ortho to the meta position, combined with the introduction of an ortho-fluorine, fundamentally alters the steric and electronic landscape. This transformation impacts everything from the molecule's preferred three-dimensional shape to its potential metabolic fate and receptor-binding capabilities. For researchers in drug development, this guide underscores the critical importance of precise structural control and provides a methodological framework for analyzing and predicting the behavior of novel biphenyl derivatives.

References

  • Wikipedia. (n.d.). 2-Phenylphenol. Retrieved January 12, 2026, from [Link]

  • World Health Organization. (2003). 2-Phenylphenol in Drinking-water. Retrieved January 12, 2026, from [Link]

  • Rzepa, H. (2010). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. Retrieved January 12, 2026, from [Link]

  • C&EN Global Enterprise. (1962). Biphenyls Used In Conformational Analysis. ACS Publications. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Conformations of Biphenyls. Retrieved January 12, 2026, from [Link]

  • Grokipedia. (n.d.). 2-Phenylphenol. Retrieved January 12, 2026, from [Link]

  • Sun, Y., et al. (2022). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. European Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). WO2014173804A1 - Process for the preparation of 2-phenylphenol and its sodium salt.
  • ResearchGate. (2017). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. Retrieved January 12, 2026, from [Link]

  • Mujahidin, D., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Molecules. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Phenols. Retrieved January 12, 2026, from [Link]

  • NIH National Center for Biotechnology Information. (2024). Fluorinated building blocks in drug design: new pathways and targets. Retrieved January 12, 2026, from [Link]

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Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 3-(2-Fluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first protocol for the proper disposal of 3-(2-Fluorophenyl)phenol. As a fluorinated aromatic compound, this substance requires careful handling and adherence to specific waste management procedures to ensure the safety of laboratory personnel and protect the environment. The procedures outlined below are synthesized from established safety standards for halogenated organic compounds and phenolic substances, providing a robust framework for researchers, scientists, and drug development professionals.

Hazard Identification and Waste Characterization

Before initiating any disposal procedure, it is crucial to understand the inherent hazards of this compound. While a specific Safety Data Sheet (SDS) for this exact compound is not always available, its structure—a phenol ring substituted with a fluorophenyl group—allows us to infer its properties and classify it correctly for disposal.

  • Classification: this compound is a halogenated organic compound . The presence of the carbon-fluorine bond places it in this category.[1][2] Halogenated organic wastes are treated differently from non-halogenated wastes, often requiring high-temperature incineration to prevent the formation of toxic byproducts.[3]

  • Inferred Hazards: Based on structurally similar compounds like 2-chlorophenol, 2,4-dichlorophenol, and other fluorinated phenols, we must assume this compound exhibits the following hazards:

    • Acute Toxicity: Harmful if swallowed or inhaled.[4][5]

    • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns upon contact.[4]

    • Serious Eye Damage/Irritation: Causes serious eye irritation.[4]

    • Environmental Hazard: Phenolic compounds are generally harmful to aquatic life.[5][6] Therefore, this waste must never be disposed of down the drain.[6][7][8]

Table 1: Summary of Hazard Profile

Hazard Category Description Primary Precaution
Chemical Class Halogenated Organic Compound[2] Segregate from non-halogenated waste.[3][9]
Toxicity Assumed to be toxic if swallowed, inhaled, or absorbed through skin.[5][10] Use chemical fume hood and wear appropriate PPE.[11][12]
Irritation Causes serious skin and eye irritation.[4] Wear chemical-resistant gloves and safety goggles/face shield.[13]

| Environmental | Toxic to aquatic life with long-lasting effects.[5][14] | Do not dispose of down the sink or in regular trash.[6][8] |

Immediate Safety & Handling Protocols (Pre-Disposal)

Proper handling is the first step in safe disposal. All personnel must use the following personal protective equipment (PPE) and engineering controls when handling this compound, including during waste collection.

  • Engineering Controls: Always handle the compound and its waste within a certified chemical fume hood to minimize inhalation exposure.[12][13]

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield that conform to NIOSH or EU EN 166 standards.[13]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a fully buttoned lab coat.[11][13] Contaminated gloves must be disposed of as hazardous waste.

  • Respiratory Protection: If working outside of a fume hood (not recommended) or if exposure limits may be exceeded, use a NIOSH-approved respirator.[13]

Step-by-Step Disposal Procedure

The fundamental principle for disposing of this compound is waste segregation . Mixing halogenated and non-halogenated waste streams leads to costly and complex disposal processes.[3] Non-halogenated solvents can often be recycled as fuel, while halogenated solvents require high-temperature incineration.[3]

Step 1: Waste Segregation

Immediately segregate all waste containing this compound into a dedicated Halogenated Organic Waste stream. This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Contaminated materials (e.g., pipette tips, gloves, weigh boats, silica gel).

  • Rinsate from cleaning contaminated glassware.

Causality: Even small amounts (as low as 1,000 ppm) of a halogenated compound can contaminate a non-halogenated waste stream, forcing the entire container to be treated as the more hazardous and expensive halogenated waste.[3]

Step 2: Container Selection and Labeling
  • Container Choice: Use a dedicated, leak-proof, and chemically compatible container with a secure screw-top cap.[3][15] For liquid waste, UN-approved containers are recommended.[3] Solid waste, such as contaminated gloves and tubes, should be collected in a puncture-proof container lined with a clear plastic bag.[12][16]

  • Labeling: Proper labeling is a regulatory requirement and is critical for safety. The container must be labeled clearly before the first drop of waste is added .[7] The label must include:

    • The words "HAZARDOUS WASTE ".[7][9][11]

    • The full chemical name: "This compound ". Do not use abbreviations or formulas.[7]

    • A list of all other components in the container, including solvents and their approximate percentages.

    • An indication of the primary hazards (e.g., "Toxic," "Irritant," "Corrosive").

Step 3: Waste Accumulation and Storage
  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[7][15] This prevents the release of volatile organic compounds (VOCs) and protects personnel.

  • Secondary Containment: Store liquid waste containers in a secondary containment bin to prevent spills from spreading.[13]

  • Segregated Storage: Store the halogenated waste container away from incompatible chemicals, particularly strong oxidizing agents, acids, and bases.[6][7] Refer to the incompatibility chart in Section 4.

  • Storage Location: Store waste in a cool, dry, well-ventilated area designated for hazardous waste, away from ignition sources.[7]

Step 4: Final Disposal
  • Professional Disposal Service: Arrange for waste collection through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11][13]

  • Documentation: Complete all required waste manifest forms. This documentation provides a "cradle-to-grave" record of the waste, ensuring it is handled and disposed of in compliance with all local and federal regulations.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of this compound waste.

DisposalWorkflow start_node Start: Generate Waste Containing this compound decision_solid_liquid Is the waste solid or liquid? start_node->decision_solid_liquid process_solid Select puncture-proof container with liner decision_solid_liquid->process_solid Solid process_liquid Select chemically compatible, leak-proof liquid container decision_solid_liquid->process_liquid Liquid process_label Label Container: 'HAZARDOUS WASTE' 'Halogenated Organics' List all components process_solid->process_label process_liquid->process_label process_add_waste Add waste to container. Keep container closed when not in use. process_label->process_add_waste process_storage Store in designated area with secondary containment. Segregate from incompatibles. process_add_waste->process_storage end_node Contact EHS/Licensed Contractor for pickup and final disposal. process_storage->end_node

Caption: Disposal decision workflow for this compound waste.

Chemical Incompatibility

To prevent violent reactions, fires, or the release of toxic gases, never mix this compound waste with the following classes of chemicals. This list is based on the known incompatibilities of phenols and halogenated compounds.

Table 2: Chemical Incompatibility Chart

Chemical Class Examples Reason for Incompatibility
Strong Oxidizing Agents Perchlorates, Peroxides, Nitrates, Chromic Acid[6][17] Can cause violent reactions or explosions.
Strong Acids Hydrochloric Acid, Sulfuric Acid, Nitric Acid[6] Vigorous or violent reaction.
Strong Bases Sodium Hydroxide, Potassium Hydroxide Exothermic reaction.

| Certain Metals | Aluminum, Magnesium, Copper, Brass[6] | Phenol can be corrosive to some metals. |

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Spill Response:

    • Evacuate all non-essential personnel from the area.[6]

    • Eliminate all ignition sources.[6]

    • Wearing full PPE, cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[6][8]

    • Carefully collect the absorbed material into a labeled hazardous waste container for disposal.[6]

    • Ventilate the area and wash the spill site after cleanup is complete.[6]

  • Exposure Response:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6][13]

    • Skin Contact: Quickly remove all contaminated clothing. Immediately wash the affected skin with large amounts of soap and water. Seek medical attention.[4][13]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

References

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  • Public Health England. (2024, October 1). Phenol: general information. GOV.UK.
  • Cornell University EHS. (n.d.). Appendix K - Incompatible Chemicals. Environment, Health and Safety.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(2-Fluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 3-(2-Fluorophenyl)phenol, a substituted biphenyl phenol, requires meticulous handling protocols. While specific toxicological data for this exact molecule may be limited, its structural similarity to both phenol and fluorinated aromatic compounds necessitates that we treat it with the highest degree of caution.

This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound. It is structured not as a rigid checklist, but as a procedural framework grounded in the principles of chemical causality, enabling you to build a self-validating system of safety for your laboratory.

Hazard Assessment: The Foundation of PPE Selection

Understanding the "why" behind each piece of personal protective equipment (PPE) is critical. The selection of PPE is not arbitrary; it is a direct response to the specific chemical and physical hazards posed by a substance. Based on data from analogous compounds, we must assume this compound presents a multi-faceted risk profile.

Key Hazards of Substituted Phenols:

Hazard CategoryDescriptionRationale and Potential Effects
Acute Toxicity / Corrosivity Phenolic compounds are known to be corrosive and toxic.[1][2][3] Phenol can be fatal upon skin contact, inhalation, or ingestion.[1] It penetrates the skin with an efficiency nearly equal to inhalation.The hydroxyl group on the phenyl ring is corrosive, capable of causing severe chemical burns.[1][2] A critical danger of phenol is its anesthetic effect, which can cause severe burns that may not be immediately painful or visible.[2]
Systemic Toxicity Upon absorption, phenol acts as a systemic toxin, affecting the central nervous system, liver, and kidneys.[4] Deaths have been reported from exposures covering 25% or more of body surface area.The lipophilic nature of the biphenyl structure may enhance skin absorption, leading to systemic effects such as muscle weakness, tremors, shock, and organ damage.
Eye Damage Structurally similar compounds are known to cause serious eye irritation or damage.[5][6][7] Phenol can cause permanent eye injury and blindness.Direct contact with the eyes can lead to severe, irreversible damage. Operations that can generate splashes or aerosols pose a significant risk.
Respiratory Irritation Vapors or dust from similar compounds may cause respiratory irritation.[5][6][8] While phenol has low vapor pressure at room temperature, heating or aerosolization increases the inhalation risk.Inhalation can lead to irritation of the respiratory tract, sore throat, and headache. Higher exposures may cause a build-up of fluid in the lungs (pulmonary edema), which is a medical emergency.[4][9]

This assessment dictates that our PPE strategy must create a complete barrier to prevent dermal, ocular, and respiratory exposure.

Core PPE Requirements for All Operations

Regardless of the scale or nature of the task, a baseline level of PPE is mandatory when handling this compound in any form.

  • Body Protection: A fully buttoned, long-sleeved laboratory coat.[4][10]

  • Leg and Foot Protection: Long pants or equivalent attire and fully enclosed, solid-top shoes must be worn.[4][11] Sandals, perforated shoes, and shorts are strictly prohibited.[10][11]

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[2][8]

The following diagram illustrates the workflow for determining the necessary level of PPE based on the specific laboratory task.

PPE_Selection_Workflow start Start: Prepare to Handle This compound base_ppe Don Core PPE: - Lab Coat - Long Pants - Closed-Toe Shoes - Safety Glasses start->base_ppe task What is the task? base_ppe->task weighing Weighing Solid task->weighing Solid Handling solution Preparing Solution or Transferring Liquid task->solution Liquid Handling spill Spill or Emergency Response task->spill Emergency weighing_ppe Required PPE: - Double Nitrile Gloves - Work in Fume Hood weighing->weighing_ppe solution_ppe Required PPE: - Chemical Goggles & Face Shield - Butyl Rubber or Neoprene Gloves - Chemical-Resistant Apron - Work in Fume Hood solution->solution_ppe spill_ppe Required PPE: - Chemical Goggles & Face Shield - Heavy-Duty Gloves (Butyl/Neoprene) - Chemical-Resistant Apron/Suit - Respirator (if required) spill->spill_ppe

Caption: PPE selection workflow based on the laboratory task.

Task-Specific PPE Protocols

Building upon the core requirements, specific tasks demand escalated protection. All operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][12][13]

OperationEye/Face ProtectionHand ProtectionBody Protection
Low-Volume Handling / Weighing (Solid) Safety glasses with side shields.Double-layered nitrile gloves (minimum 8mil total thickness).[4][14]Standard lab coat.[4]
Solution Preparation / Liquid Transfers Chemical splash goggles and a face shield.[2][4][5]Outer Glove: Butyl rubber or neoprene.[4]Inner Glove: Nitrile.Chemical-resistant apron over a lab coat.[4]
High-Volume Transfers / Potential for Splashing Chemical splash goggles and a face shield.[1][4]Outer Glove: Heavy-duty butyl rubber or Viton®.Inner Glove: Nitrile.Impervious chemical suit or apron over a lab coat.[1][4]
A Critical Note on Glove Selection

Standard nitrile gloves are not recommended for prolonged direct contact with phenolic compounds as they can be rapidly permeated.[15] The choice of glove material is one of the most critical decisions in your safety protocol.

  • For Incidental Contact (e.g., handling a sealed container): Double-gloving with standard nitrile gloves may be acceptable, but gloves must be changed immediately upon any suspected contact.[4]

  • For Intentional Contact or Splash Risk: Use gloves specifically rated for high resistance to phenols, such as butyl rubber, neoprene, Viton®, or Silver Shield® .[15] Always inspect gloves for tears or defects before use.[6][8]

Operational Plan: Donning and Doffing PPE

The sequence of putting on and removing PPE is crucial to prevent cross-contamination.

Donning_Doffing cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat & Apron don2 2. Goggles & Face Shield don1->don2 don3 3. Gloves (Over Cuff) don2->don3 doff1 1. Gloves (Contaminated) doff2 2. Apron & Lab Coat doff1->doff2 doff3 3. Goggles & Face Shield doff2->doff3 doff4 Wash Hands doff3->doff4

Caption: Recommended sequence for donning and doffing PPE.

Disposal Plan: PPE and Chemical Waste

Contaminated PPE and chemical waste must be handled with the same level of caution as the chemical itself.

Step-by-Step Disposal Protocol:
  • Waste Segregation:

    • Solid Waste: All contaminated solid items (gloves, pipette tips, absorbent pads) must be collected in a dedicated, puncture-proof, and clearly labeled hazardous waste container.[16][17] The label must include "Hazardous Waste," the full chemical name "this compound," and associated hazard symbols.[13]

    • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and shatter-proof container.[18] Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

  • PPE Disposal:

    • Carefully remove the outer pair of gloves first, avoiding contact with the inner gloves.

    • Remove all other PPE, turning it inward to contain any contamination.

    • Dispose of all single-use PPE into the designated solid hazardous waste container.[16]

  • Final Disposal:

    • Store waste containers in a designated, well-ventilated secondary containment area.[2][13]

    • Arrange for pickup and disposal through your institution's licensed hazardous waste management service.[13][17] Never dispose of this chemical or its contaminated materials in the standard trash or down the drain.[1][13][17]

By adhering to this comprehensive guide, you are not merely following rules; you are actively engaging in a culture of safety that protects you, your colleagues, and your research. Always consult your institution's specific Chemical Hygiene Plan and the Safety Data Sheet (SDS) for any chemical before beginning work.

References

  • Appendix P - Phenol First Aid Guide and PPE . Environment, Health and Safety, Iowa State University. [Link]

  • THE DO'S AND DON'TS for the SAFE USE of PHENOL . Phenol Solvents Producers Association. [Link]

  • Working Safely with Phenol Guideline . The University of Queensland. [Link]

  • Standard Operating Procedure - Phenol . Yale Environmental Health & Safety. [Link]

  • Phenol - UNC Charlotte . UNC Charlotte Safety and Security. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . Utah State University. [Link]

  • Working with Chemicals . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Laboratory Safety Guidelines . Institute for Molecular Biology & Biophysics, ETH Zürich. [Link]

  • Standard Operating Procedure - Phenol . University of New Mexico. [Link]

  • How can I dispose phenol? . ResearchGate. [Link]

  • Phenol - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.